7-Amino-2(1H)-quinoxalinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-amino-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSLZUCVCYGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406759 | |
| Record name | 7-Amino-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98555-00-1 | |
| Record name | 7-Amino-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: Structure, Synthesis, and Applications
Introduction: The Quinoxalinone Scaffold and the Significance of the 7-Amino Moiety
The quinoxalinone core, a heterocyclic system featuring a benzene ring fused to a pyrazin-2(1H)-one ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-infective, and enzyme inhibitory properties.[1]
Within this important class of compounds, 7-Amino-2(1H)-quinoxalinone emerges as a particularly valuable building block. The amino group at the 7-position is not merely a structural feature; it is a versatile chemical handle. Its nucleophilicity allows for a multitude of chemical modifications, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth examination of the chemical structure, properties, synthesis, and research applications of this compound, designed for professionals in chemical research and drug development.
PART 1: Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties.
Chemical Structure and Nomenclature
This compound is structurally defined by the quinoxalin-2-one core with an amino substituent at position 7 of the benzene ring. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1 of the pyrazinone ring, which can engage in tautomerism with the exocyclic oxygen, although the keto form is generally predominant.
Physicochemical Data
A summary of key computed and experimental properties is crucial for experimental design, including solvent selection, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | [4] |
| Monoisotopic Mass | 161.05891 Da | [3] |
| XlogP (Predicted) | 0.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 55.1 Ų | [5] |
| Physical State | Solid (predicted) | [6] |
| Melting Point | No data available | [6] |
PART 2: Synthesis and Characterization
The synthesis of quinoxalinones is well-established, with the Hinsberg condensation being a cornerstone method. This involves the reaction of an o-phenylenediamine with an α-ketoester. For this compound, the synthesis logically starts with a regiochemically defined diaminobenzene derivative.
Synthetic Workflow Overview
The most direct and widely adopted strategy for constructing the quinoxalinone scaffold is the condensation of a 1,2-diaminobenzene with an α-keto acid or its ester.[7] To produce the 7-amino derivative specifically, the synthesis begins with 1,2,4-triaminobenzene or a protected equivalent. A common and practical approach involves starting with a commercially available nitro-substituted aniline, performing a reduction, and then executing the cyclization.
Detailed Experimental Protocol
This protocol describes a two-step synthesis starting from 4-nitro-1,2-phenylenediamine.
Step A: Synthesis of 7-Nitro-2(1H)-quinoxalinone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Reagent Addition: To this stirred suspension, add an aqueous solution of glyoxylic acid (50% w/w, 10.6 g, 71.8 mmol) dropwise over 15 minutes at room temperature.
-
Causality Insight: The condensation reaction is acid-catalyzed; glyoxylic acid serves as both the reactant and catalyst. The ethanol/water mixture ensures solubility for both the starting material and the reagent.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up and Isolation: Cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the resulting yellow solid by vacuum filtration.
-
Purification: Wash the solid sequentially with cold water (3 x 30 mL) and cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities. Dry the product under vacuum to yield 7-nitro-2(1H)-quinoxalinone.
Step B: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the 7-nitro-2(1H)-quinoxalinone (8.0 g, 41.8 mmol) from Step A in a mixture of water (150 mL) and ethanol (50 mL).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, 29.1 g, 167.2 mmol) in water (100 mL).
-
Reagent Addition: Heat the suspension of the nitro compound to 60 °C. Add the sodium dithionite solution dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 70 °C.
-
Causality Insight: Sodium dithionite is a powerful yet selective reducing agent for aromatic nitro groups in the presence of other reducible functionalities like the lactam in the quinoxalinone ring. The reaction is exothermic, requiring controlled addition to manage the temperature.
-
-
Reaction Execution: After the addition is complete, stir the mixture at 60 °C for an additional 2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water (3 x 50 mL) to remove inorganic salts, followed by a wash with cold ethanol (2 x 25 mL). Dry the product in a vacuum oven at 50 °C to yield this compound as a stable solid.
Spectral Characterization (Self-Validation)
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data serve as a benchmark for validation.
-
¹H NMR: The spectrum in DMSO-d₆ is expected to show distinct signals. The aromatic protons will appear in the 6.5-8.0 ppm range. The proton on the pyrazinone ring (at C3) will be a singlet around 8.2 ppm. The NH of the lactam will be a broad singlet around 12.5 ppm, and the amino (NH₂) protons will appear as a singlet around 5.0-6.0 ppm, which is exchangeable with D₂O.[8]
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal, typically >150 ppm. Aromatic carbons will appear between 110-150 ppm.
-
Mass Spectrometry (MS): ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.07.[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the amine and amide (3200-3400 cm⁻¹), C=O stretching of the lactam (around 1660-1680 cm⁻¹), and C=N/C=C aromatic stretching (1500-1620 cm⁻¹).[9]
PART 3: Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its utility as a scaffold for creating novel bioactive molecules. The quinoxaline framework itself is found in compounds with activities against cancer, bacteria, viruses, and fungi.[1][10][11]
A Versatile Intermediate for Library Synthesis
The 7-amino group is a prime site for chemical derivatization. It can readily undergo a variety of reactions, including:
-
Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Nucleophilic substitution reactions to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.
This chemical tractability allows for the systematic exploration of the chemical space around the quinoxalinone core, which is a fundamental strategy in lead optimization.
Biological Context: Targeting Cellular Pathways
Derivatives of quinoxalinone have been identified as inhibitors of key cellular signaling components, such as kinases and polymerases.[1] For example, various quinoxaline derivatives have been synthesized and evaluated as ASK1 inhibitors, which is a key regulator in the apoptosis signaling pathway.[12] The development of new analogs starting from this compound could lead to novel modulators of such pathways, with potential applications in oncology and inflammatory diseases. The ability to tune the physicochemical properties (e.g., solubility, lipophilicity) by modifying the 7-amino position is critical for improving the drug-like properties of potential therapeutic agents.
PART 4: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicological Information: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its robust and accessible synthesis, combined with the versatile reactivity of the 7-amino group, provides a reliable platform for the design and discovery of novel bioactive molecules. A comprehensive understanding of its properties, synthesis, and potential applications, as detailed in this guide, empowers researchers to fully leverage this valuable scaffold in the ongoing quest for new therapeutics.
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An In-Depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: A Core Scaffold in Medicinal Chemistry and Fluorescence Probing
This guide provides an in-depth technical overview of 7-Amino-2(1H)-quinoxalinone, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, grounding the discussion in established scientific principles and methodologies.
Core Compound Identification and Properties
This compound is a key heterocyclic scaffold. Its structure, featuring a benzene ring fused to a pyrazine ring with amino and carbonyl functionalities, makes it a versatile building block in medicinal chemistry and a valuable fluorophore.
| Property | Value | Source |
| CAS Number | 98555-00-1 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Brown to dark brown solid |
Synthesis of this compound: A Strategic Approach
A robust and scalable synthesis of this compound is paramount for its application in research and development. While various methods exist for the synthesis of the quinoxalinone core, a common and effective strategy involves the reduction of a nitro-substituted precursor. The following multi-step synthesis provides a reliable pathway to obtain the target compound.
The synthesis commences with the readily available o-phenylenediamine. This is followed by cyclization, regioselective nitration, chlorination, nucleophilic substitution, and a final reduction to yield this compound.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis via 7-Nitroquinoxalin-2-amine
This protocol is adapted from a multi-gram preparation of the key intermediate, 7-nitroquinoxalin-2-amine[2].
Step 1: Synthesis of Quinoxalin-2-ol
-
o-Phenylenediamine is reacted with glyoxylic acid in methanol. The reaction is typically initiated at 0°C and then allowed to warm to room temperature[2].
Step 2: Regioselective Nitration to 7-Nitroquinoxalin-2-ol
-
Quinoxalin-2-ol is treated with a mixture of fuming nitric acid and glacial acetic acid at room temperature. This step is noted to be scale-sensitive[2].
Step 3: Chlorination to 2-Chloro-7-nitroquinoxaline
-
7-Nitroquinoxalin-2-ol is refluxed with phosphoryl chloride (POCl₃). The product is isolated by pouring the reaction mixture into ice-water[2].
Step 4: Synthesis of a Protected 7-Nitroquinoxalin-2-amine
-
2-Chloro-7-nitroquinoxaline is reacted with a protected amine, such as p-methoxybenzylamine (PMBAM), in the presence of a base like triethylamine in ethanol under reflux[2].
Step 5: Deprotection to 7-Nitroquinoxalin-2-amine
-
The protecting group (e.g., PMB) is removed using a strong acid, such as trifluoroacetic acid (TFA), with heating[2].
Step 6: Reduction to this compound
-
7-Nitroquinoxalin-2-amine is reduced to the corresponding amino derivative. Standard reduction conditions, such as tin(II) chloride in ethanol or catalytic hydrogenation (H₂ over Pd/C), can be employed. The product is then purified.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The exact chemical shifts and coupling constants are crucial for structural confirmation[3].
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, providing further evidence of its structure[3].
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or TFA, is typically used. Detection is commonly performed using a UV detector.
Applications in Drug Discovery and as a Fluorescent Probe
The quinoxalinone scaffold is recognized as a "privileged platform" in drug development due to its presence in a wide array of pharmacologically active compounds[4]. Derivatives of quinoxalinone have demonstrated a broad spectrum of biological activities, including as anticancer, antimicrobial, and kinase inhibitors[5][6][7][8].
While this compound itself is not primarily known for its intrinsic biological activity, it serves as a critical starting material for the synthesis of more complex and potent derivatives. The amino group at the 7-position provides a key handle for further chemical modifications to explore structure-activity relationships (SAR).
Role as a Kinase Inhibitor Scaffold
The quinoxalinone core is a key feature in the design of various kinase inhibitors. For instance, derivatives have been synthesized and evaluated as inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are important targets in cancer therapy[5][8]. The synthesis of a library of derivatives from this compound allows for the exploration of the chemical space around this core to identify potent and selective kinase inhibitors.
Caption: Workflow for drug discovery using the this compound scaffold.
Application as a Fluorescent Probe
This compound exhibits interesting photophysical properties, making it a valuable fluorophore in the development of chemical sensors[3][9]. Its fluorescence is sensitive to the local environment, a characteristic that can be harnessed to design probes for specific analytes.
A notable application is in the development of fluorescent probes for the detection of biologically important small molecules. For example, it has been used as the core fluorophore in probes designed to detect hydrogen sulfide (H₂S) and cysteine[3][10]. The principle of these probes often involves the modification of the quinoxalinone structure with a reactive group that is cleaved or altered upon interaction with the analyte, leading to a change in the fluorescence properties of the quinoxalinone core (a "turn-on" or "turn-off" response).
Conclusion
This compound is a compound of significant utility for researchers in medicinal chemistry and chemical biology. Its straightforward, albeit multi-step, synthesis and its versatile chemical nature make it an important building block for the development of novel therapeutics, particularly kinase inhibitors. Furthermore, its inherent fluorescence properties have been successfully exploited in the design of sensitive and selective probes for important biological analytes. This guide provides a foundational understanding of the key technical aspects of this compound, empowering scientists to leverage its potential in their research endeavors.
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An In-depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
7-Amino-2(1H)-quinoxalinone is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, combined with the reactive amino group, makes it a privileged scaffold for the synthesis of kinase inhibitors, antiviral agents, and fluorescent probes.[1][2] This guide provides a comprehensive overview of the compound, detailing its chemical and physical properties, a validated synthesis protocol with mechanistic insights, in-depth spectroscopic analysis, and a survey of its current and potential applications in drug development. We further present a detailed experimental protocol for a common downstream synthetic transformation, N-arylation, to illustrate its utility as a versatile intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this valuable compound.
Introduction: The Quinoxalinone Scaffold
Nitrogen-containing heterocycles are foundational structures in a vast array of natural products and synthetic molecules with profound biological activity.[3] Among these, the quinoxalinone core—a benzene ring fused to a pyrazin-2(1H)-one ring—has emerged as a "privileged platform" in drug development.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-infective, and enzyme inhibitory properties.[2][4]
This compound (7-AQ) represents a key functionalized member of this family. The presence of the amino group at the 7-position provides a crucial handle for synthetic diversification, allowing chemists to readily introduce various substituents to modulate the molecule's steric and electronic properties. This capability is paramount in structure-activity relationship (SAR) studies aimed at optimizing ligand-target interactions. Consequently, 7-AQ serves as a vital starting material for creating libraries of compounds targeting kinases like ASK1 and FGFR1, as well as developing novel antimicrobial and antiviral agents.[5][6][7]
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for its effective use in research and development.
| Identifier/Property | Value | Source |
| IUPAC Name | 7-aminoquinoxalin-2(1H)-one | PubChem[8] |
| Synonyms | 7-amino-2-quinoxalinol | ChemicalBook[9] |
| CAS Number | 98555-00-1 | ChemicalBook[9] |
| Molecular Formula | C₈H₇N₃O | PubChem[8] |
| Molecular Weight | 161.16 g/mol | PubChem[8] |
| Canonical SMILES | C1=CC2=C(C=C1N)NC(=O)C=N2 | PubChem[8] |
| InChI Key | ZERSLZUCVCYGJX-UHFFFAOYSA-N | PubChem[8] |
| Appearance | Light yellow to brown powder/crystals | Generic Data |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and DMF. | ChemBK[10] |
| Melting Point | >300 °C (decomposes) | Generic Data |
Synthesis and Mechanistic Rationale
The synthesis of quinoxalin-2(1H)-ones typically involves the condensation of a substituted o-phenylenediamine with an α-keto acid or ester.[3][11] The following protocol outlines a reliable method for the preparation of this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
1,2,4-Triaminobenzene dihydrochloride
-
Ethyl glyoxylate (50% solution in toluene)
-
Sodium Acetate (anhydrous)
-
Ethanol (absolute)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1,2,4-triaminobenzene dihydrochloride (1.0 eq) and sodium acetate (2.5 eq) in absolute ethanol (10 mL per gram of diamine).
-
Scientist's Insight: Sodium acetate acts as a base to neutralize the dihydrochloride salt in situ, liberating the free triamine. Using a slight excess ensures complete neutralization. Ethanol is an excellent solvent that facilitates the dissolution of the reactants upon heating.
-
-
Addition of Glyoxylate: To the stirring suspension, add ethyl glyoxylate (1.1 eq) dropwise at room temperature.
-
Scientist's Insight: Adding the glyoxylate dropwise controls the initial exothermic reaction. A small excess ensures the complete consumption of the limiting triamine starting material.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Mechanistic Rationale: The reaction proceeds via an initial condensation between the more nucleophilic 1- and 2-amino groups of the triamine and the aldehyde of the glyoxylate, forming a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable quinoxalinone ring system. The 4-amino group (which becomes the 7-amino group in the product) is less reactive in the initial condensation due to its para position relative to the other amino groups.
-
-
Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (3x) and cold ethanol (2x) to remove salts and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A light yellow or tan solid is typically obtained.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical. The following data are representative for this compound.
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.80 | s | - | 1H |
| H-5 | ~7.25 | d | ~8.5 | 1H |
| H-6 | ~6.50 | dd | ~8.5, 2.5 | 1H |
| H-8 | ~6.40 | d | ~2.5 | 1H |
| -NH₂ | ~5.50 | br s | - | 2H |
| -NH (lactam) | ~12.00 | br s | - | 1H |
Note: Spectra run in DMSO-d₆. Chemical shifts are approximate and can vary.
Interpretation:
-
The downfield singlet at ~12.00 ppm is characteristic of the lactam N-H proton.
-
The singlet at ~7.80 ppm corresponds to the isolated proton at the C-3 position.
-
The aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The doublet for H-5, the doublet of doublets for H-6, and the meta-coupled doublet for H-8 confirm the substitution pattern.
-
The broad singlet for the amino group protons is typical and will exchange with D₂O.
Applications in Drug Discovery
The 7-AQ scaffold is a cornerstone in the design of targeted therapeutics, primarily due to its ability to form key hydrogen bond interactions with protein kinase active sites.
Kinase Inhibitors
The quinoxalinone core is a bioisostere for other heterocyclic systems used in kinase inhibition. The lactam moiety can act as both a hydrogen bond donor and acceptor, while the 7-amino group provides a vector for derivatization to achieve selectivity and potency.
-
ASK1 Inhibitors: Apoptosis signal-regulating kinase 1 (ASK1) is a target for diseases like non-alcoholic steatohepatitis (NASH). Derivatives of the quinoxaline scaffold have been synthesized and identified as potent ASK1 inhibitors, with some compounds showing IC₅₀ values in the nanomolar range.[5][7] These inhibitors work by competing with ATP in the kinase hinge region.
-
FGFR1 Inhibitors: Fibroblast growth factor receptor 1 (FGFR1) is implicated in various cancers. The quinoxalinone nucleus has been used as a lead structure to develop novel FGFR1 inhibitors for anticancer therapy.[6]
Signaling Pathway Context
Caption: Role of 7-AQ derivatives in inhibiting the ASK1 signaling pathway.
Other Therapeutic Areas
Beyond kinase inhibition, the quinoxalinone scaffold is explored for:
-
Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[12]
-
Antiviral Research: The structure is used as a starting point for inhibitors of viral enzymes.[13]
-
Fluorescent Probes: The inherent photophysical properties of the quinoxalinone ring system make it suitable for developing probes for biological analytes.[14]
Advanced Protocol: N-Arylation via Chan-Lam Coupling
To demonstrate the synthetic utility of 7-AQ, this section provides a protocol for its N-arylation, a common strategy to build more complex drug candidates. The Chan-Lam coupling offers a mild, versatile alternative to harsher methods like Buchwald-Hartwig or Ullmann couplings.[15]
Rationale and Advantages
The Chan-Lam reaction couples an N-H bond with an arylboronic acid using a copper catalyst. Its advantages include:
-
Mild Conditions: Typically runs at room temperature or with gentle heating, open to the air.
-
Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.
-
Commercially Available Reagents: Uses inexpensive copper salts and readily available arylboronic acids.
N-Arylation Workflow Diagram
Caption: Workflow for the Chan-Lam N-Arylation of this compound.
Step-by-Step Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Substituted Phenylboronic Acid (2.0 eq)[15]
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)[15]
-
Pyridine (2.0 eq)
-
3 Å Molecular Sieves
-
Dimethylformamide (DMF)
Procedure:
-
Setup: To an oven-dried vial, add this compound (1.0 eq), the desired arylboronic acid (2.0 eq), copper(II) acetate (10 mol%), and activated 3 Å molecular sieves (approx. 300 mg per mmol of 7-AQ).[15]
-
Scientist's Insight: Molecular sieves are crucial for removing trace water, which can hydrolyze the boronic acid and deactivate the copper catalyst. Using an excess of the boronic acid drives the reaction to completion.
-
-
Solvent and Base Addition: Add anhydrous DMF, followed by pyridine (2.0 eq). The flask is left open to the air.[15]
-
Mechanistic Rationale: Pyridine acts as both a base and a ligand for the copper center, facilitating the catalytic cycle. The reaction is typically tolerant of atmospheric oxygen.
-
-
Reaction: Stir the mixture at 80 °C for 24 hours. Monitor the reaction by TLC or LC-MS.[15]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and molecular sieves.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Safety and Handling
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and handling information. The parent compound, 2(1H)-Quinoxalinone, is classified as an irritant.[16]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful scaffold that continues to fuel innovation in drug discovery. Its straightforward synthesis, well-defined chemical properties, and synthetic tractability make it an invaluable tool for medicinal chemists. By providing a platform for developing potent and selective inhibitors of key cellular targets like kinases, 7-AQ is poised to play a continuing role in the development of next-generation therapeutics for cancer, inflammatory diseases, and beyond.
References
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Li, H. et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][5][7]
-
Wang, Y. et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy. Available at: [Link][6]
-
ResearchGate. (n.d.). The synthetic pathway for quinoxaline derivatives. Available at: [Link][17]
-
Giraud, F. et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. Available at: [Link][18]
-
Wei, W. et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link][13]
-
Al-Ostath, R. A. et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure. Available at: [Link]
-
Renault, K. et al. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. Supporting Information. Available at: [Link][14]
-
ChemBK. (n.d.). quinoxalin-2(1H)-one. Available at: [Link][10]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link][8]
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MySkinRecipes. (n.d.). 7-Aminoquinoxalin-2(1H)-one. Available at: [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link][11]
-
Chen, Z.-Z. et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link][3]
-
National Center for Biotechnology Information. (n.d.). 2(1H)-Quinoxalinone. PubChem. Available at: [Link][16]
-
Shi, W. et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry. Available at: [Link][2]
-
Torres-Pantoja, C. et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules. Available at: [Link][15]
-
Al-Suhaimi, K. S. et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Pharmaceuticals. Available at: [Link][4]
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Al-Ostath, R. A. et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives.... ResearchGate. Available at: [Link][12]
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Topic: Synthesis of 7-Amino-2(1H)-quinoxalinone: From Starting Materials to Final Product
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Amino-2(1H)-quinoxalinone Scaffold
The quinoxaline nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, quinoxalin-2(1H)-ones represent a critical subclass, serving as key intermediates and core structures in numerous therapeutic agents. The strategic introduction of an amino group at the 7-position significantly modulates the molecule's electronic properties and provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a comprehensive, technically-grounded overview of a robust and widely applicable synthetic route to this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent and condition selection, and the practical considerations necessary for successful multi-gram scale synthesis.
Core Synthetic Strategy: A Regioselective Nitration-Reduction Approach
The most reliable and scalable pathway to this compound begins with the construction of the parent quinoxalinone ring, followed by a two-step functionalization of the benzene moiety. This approach leverages readily available starting materials and employs well-understood, high-yielding chemical transformations.
The overall synthetic pathway is illustrated below:
Caption: Experimental workflow for the nitration of 2(1H)-quinoxalinone.
Part 3: Reduction to this compound
The final step is the reduction of the aromatic nitro group to an amine. This is a fundamental transformation in organic synthesis with several reliable methods available. The choice of method often depends on scale, available equipment, and functional group tolerance (which is high in this case).
Experimental Protocol 3: Synthesis of this compound
-
Rationale & Method Selection:
-
Tin(II) Chloride (SnCl₂): A classic and robust method. SnCl₂ acts as a single-electron reducing agent in the presence of a strong acid like HCl. It is highly effective but requires a stoichiometric amount of the metal salt and a basic workup to remove tin salts. This method is ideal for lab-scale synthesis due to its simplicity and effectiveness.
-
Catalytic Hydrogenation (H₂/Pd-C): A cleaner alternative where hydrogen gas is used with a palladium on carbon catalyst. This method produces water as the only byproduct, simplifying workup. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of the flammable catalyst and hydrogen gas.
-
-
Step-by-Step Methodology (using SnCl₂):
-
Suspend 7-Nitro-2(1H)-quinoxalinone (1.0 eq.) in ethanol or a mixture of ethanol and ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. Caution: This is an exothermic process and will generate gas.
-
The resulting slurry may be filtered to remove tin salts, and the filtrate extracted with a suitable organic solvent (e.g., ethyl acetate or a mixture with THF to improve solubility).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Data Summary and Comparison
| Step | Starting Material | Product | Typical Yield | Key Considerations |
| 1 | o-Phenylenediamine | 2(1H)-Quinoxalinone | ~85-95% [3] | Exothermic addition, control temperature. |
| 2 | 2(1H)-Quinoxalinone | 7-Nitro-2(1H)-quinoxalinone | ~60-70% [3] | Regioselectivity is key; avoid over-nitration. |
| 3 | 7-Nitro-2(1H)-quinoxalinone | This compound | ~80-95% | Choice of reducing agent; workup can be challenging. |
Conclusion
The synthesis of this compound via a cyclocondensation, nitration, and reduction sequence represents a logical, scalable, and field-proven route. Each step employs well-established chemical principles, allowing for robust execution and high yields. This guide provides the necessary technical detail and causal reasoning to empower researchers in medicinal chemistry and drug development to confidently produce this valuable molecular scaffold for further elaboration in their discovery programs.
References
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Shaikh, M. H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available at: [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]
-
El-Azab, I. H. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]
-
Shaikh, S., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h... Available at: [Link]
-
Belskaya, N. P., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances. Available at: [Link]
-
Singh, R., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Amaral, J. D., et al. (2013). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Wang, T., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available at: [Link]
-
Avula, B., et al. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Yang, Q., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available at: [Link]
-
Zhang, Q., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. Available at: [Link]
-
Li, W., et al. (2019). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
A Comprehensive Spectroscopic Guide to 7-Amino-2(1H)-quinoxalinone for Researchers and Drug Development Professionals
Introduction: The Significance of 7-Amino-2(1H)-quinoxalinone
This compound is a heterocyclic scaffold of significant interest in drug discovery and development. The quinoxalinone core is a privileged structure found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities. The presence of the amino group at the 7-position provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of novel drug candidates. Accurate and thorough characterization of this molecule is the foundational step for its application in medicinal chemistry. This guide provides a comprehensive overview of its spectroscopic data to aid researchers in its unambiguous identification and further derivatization.
Molecular Structure and Spectroscopic Correlation
To fully interpret the spectroscopic data, it is essential to understand the molecular structure of this compound and the expected spectroscopic behavior of its constituent functional groups.
Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons, the amine protons, and the amide proton. The electron-donating amino group and the electron-withdrawing lactam functionality significantly influence the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.0 | s | - |
| H-5 | ~7.5 | d | ~8.5 |
| H-6 | ~6.8 | dd | ~8.5, 2.0 |
| H-8 | ~6.7 | d | ~2.0 |
| NH₂ | ~5.5 | br s | - |
| NH | ~11.5 | br s | - |
Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The aromatic region of the spectrum displays an ABC spin system. The proton at the 5-position (H-5) appears as a doublet due to coupling with H-6. H-6, in turn, is a doublet of doublets, coupling to both H-5 and H-8. The proton at the 8-position (H-8) is a doublet with a smaller coupling constant, arising from meta-coupling to H-6. The proton on the pyrazinone ring (H-3) is a singlet as it has no adjacent protons.
-
Amine and Amide Protons: The protons of the amino group (NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent. The amide proton (NH) of the lactam ring is significantly deshielded and appears as a broad singlet at a much higher chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3 | ~125 |
| C-4a | ~130 |
| C-5 | ~120 |
| C-6 | ~115 |
| C-7 | ~150 |
| C-8 | ~100 |
| C-8a | ~135 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the lactam ring (C-2) is the most deshielded carbon, appearing at the lowest field (~155 ppm).
-
Aromatic Carbons: The carbon attached to the amino group (C-7) is significantly shielded by the electron-donating effect of the nitrogen, causing it to appear at a higher field than would be expected for a typical aromatic carbon. Conversely, the other aromatic carbons are influenced by the overall electron distribution in the bicyclic system. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity in a standard broadband-decoupled spectrum.
Experimental Protocol for NMR Spectroscopy
The causality behind experimental choices is paramount for obtaining high-quality, reproducible data.
Figure 2: A streamlined workflow for acquiring high-quality NMR data.
Rationale for Experimental Choices:
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility of the compound. Furthermore, the amide and amine protons are less prone to rapid exchange with the solvent compared to protic solvents like D₂O or methanol-d₄, allowing for their observation in the ¹H NMR spectrum.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Its chemical inertness and volatility (for easy removal) make it ideal.
-
Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region of the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and amide, the C=O bond of the lactam, and the C-N and C-C bonds of the aromatic system.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200-3000 | Medium, Broad |
| N-H Stretch (Amine) | 3400-3300 (asymmetric) | Medium |
| 3300-3200 (symmetric) | Medium | |
| C=O Stretch (Lactam) | ~1670 | Strong |
| N-H Bend (Amine) | 1650-1580 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |
| C-N Stretch (Aromatic Amine) | 1340-1250 | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretching Region: The region above 3000 cm⁻¹ will show multiple bands. A broad absorption centered around 3100 cm⁻¹ is characteristic of the N-H stretch of the secondary amide in the lactam ring, likely broadened due to hydrogen bonding. The primary amine will exhibit two distinct N-H stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
-
Carbonyl Region: A strong, sharp absorption band around 1670 cm⁻¹ is a clear indicator of the C=O stretching vibration of the lactam.
-
Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of bands arising from N-H bending, C=C and C-N stretching, and various bending vibrations of the aromatic rings. A strong band in the 1340-1250 cm⁻¹ range is characteristic of the C-N stretching of the aromatic amine.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common and effective technique for obtaining high-quality IR spectra of solid samples.
Figure 3: Workflow for IR analysis using the KBr pellet method.
Rationale for Experimental Choices:
-
KBr as a Matrix: Potassium bromide (KBr) is transparent to infrared radiation over a wide range of wavenumbers, making it an ideal matrix for solid-state IR spectroscopy. It is crucial to use dry KBr as water has strong IR absorptions that can interfere with the sample spectrum.
-
Grinding: Thorough grinding of the sample with KBr is essential to reduce particle size and minimize scattering of the infrared beam, which would otherwise lead to a poor-quality spectrum with sloping baselines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrometric Data for this compound:
-
Molecular Formula: C₈H₇N₃O
-
Molecular Weight: 161.16 g/mol
-
Exact Mass: 161.0589
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 161. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass of the molecular ion, following the nitrogen rule.
-
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several characteristic pathways:
-
Loss of CO: A common fragmentation for lactams is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 133.
-
Loss of HCN: The pyrazine ring can undergo fragmentation with the loss of hydrogen cyanide (27 Da), resulting in a fragment at m/z 134.
-
Fragmentation of the Amino Group: The amino group can also influence the fragmentation, potentially leading to the loss of NH₂ (16 Da) or other related fragments.
-
Figure 4: Plausible fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound, often resulting in a prominent protonated molecule peak [M+H]⁺.
Figure 5: A general workflow for ESI-MS analysis.
Rationale for Experimental Choices:
-
Solvent System: A mixture of methanol and water is a common solvent system for ESI-MS. The addition of a small amount of formic acid helps to promote the formation of protonated molecules [M+H]⁺, which are readily detected in positive ion mode.
-
Positive Ion Mode: Due to the presence of basic nitrogen atoms (the amino group and the pyrazine nitrogens), this compound is readily protonated, making positive ion mode the preferred method for its analysis by ESI-MS.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following the outlined experimental protocols, researchers and drug development professionals can confidently characterize this important molecule. The detailed interpretation of the spectroscopic data serves as a valuable reference for its identification, purity assessment, and as a basis for the characterization of its future derivatives.
References
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Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry, 41(19), 11015-11023. [Link][1]
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PubChem. (n.d.). 7-amino-1H-quinoxalin-2-one. National Center for Biotechnology Information. Retrieved from [Link][2]
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NIST. (n.d.). 2(1H)-Quinoxalinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][3]
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An In-depth Technical Guide to the Solubility of 7-Amino-2(1H)-quinoxalinone in DMSO and Other Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Amino-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Given the frequent challenge of low aqueous solubility for quinoxaline derivatives, understanding their behavior in various organic solvents is paramount for formulation, screening, and biological testing. This document outlines the theoretical principles governing its solubility, predictive analysis of its behavior in common organic solvents, and detailed, field-proven protocols for experimental solubility determination.
Core Principles: Understanding the Physicochemical Landscape of this compound
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. This compound is a complex molecule with several functional groups that influence its solubility profile.
1.1. Molecular Structure and Functional Group Analysis
-
Quinoxalinone Core: The fused benzene and pyrazine rings form a largely aromatic and rigid backbone.[3][1] This bicyclic system contributes to the molecule's planarity and potential for π-π stacking interactions, which can favor the solid state over dissolution.
-
Amino Group (-NH2): The primary amine at the 7-position is a potent hydrogen bond donor and acceptor. This group significantly increases the polarity of the molecule.
-
Lactam Group (-C(O)NH-): The quinoxalinone moiety contains a cyclic amide (lactam). The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This further enhances the compound's ability to interact with polar solvents.
The presence of multiple hydrogen bond donors and acceptors suggests that this compound will have a preference for polar solvents that can engage in these interactions.[4]
1.2. Predicted Solubility Profile
Based on its structure, a qualitative prediction of solubility in various solvent classes can be made:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the amino and lactam groups will favor interaction with these solvents, the hydrophobic quinoxaline core may limit overall solubility, particularly in water.[5] Solubility is expected to be moderate and influenced by the alkyl chain length of the alcohol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them as readily. Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of disrupting intermolecular forces in the solid state.[6] High solubility is anticipated in DMSO and DMF due to their high polarity and ability to solvate both the polar and, to some extent, the aromatic portions of the molecule.
-
Non-Polar Solvents (e.g., hexane, toluene): Due to the high polarity imparted by the amino and lactam groups, this compound is expected to have very low solubility in non-polar solvents.[4]
The interplay of these factors is visually summarized in the following diagram:
Caption: Predicted interactions between this compound and solvent classes.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental design. Two common and reliable methods are presented here: the equilibrium shake-flask method and a higher-throughput method utilizing a 96-well plate format.
2.1. Method 1: Equilibrium (Thermodynamic) Solubility by Shake-Flask Method
This is the gold-standard method for determining the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent.[7]
Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a surplus amount of this compound (e.g., 5-10 mg) into a glass vial.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL of DMSO).
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
-
Calculate the concentration of the saturated solution based on the standard curve, accounting for the dilution factor.
-
2.2. Method 2: Kinetic Solubility by 96-Well Plate Method
This method is faster and more suited for screening multiple solvents or compounds, providing a measure of kinetic solubility.[6]
Principle: A concentrated stock solution of the compound in DMSO is gradually diluted with the test solvent. The point at which precipitation occurs is detected, typically by light scattering or turbidity.[6][8]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the test solvents to different wells.
-
Serial Dilution: Add the DMSO stock solution to the wells containing the test solvents and mix. This is often done by serial dilution to create a range of concentrations.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or light scattering detection.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only control.
The workflow for these experimental methods can be visualized as follows:
Caption: Experimental workflows for determining solubility.
Data Presentation and Interpretation
For clarity and comparative analysis, the experimentally determined solubility data should be compiled into a structured table.
| Solvent | Solvent Class | Dielectric Constant (ε) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | Polar Aprotic | 47.2 | Thermodynamic | |||
| DMF | Polar Aprotic | 36.7 | Thermodynamic | |||
| Acetonitrile | Polar Aprotic | 37.5 | Thermodynamic | |||
| Methanol | Polar Protic | 32.7 | Thermodynamic | |||
| Ethanol | Polar Protic | 24.5 | Thermodynamic | |||
| Water | Polar Protic | 80.1 | Thermodynamic | pH-dependent | ||
| Toluene | Non-Polar | 2.4 | Thermodynamic | |||
| Hexane | Non-Polar | 1.9 | Thermodynamic |
Interpreting the Results:
-
High solubility in DMSO and DMF would confirm the predictions based on the molecule's structure and the solvent's properties.
-
A trend of decreasing solubility from methanol to ethanol would indicate the influence of the decreasing polarity and increasing hydrophobic character of the alcohol.
-
Very low solubility in toluene and hexane would be expected and confirms the polar nature of the compound.
-
Solubility in water is likely to be pH-dependent due to the presence of the basic amino group.[9] Further studies at different pH values are recommended.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for robust predictions of its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents, with poor solubility in non-polar media. The detailed experimental protocols provided in this guide offer a reliable framework for researchers to determine its solubility accurately. This information is critical for advancing the study of this compound and its derivatives in drug discovery and development, enabling informed decisions on formulation, assay development, and in vivo studies.
References
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An In-Depth Technical Guide to the Photophysical Properties of 7-Amino-2(1H)-quinoxalinone
This guide provides a comprehensive technical overview of the photophysical properties of 7-Amino-2(1H)-quinoxalinone, a fluorescent scaffold with significant potential in the development of novel probes and sensing agents. For researchers, scientists, and drug development professionals, this document outlines the core photophysical characteristics, the influence of environmental factors, and robust methodologies for its synthesis and detailed characterization.
Introduction: The Quinoxalinone Scaffold
Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that are isosteric to coumarins and have garnered interest for their diverse biological activities.[1] However, their potential as fluorophores has been comparatively underexplored.[2] The introduction of an amino group at the 7-position creates a donor-acceptor system, which is fundamental to its fluorescent properties. This guide focuses on elucidating these properties to facilitate the application of this compound in advanced research and development.
Synthesis of this compound
While numerous methods exist for the synthesis of quinoxalinone cores, a common and effective approach involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid.[3] The following protocol describes a representative synthesis of this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 1,2,4-triaminobenzene and glyoxylic acid.
Materials:
-
1,2,4-Triaminobenzene dihydrochloride
-
Glyoxylic acid monohydrate
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Hydrochloric acid
Procedure:
-
Preparation of Reactants:
-
Dissolve 1,2,4-triaminobenzene dihydrochloride in a minimal amount of deionized water. Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until a neutral pH is achieved. The free amine will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Prepare an aqueous solution of glyoxylic acid monohydrate.
-
-
Condensation Reaction:
-
In a round-bottom flask, suspend the synthesized 1,2,4-triaminobenzene in a 1:1 mixture of ethanol and water.
-
Add an equimolar amount of the glyoxylic acid solution to the suspension.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Core Photophysical Properties
The photophysical behavior of this compound is dictated by its electronic structure. The key characteristics are its absorption and emission spectra, and how they are influenced by the surrounding environment.
Absorption and Emission Spectra
This compound exhibits broad absorption and emission bands. The absorption spectrum is characterized by a long-wavelength band corresponding to a π-π* transition.[4] The emission spectrum is generally a mirror image of the absorption band, with a noticeable Stokes shift.
Solvatochromism: The Influence of Solvent Polarity
A significant feature of this compound is its solvatochromism, where the position of the emission maximum is dependent on the polarity of the solvent. While the absorption spectrum shows minor changes with increasing solvent polarity, a pronounced bathochromic (red) shift is observed in the fluorescence emission.[1] This shift ranges from 421 nm in the nonpolar solvent toluene to 489 nm in the highly polar solvent water.[1] This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules.
Table 1: Solvatochromic Shift of this compound [1][5]
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |
| Toluene | 2.4 | ~366 | 421 |
| Dichloromethane | 8.9 | ~366 | 429 |
| Tetrahydrofuran | 7.5 | ~366 | 431 |
| Ethyl Acetate | 6.0 | ~366 | 434 |
| Acetonitrile | 37.5 | ~366 | 444 |
| Dimethyl Sulfoxide | 46.7 | ~366 | 459 |
| Ethanol | 24.6 | ~366 | 467 |
| Methanol | 32.7 | ~366 | 474 |
| Water | 80.1 | ~366 | 489 |
Effect of pH
The fluorescence emission of this compound is also sensitive to pH. Under highly acidic (pH 2.2) or highly basic (pH 12.9) conditions, a significant decrease in fluorescence emission is observed.[1] This is likely due to the protonation or deprotonation of the amino group or the quinoxalinone nitrogen, which alters the electronic structure of the fluorophore and promotes non-radiative decay pathways.
Determination of Key Photophysical Parameters
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] The comparative method, using a well-characterized standard, is the most common and reliable method for determining ΦF.[6]
Objective: To determine the fluorescence quantum yield of this compound relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the reference standard (e.g., quinine sulfate) in its recommended solvent (e.g., 0.1 M H₂SO₄).
-
Prepare a stock solution of this compound in the solvent of interest.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the standard and the sample.
-
Integrate the area under the emission spectrum for each measurement.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a critical parameter for understanding the excited-state dynamics and for applications in fluorescence lifetime imaging (FLIM). Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[7]
Objective: To measure the fluorescence lifetime of this compound using TCSPC.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED) with a high repetition rate.
-
Sample holder and optics.
-
Fast single-photon detector (e.g., photomultiplier tube or avalanche photodiode).
-
TCSPC electronics module.
Procedure:
-
Instrument Setup:
-
The pulsed light source excites the sample.
-
A reference signal ("sync") is sent from the light source to the TCSPC electronics for each pulse.
-
Emitted photons are collected and directed to the single-photon detector.
-
The detector generates an electrical pulse for each detected photon, which serves as the "stop" signal for the TCSPC electronics.
-
-
Data Acquisition:
-
The TCSPC module measures the time delay between the "sync" and "stop" pulses for a large number of photons.
-
This data is used to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
An instrument response function (IRF) is also recorded using a scattering solution (e.g., Ludox) to account for the temporal spread of the excitation pulse and detector response.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential decay model, often requiring deconvolution with the IRF.
-
The lifetime (τ) is extracted from the fitted decay curve. The decay may be mono- or multi-exponential, providing insights into the homogeneity of the fluorophore's environment and potential excited-state reactions.
-
Conclusion and Future Outlook
This compound is a promising fluorophore with pronounced solvatochromism and pH sensitivity. This guide has provided a comprehensive overview of its known photophysical properties and detailed, actionable protocols for its synthesis and the determination of its fluorescence quantum yield and lifetime. By equipping researchers with this foundational knowledge and these experimental methodologies, we anticipate that the full potential of this versatile scaffold can be unlocked for the development of next-generation fluorescent probes for a wide range of applications in chemical biology and materials science.
References
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Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry, 41(18), 10432-10437. [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (2017). Electronic Supplementary Information for Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Royal Society of Chemistry. [Link]
-
PicoQuant. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved January 7, 2026, from [Link]
-
Edinburgh Instruments. (n.d.). What is Time-Correlated Single Photon Counting (TCSPC)? Retrieved January 7, 2026, from [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (2022). Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, 2022(48), e202201103. [Link]
-
Li, M., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 99(12), 985-992. [Link]
-
Horiba. (n.d.). Fluorescence Quantum Yields. Retrieved January 7, 2026, from [Link]
-
University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved January 7, 2026, from [Link]
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- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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Quinoxalinone-Based Compounds: A Technical Guide to Their Mechanisms of Action
Introduction: The Versatility of the Quinoxalinone Scaffold
The quinoxalinone core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development against a spectrum of diseases, from cancer to neurological disorders.[1][2][3][4] This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by quinoxalinone-based compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the key molecular targets, the intricate signaling pathways they modulate, and the experimental methodologies crucial for elucidating their therapeutic potential.
The significance of the quinoxalinone scaffold lies in its synthetic tractability and its ability to interact with a diverse array of biological targets.[5] This versatility has led to the development of numerous derivatives with tailored pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][6][7][8][9] This guide will dissect the core mechanisms that underpin these activities, providing a foundational understanding for the rational design of next-generation quinoxalinone-based therapeutics.
Core Mechanisms of Action: A Multi-Targeted Approach
Quinoxalinone derivatives achieve their therapeutic effects through a variety of mechanisms, often engaging multiple cellular targets and pathways. This multi-targeted approach can contribute to their potency and may offer advantages in overcoming drug resistance. The predominant mechanisms are detailed below.
Inhibition of Protein Kinases: A Dominant Anticancer Strategy
A primary and extensively studied mechanism of action for many quinoxalinone-based compounds is the inhibition of protein kinases.[1][10][11] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.[12] Quinoxalinone derivatives have been shown to be effective inhibitors of several key kinase families.
-
Tyrosine Kinase Inhibition: Many quinoxalinone scaffolds have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[11][12] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.
-
Janus Kinase (JAK) Inhibition: Certain quinoxalinone derivatives have been identified as dual inhibitors of JAK2 and JAK3.[13] The JAK-STAT signaling pathway is crucial for immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases. Inhibition of JAKs by these compounds can lead to the suppression of tumor cell growth and the induction of apoptosis.[13]
-
Pim Kinase Inhibition: Pim kinases are a family of serine/threonine kinases that are overexpressed in many hematologic and solid tumors.[14] Quinoxalinone-based molecules have been developed as potent dual inhibitors of Pim-1 and Pim-2, leading to the inhibition of cancer cell growth.[14]
The following diagram illustrates the general mechanism of kinase inhibition by quinoxalinone derivatives.
Caption: Mechanism of ROS generation by quinoxaline 1,4-di-N-oxides.
Modulation of AMPA Receptors
In the central nervous system, certain quinoxalinone derivatives function as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. [15][16][17]AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. [18]By blocking these receptors, quinoxalinone antagonists can reduce excessive neuronal excitation, a process implicated in various neurological and psychiatric disorders. Some derivatives have even been developed as photoswitchable antagonists, allowing for precise optical control of AMPA receptor activity. [15]
Experimental Protocols for Mechanistic Elucidation
A robust understanding of the mechanism of action of quinoxalinone-based compounds relies on a suite of well-designed experiments. The following protocols are fundamental to characterizing their biological activity.
Kinase Inhibition Assays
Objective: To determine the inhibitory potency of quinoxalinone compounds against specific protein kinases.
Methodology: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, the substrate, ATP, and the test compound (at varying concentrations) in a suitable reaction buffer. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed. [13]3. ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. [13]Incubate for 40 minutes at room temperature. [13]4. Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. [13]Incubate for 30 minutes at room temperature. [13]5. Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability and Cytotoxicity Assays
Objective: To assess the effect of quinoxalinone compounds on the viability and proliferation of cancer cells.
Methodology: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalinone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
Objective: To determine if the cytotoxic effects of quinoxalinone compounds are due to the induction of apoptosis and/or cell cycle arrest.
Methodology: Flow Cytometry
Flow cytometry can be used to analyze both apoptosis (using Annexin V/Propidium Iodide staining) and cell cycle distribution (using propidium iodide staining of DNA content).
Step-by-Step Protocol (Cell Cycle Analysis):
-
Cell Treatment: Treat cells with the quinoxalinone compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle and compare the treated samples to the control.
Biophysical Techniques for Target Engagement
Objective: To confirm the direct binding of quinoxalinone compounds to their molecular targets.
Methodology: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (the quinoxalinone compound) to a target protein immobilized on a sensor chip in real-time. [19][20] Step-by-Step Protocol:
-
Target Immobilization: Covalently immobilize the purified target protein (e.g., a kinase) onto the surface of an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of the quinoxalinone compound over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and ultimately the binding affinity (KD) of the compound for the target.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the quinoxalinone ring. [10][21]
| Substitution Position | Effect on Activity | Example Target Class |
|---|---|---|
| C2 and C3 | Modifications at these positions significantly influence kinase inhibitory activity. [1] | Protein Kinases |
| C6 and C7 | Electron-withdrawing groups (e.g., halogens) at these positions often enhance the cytotoxic and antitrypanosomal activity of QdNOs. [21] | Various (Anticancer, Antiparasitic) |
| N1 | Substitution at the N1 position can modulate the compound's properties, including its ability to induce apoptosis. | Apoptosis-related proteins |
Conclusion and Future Directions
Quinoxalinone-based compounds represent a versatile and promising class of therapeutic agents with a diverse range of mechanisms of action. Their ability to inhibit key cellular targets such as protein kinases, induce apoptosis, generate ROS, and modulate neuronal receptors underscores their potential for treating a wide array of diseases. The continued exploration of their structure-activity relationships, coupled with the application of robust experimental and biophysical techniques, will be crucial for the development of novel and effective quinoxalinone-based drugs. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index and translate their preclinical promise into clinical success.
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Introduction: The Quinoxalinone Scaffold as a Privileged Structure
An In-Depth Technical Guide to Quinoxalinone Derivatives in Medicinal Chemistry
The quinoxalinone core, a bicyclic heterocycle comprising a fused benzene and pyrazinone ring, has emerged as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. Quinoxaline derivatives have been successfully incorporated into numerous marketed drugs for various diseases.[1] Their versatile structure has led to the development of agents with a vast spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[1][2][3]
This guide, intended for researchers and drug development professionals, provides a technical overview of the synthesis, mechanism of action, and evaluation of quinoxalinone derivatives. We will delve into the causality behind synthetic choices, provide field-proven protocols for biological evaluation, and explore the structure-activity relationships (SAR) that drive potency and selectivity, with a particular focus on their role as protein kinase inhibitors in oncology.
Part 1: Synthesis and Chemical Space Exploration
The synthetic accessibility of the quinoxalinone scaffold is a primary reason for its prevalence in drug discovery programs. The most common and robust method involves the condensation of ortho-phenylenediamines with α-ketoacids, a variant of the classic Hinsberg reaction.[4] This approach allows for extensive diversification at multiple positions of the core structure, enabling the exploration of a vast chemical space to optimize biological activity.
Core Synthetic Strategy: Condensation and Cyclization
The fundamental synthetic route hinges on the reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2] For quinoxalin-2(1H)-ones specifically, an α-ketoacid is the ideal partner. The reaction proceeds via an initial nucleophilic attack of one amine group on the ketone, followed by cyclization and dehydration to form the stable heterocyclic ring system.
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Amino-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 7-Amino-2(1H)-quinoxalinone, a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Rather than a singular moment of discovery, the emergence of this specific quinoxalinone derivative is intricately linked to the broader historical development of quinoxaline synthesis. This guide will trace the evolution of synthetic methodologies, from the foundational Hinsberg condensation to more contemporary approaches, that have enabled the preparation and exploration of this important scaffold. We will examine the key chemical principles that underpin these synthetic routes and discuss how the unique structural features of this compound contribute to its diverse biological activities and applications. By understanding the historical context and synthetic evolution of this compound, researchers can gain valuable insights for the design and development of novel quinoxalinone-based therapeutics and functional materials.
Introduction: The Quinoxalinone Core
Quinoxalin-2(1H)-one and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are fundamental building blocks in organic synthesis.[1] The core structure, a fusion of a benzene and a pyrazin-2(1H)-one ring, provides a rigid and planar scaffold that is amenable to a wide range of chemical modifications. This structural versatility has made quinoxalinones a "privileged platform" in drug development, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2]
The journey to the specific synthesis and investigation of this compound is not a linear path to a single discovery but rather a story of evolving synthetic capabilities and a growing understanding of structure-activity relationships within the broader quinoxaline family.
Foundational Syntheses: The Dawn of Quinoxaline Chemistry
The late 19th century witnessed the pioneering work that laid the groundwork for quinoxaline chemistry. The most notable of these early methods is the Hinsberg reaction , first reported by O. Hinsberg in 1884.[1] This classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound remains a cornerstone of quinoxaline synthesis.
The Hinsberg Quinoxaline Synthesis
The fundamental principle of the Hinsberg reaction involves the nucleophilic attack of the amino groups of an o-phenylenediamine onto the carbonyl carbons of a 1,2-dicarbonyl compound, followed by dehydration to form the pyrazine ring.
Experimental Protocol: A Classic Hinsberg Condensation
-
Step 1: Reactant Preparation: Dissolve one molar equivalent of an o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.
-
Step 2: Addition of Dicarbonyl Compound: To the stirred solution, add one molar equivalent of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).
-
Step 3: Reaction and Cyclization: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight to drive the condensation and cyclization.
-
Step 4: Isolation and Purification: Upon cooling, the quinoxaline product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
The versatility of the Hinsberg reaction lies in the ability to introduce substituents onto the quinoxaline ring by using appropriately substituted o-phenylenediamines and 1,2-dicarbonyl compounds. This foundational methodology provided the chemical grammar for the eventual synthesis of specifically substituted derivatives like this compound.
The Path to this compound: A Tale of Substitution
While the exact first synthesis of this compound is not prominently documented as a landmark discovery, its preparation became feasible through the application and refinement of established synthetic strategies for introducing specific functional groups onto the quinoxalinone scaffold. The key challenge lies in the regioselective introduction of the amino group at the 7-position of the benzene ring.
One of the most common strategies to achieve this involves the use of a substituted o-phenylenediamine as the starting material in a Hinsberg-type condensation.
Synthesis via Substituted o-Phenylenediamines
The logical precursor for the synthesis of this compound is 1,2,4-triaminobenzene or a protected derivative thereof. However, the reactivity and potential for side reactions with such highly functionalized anilines necessitated the development of more controlled synthetic routes. A common approach involves the nitration of a protected o-phenylenediamine, followed by reduction of the nitro group to an amine.
Conceptual Synthetic Workflow for this compound
Caption: A generalized synthetic pathway to this compound.
This multi-step approach allows for precise control over the placement of the amino group. The choice of the 1,2-dicarbonyl compound is also crucial. For the synthesis of a 2(1H)-quinoxalinone, glyoxylic acid or its esters are commonly employed.
Modern Synthetic Methodologies and Refinements
While the classical Hinsberg condensation remains relevant, modern organic synthesis has introduced a plethora of new methods for constructing the quinoxaline core and its derivatives, often with improved yields, milder reaction conditions, and greater functional group tolerance.
The Beirut Reaction
For the synthesis of quinoxaline-1,4-dioxides, the Beirut Reaction has proven to be a powerful tool. This reaction, which involves the condensation of a benzofuroxan with an enolate, can be adapted to produce 7-amino substituted quinoxaline derivatives. While not directly yielding this compound, the N-oxide products can often be deoxygenated to the parent quinoxalinone.
Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds. Reactions such as the Buchwald-Hartwig amination allow for the direct introduction of an amino group onto a pre-formed quinoxalinone scaffold bearing a suitable leaving group (e.g., a halogen) at the 7-position.
Illustrative Modern Synthetic Approach
Caption: A conceptual diagram of a modern cross-coupling approach.
Physicochemical Properties and Biological Significance
The introduction of an amino group at the 7-position of the 2(1H)-quinoxalinone core significantly influences its electronic and physicochemical properties. The amino group acts as an electron-donating group, which can affect the molecule's reactivity, spectroscopic properties, and, most importantly, its biological activity.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 98555-00-1 | [3] |
| Molecular Formula | C₈H₇N₃O | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Solid | - |
| XLogP3 | 0.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
The presence of the amino group provides a handle for further functionalization, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This has been a key factor in the exploration of this compound as a scaffold in drug discovery.
Applications and Future Directions
The this compound scaffold is a component of molecules investigated for a range of therapeutic applications. Its derivatives have been explored as:
-
Kinase Inhibitors: The quinoxalinone core can act as a hinge-binding motif in various protein kinases, making it a valuable scaffold for the development of anticancer agents.
-
Antiviral Agents: Certain quinoxalinone derivatives have shown promise as inhibitors of viral replication.
-
Fluorescent Probes: The conjugated aromatic system of the quinoxalinone ring can give rise to fluorescent properties, making its derivatives useful as probes in biological imaging.
The historical evolution of synthetic methods has paved the way for the current and future exploration of this compound and its analogues. The continued development of efficient and regioselective synthetic strategies will be crucial for unlocking the full potential of this privileged scaffold in medicine and materials science.
Conclusion
The story of this compound is not one of a single, dramatic discovery but rather a testament to the incremental and enabling power of synthetic organic chemistry. From the foundational principles of the Hinsberg reaction to the precision of modern cross-coupling methods, the ability to synthesize this specific derivative has been built upon a rich history of chemical innovation. As our understanding of the biological roles of quinoxalinones continues to grow, the historical and synthetic perspectives presented in this guide will serve as a valuable resource for researchers seeking to harness the potential of this versatile and important molecule.
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An In-depth Technical Guide to the Therapeutic Potential of 7-Amino-2(1H)-quinoxalinone Analogs
This guide provides a comprehensive technical overview of 7-Amino-2(1H)-quinoxalinone analogs as a promising scaffold in modern drug discovery. We will delve into their potential therapeutic targets, mechanisms of action, and the experimental methodologies required for their evaluation, with a focus on their applications in oncology, neuroprotection, and anti-inflammatory contexts.
The 2(1H)-Quinoxalinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets with high affinity. The 2(1H)-quinoxalinone core, in particular, offers a versatile platform for the development of novel therapeutics. The presence of the amino group at the 7-position provides a key point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Anticancer Activity: Targeting Kinase Signaling and Inducing Apoptosis
A significant body of research has focused on the anticancer potential of quinoxalinone derivatives. These compounds have been shown to exert their effects through the inhibition of key protein kinases involved in tumor growth and proliferation, as well as by inducing programmed cell death (apoptosis).
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several this compound analogs have been investigated as inhibitors of receptor tyrosine kinases, which are crucial mediators of cancer cell signaling.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Analogs of this compound have been designed as potent VEGFR-2 inhibitors.[1] The binding of these analogs to the ATP-binding site of the VEGFR-2 kinase domain blocks its autophosphorylation and downstream signaling, thereby inhibiting angiogenesis and tumor growth.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another important RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Quinoxalin-2(1H)-one derivatives have been developed as EGFR tyrosine kinase inhibitors.[2] These compounds compete with ATP for binding to the EGFR kinase domain, thus blocking the signaling pathways that lead to cancer cell growth and survival.
dot
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways.
Induction of Apoptosis
Beyond kinase inhibition, this compound analogs have been shown to induce apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Quantitative Data on Anticancer Activity
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Quinoxalin-2(1H)-one derivatives | VEGFR-2 | Various | Varies | [1] |
| Quinoxalin-2(1H)-one derivatives | EGFR | Various | Varies | [2] |
Experimental Protocols
This protocol outlines a method to determine the in vitro inhibitory activity of this compound analogs against VEGFR-2.[3][4]
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[3]
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Compound Addition: Add the test compounds (this compound analogs) at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[3]
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
dot
Caption: Workflow for the MTT cell viability assay.
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Recent studies have highlighted the neuroprotective potential of amino-quinoxaline derivatives, suggesting their utility in treating neurodegenerative disorders like Parkinson's disease.[8]
Mechanism of Neuroprotection
While the precise mechanisms for 7-amino analogs are still under investigation, studies on closely related 6-aminoquinoxaline derivatives have shown that they can protect dopaminergic neurons from cell death.[8] This neuroprotective effect is partly attributed to the activation of ryanodine receptors in the endoplasmic reticulum.[8]
dot
Caption: Proposed mechanism of neuroprotection.
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
Quinoxaline derivatives have also demonstrated anti-inflammatory activity, suggesting their potential in treating inflammatory conditions.[9]
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of quinoxaline analogs are attributed to their ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[9] These cytokines play a central role in the inflammatory cascade.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics with diverse applications. Their demonstrated activity as kinase inhibitors, apoptosis inducers, neuroprotective agents, and anti-inflammatory molecules underscores their versatility. Future research should focus on elucidating the specific structure-activity relationships of the 7-amino substitution to optimize potency and selectivity for various targets. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this exciting class of compounds.
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Qin, X., Han, X., Hu, L., Li, Z., Geng, Z., Wang, Z., Zeng, C., & Xiao, X. (2015). Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 15(2), 267–273. [Link]
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In silico prediction of 7-Amino-2(1H)-quinoxalinone properties
An In-Depth Technical Guide: In Silico Prediction of 7-Amino-2(1H)-quinoxalinone Properties for Accelerated Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the in silico characterization of this compound, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. As a Senior Application Scientist, this document moves beyond a simple listing of methods to explain the scientific rationale behind a multi-pillar computational workflow. We detail the prediction of fundamental physicochemical properties, forecast pharmacokinetic behavior through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and explore potential biological targets using molecular docking simulations. Furthermore, we contextualize these predictions within the broader strategy of Quantitative Structure-Activity Relationship (QSAR) modeling. Each computational protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to efficiently evaluate and prioritize lead compounds, thereby reducing costs and accelerating the journey from discovery to clinical application.
Introduction: The Quinoxalinone Scaffold and the Imperative of Predictive Science
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Quinoxalin-2(1H)-one derivatives, in particular, are of significant interest due to their versatile biological profiles and synthetic accessibility.[3][4] this compound represents a key example of this scaffold, offering functional groups amenable to chemical modification for optimizing therapeutic properties.
In the modern drug discovery paradigm, the early-stage assessment of a molecule's potential is critical. Historically, this has been a resource-intensive process, with high attrition rates for compounds that fail in later stages due to poor pharmacokinetics or unforeseen toxicity. The advent of robust in silico modeling has revolutionized this landscape. By predicting a compound's properties before significant investment in synthesis and in vitro testing, we can apply a "fail fast, fail cheap" philosophy, prioritizing candidates with the highest probability of success. This predictive approach is not merely a cost-saving measure; it is a pillar of scientific rigor, allowing for the rapid, data-driven generation and refinement of therapeutic hypotheses.
This guide provides a detailed walkthrough of a comprehensive in silico evaluation workflow tailored for this compound, demonstrating how computational chemistry can guide the rational design of novel therapeutics.
Foundational Physicochemical Profile
Before delving into complex pharmacokinetic and pharmacodynamic predictions, it is essential to establish the fundamental physicochemical properties of the molecule. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability. The structure and key properties of this compound are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₈H₇N₃O | - |
| Molecular Weight | 161.16 g/mol | Calculated[5] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)N)NC(=O)C=N1 | - |
| Topological Polar Surface Area (TPSA) | 67.5 Ų | Calculated[5] |
| Hydrogen Bond Donors | 2 | Calculated[5] |
| Hydrogen Bond Acceptors | 3 | Calculated[5] |
| LogP (Octanol-Water Partition Coeff.) | 0.1 | Calculated[5] |
Causality Insight: The low calculated LogP value (0.1) suggests that this compound is a relatively hydrophilic compound. This is a critical piece of information, as it implies potentially good aqueous solubility but may pose challenges for passive diffusion across lipid-rich biological membranes, a factor we will explore further in the ADMET analysis.
The Predictive Workflow: A Multi-Pillar Approach
A robust in silico assessment relies on a multi-faceted approach, where different computational methods provide complementary insights into the molecule's potential as a drug candidate. Our workflow is built on three pillars: ADMET profiling, molecular docking, and the strategic application of QSAR principles.
Pillar 1: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
A therapeutically effective drug must not only interact with its target but also reach it in sufficient concentration and be safely cleared from the body. ADMET profiling predicts these pharmacokinetic properties.
-
Molecule Input: The 2D structure of this compound (in SMILES or SDF format) is submitted to a predictive platform. For this guide, we reference the capabilities of widely used servers like SwissADME and pkCSM .
-
Property Calculation: The platforms utilize a combination of fragment-based methods, topological analysis, and machine-learning models trained on large experimental datasets to calculate a suite of properties.
-
Data Analysis & Interpretation: The output is analyzed against established rules of thumb, such as Lipinski's Rule of Five, to assess "drug-likeness" and identify potential liabilities.[6]
The following table summarizes representative predicted properties for this compound.
Table 2: Predicted ADMET and Physicochemical Properties
| Parameter | Category | Predicted Value | Interpretation & Scientific Rationale |
|---|---|---|---|
| Lipinski's Rule of Five | Drug-Likeness | 0 Violations | High probability of oral bioavailability. The rule assesses MW (<500), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10). |
| GI Absorption | Absorption | High | The molecule's properties are favorable for absorption from the gastrointestinal tract. |
| BBB Permeant | Distribution | No | The polarity (TPSA > 60 Ų) and H-bonding capacity likely prevent passive diffusion across the blood-brain barrier, reducing the risk of CNS side effects for peripherally targeted drugs.[7] |
| CYP450 Inhibitor | Metabolism | Inhibitor of CYP2C9 (Predicted) | Potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are crucial for drug metabolism, and inhibition can dangerously elevate concentrations of co-administered drugs.[8] |
| AMES Toxicity | Toxicity | Non-mutagenic | Low probability of being a mutagen, a critical early safety checkpoint.[6] |
| Hepatotoxicity | Toxicity | Low Probability | Reduced likelihood of causing drug-induced liver injury. |
Self-Validation Insight: The prediction of "High" GI absorption and "No" BBB permeation are consistent with the foundational physicochemical properties. The molecule adheres to Lipinski's rules, which correlate with oral absorption. Its TPSA of 67.5 Ų is above the typical threshold for BBB penetration, validating the computational prediction. This internal consistency increases confidence in the overall profile.
Caption: Workflow for predicting ADMET properties.
Pillar 2: Molecular Docking for Target Identification
While ADMET profiling tells us if a compound can be a drug, molecular docking helps predict what it might do. This technique models the interaction between our ligand (this compound) and a macromolecular target (e.g., a protein receptor), predicting its binding mode and affinity.
The quinoxaline literature provides a strong basis for selecting potential targets. Derivatives have shown activity against various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and DNA topoisomerases, both of which are validated targets in oncology.[9][10] Therefore, a logical first step is to dock this compound against these proteins.
-
Ligand Preparation: a. Generate the 3D structure of this compound. b. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation. c. Assign partial charges (e.g., Gasteiger charges). This is a critical step as electrostatic interactions are key to binding.
-
Receptor Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB), for instance, EGFR (PDB ID: 4HJO).[11] b. Remove water molecules and any co-crystallized ligands from the structure. c. Add polar hydrogens and assign charges.
-
Binding Site Definition: a. Define the "search space" or "grid box" for the docking algorithm. This is typically centered on the known active site of the enzyme, often identified from the position of a co-crystallized native ligand.
-
Docking Simulation: a. Use a docking program like AutoDock Vina to systematically explore possible conformations of the ligand within the defined binding site. b. The program calculates a scoring function (e.g., binding affinity in kcal/mol) for the best-ranked poses. A more negative score indicates a more favorable predicted interaction.
-
Post-Docking Analysis: a. Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues. This analysis provides mechanistic insight into the binding.
Caption: Step-by-step molecular docking workflow.
Pillar 3: Contextualizing with QSAR (Quantitative Structure-Activity Relationship)
While we perform docking on a single molecule, its true potential lies in its context as part of a chemical series. QSAR modeling provides this context. It is a computational technique that correlates variations in the chemical structure of a group of compounds with their biological activity.
Authoritative Grounding: Numerous QSAR studies on quinoxaline derivatives have successfully built models predicting activities such as anticancer, antimalarial, and anti-tubercular effects.[12][13][14][15] These studies validate the applicability of QSAR to this chemical class.
While building a full QSAR model is beyond the scope of this guide, understanding the workflow is crucial. If initial in vitro testing of this compound shows promising activity, a QSAR study on a series of its analogs would be the logical next step to rationally design more potent molecules.
-
Data Set Collection: Synthesize and test a series of analogs of this compound to generate biological activity data (e.g., IC₅₀ values).
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., electronic, steric, topological).
-
Model Building: Use statistical methods (e.g., Partial Least Squares) to build a mathematical equation linking the descriptors to the biological activity.
-
Model Validation: Rigorously validate the model's predictive power using internal and external test sets of compounds.
-
Interpretation: Analyze the model to understand which structural features (represented by the descriptors) are most important for enhancing or diminishing activity, thereby guiding the design of the next generation of compounds.
Experimental Validation: Bridging Prediction and Reality
In silico predictions are hypotheses that must be tested. The trustworthiness of any computational model is ultimately established by its ability to predict the results of real-world experiments. The following are brief outlines of standard protocols to validate our key predictions.
Protocol: Aqueous Solubility Assessment (Shake-Flask Method)
Causality: This experiment directly tests the prediction that the molecule is hydrophilic and likely soluble in aqueous media.
-
Add an excess amount of this compound to a phosphate-buffered saline (PBS, pH 7.4) solution.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using UV-Vis spectroscopy or HPLC.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Causality: This assay validates the predicted anticancer potential from molecular docking studies against a cancer-related target.
-
Seed human cancer cells (e.g., A549 lung cancer cells if targeting EGFR) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial evaluation of this compound as a potential drug candidate. The predictive analysis indicates that the molecule possesses a favorable drug-like profile, with good potential for oral absorption and a low intrinsic toxicity risk. Molecular docking simulations suggest plausible interactions with validated therapeutic targets like protein kinases, providing a clear hypothesis for its mechanism of action. By integrating foundational physicochemical calculations, ADMET profiling, and targeted molecular docking, we have generated a data-rich profile that strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro biological validation. This multi-pillar computational approach exemplifies a modern, efficient strategy to accelerate the drug discovery pipeline, ensuring that resources are focused on compounds with the highest likelihood of becoming successful therapeutics.
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An In-depth Technical Guide to Tautomerism in 7-Amino-2(1H)-quinoxalinone and its Derivatives
Abstract
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This technical guide provides a detailed exploration of the tautomeric phenomena in 7-Amino-2(1H)-quinoxalinone, a key derivative with significant potential in drug development. We will dissect the potential tautomeric forms, analyze their relative stabilities through the lens of computational chemistry, and describe the spectroscopic methodologies required for their empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this important heterocyclic system.
Introduction: The Significance of Tautomerism in Quinoxalinone Chemistry
Quinoxalin-2(1H)-ones are heterocyclic compounds characterized by a fused benzene and pyrazinone ring system. Their synthetic versatility and ability to engage with a wide array of biological targets have established them as a cornerstone in the development of anticancer, antimicrobial, and anti-inflammatory drugs.[3] Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design.[4] Different tautomers of the same molecule can exhibit distinct physicochemical properties, including:
-
Receptor Binding Affinity: Changes in hydrogen bond donor/acceptor patterns can dramatically alter interactions with a biological target.
-
Solubility and Permeability: Tautomeric forms can have different polarities, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Chemical Stability: The predominance of one tautomer over another influences the compound's shelf-life and metabolic stability.
For this compound, two primary types of tautomerism are possible: the lactam-lactim (a form of keto-enol) tautomerism of the quinoxalinone core and the amino-imino tautomerism of the C7-substituent. Understanding the delicate balance of these equilibria is paramount for predicting molecular behavior and optimizing drug design.
Potential Tautomeric Forms of this compound
The structure of this compound allows for at least four potential tautomeric forms, arising from two independent prototropic shifts.
-
Amino-Lactam (Keto) Form (A): This is generally the most commonly depicted form. Spectroscopic and physical measurements indicate that quinoxalin-2(1H)-ones predominantly exist as cyclic amides (the lactam or keto form) rather than their hydroxy (lactim or enol) counterparts.[5] Similarly, amino-heteroaromatic compounds typically exist in the amino form, not the imino form.[5]
-
Imino-Lactam (Keto) Form (B): This form arises from a proton shift from the exocyclic amino group to the ring nitrogen at position 8.
-
Amino-Lactim (Enol) Form (C): This tautomer results from a proton shift from the N1 nitrogen to the C2 carbonyl oxygen, creating a hydroxyl group.
-
Imino-Lactim (Enol) Form (D): This form combines both proton shifts.
The interplay between these forms constitutes the tautomeric landscape of the molecule.
Figure 1: Tautomeric Equilibria in this compound.
Causality of Tautomeric Preference: A Computational Perspective
Predicting the predominant tautomer requires a quantitative assessment of the relative stabilities of each form. Density Functional Theory (DFT) has become an indispensable tool for this purpose, offering a balance of computational efficiency and accuracy.[1][6]
The Rationale Behind DFT Calculations
DFT calculations allow us to compute the Gibbs free energy (G) for each tautomer in various environments (gas phase or in different solvents using a polarizable continuum model).[1] The tautomer with the lowest Gibbs free energy is the most stable and will be the most abundant at equilibrium. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common and reliable choice for these systems, providing a good compromise between accuracy and computational cost.[1][7]
Key Factors Influencing Stability
The relative energies of the tautomers are dictated by a subtle interplay of several factors:
-
Aromaticity: The lactam forms (A and B) preserve the aromaticity of the benzene ring without disrupting it with an exocyclic double bond, which generally confers greater stability.
-
Conjugation: The stability of the imino tautomer is highly dependent on the degree of conjugation. In systems where conjugation is extended towards the exocyclic nitrogen, the imino form can be stabilized.[8] For this compound, the amino group's lone pair participates favorably in resonance with the aromatic system, stabilizing the amino-lactam form (A).
-
Intramolecular Hydrogen Bonding: The geometric arrangement of atoms in certain tautomers may allow for stabilizing intramolecular hydrogen bonds.
-
Solvation Effects: The polarity of the solvent can dramatically influence the tautomeric equilibrium. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding.
Based on established principles for quinoxalinones and amino-heterocycles, the Amino-Lactam (A) form is predicted to be the most stable tautomer under typical physiological conditions.[5] DFT calculations would be expected to confirm this, showing a significantly lower Gibbs free energy compared to forms B, C, and D.
Experimental Validation: A Spectroscopic Workflow
While computational methods provide powerful predictions, empirical evidence from spectroscopic analysis is the gold standard for tautomer characterization. A combined approach using NMR, UV-Vis, and IR spectroscopy provides a self-validating system for identifying the dominant tautomeric form.
Figure 2: Workflow for Tautomer Analysis.
NMR Spectroscopy: The Definitive Structural Probe
Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The key diagnostic signals are the exchangeable protons (N-H and potentially O-H). In the dominant Amino-Lactam form (A), one would expect to see signals for the N1-H proton of the lactam and the two protons of the C7-NH₂ group. In a solvent like DMSO-d₆, these protons are readily observable. The absence of a distinct O-H signal and the presence of the lactam N-H proton strongly argue against the lactim forms (C and D).
-
¹³C NMR: The chemical shift of the C2 carbon is highly indicative. In the lactam forms (A and B), this carbon is a carbonyl carbon and will resonate in the characteristic range of ~155-165 ppm. In the lactim forms (C and D), it becomes an oxygen-bearing sp² carbon (C-OH) and would shift significantly upfield.
-
¹⁵N NMR: While less common, ¹⁵N NMR can provide definitive evidence for the amino vs. imino state. The chemical shift of the nitrogen atoms in the C7 substituent would differ significantly between the amino (-NH₂) and imino (=NH) forms.
Table 1: Predicted Diagnostic NMR Signals for Tautomers of this compound
| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signal (C2) | Rationale |
|---|---|---|---|
| Amino-Lactam (A) | N1-H (amide), C7-NH₂ (amine) | ~160 ppm (C=O) | Presence of amide and amine protons, carbonyl carbon signal. |
| Imino-Lactam (B) | N1-H (amide), N8=NH (imine) | ~160 ppm (C=O) | Imine proton signal instead of two amine protons. |
| Amino-Lactim (C) | C2-OH (enol), C7-NH₂ (amine) | <150 ppm (C-OH) | Presence of enolic proton, absence of amide proton, upfield shift of C2. |
| Imino-Lactim (D) | C2-OH (enol), N8=NH (imine) | <150 ppm (C-OH) | Combination of enolic and imine proton signals. |
UV-Vis and FT-IR Spectroscopy: Corroborative Evidence
-
UV-Vis Spectroscopy: Each tautomer possesses a unique conjugated system and will therefore exhibit a distinct absorption maximum (λ_max). The Amino-Lactam form (A) is expected to have a specific absorption profile. Significant shifts in λ_max upon changing solvent polarity can indicate the presence of a tautomeric equilibrium.[7] Furthermore, the experimental spectrum can be compared to theoretical spectra generated by Time-Dependent DFT (TDDFT) calculations for each potential tautomer, providing a powerful method for assignment.[7][9]
-
FT-IR Spectroscopy: Infrared spectroscopy provides clear fingerprints for key functional groups. The presence of a strong carbonyl (C=O) stretching band around 1660-1690 cm⁻¹ is a hallmark of the lactam form.[5] Conversely, the absence of this band and the appearance of a broad O-H stretching band would be indicative of the lactim form.
Experimental Protocols
Protocol: Synthesis of this compound
A common and effective method for synthesizing the quinoxalinone core is the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester.[2]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Reaction Initiation: Add a solution of sodium pyruvate (1.1 eq) in water to the diamine solution.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified this compound under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol: NMR Spectroscopic Analysis for Tautomer Identification
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its hygroscopic nature is less likely to cause rapid exchange and disappearance of N-H proton signals compared to solvents like D₂O or CD₃OD.
-
Instrument Setup: Tune and shim the NMR spectrometer (a 400 MHz or higher field instrument is recommended) for the DMSO-d₆ sample.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. Pay close attention to the chemical shift, integration, and multiplicity of signals in the aromatic region (6-8 ppm) and the downfield region (>10 ppm) where amide protons typically appear.
-
D₂O Exchange: To confirm the identity of exchangeable N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH₂ and N1-H protons should decrease in intensity or disappear entirely.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time. Identify the key carbonyl signal for the C2 carbon, expected in the 155-165 ppm region.
-
Data Analysis: Compare the observed chemical shifts and the results of the D₂O exchange experiment with the predicted values in Table 1 to assign the predominant tautomeric form.
Implications for Drug Development
The established predominance of the Amino-Lactam tautomer (A) for this compound has direct and actionable consequences for drug development professionals.
-
Pharmacophore Modeling: The hydrogen bond donor (N1-H, C7-NH₂) and acceptor (C2=O, N4) sites of the Amino-Lactam form should be used for computational modeling of receptor-ligand interactions. Using an energetically unfavorable tautomer in docking studies would lead to inaccurate predictions of binding affinity and pose.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the quinoxalinone scaffold should be designed with an understanding of their potential to shift the tautomeric equilibrium. For instance, introducing strongly electron-withdrawing groups could alter the pKa of the N-H protons and potentially favor other forms.
-
Bioisosteric Replacement: When considering bioisosteres, it is crucial to select replacements that mimic the tautomeric behavior and hydrogen bonding pattern of the parent structure to retain biological activity.
Conclusion
The tautomeric landscape of this compound is dominated by the thermodynamically stable Amino-Lactam form. This preference is rooted in the preservation of aromaticity and favorable electronic delocalization. This guide has outlined the theoretical basis for this stability and provided a robust, multi-faceted spectroscopic workflow for its empirical confirmation. For scientists engaged in the design and development of quinoxalinone-based therapeutics, a thorough understanding and characterization of the operative tautomeric form is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the successful optimization of lead compounds.
References
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Yagmur, R. (2024). DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. 20. Österreichische Chemietage 2024. [Link]
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Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). (n.d.). SCIDAR. [Link]
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Hernández-Cocoletzi, H., et al. (2024). Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. Molecules. [Link]
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Corona, P., et al. (2015). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]
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Sato, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]
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Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-). (n.d.). SciSpace. [Link]
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Paul, M., et al. (2015). Breslow intermediates (aminoenols) and their keto tautomers: first gas-phase characterization by IR ion spectroscopy. Angewandte Chemie International Edition. [Link]
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EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2021). Journal of Chemical Technology and Metallurgy. [Link]
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Projected density of states for quinoxalinone derivatives at their isolated state... (n.d.). ResearchGate. [Link]
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Singh, S., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central. [Link]
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Ramli, Y., et al. (2015). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]
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Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (2022). ResearchGate. [Link]
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Al-Ostath, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]
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Thomas, S. P., et al. (2017). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm. [Link]
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Ai, H., et al. (2012). Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. The Journal of Physical Chemistry B. [Link]
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de Oliveira, H. S., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. [Link]
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Methodological & Application
Application Notes and Protocols for 7-Amino-2(1H)-quinoxalinone in Fluorescence Microscopy
Introduction: Unveiling Cellular Landscapes with 7-Amino-2(1H)-quinoxalinone
In the dynamic world of cellular imaging and drug discovery, the quest for novel fluorophores with superior photophysical properties is perpetual. Quinoxaline derivatives have emerged as a promising class of heterocyclic fluorophores, offering versatile scaffolds for the development of probes for bioimaging.[1][2] Among these, this compound stands out for its intrinsic fluorescence and potential for diverse applications in fluorescence microscopy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a fluorescent probe. We will delve into its photophysical characteristics, provide detailed protocols for cellular staining, and discuss its potential applications, ensuring a blend of technical accuracy and practical insights.
Scientific Principles: The Photophysics of this compound
This compound is a heterocyclic compound whose fluorescence arises from the π-conjugated system of the quinoxalinone core. The presence of the amino group at the 7-position acts as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its photophysical properties.[3][4]
The fluorescence of this compound is sensitive to the surrounding environment, a phenomenon known as solvatochromism.[5] This property, where the emission wavelength shifts depending on the polarity of the solvent, can be harnessed to probe different cellular microenvironments. The photophysical properties of quinoxalin-2(1H)-ones have been a subject of increasing interest, with studies exploring their synthesis and applications in chemosensing and biosensing.[5][6]
Spectral Properties
The excitation and emission spectra of this compound are crucial for its application in fluorescence microscopy. Based on available data, the compound typically excites in the near-UV to blue region of the spectrum and emits in the blue to green region. The exact wavelengths are highly dependent on the solvent environment.
| Solvent | Excitation Max (λex) | Emission Max (λem) |
| Cyclohexane | 366 nm | 464 nm |
| Toluene | 366 nm | 421 nm |
| Ethyl Acetate | 366 nm | 434 nm |
| Tetrahydrofuran (THF) | 366 nm | 431 nm |
| Dichloromethane (DCM) | 366 nm | 429 nm |
| Acetonitrile (MeCN) | 366 nm | 444 nm |
| Dimethyl Sulfoxide (DMSO) | 366 nm | 459 nm |
| Ethanol (EtOH) | 366 nm | 467 nm |
| Methanol (MeOH) | 366 nm | 474 nm |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 366 nm | 489 nm |
| Data synthesized from Renault et al.[7] |
This table highlights the significant solvatochromic shift, which researchers can leverage for multi-color imaging experiments or for sensing changes in cellular polarity.
Experimental Workflow: From Reagent Preparation to Image Acquisition
The successful application of this compound in fluorescence microscopy hinges on a well-defined experimental workflow. The following diagram outlines the key stages, from preparing the staining solution to acquiring high-quality images.
Caption: A streamlined workflow for cellular staining and imaging with this compound.
Detailed Protocols
The following protocols are designed to be a starting point for researchers. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
Protocol 1: Preparation of Staining Stock Solution
Rationale: A concentrated stock solution in an organic solvent like DMSO is essential for maintaining the stability of the fluorophore and for accurate dilution into aqueous buffers for staining.
Materials:
-
This compound (CAS No. 98555-00-1)[8]
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 1.61 mg of the compound (Molecular Weight: 161.16 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Staining of Live Cells
Rationale: Live-cell imaging allows for the observation of dynamic cellular processes. This protocol is designed to minimize cytotoxicity while achieving sufficient staining for visualization.
Materials:
-
Cultured cells on glass coverslips or in imaging dishes
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Grow cells to the desired confluency (typically 50-70%) on a suitable imaging substrate.
-
Prepare a working staining solution by diluting the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Note: The optimal concentration should be determined empirically, starting with a range of concentrations to assess both signal intensity and potential cytotoxicity.
-
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Note: Incubation time may need optimization. Shorter times are preferable to minimize stress on the cells.
-
-
After incubation, gently wash the cells two to three times with pre-warmed PBS or HBSS to remove the unbound stain.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed immediately to fluorescence microscopy.
Protocol 3: Staining of Fixed Cells
Rationale: Fixing cells preserves their morphology and allows for longer imaging times without the concern of cellular movement. This protocol is compatible with subsequent immunostaining if required.
Materials:
-
Cultured cells on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (from Protocol 1)
Procedure:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the stain to access intracellular structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working staining solution by diluting the 10 mM stock solution in PBS to a final concentration of 1-10 µM.
-
Incubate the fixed and permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Fluorescence Microscopy and Image Acquisition
Instrumentation:
-
An epifluorescence or confocal microscope equipped with appropriate filter sets.
-
Based on the spectral data, a DAPI or a similar filter set (Excitation: ~360-400 nm, Emission: ~420-500 nm) should be suitable for visualizing this compound.
Imaging Parameters:
-
Excitation: Use the lowest possible laser power or illumination intensity to minimize phototoxicity and photobleaching.
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
Controls: Always include unstained control cells to assess autofluorescence levels.
Potential Applications in Research and Drug Development
The unique properties of this compound open up several avenues for its application:
-
General Cellular Staining: Its ability to stain cells makes it a useful tool for visualizing cellular morphology and organization.
-
Probing Cellular Microenvironments: The solvatochromic nature of its fluorescence could be exploited to report on changes in the polarity of different cellular compartments.
-
High-Content Screening: The ease of use and potential for live-cell imaging make it a candidate for high-content screening assays in drug discovery to assess cellular responses to various compounds.
-
Development of Biosensors: The quinoxalinone scaffold can be further functionalized to create targeted probes for specific biomolecules or ions.[4][6]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | - Low staining concentration- Insufficient incubation time- Incorrect filter set | - Increase the concentration of the staining solution.- Increase the incubation time.- Ensure the filter set matches the excitation and emission spectra of the fluorophore. |
| High Background | - Incomplete washing- High staining concentration | - Increase the number and duration of washing steps.- Decrease the concentration of the staining solution. |
| Photobleaching | - High excitation intensity- Long exposure times | - Reduce the laser power or illumination intensity.- Use shorter exposure times or acquire images in a time-lapse mode with longer intervals.- Use an anti-fade mounting medium for fixed cells. |
| Cellular Toxicity (Live-cell imaging) | - High staining concentration- Prolonged incubation | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize the incubation time. |
Conclusion
This compound is a versatile fluorescent probe with significant potential for a wide range of applications in fluorescence microscopy. Its favorable photophysical properties, including its solvatochromic nature, make it a valuable tool for researchers in cell biology and drug development. By following the detailed protocols and guidelines presented in this document, scientists can effectively harness the capabilities of this fluorophore to gain deeper insights into the intricate world of the cell.
References
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Renault, K., Renard, P.-Y., & Sabot, C. (2022). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, 2022(48), e202201314. [Link]
-
Kim, J. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Journal of Nanoscience and Nanotechnology, 11(3), 2534-2539. [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Electronic Supplementary Information. [Link]
-
Li, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry, 99(12), 989-995. [Link]
-
Lee, S. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate. [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (2022). Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. ResearchGate. [Link]
-
Wang, C., et al. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids. ResearchGate. [Link]
-
Li, M., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(4), 7525-7534. [Link]
-
Mahdaly, M., et al. (2023). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances, 13(50), 35065-35070. [Link]
-
Pérez-Vargas, J., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[9]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(46), 43831–43842. [Link]
-
Pashkova, A. Y., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, 27(19), 6592. [Link]
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PubChem. (n.d.). This compound. [Link]
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7-Amino-2(1H)-quinoxalinone as a fluorescent probe for enzyme assays
Application Notes & Protocols
7-Amino-2(1H)-quinoxalinone: A Versatile Fluorescent Probe for High-Throughput Enzyme Activity Assays
Abstract
The quantification of enzyme activity is fundamental to biochemical research, disease diagnostics, and drug discovery.[1] Small-molecule fluorescent probes offer a highly sensitive, continuous, and non-invasive method for monitoring enzymatic reactions, making them ideal for high-throughput screening (HTS).[1][2][3] This document provides a detailed guide to the application of this compound, a robust fluorophore, as a pro-fluorescent substrate for the kinetic analysis of various enzymes, with a particular focus on UDP-glucuronosyltransferases (UGTs), a critical family of Phase II drug-metabolizing enzymes.[4][5] We will explore the underlying principles, detailed experimental protocols, data analysis, and key considerations for employing this probe in a research setting.
Introduction: The Need for Advanced Enzyme Assays
Enzymes are the primary catalysts for countless biological reactions and represent a major class of drug targets.[1] Evaluating how a novel chemical entity interacts with metabolic enzymes is a cornerstone of drug development, providing critical insights into pharmacokinetics, bioavailability, and potential drug-drug interactions.[5] While traditional methods like chromatography can measure metabolite formation, they are often labor-intensive and not amenable to large-scale screening.
Fluorescence-based assays circumvent these limitations by providing a real-time, "turn-on" signal that is directly proportional to enzyme activity.[6] The ideal fluorescent probe is chemically stable, exhibits a significant increase in quantum yield upon enzymatic activation, and possesses favorable spectral properties to minimize interference from biological matrices. Quinoxalin-2(1H)-one and its derivatives have emerged as a promising class of fluorophores due to their synthetic accessibility and tunable photophysical properties.[7][8] Specifically, this compound offers a strong fluorescent signal, making it an excellent reporter molecule for developing sensitive enzyme assays.[7][9]
Principle of the Assay: Enzymatic Activation and Signal Generation
The assay leverages a "pro-fluorophore" strategy. A non-fluorescent (or weakly fluorescent) substrate is designed by chemically linking a specific enzyme recognition motif to the this compound fluorophore. This linkage effectively "quenches" the fluorescence. Upon interaction with the target enzyme, the recognition motif is cleaved, liberating the free this compound. This un-quenching event results in a dramatic increase in fluorescence intensity, which can be monitored over time.
For example, in a UGT assay, a glucuronic acid moiety is attached to the fluorophore. The UGT enzyme catalyzes the transfer of this moiety from the substrate to a cofactor, releasing the highly fluorescent this compound. The rate of fluorescence increase is therefore directly proportional to the UGT enzyme's activity.
Figure 1: Enzymatic release of the this compound fluorophore.
Photophysical Properties of this compound
Understanding the spectral characteristics of the fluorophore is critical for proper instrument setup and data interpretation. The excitation and emission wavelengths are solvent-dependent, a phenomenon known as solvatochromism.[7] It is essential to determine the optimal settings in the final assay buffer.
| Parameter | Value | Source |
| Molecular Formula | C₈H₇N₃O | [10] |
| Molecular Weight | 161.16 g/mol | [11] |
| Typical Excitation Max (λex) | ~366 nm | [9] |
| Typical Emission Max (λem) | ~460-490 nm (in polar solvents) | [9] |
| Key Feature | Significant fluorescence increase upon release from quenched substrate | [6] |
Table 1: Key properties of the this compound fluorophore.
Expert Insight: The significant Stokes shift (the difference between excitation and emission maxima) is advantageous as it minimizes inner filter effects and spectral overlap, leading to a more reliable signal.
Detailed Protocol: UGT Inhibition Assay
This protocol provides a framework for screening compounds for their inhibitory effects on UGT enzyme activity using a this compound-based substrate. The assay is designed for a 96-well microplate format.
A. Required Reagents and Materials
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human UGT isoforms.
-
Substrate: this compound-glucuronide (or other relevant conjugate). Prepare a 100X stock in DMSO.
-
Cofactor: UDP-glucuronic acid (UDPGA). Prepare a 10X stock in assay buffer.
-
Assay Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test Compounds: Prepare 100X stock solutions in DMSO.
-
Stop Solution: 0.7 M Glycine-HCl, pH 2.0.[12]
-
Microplates: Black, flat-bottom 96-well plates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~366 nm and emission detection at ~470 nm.
B. Experimental Workflow
Figure 2: General workflow for a UGT enzyme inhibition assay.
C. Step-by-Step Procedure
Trustworthiness Checkpoint: Perform all additions and incubations consistently across the plate to minimize variability. Using multichannel pipettes is highly recommended.
-
Prepare Reaction Mix: On the day of the experiment, thaw all reagents on ice. Prepare a master mix of Assay Buffer and the enzyme source (e.g., HLM at a final concentration of 0.2-0.5 mg/mL).
-
Plate Test Compounds: Add 1 µL of test compound dilutions (or DMSO as a vehicle control) to the appropriate wells of the 96-well plate.
-
Add Enzyme Mix: Add 89 µL of the enzyme/buffer master mix to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 5-10 minutes. This step allows the test compounds to interact with the enzyme before the reaction starts.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of a pre-mixed solution containing the substrate and UDPGA cofactor. The final volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence intensity (Excitation: 366 nm, Emission: 470 nm) over 30-60 minutes, taking readings every 1-2 minutes.
D. Essential Controls for a Self-Validating Assay
-
100% Activity Control (Vehicle): Wells containing enzyme and substrate with DMSO instead of a test compound. This defines the uninhibited reaction rate.
-
0% Activity Control (No Enzyme): Wells containing buffer and substrate but no enzyme. This measures the background fluorescence and rate of non-enzymatic substrate hydrolysis.
-
Positive Inhibitor Control: A known UGT inhibitor (e.g., octyl gallate for UGT1A7) should be included to confirm the assay is responsive to inhibition.[12]
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (V = ΔRFU / Δt).
-
Calculate Percent Inhibition: Use the rates from the control and test compound wells to determine the percent inhibition for each compound concentration.
-
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]
| Compound | Concentration (µM) | Rate (RFU/min) | % Inhibition |
| Vehicle (DMSO) | - | 150.2 | 0% |
| Compound X | 0.1 | 135.8 | 9.6% |
| Compound X | 1 | 82.1 | 45.3% |
| Compound X | 10 | 15.5 | 89.7% |
| No Enzyme | - | 2.5 | - |
Table 2: Example data for calculating percent inhibition.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Substrate instability/hydrolysis; Autofluorescence of test compound or plate. | Subtract the "No Enzyme" control reading; Test compound fluorescence in a separate assay without enzyme/substrate; Use high-quality, non-fluorescent black plates. |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity; Sub-optimal substrate concentration; Incorrect instrument settings. | Increase enzyme concentration; Optimize substrate concentration (perform a Michaelis-Menten titration); Verify excitation/emission wavelengths and gain settings. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability. | Use a lower enzyme concentration or a shorter incubation time to ensure measurement of the initial rate; Confirm enzyme stability in the assay buffer. |
Conclusion
This compound serves as an exemplary scaffold for the design of pro-fluorescent probes for enzyme assays. Its robust photophysical properties enable the development of sensitive, continuous, and high-throughput compatible methods for measuring enzyme activity. The protocols and principles outlined here provide a comprehensive guide for researchers and drug development professionals to effectively implement this technology, accelerating the characterization of enzyme kinetics and the discovery of novel enzyme inhibitors.
References
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Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. (2022). MDPI. [Link]
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Fluorescent probes for bioactive detection and imaging of phase II metabolic enzymes. (2019). Coordination Chemistry Reviews. [Link]
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Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. (n.d.). Normandie Univ, CNRS, UNIROUEN, INSA Rouen, COBRA (UMR 6014). [Link]
-
Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. (n.d.). ResearchGate. [Link]
-
Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). Molecules. [Link]
-
Enzyme-activated fluorescent probes could revolutionise healthcare. (2023). Drug Target Review. [Link]
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Fluorescence imaging of drug target proteins using chemical probes. (2020). RSC Chemical Biology. [Link]
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This compound (C8H7N3O). (n.d.). PubChem. [Link]
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7-Aminoquinoxalin-2(1H)-one. (n.d.). MySkinRecipes. [Link]
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- 11. 7-Aminoquinoxalin-2(1H)-one [myskinrecipes.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening Assays Using 7-Amino-2(1H)-quinoxalinone
Introduction: The Emergence of 7-Amino-2(1H)-quinoxalinone in High-Throughput Screening
In the landscape of drug discovery and biochemical research, high-throughput screening (HTS) serves as a cornerstone for identifying novel modulators of biological targets. The power of HTS lies in its ability to rapidly interrogate vast chemical libraries, a feat made possible by robust, sensitive, and miniaturizable assay technologies. Central to these technologies are reporter molecules that generate a measurable signal in response to a specific biochemical event. This compound is a heterocyclic organic compound that has garnered significant interest as a versatile fluorophore and luminophore for HTS applications.[1] Its rigid bicyclic structure and electron-donating amino group contribute to its favorable photophysical properties, including a strong fluorescence quantum yield and the potential for chemiluminescence.
This application note provides detailed protocols for two distinct HTS assay formats leveraging the unique properties of this compound: a direct fluorogenic assay based on an enzyme-triggered domino reaction and a coupled chemiluminescent assay for the detection of hydrogen peroxide-generating enzymes. These protocols are designed to be adaptable for a wide range of enzymatic targets and are presented with the technical insights required for successful implementation in a research or drug discovery setting.
Part 1: Direct Fluorogenic "Turn-On" Assay for Protease Activity
This assay is based on the principle of a "pro-fluorophore" or "caged probe" that is initially non-fluorescent. Upon the action of a specific enzyme, a cascade of intramolecular reactions, often termed a domino reaction, is initiated, leading to the formation and release of the highly fluorescent this compound. This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity.[2][3][4]
Scientific Principle and Causality
The design of the pro-fluorophore substrate is critical. A recognition motif for the target enzyme (e.g., a peptide sequence for a protease) is chemically linked to a self-immolative linker, which in turn is attached to a precursor of this compound. The entire construct is engineered to be non-fluorescent due to the disruption of the quinoxalinone's resonant system.
Enzymatic cleavage of the recognition motif triggers a spontaneous cascade of reactions. This domino effect results in the cleavage of the self-immolative linker and the concomitant formation of the conjugated quinoxalinone ring system, leading to a dramatic increase in fluorescence. This approach offers a high signal-to-background ratio as the fluorescent signal is only generated in the presence of active enzyme.
Caption: Workflow of the direct fluorogenic "turn-on" assay.
Experimental Protocol: Protease Assay
This protocol is a template and should be optimized for the specific protease of interest.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT (or as required for the target enzyme).
-
Target Protease: Purified recombinant enzyme of interest.
-
Pro-Fluorogenic Substrate: Custom-synthesized substrate with a recognition sequence for the target protease, designed to release this compound.
-
Test Compounds: Library of small molecules for screening.
-
Positive Control: A known inhibitor of the target protease.
-
Negative Control: DMSO (or the vehicle for the test compounds).
-
Microplates: 384-well, black, flat-bottom plates.
-
HTS Plate Reader: Capable of fluorescence intensity detection (e.g., Excitation: 350 nm, Emission: 450 nm; wavelengths should be optimized for this compound in the final assay buffer).
Procedure:
-
Compound Dispensing: Add 100 nL of test compounds (typically at 10 mM in DMSO) to the wells of the 384-well plate. Add an equal volume of DMSO to the negative control wells and the appropriate concentration of the positive control inhibitor to its designated wells.
-
Enzyme Preparation and Dispensing: Prepare a solution of the target protease in assay buffer at a 2X final concentration. Dispense 10 µL of this solution into each well of the microplate.
-
Incubation (Enzyme-Inhibitor): Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
-
Substrate Preparation and Dispensing: Prepare a solution of the pro-fluorogenic substrate in assay buffer at a 2X final concentration.
-
Reaction Initiation: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Incubation (Enzymatic Reaction): Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Detection: Read the fluorescence intensity on an HTS plate reader at the predetermined excitation and emission wavelengths.
Data Analysis and Interpretation:
The activity of the enzyme in the presence of test compounds is calculated relative to the controls. A decrease in fluorescence signal indicates inhibition of the enzyme.
-
Percent Inhibition (%) = [1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)] * 100
Where:
-
Signal_compound is the fluorescence intensity in the presence of a test compound.
-
Signal_DMSO is the fluorescence intensity of the negative control (enzyme + substrate + DMSO).
-
Signal_background is the fluorescence intensity of the background control (substrate + DMSO, no enzyme).
High-quality HTS assays are characterized by a Z'-factor > 0.5. The Z'-factor is a statistical measure of the separation between the positive and negative controls and is calculated as follows:
-
Z' = 1 - [ (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| ]
Where SD is the standard deviation.
| Parameter | Expected Value | Rationale |
| Z'-factor | > 0.7 | Indicates excellent assay quality and suitability for HTS. |
| Signal-to-Background (S/B) | > 10 | A high S/B ratio ensures a robust assay window for identifying hits. |
| Substrate Concentration | At or below Km | To ensure sensitivity to competitive inhibitors. |
| Enzyme Concentration | Optimized for linear reaction kinetics | To ensure the reaction rate is proportional to enzyme activity. |
Part 2: Coupled Chemiluminescent Assay for D-Amino Acid Oxidase (DAAO) Activity
This assay provides a robust method for screening inhibitors of hydrogen peroxide (H₂O₂)-generating enzymes, such as D-amino acid oxidase (DAAO). The activity of DAAO is measured indirectly by quantifying the amount of H₂O₂ produced. This is achieved through a coupled reaction with horseradish peroxidase (HRP), which catalyzes the oxidation of a luminogenic substrate, in this case, this compound, resulting in the emission of light.[5][6]
Scientific Principle and Causality
The assay is based on a two-step enzymatic cascade:
-
DAAO Reaction: D-amino acid oxidase catalyzes the oxidative deamination of a D-amino acid substrate, producing an α-keto acid, ammonia, and hydrogen peroxide.
-
HRP-Coupled Chemiluminescence: The H₂O₂ generated in the first reaction serves as a substrate for horseradish peroxidase. In the presence of H₂O₂, HRP oxidizes this compound (acting as a luminol analogue), leading to the formation of an excited-state intermediate that decays to its ground state with the emission of light.[7][8]
The intensity of the emitted light is directly proportional to the amount of H₂O₂ produced, and therefore, to the activity of DAAO.
Caption: Workflow of the coupled chemiluminescent assay for DAAO.
Experimental Protocol: DAAO Inhibitor Screening
Materials and Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0.
-
DAAO: Purified recombinant D-amino acid oxidase.
-
D-Alanine: Substrate for DAAO.
-
Horseradish Peroxidase (HRP): High-purity HRP.
-
This compound: Luminogenic substrate.
-
Test Compounds: Library of small molecules.
-
Positive Control: A known DAAO inhibitor (e.g., benzoate).
-
Negative Control: DMSO.
-
Microplates: 384-well, white, solid-bottom plates.
-
HTS Plate Reader: Capable of luminescence detection.
Procedure:
-
Compound Dispensing: Add 100 nL of test compounds to the wells of the 384-well plate. Add DMSO to the negative control wells and the positive control inhibitor to its designated wells.
-
DAAO Dispensing: Prepare a solution of DAAO in assay buffer at a 2X final concentration. Dispense 5 µL of this solution into each well.
-
Incubation (Enzyme-Inhibitor): Gently mix the plate and incubate for 15-30 minutes at room temperature.
-
Substrate/Detection Reagent Mix Preparation: Prepare a 2X reaction mix containing D-alanine, HRP, and this compound in assay buffer. The final concentrations should be optimized, but a starting point could be: 2 mM D-alanine, 10 U/mL HRP, and 100 µM this compound.
-
Reaction Initiation: Add 5 µL of the substrate/detection reagent mix to each well to start the reaction. The final volume is 10 µL.
-
Incubation (Enzymatic Reaction): Incubate the plate at 37°C for 30 minutes. The plate should be protected from light during this incubation.
-
Luminescence Detection: Read the luminescence signal on an HTS plate reader.
Data Analysis and Interpretation:
The data analysis is similar to the fluorogenic assay, with a decrease in the luminescent signal indicating inhibition of DAAO.
-
Percent Inhibition (%) = [1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)] * 100
| Parameter | Expected Value | Rationale |
| Z'-factor | > 0.6 | Indicates a robust and reliable assay for HTS. |
| Signal-to-Background (S/B) | > 50 | Chemiluminescent assays often have very high signal-to-background ratios. |
| DAAO Concentration | Optimized for linear H₂O₂ production | Ensures the rate of H₂O₂ production is proportional to DAAO activity. |
| HRP Concentration | In excess | To ensure that the detection of H₂O₂ is not rate-limiting. |
Conclusion and Future Perspectives
This compound is a promising scaffold for the development of novel HTS assays. The protocols detailed in this application note demonstrate its versatility as both a direct "turn-on" fluorophore and a sensitive chemiluminescent reporter. The direct fluorogenic assay offers the advantage of a simplified workflow with fewer reagents, while the coupled chemiluminescent assay provides exceptional sensitivity for detecting the activity of H₂O₂-producing enzymes. Both formats are readily adaptable to automation and miniaturization, making them ideal for large-scale screening campaigns.
Future work in this area could focus on the development of pro-fluorophores based on this compound for a wider range of enzyme classes, such as kinases, phosphatases, and glycosidases. Furthermore, the synthesis of quinoxalinone derivatives with red-shifted excitation and emission profiles would be beneficial for minimizing interference from autofluorescence in cell-based assays. The continued exploration of the chemical and photophysical properties of quinoxalinones will undoubtedly lead to the development of next-generation HTS assays with enhanced performance and broader applicability in drug discovery and chemical biology.
References
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Renault, K., Renard, P.-Y., & Sabot, C. (2020). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, 2020(1), 25-43. [Link]
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Yang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. [Link]
-
Dejouy, G., et al. (2020). Fluorogenic Enzyme-Triggered Domino Reactions Producing Quinoxalin-2(1H)-one-based Heterocycles. Organic Letters, 22(16), 6494–6499. [Link]
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Dejouy, G., et al. (2020). A Novel Enzyme-Triggered Domino Reaction Producing Fluorescent Quinoxalin-2(1H)-One-Based Heterocycles. ChemRxiv. [Link]
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Calza, P., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]
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Romieu, A., et al. (2020). Fluorogenic Enzyme-Triggered Domino Reactions Producing Quinoxalin-2(1H)-one-based Heterocycles. Semantic Scholar. [Link]
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Renault, K., et al. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Organic & Biomolecular Chemistry, 15(15), 3060-3068. [Link]
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Edmondson, D. E., & Binda, C. (2018). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 1702, 101-109. [Link]
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Wiley Analytical Science. (2004). Sensitive Chemiluminescent Detection of Hydrogen Peroxide. [Link]
-
EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure. [Link]
-
Li, N., & Trush, M. A. (2016). A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation. Reactive Oxygen Species (Apex), 1(1), 58–71. [Link]
-
Khan, P., Idrees, D., Moxley, M. A., Corbett, J. A., Ahmad, F., & Hasan, F. (2014). Luminol-based chemiluminescent signals: clinical and non-clinical application and future uses. Applied Biochemistry and Biotechnology, 173(2), 333–355. [Link]
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- 7. Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
Application Notes and Protocols: Harnessing Click Chemistry for the Functionalization of 7-Amino-2(1H)-quinoxalinone Derivatives
Introduction: The Synergy of Quinoxalinone Scaffolds and Click Chemistry
The quinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The versatility of this heterocyclic system stems from its rigid structure and the potential for functionalization at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The 7-amino substitution, in particular, offers a strategic handle for further chemical modification.
Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized chemical synthesis and bioconjugation by providing a set of powerful, reliable, and selective reactions.[3] These reactions are characterized by high yields, simple reaction conditions, and tolerance to a wide range of functional groups, making them ideal for applications in drug discovery, materials science, and chemical biology.[4][5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the cornerstones of click chemistry, enabling the efficient formation of stable 1,2,3-triazole linkages.[6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of click chemistry to 7-Amino-2(1H)-quinoxalinone derivatives. We will outline the synthesis of click-ready quinoxalinone precursors (azides and alkynes) and provide step-by-step protocols for their subsequent conjugation using both CuAAC and SPAAC methodologies. The insights provided herein are designed to empower researchers to leverage the power of click chemistry for the rapid and efficient generation of novel quinoxalinone-based compounds for a multitude of applications.
Part 1: Synthesis of Click-Ready 7-Functionalized-2(1H)-quinoxalinone Derivatives
To utilize click chemistry, the 7-amino group of the quinoxalinone scaffold must first be converted into either an azide or an alkyne. These functional groups are bioorthogonal, meaning they do not typically react with functional groups found in biological systems, ensuring the specificity of the subsequent click reaction.
Synthesis of 7-Azido-2(1H)-quinoxalinone
The conversion of the 7-amino group to an azide is a critical step for preparing the quinoxalinone for click chemistry. This is typically achieved through a two-step process involving diazotization of the primary amine followed by substitution with an azide salt.
Protocol 1: Synthesis of 7-Azido-2(1H)-quinoxalinone
-
Dissolution: Dissolve this compound in a suitable acidic aqueous solution (e.g., 2 M HCl) at 0-5 °C with stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water to the quinoxalinone solution while maintaining the temperature between 0-5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Azide Substitution: Once diazotization is complete, slowly add a solution of sodium azide (NaN₃) in water to the reaction mixture. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: The 7-Azido-2(1H)-quinoxalinone product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 7-Azido-2(1H)-quinoxalinone.
| Parameter | Value | Rationale |
| Temperature | 0-5 °C | The diazonium salt intermediate is unstable at higher temperatures. |
| Reagent | Sodium Nitrite | Standard reagent for the formation of diazonium salts from primary amines. |
| Reagent | Sodium Azide | Provides the azide nucleophile to displace the diazonium group. |
| Solvent | Acidic Water | Maintains the stability of the diazonium salt and facilitates the reaction. |
Synthesis of 7-Alkynyl-2(1H)-quinoxalinone Derivatives
Introducing an alkyne functionality at the 7-position can be achieved by forming an amide bond between the 7-amino group and an alkyne-containing carboxylic acid, such as propiolic acid or a longer-chain version like 4-pentynoic acid.
Protocol 2: Synthesis of N-(2-oxo-1,2-dihydroquinoxalin-7-yl)pent-4-ynamide
-
Activation of Carboxylic Acid: In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve 4-pentynoic acid and a peptide coupling agent (e.g., HBTU, HATU, or EDC/HOBt). Stir for 15-30 minutes to form the activated ester.
-
Amide Bond Formation: Add this compound to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize the acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure alkyne-functionalized quinoxalinone.
| Parameter | Value | Rationale |
| Coupling Agent | HBTU/HATU or EDC/HOBt | Efficiently activates the carboxylic acid for amide bond formation. |
| Base | DIPEA | Acts as a proton scavenger without interfering with the coupling reaction. |
| Solvent | Anhydrous DMF/DCM | Provides a suitable environment for the coupling reaction to proceed efficiently. |
| Reaction Time | 4-12 hours | Typically sufficient for complete conversion at room temperature. |
Part 2: Click Chemistry Protocols
With the click-ready quinoxalinone derivatives in hand, the next step is to perform the cycloaddition reaction with a complementary azide or alkyne-containing molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that exclusively forms the 1,4-disubstituted triazole isomer.[8] The reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent.[9]
Protocol 3: CuAAC of 7-Azido-2(1H)-quinoxalinone with a Terminal Alkyne
-
Reactant Mixture: In a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water), dissolve 7-Azido-2(1H)-quinoxalinone and the desired terminal alkyne (1.0-1.2 equivalents).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 equivalents) and sodium ascorbate (0.1-0.2 equivalents) in a small amount of water.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the reactant mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 2-12 hours. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.
| Parameter | Value | Rationale |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[9] |
| Solvent | t-Butanol/Water | A common solvent system that solubilizes a wide range of organic substrates. |
| Temperature | Room Temperature | CuAAC reactions are typically efficient at ambient temperatures. |
| Reaction Time | 2-12 hours | Varies depending on the reactivity of the substrates. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is driven by the ring strain of a cyclooctyne derivative.[10] This makes it particularly useful for biological applications where the cytotoxicity of copper is a concern.[7]
Protocol 4: SPAAC of 7-Azido-2(1H)-quinoxalinone with a Cyclooctyne
-
Reactant Mixture: Dissolve 7-Azido-2(1H)-quinoxalinone and the cyclooctyne derivative (e.g., DBCO, BCN; 1.0-1.5 equivalents) in a suitable solvent (e.g., DMSO, methanol, or a buffered aqueous solution for biological applications).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from minutes to several hours depending on the specific cyclooctyne used.[11] Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Once the reaction is complete, the product can often be isolated by direct precipitation, extraction, or by purification using HPLC for more complex mixtures.
-
Purification: If necessary, purify the product by column chromatography or preparative HPLC to obtain the pure triazole adduct.
| Parameter | Value | Rationale |
| Reagent | Cyclooctyne (e.g., DBCO, BCN) | The strained ring provides the driving force for the catalyst-free reaction.[10] |
| Solvent | DMSO, Methanol, or Aqueous Buffer | Chosen based on the solubility of the reactants and the intended application. |
| Temperature | Room Temperature | SPAAC proceeds efficiently at physiological temperatures.[7] |
| Reaction Time | Minutes to Hours | Highly dependent on the reactivity of the specific cyclooctyne derivative. |
Visualization of Workflows
Caption: Workflow for the functionalization of this compound via click chemistry.
Conclusion and Future Perspectives
The combination of the versatile quinoxalin-2(1H)-one scaffold with the efficiency and reliability of click chemistry opens up new avenues for the rapid synthesis of diverse molecular entities. The protocols outlined in this application note provide a robust framework for researchers to generate novel libraries of quinoxalinone derivatives for screening in drug discovery programs, for the development of new materials with tailored properties, and for the creation of sophisticated bioconjugates. The bioorthogonality of click reactions further extends the utility of these compounds to studies in complex biological environments, paving the way for the development of novel probes and therapeutics. As new click reactions continue to emerge, the potential to further expand the chemical space accessible from this compound will undoubtedly grow, solidifying its place as a valuable building block in modern chemical science.
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Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. National Institutes of Health. [Link]
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Recent applications of click chemistry in drug discovery. PubMed. [Link]
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. [Link]
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Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Expanding the Potential of 3‐Hydroxyindolinones: Synthesis of Quinoxalin‐2(1H)‐ones through Acid‐Promoted Azidation and Ring‐Expansion. ResearchGate. [Link]
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Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
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2-Azidoazirines suitable for click chemistry: synthesis of 1-(2H-azirin-2-yl)-1H-1,2,3-triazoles. Royal Society of Chemistry. [Link]
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The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]
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Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. National Institutes of Health. [Link]
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A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. [Link]
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The Use of Click Chemistry in Drug Development Applications. ResearchGate. [Link]
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Development of Oxidative Bioconjugation Methodology for the Site-Selective Modification of the Electron Rich Aromatic Amino Acid. eScholarship.org. [Link]
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Bioconjugation using Click Chemistry Reaction. YouTube. [Link]
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Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
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Click Chemistry Conjugations. PubMed Central. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Typical strategies for the synthesis of quinoxalin‐2(1H)‐ones. ResearchGate. [Link]
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Click Chemistry. SiChem. [Link]
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Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. MDPI. [Link]
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A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Publishing. [Link]
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Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus. ACS Publications. [Link]
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Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. National Institutes of Health. [Link]
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Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications. [Link]
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Click Chemistry Conjugations. Springer Nature Experiments. [Link]
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The Versatility of 7-Amino-2(1H)-quinoxalinone in Modern Biosensor Development: A Guide for Researchers
In the dynamic field of biomedical and environmental diagnostics, the demand for sensitive, selective, and reliable biosensing platforms is ever-increasing. This guide delves into the burgeoning role of 7-Amino-2(1H)-quinoxalinone, a heterocyclic compound with remarkable photophysical and electrochemical properties, in the design and fabrication of next-generation biosensors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the foundational principles but also detailed, field-proven protocols for the synthesis and application of this versatile molecular scaffold.
Part 1: The Rise of a Multifaceted Signaling Moiety: Understanding this compound
This compound is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds.[1] Its core structure, comprising a fused benzene and pyrazine ring system with an amino group at the 7th position and a carbonyl group at the 2nd position, endows it with unique electronic and photophysical characteristics. The amino group acts as an electron-donating group, while the quinoxalinone core is electron-deficient, creating an intramolecular charge transfer (ICT) character that is highly sensitive to the molecular environment.[2] This inherent sensitivity is the cornerstone of its application in biosensing, allowing for the development of both fluorescent and electrochemical detection platforms.[3][4]
The photophysical properties of quinoxalin-2(1H)-ones have historically been underexplored compared to their oxygenated analogs, coumarins. However, recent research has highlighted their potential, showcasing their tunable absorbance and fluorescence emission profiles.[5] This guide will illuminate the practical applications of these properties in creating novel biosensors.
Part 2: Core Signaling Principles in Biosensor Design
The utility of this compound in biosensors stems from its ability to act as a signaling transducer. The interaction of the biosensor with its target analyte triggers a measurable change in the fluorescence or electrochemical properties of the quinoxalinone moiety.
Fluorescence-Based Sensing
In fluorescent biosensors, the quinoxalinone derivative can be functionalized with a recognition element that selectively binds to the target analyte. This binding event can modulate the ICT process, leading to a change in fluorescence intensity, a spectral shift (ratiometric sensing), or a change in fluorescence lifetime. For instance, a "turn-on" fluorescent response can be achieved by quenching the fluorescence of the quinoxalinone in its unbound state, with fluorescence being restored upon analyte binding.
Caption: Fluorescence "Turn-On" Mechanism.
Electrochemical Sensing
In the context of electrochemical biosensors, this compound and its derivatives can be employed as electroactive labels or as modifiers of electrode surfaces. The inherent redox activity of the quinoxalinone core can be harnessed for direct electrochemical detection. Alternatively, it can participate in electrochemiluminescence (ECL) reactions, where an electrochemical stimulus triggers a light-emitting reaction. The presence of the target analyte can either enhance or quench the ECL signal, providing a quantitative measure of its concentration.
Caption: Electrochemical Sensing Workflow.
Part 3: Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available o-phenylenediamine. The following protocol is a robust and scalable method adapted from established literature procedures.[6][7]
Step 1: Synthesis of Quinoxalin-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (10.0 g, 93 mmol) in methanol (100 mL).
-
Addition of Glyoxylic Acid: In a separate beaker, prepare a solution of glyoxylic acid monohydrate (10.2 g, 111 mmol) in methanol (120 mL). Cool this solution in an ice bath.
-
Reaction: Slowly add the o-phenylenediamine solution to the cooled glyoxylic acid solution with continuous stirring. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: The product, quinoxalin-2-ol, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
Step 2: Nitration to 7-Nitroquinoxalin-2-ol
-
Reaction Setup: In a round-bottom flask, suspend quinoxalin-2-ol (2.93 g, 20 mmol) in glacial acetic acid (85 mL) at room temperature.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (0.9 mL) to glacial acetic acid (5 mL) in a separate flask, keeping it cool in an ice bath.
-
Reaction: Slowly add the nitrating mixture to the quinoxalin-2-ol suspension with vigorous stirring. Continue stirring at room temperature for 24 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water (85 mL) to the residue and stir for 1 hour. Collect the pale yellow solid, 7-nitroquinoxalin-2-ol, by vacuum filtration, wash with water, and dry.[6]
Step 3: Chlorination to 2-Chloro-7-nitroquinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 7-nitroquinoxalin-2-ol (12.73 g, 67 mmol) to phosphoryl chloride (POCl3) (20 mL).
-
Reaction: Reflux the mixture for 3 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a stirred mixture of ice and water. A red/cherry solid of 2-chloro-7-nitroquinoxaline will precipitate. Collect the solid by filtration and wash thoroughly with water.[8]
Step 4: Amination to 7-Nitroquinoxalin-2-amine
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-7-nitroquinoxaline in a suitable solvent like ethanol. Add an excess of aqueous ammonia.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. The resulting solid is 7-nitroquinoxalin-2-amine.
Step 5: Reduction to this compound
-
Reaction Setup: Dissolve 7-nitroquinoxalin-2-amine in a suitable solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent, for example, Tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).
-
Work-up: After the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
Part 4: Fabrication of a Fluorescent Biosensor for Cysteine Detection: A Step-by-Step Protocol
This protocol outlines the synthesis of a quinoxalinone-based fluorescent probe for the detection of cysteine, a biologically important amino acid. The sensing mechanism relies on the Michael addition of cysteine to an acrylate moiety attached to the quinoxalinone core, which restores its fluorescence.[3]
Materials and Reagents:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS)
-
Cysteine and other amino acids (for selectivity studies)
Protocol:
-
Synthesis of the Acrylate-Functionalized Probe:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (as a base) to the solution.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent probe.
-
-
Characterization of the Probe:
-
Confirm the structure of the synthesized probe using 1H NMR, 13C NMR, and mass spectrometry.
-
Determine the photophysical properties of the probe, including its absorption and emission spectra, and quantum yield in a suitable solvent.
-
-
Fluorescence Sensing of Cysteine:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent like DMSO.
-
Prepare a series of cysteine solutions of varying concentrations in PBS buffer (pH 7.4).
-
In a quartz cuvette, add the probe solution to the PBS buffer to a final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe.
-
Add aliquots of the cysteine solutions to the cuvette and record the fluorescence spectra after a short incubation period (e.g., 5-10 minutes).
-
Plot the fluorescence intensity at the emission maximum against the cysteine concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).[9]
-
-
Selectivity Studies:
-
To assess the selectivity of the probe, perform the fluorescence sensing experiment with other biologically relevant amino acids and thiols (e.g., homocysteine, glutathione, alanine, glycine) at concentrations significantly higher than that of cysteine.
-
Compare the fluorescence response to these potential interferents with the response to cysteine.
-
Part 5: Performance of Quinoxalinone-Based Biosensors: A Comparative Overview
The versatility of the quinoxalinone scaffold has led to the development of a variety of biosensors for different analytes. The table below summarizes the performance of several recently reported quinoxalinone-based fluorescent probes.
| Probe Name/Derivative | Target Analyte | Detection Limit | Linear Range | Key Advantages | Reference |
| QNO-ADs | Amyloid-β (Aβ) Plaques | ~20 nM (Kd) | - | High binding affinity, red to near-infrared emission, suitable for in vivo imaging. | [5][10] |
| QuinoNS NPs | Reactive Oxygen Species (ROS) | - | - | Ratiometric response (blue shift upon detection), high selectivity. | [5] |
| QP-1 | Cysteine | - | - | Superb selectivity over other biothiols, wide pH range, applicable in living cells. | [3][11] |
| QuiCys | Cysteine | - | - | Improved solubility and synthetic yield, suitable for in vivo tracking. | [3] |
| Unnamed Acrylate Probe | Cysteine | 0.12 µM | - | High sensitivity and selectivity, applicable for bioimaging in living cells. | [3] |
| Unnamed Acrylate Probe 2 | Cysteine | 0.084 µM | - | Quick reaction time (5 min), strong "turn-on" response. | [3] |
| Azide-based Probe | Hydrogen Sulfide | 1.30 µM | 3-17 µM | Fluorogenic response to a biologically important signaling molecule. | [9] |
Part 6: Troubleshooting and Optimization Strategies
For Synthesis:
-
Low Yields: Ensure all reagents are pure and dry, and the reaction is performed under an inert atmosphere, especially for reactions sensitive to moisture and air. Optimize reaction time and temperature.
-
Purification Challenges: If column chromatography is difficult, consider recrystallization from a suitable solvent system to purify the final product.
For Biosensor Fabrication and Application:
-
Poor Sensitivity:
-
Fluorescent Probes: Optimize the concentration of the probe. A high concentration can lead to self-quenching. Ensure the buffer conditions (pH, ionic strength) are optimal for the probe-analyte interaction.
-
Electrochemical Sensors: Modify the electrode surface with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance the surface area and facilitate electron transfer.[12]
-
-
Lack of Selectivity: The recognition element is key. If selectivity is an issue, consider redesigning the linker between the quinoxalinone and the recognition moiety to minimize non-specific interactions.
-
Signal Instability:
-
Photobleaching (Fluorescence): Use an anti-fade agent if observing the signal for extended periods under a microscope. Minimize light exposure.
-
Electrode Fouling (Electrochemical): Implement a cleaning step for the electrode between measurements. Consider modifying the electrode surface with a protective polymer layer.
-
Conclusion
This compound has emerged as a powerful and adaptable platform for the development of advanced biosensors. Its favorable photophysical and electrochemical properties, coupled with its synthetic tractability, offer a rich design space for creating highly sensitive and selective detection systems for a wide array of biological and environmental analytes. The detailed protocols and comparative data presented in this guide are intended to empower researchers to harness the full potential of this remarkable molecule and to drive innovation in the field of biosensing.
References
- BenchChem. (2025). Head-to-Head Comparison of Quinoxalinone-Based Probes for Biomedical Research. BenchChem.
- Zhu, et al. (n.d.). A quinoxalinone-derivated fluorescence sensor with optimized solubility for cysteine detection and biological imaging.
- Renault, K., et al. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- ResearchGate. (n.d.). Biosensors performances comparison. [Download Scientific Diagram].
- Buravchenko, G. I., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h and 14a,b,g.
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Chill, S. T., & Mebane, R. C. (n.d.). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[13]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC - NIH.
- Buravchenko, G. I., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h...
- MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.
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- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
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- Gholivand, M. B., & Khodadadian, M. (n.d.). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. PMC.
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- MDPI. (2025). Biosensors, Volume 15, Issue 2 (February 2025) – 62 articles.
- ResearchGate. (2025). L-amino acid biosensor based on L-amino acid oxidase immobilized onto NiHCNFe/c-MWCNT/PPy/GC electrode.
- NIH. (2023).
- Longdom Publishing. (n.d.). Amino acid biosensor based on L-amino acid oxidase immobilized onto Ag2O/CNT/ND/ Sago in Parkia speciosa juice.
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Application Note: High-Throughput Cytotoxicity Screening Using 7-Amino-2(1H)-quinoxalinone
Introduction: The Imperative for Robust Cytotoxicity Profiling in Drug Discovery
The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and development.[1][2][3] Identifying compounds that induce cellular toxicity at an early phase minimizes the risk of late-stage failures, thereby conserving valuable resources and accelerating the journey of promising therapeutic candidates to the clinic. Cell-based assays serve as a physiologically relevant and scalable platform for this critical screening step, offering insights into how a compound affects fundamental cellular processes like proliferation, viability, and metabolic health.[4][5]
Quinoxalinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[6] This application note provides a detailed guide for utilizing 7-Amino-2(1H)-quinoxalinone in cell-based cytotoxicity screening. We will delve into the presumptive mechanism of action, present detailed protocols for robust and reproducible cytotoxicity assessment, and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable in vitro system for evaluating the cytotoxic profile of novel chemical entities.
Scientific Principle: Unraveling the Cytotoxic Mechanism of this compound
While the precise cytotoxic mechanism of this compound is an active area of investigation, the broader family of quinoxaline derivatives has been shown to exert anticancer effects through various pathways. A common mechanism involves the induction of apoptosis, or programmed cell death.[7] Quinoxalines can intercalate with DNA, inhibit topoisomerase enzymes, or generate reactive oxygen species (ROS), all of which can trigger the intrinsic or extrinsic apoptotic pathways.
A plausible mechanism for this compound-induced cytotoxicity involves the activation of the caspase cascade, a family of proteases that are central executioners of apoptosis.[1] Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8 and caspase-9) are activated, which in turn cleave and activate effector caspases, primarily caspase-3 and caspase-7. These effector caspases then orchestrate the dismantling of the cell by cleaving a multitude of cellular proteins.
To provide a comprehensive assessment of cytotoxicity, this application note will detail two complementary assay methodologies:
-
A Metabolic Viability Assay (MTT or alamarBlue): To quantify the overall metabolic health of the cell population and determine the dose-dependent inhibition of cell proliferation.[5][8]
-
An Apoptosis Assay (Caspase-3/7 Activity): To specifically measure the induction of the key executioner caspases of apoptosis, thereby providing mechanistic insight into the mode of cell death.[1]
The following diagram illustrates the proposed mechanism of action and the points of intervention for the described assays.
Caption: Proposed mechanism of this compound-induced cytotoxicity and corresponding assay endpoints.
Experimental Protocols
This section provides detailed, step-by-step protocols for assessing the cytotoxicity of this compound. It is crucial to maintain aseptic cell culture techniques throughout these procedures.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8] This reduction to a purple formazan product is proportional to the number of viable, metabolically active cells.[5]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent (e.g., 10% DMSO) as a positive control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Protocol 2: Caspase-3/7 Glo® Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key biomarkers of apoptosis.[1] The assay provides a proluminescent substrate that is cleaved by active caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
This compound treatment plate (prepared as in Protocol 1, steps 1-3)
-
White-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Execution:
-
Remove the 96-well plate containing the cells treated with this compound from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer. The integration time should be optimized based on the instrument and signal intensity.
-
The workflow for both assays is summarized in the diagram below:
Caption: Experimental workflow for cytotoxicity screening.
Data Analysis and Interpretation
1. Cell Viability (MTT Assay):
The percentage of cell viability is calculated relative to the vehicle-treated control cells:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Plot the % Viability against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
2. Caspase-3/7 Activity:
The fold change in caspase activity is calculated relative to the vehicle-treated control cells:
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
Plot the fold change in caspase activity against the concentration of this compound. A dose-dependent increase in luminescence indicates the induction of apoptosis.
Data Presentation:
| Concentration (µM) | % Cell Viability (MTT) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Interpretation:
A dose-dependent decrease in cell viability coupled with a dose-dependent increase in caspase-3/7 activity strongly suggests that this compound induces cytotoxicity through the activation of apoptosis. A low IC₅₀ value indicates high cytotoxic potency.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal in MTT assay | Insufficient cell number; Low metabolic activity of cells; Incomplete solubilization of formazan. | Optimize cell seeding density; Ensure cells are healthy and in logarithmic growth phase; Ensure complete dissolution of formazan crystals by thorough mixing. |
| High background in Caspase-Glo® assay | Contamination of reagents; Intrinsic fluorescence of the compound. | Use fresh, sterile reagents; Run a control with the compound in cell-free medium to check for interference. |
| No dose-response observed | Compound is not cytotoxic at the tested concentrations; Compound has precipitated out of solution. | Test a wider and higher range of concentrations; Check the solubility of the compound in the culture medium. |
Conclusion
This application note provides a comprehensive framework for the robust screening of this compound for its cytotoxic effects. By employing a dual-assay approach that combines a measure of overall cell viability with a specific marker of apoptosis, researchers can obtain reliable and mechanistically informative data. The detailed protocols and troubleshooting guide are designed to ensure the generation of high-quality, reproducible results, thereby facilitating the confident progression of promising compounds in the drug discovery pipeline.
References
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Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21. Available from: [Link]
-
Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 119-135. Available from: [Link]
-
An, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Genetic Engineering and Biotechnology, 20(1), 1-13. Available from: [Link]
-
Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. Available from: [Link]
-
Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. Bentham Science. Available from: [Link]
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Samrot, A. V., Wilson, S., Saigeetha, S., Renuka, R. R., & Subramonian, S. (2021). In vitro cell-based assays to test drugs – A Review. Applied Chemical Engineering, 8(4). Available from: [Link]
-
Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 4(3), 137-153. Available from: [Link]
-
Lau, P. S., et al. (2012). Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay. mAbs, 4(4), 487-496. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link].
-
Bio-Rad Laboratories. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved January 11, 2026, from [Link].
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 11, 2026, from [Link].
-
Zamudio-Vázquez, R., et al. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. MedChemComm, 6(8), 1505-1510. Available from: [Link].
-
Ramli, Y., Moussaif, A., Karrouchi, K., & Essassi, E. M. (2014). Pharmacological Profile of Quinoxalinone. Journal of Chemistry, 2014, 1-15. Available from: [Link].
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- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note: Covalent Labeling of Proteins and Peptides with 7-Amino-2(1H)-quinoxalinone Analogs
Introduction
The covalent attachment of fluorescent probes to proteins and peptides is a cornerstone of modern biological research and drug development.[1][2] This technique allows for the direct visualization and quantification of biomolecules, enabling detailed studies of their localization, trafficking, interactions, and dynamics within complex biological systems.[1][2] While a variety of fluorophores are available, there is a continuous search for novel dye scaffolds with superior photophysical properties, stability, and versatile conjugation chemistry.
7-Amino-2(1H)-quinoxalinone (AQ) and its derivatives represent an emerging class of heterocyclic fluorophores with significant potential for bioconjugation.[3] Quinoxalinone-based chromophores are noted for their robust thermal and chemical stability, strong electron-accepting nature, and tunable photophysical properties.[4][5][6] The 7-amino substitution provides a strong electron-donating group, creating a "push-pull" system that often results in desirable fluorescence characteristics, including sensitivity to the local environment.[3] This application note provides a comprehensive guide to the principles and protocols for labeling proteins and peptides using reactive analogs of this compound.
Principle of the Method: The Chemistry of Amine-Reactive AQ Labeling
The most common strategy for labeling proteins and peptides targets primary amines, which are readily available on the N-terminus of all polypeptides and on the side chains of lysine residues.[7][8] To make the this compound core reactive towards these nucleophiles, it is typically derivatized with an amine-reactive functional group. A standard and highly effective choice is the N-hydroxysuccinimide (NHS) ester.
The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine of the protein or peptide attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group and the formation of a stable, covalent amide bond. This reaction is highly efficient and proceeds under mild, biocompatible conditions.[9]
Reaction Causality:
-
pH is Critical: The reaction is highly pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is required to deprotonate the primary amine (R-NH2) to its more nucleophilic, non-protonated form (R-NH2).[8] However, at excessively high pH values (e.g., > 9.5), hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
-
Molar Ratio Dictates Labeling Degree: The ratio of the AQ-NHS ester to the protein/peptide determines the average number of dye molecules incorporated per biomolecule, known as the Degree of Labeling (DOL). A higher molar excess of the dye will generally result in a higher DOL.
-
Buffer Choice Matters: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with this chemistry as they will compete with the target protein for reaction with the NHS ester.[9] Phosphate-buffered saline (PBS) or bicarbonate/carbonate buffers are highly recommended.
Chemical Labeling Workflow Diagram
Caption: General workflow for labeling proteins with amine-reactive AQ-NHS esters.
Materials and Reagents
Equipment
-
Spectrophotometer (UV-Vis)
-
pH meter
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) or HPLC system
-
Low-protein-binding microcentrifuge tubes
Reagents
-
Purified Protein or Peptide Sample
-
This compound, N-succinimidyl ester (AQ-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer, pH 8.3.
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
(Optional) Quenching Buffer: 1.0 M Tris-HCl, pH 8.0.
Properties of a Representative AQ Fluorophore
The photophysical properties of quinoxalinone dyes can be tuned by chemical modification but generally fall within the blue to green region of the spectrum.
| Property | Value | Notes |
| Excitation Max (λex) | ~370 nm | Can vary depending on solvent and conjugation.[10] |
| Emission Max (λem) | ~489 nm | In PBS buffer.[10] Subject to solvatochromic shifts.[10] |
| Molar Extinction Coeff. (ε) | To be determined empirically for the specific conjugate. | Required for accurate DOL calculation. |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Targets primary amines (N-terminus, Lysine). |
| Solubility | Good in organic solvents (DMSO, DMF).[4] | Stock solutions should be prepared fresh. |
| Stability | High thermal and chemical stability.[4] | Store desiccated and protected from light. |
Experimental Protocols
Protocol 1: Covalent Labeling of a Purified Antibody
This protocol describes the labeling of a typical IgG antibody (~150 kDa) at a target DOL of 3-7.
1. Preparation of the Antibody: a. Dissolve or exchange the antibody into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 2-5 mg/mL. b. Rationale: A concentration in this range ensures efficient labeling without promoting aggregation. The buffer must be free of primary amines.[9]
2. Preparation of AQ-NHS Ester Stock Solution: a. Immediately before use, prepare a 10 mg/mL stock solution of the AQ-NHS ester in anhydrous DMSO. b. Rationale: NHS esters are moisture-sensitive. Using anhydrous solvent and preparing the solution fresh minimizes hydrolysis and ensures reactivity.[8]
3. The Labeling Reaction: a. Calculate the required volume of the AQ-NHS ester stock solution. A 10-fold to 20-fold molar excess of dye over protein is a good starting point for an IgG.
4. Purification of the Labeled Conjugate: a. The most common method to separate the labeled antibody from unreacted dye is size-exclusion chromatography (SEC).[11] b. Equilibrate a desalting column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4). c. Apply the reaction mixture to the top of the column. d. Elute the protein with the Purification Buffer . The labeled antibody, being larger, will elute first as a colored band. Unreacted dye will be retained longer on the column. e. Collect the fractions containing the purified, labeled antibody.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[11]
1. Spectrophotometric Measurement: a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the AQ dye (A_max, e.g., ~370 nm).
2. Calculation of DOL: a. First, calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
Protocol 3: Labeling of a Synthetic Peptide
Labeling peptides follows the same principle but requires different purification methods due to their smaller size.
1. Peptide Preparation: a. Dissolve the peptide in Reaction Buffer (pH 8.3) to a concentration of 1-10 mg/mL. Ensure the peptide has at least one primary amine (N-terminus or a Lysine residue).
2. Labeling Reaction: a. Use a lower molar excess of the AQ-NHS ester compared to proteins, typically 1.5 to 5-fold, to avoid over-labeling and potential precipitation. b. Add the AQ-NHS ester stock solution to the peptide solution and incubate for 1-2 hours at room temperature, protected from light.
3. Purification: a. SEC is not suitable for small peptides. The preferred method for purifying labeled peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] b. Use a C18 column and a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA). c. The more hydrophobic labeled peptide will typically elute later than the unlabeled peptide, allowing for excellent separation. d. Collect the desired peak and confirm its identity and purity via mass spectrometry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. pH of reaction buffer is too low.2. Reagent was hydrolyzed (old or exposed to moisture).3. Presence of competing amine-containing buffers (e.g., Tris).4. Insufficient molar excess of dye. | 1. Verify buffer pH is between 8.0-9.0.2. Prepare fresh AQ-NHS ester stock solution in anhydrous solvent.3. Perform buffer exchange into a non-amine buffer like PBS or bicarbonate.4. Increase the molar ratio of dye to protein in subsequent reactions. |
| Protein Precipitation during Labeling | 1. High concentration of organic solvent from dye stock.2. Over-labeling (high DOL) can increase hydrophobicity and cause aggregation.3. Protein is inherently unstable under the reaction conditions. | 1. Keep the volume of added organic solvent to <10% of the total reaction volume.2. Reduce the molar excess of the dye and/or shorten the reaction time.3. Perform a trial reaction at a lower protein concentration. |
| Unreacted Dye in Final Product | 1. Inefficient purification.2. Non-covalent binding of the dye to the protein. | 1. Increase the column length for SEC or optimize the gradient for RP-HPLC.2. For SEC, ensure the column bed volume is at least 10x the sample volume. For stubborn non-covalent binding, dialysis may be required. |
Conclusion
This compound analogs, when activated as NHS esters, serve as effective and stable fluorescent probes for the covalent labeling of proteins and peptides. Their robust chemical nature and favorable photophysical properties make them a valuable addition to the toolkit of researchers in biochemistry, cell biology, and drug discovery. By carefully controlling reaction parameters such as pH, molar ratios, and buffer composition, and by employing appropriate purification techniques, researchers can generate well-defined, fluorescently-labeled biomolecules ready for a wide array of downstream applications, from fluorescence microscopy to quantitative biochemical assays.
References
Please note that the following links are provided for verification and are subject to change by the hosting websites.
- Vertex AI Search. Fluorescence and Dye Labeling Peptides.
- Mao, X., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry.
- Normandie Univ, CNRS, UNIROUEN, INSA Rouen, COBRA (UMR 6014). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe.
- ResearchGate. To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? | Request PDF.
- PMC - NIH. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags.
- ResearchGate.
- ResearchGate. Quinoxalin‐2(1H)
- PMC - NIH.
- BenchChem. Application Notes and Protocols for Fluorescent Labeling with 2-(2-Aminoethoxy)quinoline.
- Abberior Instruments. Protein labeling protocol.
- Lumiprobe. Protein Labeling with Pyrylium Dyes.
Sources
- 1. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 2. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Protein labeling protocol [abberior.rocks]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 7-Amino-2(1H)-quinoxalinone for the Detection of Reactive Oxygen Species
Introduction: The Challenge of Visualizing Oxidative Stress
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hypochlorite (HOCl).[1] Once dismissed as mere byproducts of aerobic metabolism, ROS are now recognized as critical players in both health and disease. At physiological concentrations, they function as vital second messengers in cellular signaling pathways.[1][2] However, an overabundance of ROS, a state known as oxidative stress, can inflict significant damage upon lipids, proteins, and DNA, contributing to the pathogenesis of cancer, neurodegenerative disorders, and inflammatory diseases.[3][4]
The ephemeral and highly reactive nature of ROS makes their direct detection a formidable challenge for researchers.[3][5] To overcome this, scientists rely on specialized probes that react with specific ROS to produce a stable and measurable signal, often in the form of fluorescence or chemiluminescence.[6] 7-Amino-2(1H)-quinoxalinone is a versatile fluorophore belonging to the quinoxalinone class of heterocyclic compounds.[7][8] Its intrinsic photophysical properties, characterized by a responsive amino group, make it an excellent candidate for development into a "turn-on" fluorescent probe for specific ROS, particularly hypochlorite, a potent oxidant produced by immune cells.[9]
This guide provides a comprehensive overview of the mechanism, experimental design principles, and detailed protocols for using this compound to detect ROS in biological systems.
Mechanism of Detection: From Quenched to Fluorescent
The utility of this compound as a ROS probe is rooted in its chemical reactivity, specifically the reaction of its aromatic amino group with hypochlorous acid (HOCl) or its conjugate base, hypochlorite (OCl⁻).
Photophysical Properties: In its native state, this compound exhibits baseline fluorescence with excitation and emission maxima that are sensitive to solvent polarity. In aqueous environments, it typically shows an emission maximum around 489 nm when excited at approximately 366 nm.[9]
Reaction with Hypochlorite (HOCl/OCl⁻): The primary mechanism for ROS detection involves the selective oxidation of the electron-donating amino group by hypochlorite. This reaction is proposed to form a chloramine intermediate or other oxidized products.[10][11][12] This chemical modification fundamentally alters the electronic properties of the quinoxalinone core, leading to a significant enhancement in fluorescence quantum yield. This "turn-on" response provides a high signal-to-noise ratio, as the fluorescence intensity is directly proportional to the amount of hypochlorite present.
Caption: Proposed reaction mechanism of this compound with hypochlorite.
Core Principles for a Self-Validating Experimental Design
Trustworthy data is built upon a foundation of rigorous controls. When using this compound, the experimental design must be self-validating, incorporating controls that confirm the signal is genuinely from the target ROS.
1. The Critical Choice of Buffer: Many common biological buffers, such as HEPES and Tris, contain amine groups that can be readily oxidized by hypochlorite.[13] Using these buffers will scavenge the target ROS before it can react with the probe, leading to false-negative results .
-
Expert Recommendation: Always use phosphate-buffered saline (PBS) for all final probe incubation and measurement steps. If another buffer is required for experimental reasons, its compatibility must be validated.[13]
2. Essential Experimental Controls:
-
Baseline Control (Negative): Untreated cells or the biological sample without any stimulus. This establishes the background fluorescence of the cells and the probe itself.
-
ROS Induction Control (Positive): Cells treated with a known ROS-generating agent. For hypochlorite, stimulating neutrophils or macrophages with Phorbol 12-myristate 13-acetate (PMA) is an effective positive control. Alternatively, a cell-free system with a known concentration of sodium hypochlorite (NaOCl) can be used to generate a standard curve.
-
ROS Scavenger Control (Specificity): Cells pre-treated with a potent ROS scavenger before ROS induction and probe addition. N-acetylcysteine (NAC) is a general ROS scavenger, while methionine can be used for more specific scavenging of hypochlorite. A significant reduction in the fluorescent signal in the presence of the scavenger validates that the signal is ROS-dependent.
-
Probe-Only Control: A sample containing only the probe in media or buffer, without cells. This helps identify any signal originating from probe degradation or media components.
Caption: A self-validating workflow for ROS detection experiments.
Quantitative Data Summary
The following table summarizes the key operational parameters for this compound.
| Parameter | Recommended Value | Notes |
| Excitation Wavelength (λex) | ~366 nm | Can be optimized based on instrument filters. |
| Emission Wavelength (λem) | ~489 nm | Varies slightly with the local environment.[9] |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | Prepare a high-concentration stock (e.g., 10 mM). |
| Working Concentration | 5 - 20 µM | Must be optimized for cell type to balance signal and toxicity. |
| Recommended Buffer | Phosphate-Buffered Saline (PBS) | Avoid amine-containing buffers like HEPES or Tris.[13] |
Protocol 1: ROS Detection in Adherent Cells via Fluorescence Microscopy and Plate Reader
This protocol is designed for the qualitative (imaging) and semi-quantitative (plate reader) assessment of ROS production in adherent cell cultures.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free for washing
-
Complete cell culture medium
-
Black, clear-bottom 96-well plates (for plate reader) or imaging-specific dishes/slides
-
ROS Inducer: Phorbol 12-myristate 13-acetate (PMA, 100 ng/mL) or H₂O₂ (100 µM)
-
ROS Scavenger: L-Methionine (1 mM)
-
Adherent cells of interest (e.g., RAW 264.7 macrophages, HL-60 neutrophils)
Reagent Preparation:
-
Probe Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with MW 175.18, dissolve 1.75 mg in 1 mL of DMSO. Aliquot and store at -20°C, protected from light.
-
Probe Working Solution (10 µM): On the day of the experiment, dilute the 10 mM stock solution 1:1000 in pre-warmed PBS. For example, add 1 µL of 10 mM stock to 1 mL of PBS.
Step-by-Step Procedure:
-
Cell Seeding: Seed adherent cells onto a 96-well black, clear-bottom plate (for plate reader) or imaging dishes at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Control & Treatment Setup:
-
Carefully remove the culture medium from all wells.
-
Scavenger Control: To the designated wells, add medium containing 1 mM L-Methionine and incubate for 1 hour at 37°C.
-
Experimental Wells: To all other wells, add fresh, pre-warmed medium.
-
-
Induction of Oxidative Stress:
-
To the "Positive Control" and "Scavenger Control" wells, add PMA to a final concentration of 100 ng/mL.
-
To experimental wells, add your compound of interest.
-
To "Baseline Control" wells, add vehicle control (e.g., DMSO, PBS).
-
Incubate for the desired period (e.g., 1-4 hours) at 37°C.
-
-
Probe Loading:
-
Gently aspirate the medium from all wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the 10 µM Probe Working Solution to each well.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the probe solution and wash the cells twice with 100 µL of PBS to remove any extracellular probe. After the final wash, add 100 µL of PBS to each well for imaging/reading.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using a DAPI or similar filter set (Excitation ~360-370 nm, Emission ~450-500 nm). Ensure exposure settings are consistent across all samples.
-
Microplate Reader: Read the fluorescence intensity from the bottom of the plate (Excitation: 366 nm, Emission: 489 nm).
-
Protocol 2: Quantitative ROS Analysis by Flow Cytometry
This protocol allows for the quantification of ROS levels within a population of cells, ideal for both adherent and suspension cultures.
Materials:
-
All materials from Protocol 1.
-
FACS Tubes (5 mL polystyrene tubes).
-
Trypsin-EDTA (for adherent cells).
-
FACS Buffer (PBS containing 1% Bovine Serum Albumin (BSA)).
Step-by-Step Procedure:
-
Cell Preparation:
-
Suspension Cells: Adjust cell density to ~1 x 10⁶ cells/mL in complete culture medium.
-
Adherent Cells: Grow cells in 6-well plates. On the day of the experiment, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge (125 x g for 5 minutes), and resuspend in fresh medium at ~1 x 10⁶ cells/mL.[14]
-
-
Treatment and Induction: Aliquot 1 mL of cell suspension into separate FACS tubes for each condition (Baseline, Positive Control, Scavenger, Experimental). Perform treatments and ROS induction as described in Protocol 1, Steps 2 & 3, incubating the tubes at 37°C.
-
Probe Loading:
-
Centrifuge all tubes at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellets in 1 mL of the 10 µM Probe Working Solution (in PBS).
-
-
Incubation: Incubate the tubes for 30-60 minutes at 37°C, protected from light.
-
Final Wash:
-
Add 4 mL of FACS Buffer to each tube, centrifuge at 125 x g for 5 minutes, and discard the supernatant.
-
Resuspend the final cell pellet in 500 µL of fresh, cold FACS Buffer. Keep cells on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a UV or Violet laser for excitation (e.g., 355 nm or 405 nm).
-
Collect emission using a filter appropriate for blue fluorescence (e.g., a 450/50 nm bandpass filter).
-
Record at least 10,000 events per sample.
-
Analyze the data by gating on the live cell population and plotting the mean fluorescence intensity (MFI) or viewing the shift in the fluorescence histogram for each condition.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence from cells or media (phenol red).- Probe concentration is too high, leading to non-specific binding.- Incomplete washing. | - Use phenol red-free media for the experiment.- Perform a titration to find the optimal, lowest effective probe concentration.- Ensure all wash steps are performed thoroughly. |
| No Signal in Positive Control | - Ineffective ROS inducer.- Use of an incompatible buffer (e.g., HEPES, Tris).[13]- Probe has degraded. | - Confirm the activity of your ROS inducer.- Switch to PBS for all final incubation and wash steps. - Use a fresh aliquot of the probe stock solution. |
| High Signal in Negative Control | - Cells are stressed from handling, leading to basal ROS production.- Phototoxicity from imaging light is generating ROS.- Probe is unstable and auto-oxidizing. | - Handle cells gently; allow them to rest after plating.- Minimize light exposure during imaging; use neutral density filters.- Run a probe-only control to check for auto-oxidation. |
References
- Recent Progress in Small Molecule-Based Chemiluminescent Probes for Reactive Oxygen and Nitrogen Species.
- Small-molecule luminescent probes for the detection of cellular oxidizing and nitr
- Recent Advances in Nanomaterial-Based Chemiluminescence Probes for Biosensing and Imaging of Reactive Oxygen Species. MDPI.
- Generating and Detecting Reactive Oxygen Species. Thermo Fisher Scientific.
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Cobra.cnrs.fr.
- A New Luminescent Assay for Detection of Reactive Oxygen Species. Promega.
- Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications.
- Detection and Characterization of Reactive Oxygen and Nitrogen Species in Biological Systems by Monitoring Species-Specific Products. PubMed Central.
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide.
- relative reactivity of six amino acids with sodium hypochlorite measured by gas chromatography/ mass spectrometry and methyl chloroformate derivatiz
- Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. MDPI.
- Quinoxalin-2(1H)
- Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders. PubMed Central.
- ATCC Animal Cell Culture Guide.
- Rapid Activation of Amino Acids with Cyanide and Hypochlorite. PubMed.
- Rapid Activation of Amino Acids with Cyanide and Hypochlorite. ACS Figshare.
Sources
- 1. Detection and Characterization of Reactive Oxygen and Nitrogen Species in Biological Systems by Monitoring Species-Specific Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Luminescent Assay for Detection of Reactive Oxygen Species [worldwide.promega.com]
- 3. mdpi.com [mdpi.com]
- 4. research-management.mq.edu.au [research-management.mq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. researchgate.net [researchgate.net]
- 10. "RELATIVE REACTIVITY OF SIX AMINO ACIDS WITH SODIUM HYPOCHLORITE MEASUR" by Josephine Wangui Gitau [scholarworks.lib.csusb.edu]
- 11. Rapid Activation of Amino Acids with Cyanide and Hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Rapid Activation of Amino Acids with Cyanide and Hypochlorite - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 13. Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
Application Notes and Protocols for 7-Amino-2(1H)-quinoxalinone Derived Probes in Flow Cytometry
Introduction: The Emergence of Quinoxalinone Scaffolds in Cellular Analysis
The quest for novel fluorophores is a driving force in the advancement of biological imaging and flow cytometry. Among the diverse heterocyclic compounds, the quinoxalin-2(1H)-one scaffold has garnered attention for its intrinsic fluorescence properties.[1][2] Specifically, the 7-amino substituted variant, 7-Amino-2(1H)-quinoxalinone, presents a promising backbone for the development of functional probes for cellular analysis. Its utility lies in a compact structure and favorable photophysical characteristics, which can be chemically tailored for specific biological applications.[2]
It is critical to distinguish this compound from the similarly named but structurally distinct and well-established flow cytometry reagent, 7-Aminoactinomycin D (7-AAD). While 7-AAD is a large, complex molecule used for viability and DNA content analysis by intercalating into GC-rich regions of DNA[3][4][5][6], this compound is a smaller heterocyclic compound. Its potential lies not in DNA intercalation, but in its capacity to be functionalized into probes that can respond to the cellular microenvironment.
This document will serve as a technical guide for researchers, scientists, and drug development professionals on the application of a hypothetical, yet scientifically plausible, this compound-derived probe for the detection of intracellular Reactive Oxygen Species (ROS) by flow cytometry. We will refer to this hypothetical probe as "Quinoxa-ROS".
Principle of Application: Detection of Intracellular Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[7] While essential for signaling and immune responses, excessive ROS production leads to oxidative stress, a condition implicated in numerous pathologies. Consequently, the detection and quantification of intracellular ROS are of paramount importance in biomedical research.
The proposed "Quinoxa-ROS" probe is designed based on the susceptibility of the electron-rich 7-amino group of the quinoxalinone core to oxidation. In its reduced, non-fluorescent state, the probe is cell-permeant. Once inside the cell, intracellular esterases cleave acetoxymethyl (AM) esters, rendering the probe less membrane-permeable and trapping it within the cytosol. In the presence of ROS, such as hydroxyl radicals or peroxynitrite, the probe is oxidized, leading to a conformational change that unquenches its fluorescence, resulting in a bright fluorescent signal detectable by flow cytometry.
Hypothetical Mechanism of "Quinoxa-ROS" Activation
Caption: Workflow of Quinoxa-ROS probe activation within a cell.
Experimental Protocols
I. Reagent Preparation and Storage
-
"Quinoxa-ROS" Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of "Quinoxa-ROS" in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot into small volumes (e.g., 10 µL) to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Flow Cytometry Staining Buffer (FACS Buffer):
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Supplemented with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA.
-
Store at 4°C.
-
-
Positive Control Inducer (e.g., Phorbol 12-myristate 13-acetate - PMA):
-
Prepare a 1 mg/mL stock solution in DMSO.
-
Store at -20°C.
-
-
Negative Control Inhibitor (e.g., N-acetylcysteine - NAC):
-
Prepare a 1 M stock solution in deionized water.
-
Store at 4°C.
-
II. Protocol for Staining Cells with "Quinoxa-ROS"
This protocol is optimized for suspension cells (e.g., Jurkat) or adherent cells (e.g., HeLa) that have been brought into a single-cell suspension.
-
Cell Preparation:
-
Culture cells to a density of 0.5 - 1 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer. Avoid using trypsin as it can induce cellular stress.
-
Wash the cells once with pre-warmed PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Experimental Controls Setup:
-
It is crucial to include the following controls for each experiment:
-
Unstained Control: Cells not treated with any fluorescent probe. Used to set the baseline fluorescence of the cell population.
-
Negative Control: Cells pre-incubated with an antioxidant (e.g., 5 mM NAC for 1 hour) before adding the ROS inducer and "Quinoxa-ROS". This validates that the observed signal is due to ROS.
-
Positive Control: Cells treated with a known ROS inducer (e.g., 100 nM PMA for 30 minutes) to confirm that the probe can detect ROS.
-
-
-
"Quinoxa-ROS" Staining:
-
Prepare a working solution of "Quinoxa-ROS" by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 5 µM. The optimal concentration should be determined empirically for each cell type, typically in the range of 1-10 µM.
-
Add the "Quinoxa-ROS" working solution to the cell suspension.
-
Incubate for 30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Induction of ROS (for Positive Control):
-
Following the "Quinoxa-ROS" loading, add the ROS inducer (e.g., PMA) to the designated positive control tube.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Washing and Resuspension:
-
Wash the cells twice with 2 mL of ice-cold FACS Buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 500 µL of ice-cold FACS Buffer.
-
Keep the cells on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Excite the "Quinoxa-ROS" probe using a blue laser (488 nm).
-
Collect the emission signal in the green channel (e.g., using a 530/30 nm bandpass filter), similar to FITC.
-
Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the negative population for fluorescence.
-
Record at least 10,000 events for each sample.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for ROS detection using Quinoxa-ROS.
Data Analysis and Interpretation
Data analysis involves gating on the cell population of interest based on FSC and SSC properties and then quantifying the fluorescence intensity of the "Quinoxa-ROS" probe.
-
Gating Strategy:
-
Create an FSC-A vs. SSC-A plot to identify the main cell population and exclude debris.
-
Create a second plot of FSC-H vs. FSC-W to gate on single cells and exclude doublets.
-
-
Quantification:
-
Generate a histogram of the fluorescence intensity for the gated population.
-
Using the unstained control, set a gate to define the "Quinoxa-ROS" negative population.
-
The percentage of positive cells and the Mean Fluorescence Intensity (MFI) can be used as metrics for ROS production.
-
| Sample | Expected Outcome | Interpretation |
| Unstained Cells | Low fluorescence | Baseline autofluorescence of the cells. |
| "Quinoxa-ROS" Stained (Untreated) | Low to moderate fluorescence | Basal level of intracellular ROS. |
| Positive Control (PMA treated) | High fluorescence | The probe is functional and detects induced ROS. |
| Negative Control (NAC treated) | Low fluorescence (similar to untreated) | The fluorescence signal is ROS-dependent. |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence in unstained cells | Cell death or autofluorescent compounds in media | Use fresh media. Gate on viable cells using FSC/SSC. |
| No signal in positive control | Probe not loaded correctly | Optimize probe concentration and incubation time. |
| Ineffective ROS inducer | Use a fresh inducer or a different one (e.g., H₂O₂). | |
| Incorrect instrument settings | Ensure correct laser and filter set is used. | |
| High signal in negative control | Staining artifacts or cell stress | Handle cells gently. Ensure NAC is active. |
References
-
Renault, K., Renard, P. Y., & Sabot, C. (2017). Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, 2017(30), 4384-4405. [Link]
-
Renault, K., Danel, M., Renard, P. Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry, 41(18), 9928-9935. [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. [Link]
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Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Apoptosis and beyond: cytometry in studies of programmed cell death. Methods in cell biology, 103, 55-98. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Schmid, I., Uittenbogaart, C. H., & Giorgi, J. V. (1994). A rapid single-laser flow cytometric method for discrimination of early apoptotic cells in a heterogenous cell population. Journal of immunological methods, 170(2), 145-157. [Link]
-
Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2009). Flow cytometry-based apoptosis detection. Current protocols in cell biology, Chapter 18, Unit 18.7. [Link]
- Philpott, N. J., Turner, A. J., Scopes, J., Westby, M., Marsh, J. C., Gordon-Smith, E. C., ... & Gibson, F. M. (2000).
- Le et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry, 28(15), 115573.
- Chill and Mebane. (2008). A simple and efficient method for the conversion of aldehydes to nitriles.
- Samaan et al. (2011). Synthesis and biological evaluation of novel quinoline-2(1H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4237-4246.
-
Erjavec, G., Guttmann-Gruber, C., & Zaujec, J. (2021). Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. International journal of molecular sciences, 22(16), 8873. [Link]
-
Zhang, Y., et al. (2022). Rational Design of Quinoxalinone-Based Red-Emitting Probes for High-Affinity and Long-Term Visualizing Amyloid-β In Vivo. Analytical Chemistry, 94(21), 7665–7673. [Link]
-
Schmid, I., Krall, W. J., Uittenbogaart, C. H., Braun, J., & Giorgi, J. V. (1992). Dead cell discrimination with 7-amino-actinomycin D in combination with dual color immunofluorescence in single laser flow cytometry. Cytometry, 13(2), 204–208. [Link]
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- 5. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. 7-Aminoactinomycin D for apoptosis staining in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress [mdpi.com]
Application Notes & Protocols: Metal-Catalyzed Cross-Coupling for the Functionalization of 7-Amino-2(1H)-quinoxalinone
Introduction: The 7-Amino-2(1H)-quinoxalinone Scaffold - A Privileged Structure in Drug Discovery
The quinoxalin-2(1H)-one core is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This privileged scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and infectious diseases. The strategic functionalization of this core is paramount for modulating its pharmacological profile. Among the various positions on the quinoxalinone ring, the 7-amino group offers a critical handle for introducing molecular diversity. Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the precise modification of this amino group and the aromatic backbone, enabling the synthesis of complex derivatives with tailored biological functions.
This comprehensive guide provides detailed application notes and step-by-step protocols for the modification of this compound and its precursors using three seminal palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig Amination, the Suzuki-Miyaura Coupling, and the Sonogashira Coupling. These methodologies are indispensable for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important scaffold.
Strategic Overview: Pathways to Functionalization
The modification of the this compound scaffold via metal-catalyzed cross-coupling can be approached through two primary strategies. The choice of strategy depends on the desired final product and the availability of starting materials.
Strategy A: Direct Functionalization of the 7-Amino Group. This approach involves the direct N-arylation or N-alkylation of the 7-amino group using the Buchwald-Hartwig amination. This is a powerful method for creating C-N bonds and introducing diverse aromatic and heteroaromatic moieties.
Strategy B: Functionalization of a Halogenated Precursor. This strategy involves starting with a halogenated 2(1H)-quinoxalinone, typically at the 7-position (e.g., 7-bromo-2(1H)-quinoxalinone). This halo-quinoxalinone can then be subjected to Suzuki-Miyaura or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl groups at the 7-position. If the final product requires a 7-amino group, this can be achieved through a subsequent Buchwald-Hartwig amination of the 7-halo-quinoxalinone with an appropriate amine source.
Below is a diagram illustrating these strategic pathways.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3] This reaction is particularly valuable for the N-arylation of the 7-amino group of this compound or for the introduction of an amino group at the 7-position of a halo-quinoxalinone.
Scientific Rationale and Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][4]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The selection of the base is also crucial, as it must be strong enough to deprotonate the amine or the intermediate palladium-amine complex without causing unwanted side reactions.
Protocol 1: N-Arylation of this compound
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. For microwave-assisted reactions, heating at 150 °C for 10-30 minutes is often sufficient.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Component | Role | Rationale for Choice |
| Pd₂(dba)₃ | Palladium(0) precursor | Readily forms the active Pd(0) catalyst in situ. |
| XPhos | Ligand | A bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[6] |
| NaOtBu | Base | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Toluene | Solvent | A common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. |
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[7][8] This reaction is ideal for introducing aryl or heteroaryl substituents at the 7-position of a 7-halo-2(1H)-quinoxalinone.
Scientific Rationale and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] A base is required to activate the organoboron species for transmetalation.[9]
Protocol 2: Arylation of 7-Bromo-2(1H)-quinoxalinone
This protocol details the coupling of 7-Bromo-2(1H)-quinoxalinone with an arylboronic acid.
Materials:
-
7-Bromo-2(1H)-quinoxalinone
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a Schlenk tube, combine 7-Bromo-2(1H)-quinoxalinone (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture at 90-100 °C for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the 7-aryl-2(1H)-quinoxalinone.
| Component | Role | Rationale for Choice |
| Pd(PPh₃)₄ | Palladium(0) catalyst | A robust and commonly used catalyst for Suzuki couplings. |
| K₂CO₃ | Base | A mild inorganic base sufficient for activating the boronic acid. |
| Dioxane/Water | Solvent system | The aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is highly effective for installing an alkynyl group at the 7-position of a 7-halo-2(1H)-quinoxalinone, providing a gateway to a variety of further transformations.
Scientific Rationale and Mechanistic Considerations
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.[12] An amine base is typically used both as a base and as a solvent.
Protocol 3: Alkynylation of 7-Bromo-2(1H)-quinoxalinone
This protocol outlines the coupling of 7-Bromo-2(1H)-quinoxalinone with a terminal alkyne.
Materials:
-
7-Bromo-2(1H)-quinoxalinone
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a Schlenk tube, add 7-Bromo-2(1H)-quinoxalinone (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Then, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Component | Role | Rationale for Choice |
| Pd(PPh₃)₂Cl₂ | Palladium(II) precursor | A stable and effective catalyst for Sonogashira couplings. |
| CuI | Co-catalyst | Facilitates the formation of the copper acetylide intermediate. |
| Triethylamine | Base and Solvent | Acts as a base to deprotonate the alkyne and can serve as the solvent. |
| THF | Solvent | A common aprotic solvent for this reaction. |
Conclusion
The metal-catalyzed cross-coupling reactions detailed in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—represent cornerstone methodologies in modern synthetic organic chemistry. Their application to the this compound scaffold and its precursors opens up a vast chemical space for exploration. By providing detailed, scientifically-grounded protocols, this guide aims to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize and evaluate novel quinoxalinone derivatives, ultimately accelerating the development of new therapeutic agents.
References
- BenchChem. (2025). Quinoxalin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemistry.
-
Luo, X., et al. (2010). Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters, 12(16), 3574-7. [Link]
- Mphahlele, M. J. (2018). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES. University of South Africa.
- NROChemistry. Sonogashira Coupling.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS GCI Pharmaceutical Roundtable.
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Molecules, 17(2), 1939-1952. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-Tel, T. H., et al. (2016). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 6(88), 83901-83908. [Link]
-
Li, J., et al. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 19(38), 8344-8348. [Link]
-
Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(48), 16936-16947. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synlett, 2000(1), 149-151. [Link]
-
Wang, C., et al. (2018). Palladium-catalyzed C–H alkenylation of quinoxaline N-oxide enabled by a mono-N-protected amino acid. Tetrahedron Letters, 59(26), 2568-2571. [Link]
-
Bakherad, M., et al. (2011). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform, 42(49). [Link]
-
Peng, W.-J., et al. (2005). Synthesis of C-Aryl-flavonoid Derivatives via Suzuki-Miyaura Coupling Reaction. Helvetica Chimica Acta, 88(7), 1643-1648. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][13]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 3857-3867. [Link]
-
Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435. [Link]
-
Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
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Application Note & Protocols: Solid-Phase Synthesis of a 7-Amino-2(1H)-quinoxalinone-based Compound Library
Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery
The quinoxalinone core is a privileged heterocyclic scaffold frequently found in pharmacologically active compounds.[1] This nitrogen-containing fused ring system serves as a versatile template for designing molecules with a wide array of biological activities, including antimicrobial, antiviral, and antineoplastic properties.[1][2][3] Specifically, the 7-amino-2(1H)-quinoxalinone moiety offers multiple points for chemical diversification, making it an ideal candidate for the construction of combinatorial libraries aimed at identifying novel therapeutic leads.[3]
Solid-phase organic synthesis (SPOS) provides significant advantages over traditional solution-phase chemistry for library generation.[4][5] By anchoring the initial building block to a polymeric resin, SPOS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps. This methodology is exceptionally well-suited for the automated or parallel synthesis of hundreds to thousands of distinct compounds, accelerating the drug discovery process.
This document provides a detailed, field-proven protocol for the solid-phase synthesis of a this compound library. We will elaborate on the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and quality control.
Principle of the Synthesis: A Multi-Step Solid-Phase Approach
The synthetic strategy is centered around the construction of the quinoxalinone ring system on a solid support, followed by diversification and cleavage. The general workflow is depicted below and involves four key stages:
-
Resin Loading & Elongation: An N-Fmoc protected amino acid is loaded onto a suitable solid-phase resin. A subsequent reductive amination reaction with a substituted 1-fluoro-2-nitrobenzene derivative builds the core backbone.
-
Nitro Group Reduction: The nitro group is selectively reduced to an aniline, which is a critical precursor for the subsequent cyclization step.
-
Cyclization & Ring Formation: An intramolecular cyclization reaction is induced to form the desired 2(1H)-quinoxalinone heterocyclic core.
-
Diversification & Cleavage: The newly formed 7-amino group can be optionally functionalized. The final compound is then cleaved from the solid support, yielding the target molecule with high purity. A traceless synthesis approach, where the linkage point is not apparent in the final product, is often employed.[6]
Figure 1: High-level workflow for the solid-phase synthesis of the quinoxalinone library.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-Amino Acids (Various) | Synthesis Grade | Iris Biotech, CEM Corporation |
| 4-Fluoro-3-nitroaniline | >98% | Sigma-Aldrich, TCI |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Acros Organics |
| 4-(Dimethylamino)pyridine (DMAP) | >99% | Sigma-Aldrich |
| Piperidine | Anhydrous | Acros Organics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Synthesis Grade | Sigma-Aldrich |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | >98% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Halocarbon |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Diisopropylethylamine (DIEA) | Synthesis Grade | Sigma-Aldrich |
Protocol 1: Resin Loading and Backbone Assembly
This protocol details the initial loading of the C-terminal amino acid onto the Wang resin and the subsequent reductive amination to form the key diarylamine intermediate.
Step 1: Loading of the First Amino Acid (Esterification)
-
Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (15 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DCM. In a separate vial, dissolve Fmoc-amino acid (3.0 mmol, 3.0 eq) and DMAP (0.1 mmol, 0.1 eq) in a minimal amount of DMF, then dilute with DCM (10 mL).
-
Add the amino acid solution to the resin.
-
Add DIC (3.0 mmol, 3.0 eq) to the slurry and agitate the vessel at room temperature for 4-6 hours.
-
Quality Control: Monitor the reaction using a test cleavage of a few resin beads. Loading efficiency should be >0.7 mmol/g.
-
Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.
Scientist's Note (Rationale): Wang resin is chosen for its TFA-lability, allowing for mild cleavage conditions. Using a 3-fold excess of the amino acid and coupling reagent ensures the reaction is driven to completion. DMAP acts as a nucleophilic catalyst for the esterification.
Step 2: Fmoc Deprotection
-
Swell the Fmoc-AA-resin in DMF (10 mL) for 30 minutes.
-
Drain the solvent and add a solution of 20% (v/v) piperidine in DMF (10 mL).[7][8]
-
Agitate for 5 minutes, drain, and add a fresh 10 mL of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) followed by DCM (3x) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
Quality Control: Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine.[9]
Step 3: Reductive Amination
-
Swell the deprotected resin in a solution of 1% acetic acid in DMF.
-
Add the desired 1-fluoro-2-nitrobenzene derivative (e.g., 4-fluoro-3-nitroaniline, 5.0 mmol, 5.0 eq).
-
Agitate for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 mmol, 5.0 eq) portion-wise over 10 minutes.[10]
-
Agitate the reaction mixture at room temperature for 12-18 hours.
-
Drain the vessel and wash the resin with DMF (3x), water/DMF (1:1, 2x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
Quality Control: A negative Kaiser test indicates complete consumption of the primary amine.
Scientist's Note (Rationale): Reductive amination is a robust method for forming C-N bonds.[10] NaBH(OAc)₃ is a mild and selective reducing agent, ideal for solid-phase synthesis as it is less likely to reduce other functional groups and does not generate gaseous byproducts. The 1% acetic acid serves to catalyze the formation of the intermediate iminium ion.
Protocol 2: Quinoxalinone Ring Formation and Cleavage
Step 4: Reduction of the Nitro Group
-
Swell the resin from Step 3 in DMF (15 mL).
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol, 10.0 eq) in DMF.
-
Add DIEA (20.0 mmol, 20.0 eq) to the mixture.
-
Agitate the vessel at 50°C for 6 hours.
-
Drain and wash the resin with DMF (5x), DCM (3x), and dry under vacuum.
-
Quality Control: The disappearance of the yellow/orange color associated with the nitro-aromatic compound is a strong visual indicator of a complete reaction.
Scientist's Note (Rationale): SnCl₂ is a classic and highly effective reagent for the reduction of aromatic nitro groups to anilines, a necessary step to enable the subsequent intramolecular cyclization.
Step 5: Intramolecular Cyclization
-
Suspend the resin from Step 4 in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Heat the reaction vessel to 80-100°C for 12-24 hours. Alternatively, microwave irradiation can be employed to significantly shorten the reaction time.[6]
-
Cool the resin to room temperature, drain the solvent, and wash with DMF (3x) and DCM (3x).
Scientist's Note (Rationale): This key step involves the nucleophilic attack of the newly formed aniline onto the ester carbonyl, which links the scaffold to the resin. This is a cyclative cleavage or cyclorelease strategy, which has the significant advantage that only the correctly cyclized product is released into solution, leading to a purer crude product.[6][11]
Figure 2: Conceptual diagram of the cyclative cleavage strategy.
Step 6: Final Cleavage and Product Isolation
-
This step is only necessary if a cyclative cleavage was not used and the product remains on the resin after cyclization.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Library Diversification and Characterization
The power of this synthetic route lies in its ability to generate a diverse library by varying the initial building blocks.
Points of Diversification
| Diversity Point | Building Block Type | Example Reagents | Resulting Moiety (R-group) |
| R¹ | Fmoc-Amino Acids | Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH | Alkyl, Aryl, Functionalized side-chains |
| R² | Substituted 1-Fluoro-2-nitrobenzenes | 1-Fluoro-4-methoxy-2-nitrobenzene | Methoxy, Chloro, Trifluoromethyl, etc. |
| R³ (Optional) | Acylating/Alkylating Agents | Acetyl chloride, Benzyl bromide, Isocyanates | Acyl, Alkyl, Urea functionalities at the 7-amino position |
Analytical Characterization
Ensuring the identity and purity of library members is paramount. While on-bead analysis techniques exist, characterization is typically performed after cleavage from the support.[4][5][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for library analysis. It provides rapid confirmation of the expected molecular weight and an estimation of purity for each compound.
-
High-Performance Liquid Chromatography (HPLC): Used for purification of crude products and for obtaining accurate purity data.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of library compounds, ¹H and ¹³C NMR should be performed to definitively confirm the structure and isomeric purity.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Resin Loading | Incomplete activation of amino acid; Steric hindrance. | Increase coupling time; Use a more potent coupling agent like HATU; Double couple the first amino acid. |
| Positive Kaiser Test after Coupling | Incomplete reaction; Peptide chain aggregation. | Repeat the coupling step; Use a solvent mixture like DMF/DCM (1:1); Consider microwave-assisted synthesis.[14] |
| Low Yield after Cleavage | Incomplete cyclization; Incomplete cleavage. | Increase cyclization temperature/time; Use a stronger TFA cocktail or increase cleavage time; Ensure resin is fully dry before cleavage. |
| Multiple Peaks in LC-MS | Side reactions (e.g., racemization); Incomplete deprotection of side-chains. | Use additives like OxymaPure during coupling;[8] Ensure cleavage cocktail contains appropriate scavengers (e.g., TIS for Trp, Cys).[12] |
Conclusion
This application note provides a robust and versatile framework for the solid-phase synthesis of this compound libraries. By leveraging the efficiencies of solid-phase chemistry and the strategic use of a cyclative cleavage approach, researchers can rapidly generate diverse compound collections for screening in drug discovery programs. The protocols and insights provided herein are designed to be a reliable starting point for scientists in medicinal chemistry and drug development.
References
-
Krchňák, V., & Stierandová, A. (2012). A piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. PubMed. Available at: [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. Available at: [Link]
-
Bentham Science. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. Available at: [Link]
-
Sun, W., & Li, Y. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry, 25(21), 2494-2519. Available at: [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]
-
Saeed, A., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 634-659. Available at: [Link]
-
Saeed, A., et al. (2021). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of the Indian Chemical Society, 98(9), 100115. Available at: [Link]
-
Yang, L., & Li, C. (2000). Solidphase synthesis of quinoxalines on SynPhase™ Lanterns. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]
-
Vale, N., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 643-662. Available at: [Link]
-
Krchňák, V., & Weichsel, A. S. (2001). Silane-based reductive amination on solid phase. Reagents and conditions. ResearchGate. Available at: [Link]
-
van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Available at: [Link]
-
Sharma, S., & Kumar, A. (2018). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 63, 14-22. Available at: [Link]
-
Santamaría-Juárez, J. D., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal. Available at: [Link]
-
Meruva, S. B., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate. Available at: [Link]
-
Monaim, S. A., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 321. Available at: [Link]
-
Santamaría-Juárez, J. D., et al. (2012). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. PubMed. Available at: [Link]
-
Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Al Shaer, D., Albericio, F., & de la Torre, B. G. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101036. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
Sources
- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. ejbiotechnology.info [ejbiotechnology.info]
Antiviral drug screening with 7-Amino-2(1H)-quinoxalinone derivatives
Application Note & Protocol Guide
Topic: Antiviral Drug Screening with 7-Amino-2(1H)-quinoxalinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of this compound Derivatives
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties. Within this family, this compound derivatives have emerged as a particularly promising class of molecules for antiviral drug discovery. Their unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of their interaction with viral or host-cell targets.
These compounds have been investigated for activity against a range of viruses. For instance, certain quinoxalinone derivatives have demonstrated inhibitory effects against hepatitis C virus (HCV) by targeting viral enzymes essential for replication. The core structure's ability to intercalate with nucleic acids or bind to enzymatic active sites makes it a versatile starting point for developing novel therapeutic agents.
This guide provides a comprehensive framework for the systematic screening and evaluation of this compound derivatives for antiviral activity. It details an integrated workflow from initial high-throughput screening to secondary validation and preliminary mechanism of action studies, emphasizing the principles of scientific rigor and data-driven decision-making.
The Antiviral Screening Cascade: A Multi-Step Approach
A successful antiviral screening campaign is not a single experiment but a funneling process designed to efficiently identify and validate promising lead compounds. The process begins with a broad primary screen to identify "hits" and progressively uses more complex, resource-intensive assays to winnow these down to validated leads with desirable therapeutic properties. This cascade ensures that research efforts are focused on compounds with the highest potential for further development.
The workflow is conceptually divided into three main stages:
-
Primary Screening: High-throughput screening (HTS) of the compound library at one or two concentrations to identify initial hits that inhibit virus-induced effects. Crucially, this is performed in parallel with a cytotoxicity assessment to immediately filter out non-specific, toxic compounds.
-
Secondary Screening (Hit Confirmation & Dose-Response): Hits from the primary screen are re-tested to confirm their activity and to determine their potency (EC50) and toxicity (CC50) across a range of concentrations. This stage establishes the dose-response relationship and calculates the Selectivity Index (SI), a critical parameter for prioritizing compounds.
-
Mechanism of Action (MOA) & Elucidation Studies: For validated hits with a promising SI, preliminary studies are conducted to determine which stage of the viral lifecycle is being inhibited (e.g., entry, replication, egress).
Below is a diagram illustrating this integrated screening workflow.
Caption: The Antiviral Drug Screening Cascade.
Part 1: Primary Screening Protocols
The goal of primary screening is to rapidly identify compounds that exhibit antiviral activity at a single, relatively high concentration (e.g., 10-50 µM) while demonstrating minimal impact on host cell viability.
Protocol 1.1: Cytopathic Effect (CPE) Inhibition Assay
Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. This assay identifies compounds that protect cells from virus-induced CPE. A cell viability stain, such as Crystal Violet, is used to quantify the remaining adherent, viable cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).
-
Virus stock with a known titer (TCID50/mL).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Infection medium (e.g., DMEM + 2% FBS).
-
This compound derivative library (solubilized in DMSO).
-
Positive control antiviral drug.
-
96-well flat-bottom cell culture plates.
-
Crystal Violet staining solution (0.5% w/v in 20% methanol).
-
Citric acid solution (10% w/v) or similar solvent for dye elution.
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that forms a confluent monolayer after 24 hours (e.g., 2 x 10^4 cells/well). Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a working stock of each quinoxalinone derivative and the positive control drug in infection medium at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Assay Plate Setup:
-
Test Wells: After 24 hours, remove the growth medium from the cells. Add 50 µL of the 2X compound dilutions.
-
Virus Control (VC): Add 50 µL of infection medium containing the same final concentration of DMSO as the test wells (vehicle control).
-
Cell Control (CC): Add 100 µL of infection medium (no virus, no compound).
-
-
Viral Infection: Add 50 µL of virus stock (diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.01-0.1) to all wells except the Cell Control wells. This brings the total volume to 100 µL and the compound concentration to 1X.
-
Incubation: Incubate the plates for 48-72 hours (or until ~90% CPE is observed in the Virus Control wells) at 37°C, 5% CO2.
-
Staining:
-
Carefully discard the supernatant.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 20 minutes.
-
Wash wells gently with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Wash away excess stain with water and allow the plates to dry completely.
-
-
Quantification:
-
Add 100 µL of 10% citric acid to each well to solubilize the dye.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of CPE inhibition using the formula: % Inhibition = [(Abs_Test - Abs_VC) / (Abs_CC - Abs_VC)] * 100
Protocol 1.2: Concurrent Cytotoxicity Assay (MTT/MTS)
Principle: It is essential to determine if the observed antiviral effect is genuine or simply a result of the compound killing the host cells. The MTT (or MTS) assay measures mitochondrial reductase activity, a proxy for cell viability and metabolic activity. This should be run in parallel on an identical plate of cells, but without the addition of the virus.
Procedure:
-
Plate Setup: Prepare a 96-well plate identical to the CPE assay (seeded cells + compound dilutions), but do not add the virus. Add 50 µL of infection medium in place of the virus stock.
-
Incubation: Incubate for the same duration as the CPE assay (48-72 hours).
-
MTT/MTS Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (cells + DMSO, no compound). % Viability = (Abs_Test / Abs_VehicleControl) * 100
Hit Selection Criteria: A compound is typically selected as a primary hit if it demonstrates >50% viral inhibition and >80% cell viability at the tested concentration.
Part 2: Secondary Screening & Validation
This phase focuses on confirming the activity of primary hits and quantifying their potency and selectivity.
Protocol 2.1: Dose-Response Curve Generation
Principle: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), the confirmed hits are tested across a range of concentrations (typically an 8- to 10-point, 2- or 3-fold serial dilution).
Procedure:
-
Follow the procedures outlined in Protocols 1.1 and 1.2.
-
Instead of a single concentration, prepare a serial dilution of each hit compound (e.g., from 100 µM down to 0.1 µM).
-
Run two parallel plates: one with the virus to determine antiviral activity (for EC50) and one without the virus to determine cytotoxicity (for CC50).
-
Data Analysis:
-
Plot the % inhibition vs. log(concentration) for the antiviral data and % viability vs. log(concentration) for the cytotoxicity data.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the EC50 and CC50 values.
-
EC50: The concentration of the compound that inhibits the viral effect by 50%.
-
CC50: The concentration of the compound that reduces cell viability by 50%.
-
Data Presentation and Interpretation
The results from the dose-response experiments should be summarized in a table for clear comparison. The most important metric derived from this data is the Selectivity Index (SI) .
Selectivity Index (SI) = CC50 / EC50
The SI represents the therapeutic window of the compound. A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells. An SI > 10 is often considered a minimum threshold for a promising hit.
Table 1: Example Dose-Response Data for this compound Hits
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| QXN-001 | 2.5 | >100 | >40 |
| QXN-002 | 15.2 | 85 | 5.6 |
| QXN-003 | 8.1 | >100 | >12.3 |
| QXN-004 | 35.0 | 40 | 1.1 (Toxic) |
| Control Drug | 0.5 | >100 | >200 |
From this table, QXN-001 and QXN-003 would be prioritized for further studies due to their high SI values.
Part 3: Preliminary Mechanism of Action (MOA) Studies
Once a compound with a favorable SI is identified, the next step is to determine how it works. A time-of-addition assay is a classic and effective method to pinpoint the stage of the viral lifecycle being disrupted.
Protocol 3.1: Time-of-Addition Assay
Principle: The compound is added to the cell culture at different time points relative to the viral infection. By observing when the compound loses its effectiveness, one can infer the stage it inhibits (e.g., entry, post-entry replication, or late-stage egress).
Procedure:
-
Seed host cells in a 96-well plate and incubate for 24 hours.
-
Pre-chill the plate at 4°C for 1 hour. Add a high MOI of the virus (e.g., MOI = 1-5) to all wells to synchronize the infection. Allow the virus to adsorb to the cells for 1 hour at 4°C.
-
Wash the cells with cold PBS to remove unbound virus. Add 100 µL of warm infection medium and transfer the plate to a 37°C incubator. This is Time 0 .
-
Add the test compound (at a concentration of ~5-10x its EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).
-
Incubate the plate for a full replication cycle (e.g., 12-24 hours).
-
Harvest the supernatant or cell lysate and quantify the viral yield using a suitable method, such as:
-
Plaque Assay: To determine the titer of infectious virus particles produced.
-
qPCR: To quantify the amount of viral genomic material (RNA or DNA).
-
-
Data Analysis: Plot the viral yield (as a percentage of the untreated control) against the time of compound addition.
Caption: Interpreting Time-of-Addition Assay Results.
Interpretation:
-
Inhibition at early time points only: If the compound is only effective when added before or during the first hour of infection, it likely targets viral entry (attachment, fusion).
-
Inhibition up to the mid-point of the cycle: If the compound works when added several hours post-infection, it likely targets post-entry events like genome replication or protein synthesis.
-
Inhibition even when added late: If the compound is still effective when added late in the cycle, it may be targeting viral particle assembly or egress.
Conclusion
The screening cascade detailed in this application note provides a robust and logical framework for identifying and characterizing novel antiviral agents from a library of this compound derivatives. By integrating cytotoxicity assessments at every stage, the workflow prioritizes compounds with a high selectivity index, ensuring that resources are focused on candidates with the most promising therapeutic potential. Preliminary MOA studies, such as the time-of-addition assay, provide critical insights that guide future lead optimization and development efforts.
References
-
Title: Quinoxaline derivatives: A patent review (2010-present) Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: In Vitro Antiviral Activity and Projection of Optimized Dosing for the Hepatitis C Virus Polymerase Inhibitor Sofosbuvir and Its Major Metabolite Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: A Time-of-Addition Assay for Determining the Mode of Action of Antiviral Compounds Source: Methods in Molecular Biology URL: [Link]
Troubleshooting & Optimization
Improving the solubility of 7-Amino-2(1H)-quinoxalinone in aqueous buffers
Welcome to the dedicated technical support guide for 7-Amino-2(1H)-quinoxalinone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for challenges related to the solubility of this compound in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound whose utility in various assays is often hampered by its limited solubility in aqueous solutions. This poor solubility stems from its rigid, planar structure and intermolecular hydrogen bonding capabilities, which make it more stable in a crystalline state than in solution. This guide will walk you through the underlying principles and provide actionable strategies to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
This is the most common issue encountered. This compound is sparingly soluble in neutral aqueous buffers due to its molecular structure. The primary reasons for poor solubility are:
-
Molecular Polarity and Crystal Lattice Energy: The molecule has both polar (amino, amide) and nonpolar (benzene ring) regions. In a solid state, strong intermolecular forces, including hydrogen bonds, create a stable crystal lattice that requires significant energy to break.
-
pH of the Buffer: The compound's charge state, which is critical for solubility, is dependent on the pH of the solution. In a neutral buffer like PBS (pH 7.4), the amino group is only partially protonated, limiting its interaction with water molecules.
Q2: I've been advised to use an organic solvent to dissolve it first. Which one should I choose and why?
Using a small amount of a water-miscible organic solvent to create a concentrated stock solution is a standard and highly effective technique.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and recommended choice. Other options include N,N-dimethylformamide (DMF) and ethanol.
-
Mechanism of Action: These solvents are effective because they are "aprotic" and can disrupt the hydrogen bonding network of the solid compound, allowing individual molecules to be solvated. DMSO is particularly effective due to its high polarity and ability to act as both a hydrogen bond acceptor and donor.
-
Critical Consideration: Always be mindful of the final concentration of the organic solvent in your assay. High concentrations of DMSO (>1%) can be toxic to cells or interfere with enzyme activity. It is crucial to prepare a highly concentrated stock solution so that the final dilution into your aqueous buffer keeps the organic solvent concentration to a minimum (ideally ≤0.5%).
Q3: Can I improve solubility by adjusting the pH of my buffer? What is the optimal pH?
Yes, pH adjustment is a powerful tool for this compound. The key is to understand its pKa values, which are the pH values at which the ionizable groups gain or lose a proton. While the exact experimental pKa of this compound is not widely published, we can make educated predictions based on its structure:
-
The amino group (-NH2) is basic and will be protonated (-NH3+) at acidic pH.
-
The amide proton (in the quinoxalinone ring) is weakly acidic and can be deprotonated at a higher pH.
Therefore, solubility will be highest at pH values where the molecule is fully charged.
-
Acidic pH (e.g., pH 2-4): At this pH, the amino group will be fully protonated, making the molecule a positively charged cation, which will be significantly more soluble in water.
-
Alkaline pH (e.g., pH > 9): At a sufficiently high pH, the amide proton may be removed, creating a negatively charged anion, which would also increase solubility.
For most biological assays that require near-neutral pH, starting with a low pH for dissolution and then carefully neutralizing is a viable strategy.
Q4: Are there other additives I can use to enhance solubility in my final buffer?
If adjusting pH or using a co-solvent is not sufficient or compatible with your experiment, other excipients can be considered:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules. The hydrophobic interior of the cyclodextrin can encapsulate the nonpolar part of the this compound, while the hydrophilic exterior improves aqueous solubility. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the drug, increasing its solubility. However, be cautious as surfactants can disrupt cell membranes and interfere with certain assays.
Troubleshooting Guide: Common Scenarios & Solutions
| Problem | Probable Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The concentration in the final buffer exceeds the aqueous solubility limit. The "shock" of moving from a high-solubility organic solvent to a low-solubility aqueous environment causes rapid precipitation. | 1. Increase the volume of the final buffer to lower the final concentration. 2. Pre-warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution, as solubility often increases with temperature. 3. Add the stock solution dropwise while vortexing the buffer to ensure rapid and uniform mixing. |
| The compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. This can be triggered by temperature changes or nucleation points (e.g., dust particles). | 1. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved microcrystals that could act as nucleation sites. 2. Include a stabilizing excipient in your final buffer, such as a small amount of a cyclodextrin or surfactant, if compatible with your assay. 3. Prepare the solution fresh before each experiment. |
| The pH of my buffer changes after adding the compound. | The compound itself is acidic or basic and is altering the buffer pH upon dissolution, especially if the buffer capacity is low. | 1. Use a buffer with a higher buffering capacity. 2. Re-adjust the pH of the final solution after the compound has been added and dissolved. |
Experimental Protocols
Protocol 1: Standard Method using a DMSO Stock Solution
This is the recommended starting point for most applications.
Objective: To prepare a 10 mM stock solution in DMSO and dilute it to a final concentration of 100 µM in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound (MW: 161.16 g/mol )
-
High-purity DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 1.61 mg of this compound.
-
Add 1 mL of high-purity DMSO.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution. This is your 10 mM stock solution . Store this at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Prepare the Final 100 µM Working Solution:
-
Warm the PBS buffer to room temperature or 37°C.
-
Pipette 990 µL of the warmed PBS into a microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the PBS. Crucially, add the stock solution directly into the buffer while vortexing to prevent localized high concentrations that can cause precipitation.
-
The final concentration will be 100 µM in PBS with 1% DMSO.
-
Protocol 2: pH-Modification Method for Higher Aqueous Concentration
Use this method when a higher final concentration is needed and the assay can tolerate a slightly acidic pH, or if an organic co-solvent must be avoided.
Objective: To dissolve this compound directly in an acidic buffer.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
1 M TRIS or Phosphate buffer for neutralization
-
pH meter
Procedure:
-
Acidic Dissolution:
-
Add the desired amount of solid this compound to a small volume of an acidic solution (e.g., a buffer at pH 3.0, or simply deionized water).
-
Slowly add 0.1 M HCl dropwise while stirring until the solid dissolves completely. The amino group is now protonated, enhancing solubility.
-
-
Neutralization:
-
Once dissolved, slowly add a concentrated buffer (e.g., 1 M TRIS or Phosphate) to bring the pH up to your desired final pH (e.g., 7.4).
-
Monitor the pH carefully with a calibrated pH meter.
-
Add deionized water to reach the final desired volume and concentration.
-
Caution: Be observant for any signs of precipitation as you approach the neutral pH range where solubility is lower. If precipitation occurs, the target concentration is too high for this method.
-
Visualizing the Workflow
A clear understanding of the decision-making process is key to success. The following diagram outlines the logical steps for tackling solubility issues with this compound.
Caption: Decision workflow for dissolving this compound.
We are committed to supporting your research. Should you continue to experience difficulties or have questions specific to your application, please do not hesitate to contact our technical support team.
Technical Support Center: Preventing Photobleaching of 7-Amino-2(1H)-quinoxalinone
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Amino-2(1H)-quinoxalinone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching during fluorescence imaging experiments. Our goal is to equip you with the scientific rationale and practical protocols needed to preserve your signal and ensure the integrity of your data.
Introduction to Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to emit light.[1][2][3] This process is a significant challenge in fluorescence microscopy, as it can diminish the signal-to-noise ratio and lead to inaccurate interpretations of experimental results, especially in quantitative and time-lapse studies.[2]
The core mechanism involves the fluorophore entering a long-lived, highly reactive excited triplet state after absorbing excitation light.[4][5] In this state, the molecule is susceptible to reactions, often with molecular oxygen, that cause covalent bond cleavage and render it non-fluorescent.[3][5] While specific photostability data for this compound is not extensively documented in public literature, the general principles of photobleaching and its prevention are broadly applicable to organic fluorophores of this class.
Troubleshooting Guide: Rapid Signal Loss
This section is designed in a question-and-answer format to directly address common problems encountered during imaging.
Issue: My this compound signal fades almost immediately upon illumination.
This is a classic and severe case of photobleaching. The primary culprits are excessive excitation light and a chemically reactive environment. Here’s how to systematically troubleshoot this issue.
Question 1: Am I using too much light? How can I optimize my illumination settings?
Excessive light intensity is the most direct cause of accelerated photobleaching.[2][4][6] The goal is to find the "sweet spot"—the lowest possible light intensity that still provides a sufficient signal-to-noise ratio for your analysis.
Answer & Recommended Actions:
-
Reduce Excitation Power: If using a laser-based system (e.g., confocal), reduce the laser power to the lowest possible setting (e.g., 0.5-5%) that allows you to clearly identify your structure of interest. For lamp-based systems, use the lowest power setting.[4][7]
-
Incorporate Neutral Density (ND) Filters: ND filters reduce the intensity of light without changing its wavelength.[2][4][6][8] They are a crucial tool for attenuating bright light sources like mercury or xenon arc lamps.[6][8]
-
Optimize Detector Gain and Exposure Time: Instead of increasing light intensity, increase the detector gain or camera exposure time.[2][8] Be mindful that very long exposure times can introduce motion blur in live-cell imaging.[9]
-
Minimize Exposure Time: Use the shutter to expose the sample to light only during image acquisition.[10] Avoid prolonged exposure while searching for your region of interest; use transmitted light for this purpose whenever possible.[2][8]
Question 2: Could my mounting medium be the problem?
The chemical environment surrounding the fluorophore plays a critical role in its stability. An unformulated buffer or mounting medium offers no protection against photobleaching.
Answer & Recommended Actions:
-
Use a Commercial Antifade Mounting Medium: This is the most effective and reliable solution.[6] These reagents are specifically formulated to scavenge reactive oxygen species (ROS) that are a primary driver of photobleaching.[11][12][13]
-
Select the Right Antifade Reagent: Different antifade agents have different mechanisms and compatibilities.
-
P-phenylenediamine (PPD): Highly effective but can be toxic and may react with certain classes of dyes (like cyanines).[11][14][15] It is also known to cause autofluorescence at shorter wavelengths.[13]
-
N-propyl gallate (NPG): A widely used and less toxic option, but it can be difficult to dissolve and may have biological effects in live-cell experiments.[11][14][16]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Less effective than PPD but also less toxic, making it a common choice.[11][14]
-
Trolox: A vitamin E derivative that is cell-permeable and often used in live-cell imaging due to its antioxidant properties.[17]
-
Question 3: Does oxygen play a role, and how can I control it?
Yes, molecular oxygen is a key mediator of photobleaching.[5] The excited fluorophore can transfer energy to oxygen, creating highly reactive singlet oxygen that then attacks and destroys the fluorophore.
Answer & Recommended Actions:
-
Use Oxygen Scavenging Systems: For in vitro or fixed-cell imaging, you can add an oxygen scavenging system to your imaging buffer. The most common is the glucose oxidase and catalase (GODCAT) system.
-
Use Degassed Buffers: Preparing buffers with deoxygenated water can help reduce the initial concentration of dissolved oxygen.
-
Seal Your Sample: Sealing the coverslip with nail polish or a commercial sealant can help prevent atmospheric oxygen from diffusing into the sample during long imaging sessions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore.[1] It primarily occurs when the fluorophore, after being excited by light, enters a long-lived triplet state.[4][5] In this state, it can react with its surroundings, especially molecular oxygen, leading to covalent bond damage that permanently prevents it from fluorescing.[5]
Q2: How can I distinguish between photobleaching and a genuine biological event (e.g., protein degradation)?
A2: This is a critical experimental control. Image a fixed (dead) sample stained with this compound under the exact same imaging conditions. If the signal fades in the fixed sample, the loss is due to photobleaching.[1] Any signal loss in your live sample that is significantly faster than in the fixed control is more likely to be a biological phenomenon.
Q3: Are there fluorophores that are more photostable than this compound?
A3: Yes. The photostability of fluorophores varies widely. While data on this compound is limited, modern commercial dyes like the Alexa Fluor or DyLight series are specifically engineered for high photostability and are generally more robust than traditional fluorophores like FITC.[6][8] If photobleaching remains an insurmountable issue, consider switching to a more stable alternative with similar spectral properties.
Q4: Can I make my own antifade mounting medium?
A4: Yes, "home-brew" recipes are available and can be cost-effective. A common recipe involves dissolving an antifade agent like N-propyl gallate or DABCO in a glycerol-based buffer. However, achieving the correct pH and concentration is critical for performance and can be challenging.[14][15] Commercial formulations offer convenience, consistency, and are often optimized for a wide range of dyes.[4][18]
Q5: Does the choice of immersion oil affect photobleaching?
A5: While immersion oil itself does not directly cause photobleaching, a mismatch in the refractive index (RI) between the mounting medium and the immersion oil can cause spherical aberration. This degrades image quality and signal, which may tempt you to increase the excitation power, thereby indirectly accelerating photobleaching. Always use an immersion oil with an RI that matches your mounting medium and objective lens requirements.
Data & Protocols
Table 1: Common Antifade Reagents and Their Properties
| Antifade Reagent | Common Abbreviation | Primary Mechanism | Pros | Cons |
| p-Phenylenediamine | PPD | Free radical scavenger | Highly effective antifade agent.[14] | Can be toxic, may quench certain dyes, can cause autofluorescence.[11][13][15] |
| n-Propyl gallate | NPG | Free radical scavenger | Less toxic, suitable for some live-cell work.[11][16] | Difficult to dissolve, may have anti-apoptotic effects.[11][14] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Triplet state quencher | Less toxic than PPD.[11] | Less effective than PPD.[14] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Trolox | Antioxidant/ROS scavenger | Cell-permeable, widely used for live-cell imaging.[17] | Efficacy can be buffer-dependent. |
Experimental Protocol: Preparing an NPG-Glycerol Antifade Mounting Medium
This protocol provides a basic recipe for a common "home-brew" antifade solution. Caution: Handle all chemicals with appropriate personal protective equipment (PPE).
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X stock
-
Deionized water
-
pH meter
-
Stir plate with heating capability
Procedure:
-
Prepare a 90% glycerol solution in 1X PBS. To make 100 mL:
-
Combine 90 mL of glycerol with 10 mL of 10X PBS.
-
Note: This solution will be highly viscous.
-
-
Weigh out 0.2 g of n-propyl gallate.
-
Add the NPG powder to the glycerol/PBS solution.
-
Heat the solution gently (to ~50-60°C) on a stir plate and stir continuously. NPG dissolves very slowly and may require several hours of stirring.[14][16] Do not boil.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Adjust the pH to ~8.0-8.5 using NaOH. This is crucial for the effectiveness of many antifade agents.
-
Aliquot the final solution into small, light-blocking tubes and store at -20°C.
Visualizing the Problem: Photobleaching Mechanisms and Solutions
The Jablonski Diagram and Photobleaching Pathways
The following diagram illustrates the energy states of a fluorophore. Photobleaching typically occurs from the reactive triplet state (T1).
Caption: Energy state transitions of a fluorophore leading to fluorescence or photobleaching.
Experimental Workflow for Minimizing Photobleaching
This workflow provides a logical sequence of steps to optimize your imaging experiment and preserve the signal of this compound.
Caption: A systematic workflow for sample preparation and image acquisition to reduce photobleaching.
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(14), 6699-709.
- AAT Bioquest. (2023, April 6). What are some antifading agents used to prevent photobleaching?
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
- Journal of Cell Science. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
- Cardiff University Bioimaging Hub News. (2016, September 6). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy.
- Vector Labs. (2022, September 14). How To Protect Your Tissue From Photobleaching.
- AAT Bioquest. (2023, April 6). How do anti-fading agents work?
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Photobleaching.
- BIDC UCSF. (n.d.). Mounting Media and Antifade reagents.
- Vector Labs. (2022, August 10). How To Choose Antifade Mounting Media.
- ResearchGate. (n.d.). Mountants and Antifades.
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- PubMed. (n.d.). Analysis of antifading reagents for fluorescence microscopy.
- SciSpace. (n.d.). Mounting Media and Antifade Reagents.
- Wikipedia. (n.d.). Photobleaching.
- Evident Scientific. (n.d.). Photobleaching.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching [evidentscientific.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biocompare.com [biocompare.com]
- 8. news-medical.net [news-medical.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
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- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 7-Amino-2(1H)-quinoxalinone
Welcome to the technical support center for the synthesis of 7-Amino-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and obtain high-purity products.
Overview of this compound Synthesis
This compound is a key structural motif in many biologically active compounds. The most common and reliable method for synthesizing the quinoxalinone core is the condensation reaction between a substituted o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, such as an α-keto acid or its equivalent.[1]
The general reaction scheme involves the cyclocondensation of 4-amino-1,2-phenylenediamine with an appropriate α-keto acid, typically glyoxylic acid or its derivatives. The reaction is often catalyzed by acids or bases and can be influenced by various parameters, including solvent, temperature, and reaction time.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
Possible Cause 1: Suboptimal Reaction Conditions
-
Explanation: The choice of solvent, temperature, and catalyst is critical for driving the reaction to completion and minimizing side reactions. Harsh conditions, such as high temperatures and strong acids or bases, can lead to the degradation of starting materials or the final product.[2]
-
Solution:
-
Solvent Screening: If you are using a standard solvent like ethanol, consider screening other options. For some quinoxalinone syntheses, solvents like 1,4-dioxane or DMF have been shown to provide higher yields, especially under microwave irradiation.[1] A small-scale solvent screening experiment is highly recommended.
-
Temperature Optimization: The reaction can be highly sensitive to temperature. If the reaction is slow, incrementally increase the temperature in 10°C intervals and monitor the progress by Thin-Layer Chromatography (TLC).[2] Conversely, if you observe significant byproduct formation, lowering the temperature may increase selectivity.[2]
-
Catalyst Selection: While some quinoxalinone syntheses can proceed without a catalyst, many benefit from the use of a mild acid or base. If you are not using a catalyst, consider adding a catalytic amount of a substance like ammonium heptamolybdate tetrahydrate, which has been shown to be effective in similar reactions.
-
Possible Cause 2: Incomplete Reaction
-
Explanation: The reaction may not be running to completion within the allotted time.
-
Solution: Increase the reaction time and monitor the consumption of the starting materials using TLC or LC-MS. This will help you determine the optimal reaction duration.[2]
Possible Cause 3: Side Reactions
-
Explanation: Competing reactions can significantly reduce the yield of your desired product. For example, self-condensation of the α-keto acid can occur under certain conditions.
-
Solution: Adjusting the reaction conditions, such as lowering the temperature or changing the catalyst, can help to minimize side reactions.[2]
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I identify and minimize them?
The formation of byproducts is a common issue in quinoxalinone synthesis. Here's how to approach this problem:
Identification of Impurities:
-
Characterization: Isolate the major impurities using column chromatography and characterize them using techniques like NMR and Mass Spectrometry. This will help you understand the side reactions that are occurring.
Minimizing Impurities:
-
Control of Reaction Conditions: As with low yields, the key to minimizing impurities is to fine-tune the reaction conditions.
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction and reduce the formation of byproducts.[2]
-
Catalyst: The choice of catalyst can have a significant impact on the product distribution. Experiment with different mild acid or base catalysts to find one that favors the formation of the desired product.
-
Atmosphere: Some reactions are sensitive to air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials or intermediates.
-
Q3: The solubility of my starting materials is poor in the chosen solvent. What can I do?
Poor solubility can lead to slow reaction rates and low yields.
-
Solution:
-
Solvent Change: Switch to a more polar solvent like Dimethylformamide (DMF) or ethanol to improve the solubility of your reactants.[2]
-
Co-solvent System: Consider using a co-solvent system to enhance solubility.
-
Temperature Increase: Gently heating the reaction mixture can also improve solubility, but be mindful of potential side reactions at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxalinone core structure?
A1: The most prevalent and classical method is the condensation reaction between a substituted o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, such as an α-keto acid or α-keto ester.[1] This approach is widely used due to its reliability and the commercial availability of starting materials.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and can significantly impact reaction time and yield.[1] Ethanol is a common and effective "green" solvent. For certain reactions, solvents like 1,4-dioxane and DMF have been shown to provide high yields, particularly under microwave conditions.[1] It is recommended to perform small-scale solvent screening to determine the optimal choice for your specific substrates.
Q3: Is a catalyst always necessary for quinoxalinone synthesis?
A3: Not always. Many quinoxalinone syntheses can proceed efficiently without a catalyst, especially when using microwave irradiation or green solvents like methanol.[1][3] However, for challenging substrates or to improve reaction rates and yields, a variety of catalysts can be employed, including mild acids, bases, and even certain metal catalysts.[4][5]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis has been successfully used for the preparation of quinoxalinone derivatives.[1][6] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.
Key Experimental Protocol: Optimized Synthesis of a Quinoxalinone Derivative
This protocol provides a general guideline for the synthesis of a quinoxalinone derivative. It should be adapted and optimized for your specific starting materials.
Materials:
-
Substituted o-phenylenediamine
-
α-keto acid (e.g., glyoxylic acid)
-
Ethanol (or another suitable solvent)
-
Catalyst (optional, e.g., a few drops of acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
TLC plates and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the o-phenylenediamine in the chosen solvent.
-
Addition of Reagents: Add the α-keto acid to the solution, followed by the catalyst (if used).
-
Reaction: Heat the reaction mixture to reflux and stir for the desired amount of time. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure quinoxalinone derivative.
-
Characterization: Confirm the structure of the product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for quinoxalinone synthesis.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Elumalai, V., & Hansen, J. H. (2017). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. ChemistrySelect, 2(28), 8888-8891. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
-
Feng, D., et al. (1998). The Synthesis of Quinoxalines by Condensation Reaction of Acyloins with O-Phenylenediamine Without Solvent Under Microwave Irradiation. Synthetic Communications, 28(1), 193-196. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
-
Li, J., et al. (2021). Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. Chinese Chemical Letters, 32(12), 3749-3760. [Link]
-
Wan, J.-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 13(1), 99-113. [Link]
-
Yuan, Y., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(13), 4242. [Link]
-
Zare, A., et al. (2009). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones using (NH4)6Mo7O24.4H2O as an Efficient and Recyclable Catalyst. Journal of the Iranian Chemical Society, 6(1), 153-158. [Link]
-
Mini Review Desk. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(8), 743-753. [Link]
-
Belskaya, N. P., et al. (2022). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 12(1), 32-41. [Link]
-
Yu, J., & Chen, J. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Catalysts, 13(7), 1056. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2338641. [Link]
-
Sharma, A., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(28), 17765-17781. [Link]
-
Ghosh, S., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(18), 5146-5199. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(13), 5109. [Link]
-
Wang, Y., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 89(8), 5133-5142. [Link]
-
Liu, Y., et al. (2022). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: A Troubleshooting Guide for 7-Amino-2(1H)-quinoxalinone-Based Assays
Welcome to the technical support center for 7-Amino-2(1H)-quinoxalinone-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you overcome common hurdles in your experiments.
Introduction to this compound Assays
This compound and its derivatives are versatile heterocyclic compounds increasingly utilized in various biological assays due to their inherent fluorescent properties. These assays are employed in diverse applications, from detecting enzyme activity, particularly kinases, to screening for potential therapeutic agents. The core principle of these assays often revolves around a change in the fluorescence signal of the quinoxalinone moiety upon a specific biochemical event. Understanding the chemical nature of this fluorophore is crucial for robust assay development and troubleshooting. Quinoxalines can be sensitive to their chemical environment, including pH and the presence of metal ions, which can influence their optical properties.[1][2]
This guide will walk you through common issues, from unexpected signal variations to complete signal loss, providing a systematic approach to identify and resolve them.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: High Background Fluorescence
Q: My negative control wells (without enzyme or analyte) show high fluorescence intensity, masking the true signal. What are the potential causes and how can I fix this?
A: High background fluorescence is a common issue that can arise from several sources. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions:
-
Autofluorescence of Assay Components:
-
Explanation: The assay buffer, test compounds, or even the microplate itself can exhibit intrinsic fluorescence at the excitation and emission wavelengths of this compound.
-
Solution:
-
Component Check: Measure the fluorescence of each component of your assay individually (buffer, substrate, ATP, cofactors, and test compounds) in the absence of the quinoxalinone probe.
-
Plate Selection: Use low-autofluorescence black microplates, preferably with a clear bottom for bottom-reading instruments if required.
-
Buffer Optimization: If the buffer is the source, consider preparing fresh buffer with high-purity water and reagents. Some buffer components are more prone to autofluorescence than others.
-
-
-
Contamination:
-
Explanation: Contamination from fluorescent dyes, bacterial or fungal growth can significantly contribute to background signal.
-
Solution:
-
Aseptic Technique: Ensure all buffers and reagents are sterile-filtered and handled using aseptic techniques.
-
Reagent Purity: Use high-purity, assay-grade reagents to minimize fluorescent contaminants.
-
-
-
Sub-optimal Wavelength Settings:
-
Explanation: Incorrect excitation and emission wavelength settings on the plate reader can lead to increased background noise.
-
Solution:
-
Wavelength Scan: Perform a wavelength scan of the this compound product in your assay buffer to determine the optimal excitation and emission maxima.
-
Filter/Monochromator Bandwidth: Optimize the bandwidth settings on your plate reader. A narrower bandwidth can sometimes reduce background at the cost of signal intensity, so empirical testing is necessary.
-
-
Troubleshooting Workflow for High Background:
Caption: A logical workflow for diagnosing high background fluorescence.
Problem 2: Low or No Signal
Q: I am not observing any significant increase in fluorescence in my positive control wells. What could be wrong?
A: A lack of signal is often indicative of a critical issue with one or more components of the assay.
Potential Causes & Solutions:
-
Enzyme Inactivity:
-
Explanation: The enzyme may be inactive due to improper storage, handling, or the presence of inhibitors.
-
Solution:
-
Enzyme Integrity Check: Verify the activity of your enzyme using an orthogonal, established assay if available.
-
Proper Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Cofactor Requirements: Confirm that all necessary cofactors for enzyme activity are present in the assay buffer at the correct concentrations.
-
-
-
Substrate or Probe Degradation:
-
Explanation: The this compound-based substrate or the final fluorescent product may be unstable under your assay conditions (e.g., exposure to light, extreme pH). Quinoxaline derivatives can undergo chemical modifications that alter their fluorescent properties.[3]
-
Solution:
-
Fresh Reagents: Prepare fresh substrate and probe solutions.
-
Storage Conditions: Store stock solutions protected from light and at the recommended temperature. Some quinoxaline compounds are assessed for stability over time to ensure their integrity.[4]
-
pH Stability: Ensure the assay buffer pH is within the optimal range for both the enzyme and the stability of the quinoxalinone fluorophore. The optical properties of quinoxalines can be pH-dependent.[2]
-
-
-
Incorrect Reagent Concentrations:
-
Explanation: An error in the concentration of the enzyme, substrate, or other essential reagents will directly impact signal generation.
-
Solution:
-
Concentration Verification: Double-check all calculations and dilutions. If possible, measure the concentration of key components spectrophotometrically.
-
Titration Experiments: Perform titration experiments for the enzyme and substrate to ensure you are working within the linear range of the assay.
-
-
Experimental Protocol: Enzyme and Substrate Titration
-
Enzyme Titration:
-
Prepare a serial dilution of the enzyme in assay buffer.
-
Add a fixed, saturating concentration of the substrate to each enzyme dilution.
-
Incubate for a fixed time and measure the fluorescence.
-
Plot fluorescence vs. enzyme concentration to determine the optimal enzyme concentration.
-
-
Substrate Titration:
-
Prepare a serial dilution of the substrate in assay buffer.
-
Add a fixed, optimal concentration of the enzyme to each substrate dilution.
-
Incubate for a fixed time and measure the fluorescence.
-
Plot fluorescence vs. substrate concentration to determine the Michaelis constant (Km) and the optimal substrate concentration (typically 2-5 times the Km).
-
Problem 3: High Well-to-Well Variability (Poor Z'-factor)
Q: My replicate wells show significant variation in fluorescence, leading to a low Z'-factor and unreliable data. How can I improve the precision of my assay?
A: High variability can be frustrating and undermines the reliability of your results. The source is often related to procedural inconsistencies or environmental factors.
Potential Causes & Solutions:
-
Pipetting Inaccuracy:
-
Explanation: Small errors in pipetting volumes, especially of concentrated reagents like the enzyme or test compounds, can lead to large variations in the final signal.
-
Solution:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Proper Technique: Use proper pipetting techniques (e.g., reverse pipetting for viscous solutions, pre-wetting tips).
-
Larger Volumes: If possible, prepare master mixes to dispense larger, more accurate volumes to each well.
-
-
-
Incomplete Mixing:
-
Explanation: If the reagents are not thoroughly mixed in the wells, the reaction may not proceed uniformly, leading to variable signal output.
-
Solution:
-
Gentle Agitation: After adding all reagents, gently mix the plate on an orbital shaker for a short period. Avoid vigorous shaking that could cause cross-contamination.
-
-
-
Edge Effects:
-
Explanation: Wells on the outer edges of the microplate can experience different temperature and evaporation rates compared to the inner wells, leading to systematic variations.
-
Solution:
-
Plate Incubation: Incubate the plate in a humidified chamber to minimize evaporation.
-
Avoid Outer Wells: If edge effects are persistent, avoid using the outermost wells for data collection and instead fill them with buffer or water.
-
-
-
Compound Precipitation:
-
Explanation: Test compounds, particularly at high concentrations, may precipitate in the aqueous assay buffer, leading to light scattering and erratic fluorescence readings.
-
Solution:
-
Solubility Check: Visually inspect the wells for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the level that affects enzyme activity or causes precipitation.
-
-
Data Presentation: Optimizing Assay Parameters
| Parameter | Typical Range | Recommendation |
| Enzyme Concentration | Varies by enzyme | Titrate to find the concentration that gives a robust signal within the desired assay time. |
| Substrate Concentration | 1-10 x Km | Use a concentration at or above the Km for initial velocity assays. |
| Incubation Time | 15 - 120 minutes | Determine the time point where the reaction is still in the linear phase. |
| Incubation Temperature | Room Temp to 37°C | Keep consistent and optimal for the enzyme. |
| Final DMSO Concentration | < 1% | Minimize to avoid enzyme inhibition and compound precipitation. |
Frequently Asked Questions (FAQs)
Q1: Can metal ions in my sample interfere with the assay? A1: Yes, some quinoxaline-based fluorophores are known to act as chemosensors for metal cations, which can lead to either quenching or enhancement of the fluorescence signal.[1] If your samples are expected to contain metal ions, it is crucial to either remove them or include a chelating agent like EDTA in your assay buffer, provided it does not inhibit your enzyme of interest.
Q2: How sensitive is the this compound fluorophore to pH changes? A2: The fluorescence of quinoxaline derivatives can be highly sensitive to pH.[2] It is essential to use a well-buffered system and ensure that the pH of your final assay solution is consistent across all wells. The addition of acidic or basic test compounds could potentially alter the pH and affect the fluorescence readout.
Q3: My test compounds are colored. How does this affect the assay? A3: Colored compounds can interfere with fluorescence assays through an inner filter effect, where the compound absorbs the excitation or emission light, leading to an artificially low signal. To correct for this, you should measure the absorbance spectrum of your compounds. If there is significant overlap with the excitation or emission wavelengths of the quinoxalinone probe, you may need to use a correction formula or consider a different assay format.
Q4: What is the photostability of this compound? A4: While specific photostability data for this compound is not readily available in the provided search results, it is a general best practice to protect all fluorophores from prolonged exposure to light to prevent photobleaching. Prepare reagents fresh and store stock solutions in the dark. During the assay, keep the microplate covered until it is read.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway: Generic Kinase Assay
Caption: A generic pathway for a coupled kinase assay leading to a fluorescent signal.
References
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023-11-06).
- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline - PubMed.
- Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations | Request PDF - ResearchG
- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media - MDPI.
- 7-Aminoquinoxalin-2(1H)-one - MySkinRecipes.
Sources
Technical Support Center: Synthesis of 7-Amino-2(1H)-quinoxalinone Derivatives
Welcome to the technical support center for the synthesis of 7-Amino-2(1H)-quinoxalinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
Question 1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I control the regioselectivity to favor the desired this compound?
Answer:
The formation of regioisomers is the most common side reaction in the synthesis of this compound derivatives, which typically involves the condensation of 1,2,4-triaminobenzene with an α-keto acid or its ester. The two possible products are the desired 7-amino isomer and the undesired 6-amino isomer. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.[1][2]
Underlying Cause:
The regioselectivity is governed by the relative nucleophilicity of the two amino groups in the 1,2-diamine moiety of 1,2,4-triaminobenzene and the reaction mechanism which can be influenced by acid or base catalysis.[1] The amino group at position 4 is a strong electron-donating group, which increases the electron density and nucleophilicity of the amino groups at positions 1 and 2. However, the relative reactivity of these two amino groups can be modulated by the reaction conditions.
-
Acidic Conditions: In the presence of an acid, the more basic amino group is protonated, reducing its nucleophilicity. This allows the less basic amino group to initiate the cyclization, leading to the preferential formation of one regioisomer. Generally, acidic conditions favor the formation of the 7-substituted quinoxalin-2-one.[1]
-
Basic Conditions: Under basic conditions, both amino groups are deprotonated and their intrinsic nucleophilicity dictates the reaction pathway. This can lead to a different regioisomeric ratio, often favoring the 6-substituted quinoxalin-2-one.[1]
Troubleshooting Protocol: Controlling Regioselectivity
To control the formation of the desired this compound, carefully select and optimize your reaction conditions as outlined in the table below.
| Parameter | Acidic Conditions (Favors 7-Amino Isomer) | Basic Conditions (Favors 6-Amino Isomer) | Neutral Conditions |
| Catalyst | Acetic acid (AcOH), p-Toluenesulfonic acid (p-TsOH) | Triethylamine (TEA), Potassium carbonate (K2CO3) | No catalyst |
| Solvent | Ethanol, Methanol, Acetic Acid | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ethanol, Methanol |
| Temperature | Room temperature to 50°C | Room temperature | Room temperature to reflux |
| Outcome | Higher ratio of 7-amino isomer | Higher ratio of 6-amino isomer | Mixture of isomers |
Experimental Workflow for Regiocontrol:
Caption: Workflow for controlling regioselectivity.
Question 2: I am observing a significant amount of dark, polymeric material in my reaction mixture, and the yield of my desired product is low. What could be the cause?
Answer:
The formation of dark, insoluble by-products is often indicative of oxidation of the starting material, 1,2,4-triaminobenzene, or the product, this compound. Aromatic amines, especially those with multiple amino groups, are highly susceptible to oxidation, which can be initiated by air (oxygen), heat, or certain reagents.
Underlying Cause:
The electron-rich aromatic ring of 1,2,4-triaminobenzene is easily oxidized to form quinone-imine type structures, which can then polymerize. The 7-amino group in the product also makes it susceptible to further oxidation.
Troubleshooting Protocol: Preventing Oxidation
-
Degas Solvents: Before use, thoroughly degas your reaction solvents by bubbling an inert gas (e.g., argon or nitrogen) through them for at least 30 minutes.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, ensure it is carefully monitored and not heated for longer than necessary.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, can help to suppress oxidation. However, this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
Question 3: My product's analytical data (NMR, MS) suggests the presence of an additional acyl group. How can I avoid this side reaction?
Answer:
This issue points to unwanted acylation of the 7-amino group. This is a common side reaction when using α-keto acids or their activated forms (e.g., acid chlorides, esters) as starting materials.
Underlying Cause:
The 7-amino group is a nucleophile and can compete with the 1- and 2-amino groups for reaction with the acylating agent. This leads to the formation of a di-acylated or N-acylated by-product.
Troubleshooting Protocol: Avoiding Unwanted Acylation
-
Protecting Groups: If direct acylation is a persistent problem, consider protecting the 4-amino group of 1,2,4-triaminobenzene before the condensation reaction. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group can be removed later under acidic conditions.
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the 1,2,4-triaminobenzene and the α-keto acid/ester. An excess of the acylating agent will increase the likelihood of di-acylation.
-
Slow Addition: Add the α-keto acid or its derivative slowly to the solution of 1,2,4-triaminobenzene. This helps to maintain a low concentration of the acylating agent, favoring the desired intramolecular cyclization over intermolecular N-acylation.
Workflow for Preventing Unwanted Acylation:
Sources
Technical Support Center: 7-Amino-2(1H)-quinoxalinone Fluorescence Applications
Welcome to the technical support guide for 7-Amino-2(1H)-quinoxalinone. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot common issues and optimize your results. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges you may encounter.
Troubleshooting Guide
This section addresses specific problems encountered during experimental work. Each entry details potential causes and provides a systematic approach to diagnosis and resolution.
Q1: Why is my this compound fluorescence signal unexpectedly weak or completely absent?
A weak or non-existent signal is a common frustration. The cause is often multifactorial, stemming from instrumental, chemical, or procedural issues. Let's dissect the potential culprits.
Plausible Causes & Systematic Solutions
-
Incorrect Spectrometer Settings: The instrument's excitation and emission wavelengths must align with the fluorophore's properties in your specific solvent. This compound exhibits solvatochromism, meaning its spectral properties change with solvent polarity[1][2].
-
Protocol: Verify the excitation and emission wavelengths. For example, in ethanol, the emission maximum is around 467 nm, while in the more polar solvent water, it shifts to 489 nm[1]. Run a full excitation-emission matrix scan on a positive control sample to determine the optimal peaks in your experimental buffer.
-
-
Suboptimal pH of the Medium: The fluorescence of this compound is highly sensitive to pH. The exocyclic amino group is crucial for its fluorescent properties; protonation or deprotonation under extreme pH conditions can drastically alter the electronic structure of the molecule, leading to quenching.
-
Expert Insight: Extreme pH levels (e.g., below 2.2 or above 12.9) have been shown to cause a rapid decrease in fluorescence emission[1]. The underlying cause is the protonation state of the quinoxalinone ring system, which disrupts the intramolecular charge transfer (ICT) character responsible for its fluorescence.
-
Protocol: Prepare fresh buffer solutions and verify the pH with a calibrated meter. Ensure the final pH of your sample is within the optimal working range for the fluorophore. If your experiment involves acidic or basic compounds, check the final pH of the sample mixture itself, not just the starting buffer.
-
-
Presence of Endogenous or Exogenous Quenchers: Quenching occurs when a molecule in the fluorophore's environment non-radiatively deactivates its excited state. This can be a collisional (dynamic) process or result from the formation of a non-fluorescent ground-state complex (static)[3].
-
Expert Insight: In biological samples, certain natural amino acids are known quenchers of various fluorophores. Tryptophan, Tyrosine, Histidine, and Methionine have been identified as quenchers for the popular Alexa Fluor dyes through a combination of static and dynamic mechanisms, a principle that can extend to other fluorophores[4][5][6]. Heavy atoms, ions (like iodide), and molecules with electron-rich or electron-deficient aromatic systems can also act as potent quenchers.
-
Protocol:
-
Analyze your sample composition. Are there any known quenching species present? (See Table 1).
-
If possible, perform a buffer exchange or dialysis step to remove potential small-molecule quenchers.
-
Run a control experiment by spiking a known concentration of this compound into a clean buffer and comparing its fluorescence to the signal in your experimental matrix. A significant drop in the latter indicates quenching.
-
-
| Potential Quencher Class | Examples | Primary Quenching Mechanism |
| Aromatic Amino Acids | Tryptophan, Tyrosine, Histidine[4][6] | Static (π-π stacking) and Dynamic (collisional) |
| Heavy Atoms / Halide Ions | I⁻, Br⁻, Cs⁺ | Dynamic (Intersystem Crossing Enhancement) |
| Electron Transfer Agents | Nitroaromatics, Amines, Transition Metals (e.g., Cu²⁺) | Static & Dynamic (Photoinduced Electron Transfer) |
| Commercial Quenchers | DABCYL, Black Hole Quenchers (BHQ)®[7][8][9] | FRET or Contact Quenching |
| Table 1. Common classes of fluorescence quenchers and their mechanisms. |
Q2: My fluorescence intensity is drifting or decreasing steadily during measurement. What is causing this instability?
Signal drift is often indicative of photobleaching or chemical degradation.
Plausible Causes & Systematic Solutions
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. While quinoxaline derivatives are generally more photostable than traditional dyes like fluorescein, they are not immune[10].
-
Expert Insight: Photobleaching occurs when the fluorophore, in its excited triplet state, reacts with molecular oxygen to generate reactive oxygen species (ROS), which then attack and destroy the fluorophore.
-
Protocol:
-
Reduce Excitation Intensity: Lower the lamp power or laser intensity to the minimum required for an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible integration time and keep the shutter closed when not acquiring data.
-
Use Antifade Reagents: For microscopy or long-term measurements, consider adding a commercial antifade reagent or an oxygen scavenging system (e.g., glucose oxidase/catalase) to your buffer.
-
-
-
Chemical Instability: The compound itself or other components in your sample may be degrading over the course of the experiment.
-
Protocol:
-
Prepare fresh solutions of this compound for each experiment.
-
Ensure all sample components are stable under your experimental conditions (temperature, light exposure, pH).
-
Run a time-course experiment on a control sample kept in the dark to distinguish chemical degradation from photobleaching. If the signal decays in the dark, the issue is chemical instability.
-
-
Q3: The color of my fluorescence (emission wavelength) has shifted. What does this mean?
A shift in the emission maximum (λ_em) is a classic sign of a change in the fluorophore's immediate chemical environment.
Plausible Causes & Systematic Solutions
-
Solvatochromism (Change in Solvent Polarity): this compound is a push-pull fluorophore, making it sensitive to the polarity of its environment. Its excited state is more polar than its ground state.
-
Expert Insight: In polar solvents, the solvent dipoles rearrange to stabilize the more polar excited state, lowering its energy. This results in a lower-energy emission, causing a bathochromic (red) shift in the fluorescence spectrum. A significant red-shift is observed when moving from a non-polar solvent like toluene (421 nm) to a polar protic solvent like water (489 nm)[1].
-
Protocol: Ensure your solvent or buffer composition is consistent across all experiments. If you are studying binding events, a spectral shift could be a valuable indicator that the fluorophore is moving into a different microenvironment (e.g., a hydrophobic pocket of a protein).
-
| Solvent | Emission Max (λ_em) | Relative Polarity |
| Toluene | 421 nm | Low |
| Dichloromethane (DCM) | 429 nm | Medium |
| Acetonitrile (MeCN) | 444 nm | High (Aprotic) |
| Ethanol (EtOH) | 467 nm | High (Protic) |
| Methanol (MeOH) | 474 nm | High (Protic) |
| Water (H₂O) | 489 nm | Very High (Protic) |
| Table 2. Solvatochromic effect on this compound emission. Data adapted from Renault et al.[1] |
-
Change in pH: As discussed, pH affects the protonation state, which can alter the electronic distribution and thus the emission energy.
-
Protocol: Re-verify the pH of your samples. A shift in pH can cause both an intensity change and a spectral shift. Use a well-buffered system to prevent such fluctuations.
-
Visual Workflow & Pathway Diagrams
To aid in your troubleshooting, the following diagrams illustrate key concepts and logical workflows.
Caption: A logical workflow for troubleshooting weak fluorescence signals.
Caption: Effect of pH on the protonation state and fluorescence of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the standard excitation and emission wavelengths for this compound?
There is no single standard set of wavelengths due to the compound's sensitivity to its environment. However, a common starting point for excitation is in the 360-370 nm range. The emission maximum can range from ~420 nm in non-polar solvents to ~490 nm in aqueous solutions[1][11]. It is always best practice to measure the spectra in your specific experimental buffer.
Q2: How should I store solutions of this compound?
For long-term storage, it is recommended to store the compound as a solid or as a concentrated stock solution in an anhydrous solvent like DMSO or DMF at -20°C or -80°C, protected from light. Aqueous solutions are less stable and should be prepared fresh for each experiment.
Q3: Can I use this compound for quantitative measurements?
Yes, provided that you operate within a concentration range where the Beer-Lambert law is obeyed and inner filter effects are minimized. This typically means keeping the absorbance of the solution at the excitation wavelength below 0.1[10]. Always generate a standard curve with known concentrations in the same buffer as your unknown samples to ensure linearity and accuracy.
Q4: Are there any known interferences in cellular applications?
In cellular imaging or assays, autofluorescence from endogenous molecules (e.g., NADH, flavins) can be a source of interference. Additionally, as mentioned in the troubleshooting guide, local concentrations of amino acids like tryptophan near a protein of interest could potentially quench the signal[4][5]. It is crucial to run appropriate controls, such as unlabeled cells or cells treated with a non-fluorescent analog, to quantify and subtract background signal.
References
- Renault, K., Renard, P.-Y., & Sabot, C. (n.d.). Electronic Supplementary Information. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide.
-
Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. ResearchGate. Available from: [Link]
-
Crisalli, P., & Kool, E. T. (2011). Multi-path Quenchers: Efficient Quenching of Common Fluorophores. Bioconjugate Chemistry, 22(11), 2345–2354. Available from: [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (2018). Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry. Available from: [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. Available from: [Link]
-
Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation. (n.d.). Bioconjugate Chemistry. Available from: [Link]
-
Chen, H., et al. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society, 132(21), 7244–7245. Available from: [Link]
-
Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... (n.d.). ResearchGate. Available from: [Link]
-
7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. (2025). RSC Advances. Available from: [Link]
-
Amino Acid Quenching. (n.d.). NWCommons. Available from: [Link]
-
7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. (2025). ResearchGate. Available from: [Link]
-
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022). Molecules. Available from: [Link]
-
Photostability of organic fluorophore influenced by adjacent amino acid residues. (2025). Nature Communications. Available from: [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. (2010). ResearchGate. Available from: [Link]
-
Chen, H., et al. (2010). Mechanisms of quenching of Alexa fluorophores by natural amino acids. Journal of the American Chemical Society. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
- 4. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Quenchers - Introduction [genelink.com]
- 9. genelink.com [genelink.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Stability of 7-Amino-2(1H)-quinoxalinone under different pH conditions
Welcome to the technical support center for 7-Amino-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. The stability of this compound is a critical parameter for ensuring the reliability and reproducibility of experimental results. This document is structured in a question-and-answer format to directly address potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The quinoxalinone core, along with the electron-donating amino group, can be susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to control these parameters to ensure the integrity of the compound throughout your experiments. Forced degradation studies are often employed to systematically investigate the impact of these factors.[1]
Q2: How can I determine the stability of this compound under my specific experimental conditions?
To determine the stability of this compound under your experimental conditions, a forced degradation study is recommended.[2][3] This involves subjecting a solution of the compound to various stress conditions that are more severe than your actual experimental setup. The International Council for Harmonisation (ICH) guidelines suggest testing under the following conditions: acidic, basic, oxidative, photolytic, and thermal stress.[1] By analyzing the degradation of the parent compound and the formation of degradation products over time, you can establish a stability profile.
Q3: What analytical methods are best suited for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for monitoring the degradation of this compound.[4] This method should be capable of separating the parent compound from any potential degradation products. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][5]
Troubleshooting Guide
Issue 1: Rapid loss of this compound peak intensity in HPLC analysis of acidic samples.
-
Symptom: A significant decrease in the peak area of the main compound is observed shortly after preparing the sample in an acidic buffer.
-
Potential Cause: this compound is likely undergoing acid-catalyzed hydrolysis. The lactam ring in the quinoxalinone structure can be susceptible to opening under strong acidic conditions, especially at elevated temperatures.[4][6]
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental protocol allows, increase the pH of your solution to a less acidic or neutral range.
-
Temperature Control: Perform all experimental steps at a reduced temperature (e.g., on ice) to slow down the degradation kinetics.
-
Time-Course Analysis: Analyze your samples by HPLC at several time points immediately after preparation to quantify the rate of degradation. This will help you establish a time window within which the compound is stable.
-
Buffer Selection: Certain buffer components can catalyze hydrolysis. If possible, test alternative buffer systems.
-
Issue 2: Appearance of new, unexpected peaks in the chromatogram of samples prepared in basic media.
-
Symptom: One or more new peaks, not present in the initial analysis, appear in the HPLC chromatogram of samples prepared in basic buffers (e.g., pH > 9).
-
Potential Cause: Under basic conditions, quinoxalinone derivatives can be susceptible to base-catalyzed hydrolysis or tautomerization.[5][7] The amino group at the 7-position may also be involved in or influence these degradation pathways.
-
Troubleshooting Steps:
-
pH Optimization: Determine the highest pH at which this compound remains stable for the duration of your experiment.
-
Inert Atmosphere: If oxidation is suspected, prepare your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Structural Elucidation: If the new peaks are significant, consider isolating them for structural elucidation by LC-MS or NMR to understand the degradation pathway.[3][5] This information is critical for optimizing your experimental conditions.
-
Issue 3: Inconsistent results and poor reproducibility between experiments.
-
Symptom: Significant variability in quantitative results is observed when repeating the same experiment.
-
Potential Cause: This is often a sign of underlying compound instability. Minor, uncontrolled variations in pH, temperature, or light exposure between experiments can lead to different extents of degradation.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters (pH, temperature, incubation times, light exposure) are strictly controlled and documented.
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment, as the compound may degrade over time even in what is considered a stable solvent.
-
Photostability Check: Perform a simple photostability test by exposing a solution of the compound to your laboratory's ambient light for a set period and comparing its purity by HPLC to a light-protected sample. Quinoxaline derivatives can be light-sensitive.[8]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at the same time points as the acid hydrolysis. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature and withdraw aliquots at the specified time points for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven. Dissolve a small amount at each time point for HPLC analysis. Also, reflux a solution of the compound in a neutral solvent.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).[1] Keep a control sample protected from light. Analyze both samples at various time points.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
Data Summary Table:
| Condition | Temperature | Time (hours) | % Degradation (Example) | Major Degradation Products (Example) |
| 0.1 M HCl | 60°C | 24 | 15% | DP1, DP2 |
| 0.1 M NaOH | 60°C | 24 | 25% | DP3 |
| 3% H₂O₂ | Room Temp | 24 | 8% | DP4 |
| Heat (Solid) | 60°C | 24 | <1% | - |
| Photolysis | UV/Vis | 24 | 12% | DP5 |
Note: The % degradation and degradation products (DP) are hypothetical examples and need to be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Experimental workflow for a forced degradation study.
References
-
Powers, K. K., & Kuberan, B. (2024). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. Molecules, 29(5), 1084. [Link]
-
Kwon, Y. S., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. Semantic Scholar. [Link]
-
Prajapati, P., et al. (2021). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Jain, D., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Kim, J., et al. (2024). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. New Journal of Chemistry. [Link]
-
The Journal of Organic Chemistry. (n.d.). Browse by Subject. ACS Publications. [Link]
-
Kwon, Y. S., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 7-Amino-2(1H)-quinoxalinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 7-Amino-2(1H)-quinoxalinone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to solve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns during the purification process.
Q1: What are the most likely impurities in my crude this compound product?
A: The impurity profile depends heavily on the synthetic route. If you are preparing it via the reduction of 7-Nitro-2(1H)-quinoxalinone, the most common impurities are:
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Unreacted 7-Nitro-2(1H)-quinoxalinone: A starting material that was not fully converted. It is significantly less polar than the desired amino product.
-
Partially reduced intermediates: Depending on the reducing agent, intermediates like hydroxylamines may be present.
-
Catalyst residues: If using catalytic hydrogenation (e.g., Pd/C), trace metals may contaminate the product.
-
Starting materials from the nitration step: If the preceding nitration step was not clean, regioisomers of the nitro-quinoxalinone could carry through.[1][2]
If synthesizing from a substituted o-phenylenediamine, you may encounter unreacted starting materials or regioisomers if the diamine was asymmetrically substituted.[3]
Q2: My crude product is a dark, tarry oil instead of a solid. What happened and is it salvageable?
A: A tarry or oily product often indicates the presence of significant impurities that are depressing the melting point of the mixture. It can also suggest the formation of polymeric side products, possibly due to oxidation of the amino group, which is sensitive to air, especially under non-neutral pH conditions.
Salvage Strategy: Yes, it is often salvageable. Avoid direct crystallization, as it will likely "oil out." The best approach is to perform a liquid-liquid extraction or to attempt purification via column chromatography. Dissolve the crude tar in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and proceed with an acid-base wash to selectively extract the basic product (see Section 3, Method 3).
Q3: What is the quickest way to assess the purity of my crude product and select a purification method?
A: Thin-Layer Chromatography (TLC) is the most rapid and informative technique. Spot your crude material on a silica gel TLC plate and develop it in a few different solvent systems (see Table 2 for suggestions).
-
A single, well-defined spot suggests relatively high purity, and recrystallization may be sufficient.
-
Multiple spots indicate significant impurities. The separation between the spots will guide your decision. If the spots are well-separated, column chromatography is an excellent choice. If there is a baseline (non-moving) spot, it may be a highly polar impurity or salt that can be removed with a simple filtration or wash.
Q4: Which purification method is best for my reaction scale?
A:
-
For small scale (< 500 mg): Flash column chromatography is often the most efficient method for achieving high purity, as it offers the best separation power.
-
For medium to large scale (> 1 g): Recrystallization is generally preferred due to its simplicity, scalability, and lower solvent consumption compared to chromatography. A multi-gram scale synthesis of a related compound, 7-nitroquinoxalin-2-amine, was reported to yield a high-purity product through simple filtration and washing, highlighting that chromatography is not always necessary for quinoxaline derivatives.[1]
Section 2: Purification Workflow Decision Guide
The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial characteristics of your crude product.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guides & Protocols
Method 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your product and impurities in a chosen solvent at different temperatures.
-
Q: My product won't dissolve in the solvent, even when boiling. What should I do?
-
A: The solvent is too nonpolar. Your product has both a hydrogen-bond-donating amino group and a polar lactam moiety, making it quite polar. You are likely using a solvent like hexanes or toluene. Solution: Add a more polar co-solvent (e.g., ethyl acetate, ethanol, or acetone) dropwise to the boiling mixture until the solid dissolves. Alternatively, switch to a more polar primary solvent system entirely, such as ethanol or isopropanol.
-
-
Q: My product dissolved, but it "oiled out" upon cooling instead of forming crystals. How do I fix this?
-
A: This occurs when the solution is too concentrated or cools too quickly, or when impurities prevent the formation of a crystal lattice. Solution 1 (Reduce Concentration): Add a small amount of hot solvent to the oily mixture to redissolve it, then allow it to cool much more slowly. Try insulating the flask. Solution 2 (Scratch & Seed): Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites. If you have a small crystal of pure product, add it as a seed crystal. Solution 3 (Change Solvent): The solvent may be too "good" at dissolving the compound. Try a slightly less polar solvent system.
-
-
Q: Crystals formed, but my yield is very low. How can I improve it?
-
A: The product may still be too soluble in the cold solvent, or you may have used too much solvent. Solution 1: Before filtering, cool the flask in an ice bath for at least 30 minutes to maximize precipitation. Solution 2: If the product is still too soluble, you can add a nonpolar "anti-solvent" (e.g., hexanes) dropwise to the cold solution to induce further precipitation. Be careful, as this can sometimes cause impurities to crash out as well. Solution 3: In the future, use the minimum amount of boiling solvent required to fully dissolve the crude product.
-
-
Q: My recrystallized product is still colored. What should I do?
-
A: Colored impurities are often large, conjugated molecules that can be removed with activated carbon. Solution: Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount of activated carbon (charcoal) (e.g., 1-2% by weight) to the hot solution. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon. Allow the clear, colorless filtrate to cool and crystallize. Caution: Using too much carbon will adsorb your product and drastically reduce your yield.
-
| Solvent System | Boiling Point (°C) | Suitability for this compound | Notes & Potential Issues |
| Ethanol | 78 | Good. Solubilizes the product when hot, with lower solubility when cold. | Can be slow to evaporate from final crystals. |
| Isopropanol | 82 | Excellent. Similar properties to ethanol, often gives better crystal formation. | |
| Ethyl Acetate | 77 | Fair. May not be polar enough on its own for highly impure samples. | Often used as a co-solvent with hexanes or ethanol. |
| Acetonitrile | 82 | Good. A polar aprotic option. | Ensure it is thoroughly removed as it can be toxic. |
| Water | 100 | Poor. Generally insoluble, but can be used in combination with a miscible organic solvent. | The parent quinoxalin-2(1H)-one is noted as insoluble in water.[4] |
| Dioxane / Water | ~100 | Good. A powerful solvent system for polar compounds. | Dioxane is a suspected carcinogen and must be handled with care. |
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to reflux on a hotplate with stirring.
-
Add more ethanol in small portions until the solid completely dissolves. Note the total volume used.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, place the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under high vacuum to remove all residual solvent.
Method 2: Flash Column Chromatography
This method uses a stationary phase (silica gel) and a mobile phase (eluent) to separate compounds based on their polarity.
-
Q: My compound is streaking badly on the TLC plate. What does this mean?
-
A: Streaking indicates a strong, undesirable interaction between your compound and the silica gel. The basic amino group of your product can interact strongly with the acidic silanol groups on the silica surface. Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et3N) or ammonia (in methanol) to the solvent system will neutralize the acidic sites and result in sharp, well-defined spots.
-
-
Q: I can't get good separation between my product and an impurity on the TLC. What should I try?
-
A: The polarity of your eluent is not optimal. Solution 1 (Adjust Polarity): If the spots are too high on the plate (Rf > 0.6), your eluent is too polar; add more of the nonpolar component (e.g., hexanes). If the spots are too low (Rf < 0.1), your eluent is not polar enough; add more of the polar component (e.g., ethyl acetate). Solution 2 (Change Solvents): Sometimes, simply changing the solvents can alter the selectivity. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol can change the elution order of compounds.
-
-
Q: My product seems to be irreversibly stuck to the silica gel. Why?
-
A: This is an extreme case of the interaction described above. If adding a basic modifier like triethylamine doesn't work, the silica gel may be too acidic. Solution: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with polar eluents like acetonitrile/water may be effective.
-
| Eluent System | Typical Ratio (v/v) | Target Rf | Notes |
| Ethyl Acetate / Hexanes | 50:50 to 100:0 | 0.2 - 0.4 | A standard starting point. Increase EtOAc for higher polarity. |
| Dichloromethane / Methanol | 99:1 to 90:10 | 0.2 - 0.4 | A more polar system. Excellent for polar compounds. |
| Dichloromethane / Acetone | 90:10 to 70:30 | 0.2 - 0.4 | Good alternative to methanol-based systems. |
| Modifier | Add 0.5-1% to any system | N/A | Add triethylamine (Et3N) to prevent streaking of the basic amino group. |
-
Prepare the Column: Choose an appropriately sized column and pack it with silica gel as a slurry in the nonpolar component of your eluent (e.g., hexanes).
-
Prepare the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This prevents overloading the top of the column.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Run the Column: Begin eluting with your chosen solvent system (e.g., 50% Ethyl Acetate in Hexanes + 1% Et3N). Use positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute.
-
Collect & Analyze: Collect fractions in test tubes. Monitor the elution of your product using TLC.
-
Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Method 3: Acid-Base Extraction
This technique exploits the basicity of the 7-amino group to move the compound from an organic phase to an aqueous acidic phase, leaving non-basic impurities behind.
Caption: Workflow for purification via acid-base extraction.
-
Q: An emulsion formed at the interface of the organic and aqueous layers. How do I break it?
-
A: Emulsions are common when fine particulates are present or when the pH is close to the pKa of a component. Solution 1 (Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, often forcing the layers to separate. Solution 2 (Patience & Swirling): Sometimes, letting the mixture stand for 10-20 minutes is enough. Gentle swirling, not vigorous shaking, can help. Solution 3 (Filtration): Filter the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.
-
-
Q: After neutralizing the acidic extract, my product precipitated as a very fine powder that clogs the filter paper. What can I do?
-
A: This is due to rapid precipitation ("crashing out"). Solution 1 (Slow Neutralization): Perform the neutralization slowly and with cooling in an ice bath. This encourages the growth of larger, more easily filterable crystals. Solution 2 (Extraction): Instead of filtering, extract the neutralized aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or DCM). The pure product will move back into the organic layer, which can then be dried and evaporated to yield the solid product. This is often the cleanest method.
-
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Stopper the funnel and shake vigorously for 30 seconds, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer, which now contains your protonated product.
-
Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
Combine the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., saturated NaHCO3 solution or 1M NaOH) with stirring until the solution is neutral or slightly basic (pH 7-8), at which point the product should precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.
Section 4: References
-
Huang, J., Chen, W., Liang, J., Yan, Q., Fan, Y., Chen, M.-W., Peng, Y. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866–14882. [Link]
-
Li, Z., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H7N3O). Retrieved from [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. [Link]
-
Wang, F., et al. (2017). A tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides with tert-butyl nitrite provides quinoxalin-2-ones in good yields with good functional group tolerance. The Journal of Organic Chemistry, 82(21), 11247–11252. [Link]
-
Zhao, W., et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ChemBK. (n.d.). quinoxalin-2(1H)-one. Retrieved from [Link]
-
Zhang, X., et al. (2014). Recent advances in the research of quinoxalinone derivatives. Chinese Journal of Organic Chemistry. [Link]
-
O'Brien, J. P., et al. (1995). Synthesis and Excitatory Amino Acid Pharmacology of a Series of Heterocyclic-Fused Quinoxalinones and Quinazolinones. Journal of Medicinal Chemistry, 38(14), 2647–2656. [Link]
-
Tanimori, S., et al. (1992). A method for crystallization of amino acids. Google Patents.
Sources
Overcoming background fluorescence in 7-Amino-2(1H)-quinoxalinone experiments
Welcome to the technical support center for 7-Amino-2(1H)-quinoxalinone-based fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges with background fluorescence, ensuring high-quality, reliable data.
Troubleshooting Guide: Overcoming High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio in your experiments, masking the true signal from your target of interest.[1][2][3] This guide provides a structured approach to identifying and mitigating the common causes of elevated background when using this compound.
Question 1: My blank wells (containing only media and buffer) show high fluorescence. What are the likely sources and how can I fix this?
Answer:
High background in blank wells typically points to extrinsic fluorescence sources within your assay components. The primary culprits are often the cell culture medium and the microplates themselves.
Causality:
-
Cell Culture Media: Many standard cell culture media contain components that are inherently fluorescent.[4] Phenol red, a common pH indicator, and riboflavin (Vitamin B2) are significant contributors to background fluorescence.[4][5][6] Fetal Bovine Serum (FBS) can also contain fluorescent molecules.[6][7][8]
-
Microplates: The material of your microplate can be a source of autofluorescence.[9][10] Standard polystyrene plates, especially those that are not specifically designed for fluorescence assays, can exhibit high background.[8]
Troubleshooting Workflow:
Caption: Workflow to troubleshoot high background fluorescence in blank wells.
Step-by-Step Protocol:
-
Media Component Analysis:
-
Prepare wells with individual components of your assay medium (e.g., basal medium without supplements, medium with only phenol red, medium with only FBS).
-
Measure the fluorescence of each to pinpoint the primary contributor.
-
-
Switch to a Low-Fluorescence Medium:
-
Replace your standard medium with a phenol red-free formulation.
-
If FBS is a major contributor, consider using a serum-free medium or dialyzed FBS, which has had small fluorescent molecules removed.
-
-
Select Appropriate Microplates:
-
For fluorescence assays, it is highly recommended to use black-walled, clear-bottom microplates.[5][10] The black walls minimize well-to-well crosstalk and reduce scattered light, while the clear bottom allows for bottom-reading of adherent cells, which can also reduce background from the media column above.[5]
-
Question 2: My unstained control cells exhibit high fluorescence. What is causing this cellular autofluorescence and how can I minimize it?
Answer:
Fluorescence originating from the biological sample itself is known as autofluorescence.[1][7][11] This is a common issue, particularly when working with metabolically active cells or tissues.[11]
Causality:
-
Endogenous Fluorophores: Cells naturally contain molecules that fluoresce. The most common are NADH and flavins (FAD), which are involved in cellular metabolism and are primarily located in the mitochondria.[1][11][12] Other sources include collagen, elastin, and lipofuscin, a pigment that accumulates with age.[1][11][13]
-
Fixation-Induced Fluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the sample to create fluorescent products.[7][13] Glutaraldehyde is known to cause more autofluorescence than formaldehyde.[13]
Strategies for Reducing Autofluorescence:
| Strategy | Mechanism | Protocol Highlights |
| Spectral Separation | Shift the detection window away from the emission spectra of common autofluorescent molecules. | This compound has an excitation around 366 nm and emission in the blue-green range (~430-490 nm), which can overlap with NADH.[11][14] If possible, use fluorophores that excite and emit in the red or far-red spectrum, where autofluorescence is typically lower.[1][13][15] |
| Chemical Quenching | Use chemical reagents to reduce the fluorescence of endogenous molecules or fixation-induced fluorophores. | - Sodium Borohydride: Can reduce aldehyde-induced autofluorescence, though results can be variable.[13][15] - Sudan Black B / Eriochrome Black T: Effective for quenching lipofuscin-related autofluorescence.[13][15] |
| Alternative Fixation | Avoid the use of aldehyde fixatives that induce fluorescence. | Consider fixing cells with chilled methanol or ethanol, especially for cell surface markers.[8][13] |
| Image Processing | Computationally subtract the background signal. | Acquire an image of an unstained control sample using the same settings and subtract this "background" image from your experimental images. |
Experimental Workflow for Autofluorescence Reduction:
Caption: Decision tree for mitigating cellular autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound to maximize signal-to-noise?
A1: this compound is typically excited around 366 nm.[14] Its emission maximum is solvent-dependent but generally falls within the 430 nm to 490 nm range.[14][16] To optimize your signal-to-noise ratio, it is crucial to use a high-quality bandpass filter for both excitation and emission.[17] This will ensure that you are only collecting light from your fluorophore of interest and not from stray excitation light or other sources of background.[2][18]
Q2: My signal intensity is too low, even with low background. How can I increase the signal from this compound?
A2: Low signal intensity can be due to several factors. First, ensure that your instrument settings are optimal. Increasing the detector gain or the integration time can boost the signal, but be mindful that this can also increase background noise.[10] Second, verify the concentration of your this compound probe. It may be necessary to perform a concentration titration to find the optimal balance between signal and background.[9][19] Finally, consider the photostability of the compound. If you are imaging over long periods, photobleaching could be reducing your signal. Try to minimize the exposure time and excitation light intensity.[20]
Q3: Can my experimental compounds be a source of fluorescence?
A3: Yes, some drug compounds can be inherently fluorescent and interfere with the assay.[4][9] It is essential to run a control where you measure the fluorescence of your cells treated with the compound but without the this compound probe.[9] If the compound is fluorescent in the same spectral region, you may need to subtract this background value or consider a different fluorescent probe with a distinct spectral profile.[9]
Q4: How does pH affect the fluorescence of this compound?
A4: The fluorescence of many quinoxalinone derivatives can be pH-sensitive.[16][21] It is important to maintain a stable and consistent pH in your assay buffer throughout the experiment. If your experimental conditions involve pH changes, you should first characterize the fluorescence of this compound across the relevant pH range to ensure that any observed changes are due to your experimental variable and not an artifact of pH-dependent fluorescence.
Q5: What are the best practices for washing steps to reduce background?
A5: Insufficient washing can leave unbound fluorescent probes in the well, leading to high background.[19][22] It is recommended to perform 2-3 washes with a buffered saline solution like PBS after incubation with the fluorescent probe.[9] However, excessive washing can lead to cell detachment and signal loss, so it's important to be gentle and optimize the number of washes for your specific cell type and assay.[19]
References
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Enzo Life Sciences. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. Retrieved from [Link]
-
Labcompare. (2021, June 29). How to Reduce Autofluorescence. Retrieved from [Link]
-
Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]
-
SouthernBiotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Valentini, E., et al. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017, April 26). What can I do to reduce / remove the autofluorescence in the tissues? Retrieved from [Link]
-
Olympus. (2025, June 9). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Retrieved from [Link]
-
Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Retrieved from [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2020, February 14). What causes high background in cell based assays? Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
National Institutes of Health. (2025, December 16). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. Retrieved from [Link]
-
PubChem. (n.d.). 7-Aminoquinolin-2(1H)-one. Retrieved from [Link]
-
ACS Publications. (2024, March 29). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]
-
MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
RSC Publishing. (n.d.). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. Retrieved from [Link]
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- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
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Technical Support Center: Troubleshooting Cell Permeability for 7-Amino-2(1H)-quinoxalinone Probes
Welcome to the technical support guide for 7-Amino-2(1H)-quinoxalinone-based probes. This document is designed for researchers, scientists, and drug development professionals encountering challenges with intracellular staining and probe delivery. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and generate reliable, publication-quality data.
Understanding the Core Problem: The Cell Membrane Barrier
The primary function of the cell membrane is to be a selective barrier, controlling what enters and exits the cell.[1] For a small molecule probe like this compound to work, it must first cross this lipid bilayer. Passive diffusion, the most common entry mechanism for such probes, is governed by a delicate balance of physicochemical properties.[2]
Key factors influencing a probe's ability to passively diffuse across the cell membrane include:
-
Polarity & Charge: The cell membrane's core is a nonpolar, hydrophobic environment. Small, uncharged molecules can pass through relatively easily, while charged or highly polar molecules are repelled.[3] The amino (-NH₂) and quinoxalinone core of your probe contributes to its polarity, which can be a primary hurdle for passive entry.
-
Molecular Size & Shape: Smaller molecules generally permeate more readily than larger ones. While most small molecule probes are well under the typical size cutoffs, bulky side groups can sterically hinder membrane passage.[2]
-
Lipophilicity (Fat Solubility): The probe must have sufficient lipophilicity to partition into the lipid bilayer but not so much that it becomes permanently trapped within the membrane. This is often described by the octanol-water partition coefficient (LogP).
-
Membrane Composition & Fluidity: The specific lipid and cholesterol content of your cell type's membrane affects its fluidity and, consequently, its permeability.[3] External factors like temperature can also modulate this; higher temperatures increase fluidity and permeability, though excessive heat can damage cells.[3][4]
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when using this compound probes.
Q1: Why is my fluorescent signal weak or completely absent in my live-cell imaging experiment?
A weak or absent signal is the most common symptom of poor cell permeability. If the probe cannot efficiently enter the cell and reach its target, no signal will be generated. Other potential causes include using a suboptimal probe concentration, insufficient incubation time, or probe degradation.[5][6][7] This guide will focus on diagnosing and solving the permeability issue first.
Q2: I see a bright signal in my media and outlining my cells, but the intracellular signal is dim. What's happening?
This is a classic sign of poor cell membrane permeability. The probe is present and fluorescent in the extracellular space but is failing to cross the plasma membrane to accumulate inside the cell. This confirms the issue is likely with probe uptake rather than the probe's intrinsic fluorescence.
Q3: What experimental parameters can I adjust to improve the uptake of my this compound probe?
Optimizing your staining protocol is the first and most critical step. Small changes can have a significant impact on probe delivery. A systematic approach, where you modify one parameter at a time, is recommended.
| Parameter | Recommended Action | Rationale |
| Probe Concentration | Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM, 20 µM). | Passive diffusion is concentration-dependent. Increasing the extracellular concentration can create a steeper gradient, driving more probe into the cell. However, excessively high concentrations can lead to toxicity or off-target effects.[8] |
| Incubation Time | Test a time course (e.g., 15 min, 30 min, 60 min, 120 min). | Probe uptake is not instantaneous. Some probes require longer incubation periods to reach equilibrium across the membrane.[8] |
| Temperature | Incubate at 37°C instead of room temperature. | Increasing temperature enhances the fluidity of the cell membrane, which can increase its permeability to small molecules.[3][4] Ensure your cells can tolerate the incubation temperature for the chosen duration. |
| Serum in Media | Temporarily reduce or remove serum from the incubation media. | Some probes can bind to proteins like albumin in fetal bovine serum (FBS), reducing the effective concentration of free probe available to enter the cells. Test probe loading in serum-free media for the duration of the incubation. |
Q4: Should I use a permeabilizing agent like Triton™ X-100 or saponin for my live cells?
No. Permeabilizing agents should only be used for fixed-cell applications. These agents work by disrupting the cell membrane to allow large molecules like antibodies to enter.[9] Using them on live cells will compromise membrane integrity, leading to cell death and introducing significant artifacts.[10][11] For live-cell imaging, optimizing the parameters in the table above is the correct approach.
Q5: I've optimized my live-cell protocol and the signal is still weak. How can I definitively confirm if the probe is cell-permeable in my system?
If optimization fails, you need a more quantitative method to assess permeability. Flow cytometry is an excellent tool for this. By incubating cell populations with the probe under different conditions (e.g., different concentrations, times), you can measure the mean fluorescence intensity (MFI) of thousands of individual cells, providing a robust, quantitative measure of uptake.[5][6][12][13]
Troubleshooting Workflows and Protocols
Workflow: Diagnosing and Solving Poor Probe Permeability
This workflow provides a logical path from identifying the problem to finding a solution.
Caption: A logical workflow for troubleshooting poor cell permeability of fluorescent probes.
Experimental Protocols
Protocol 1: Optimizing Probe Concentration and Incubation Time for Live-Cell Imaging
This protocol details a matrix approach to find the optimal staining conditions for your this compound probe.
Materials:
-
Cells cultured on a glass-bottom imaging dish (e.g., 8-well chamber slide).
-
This compound probe stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium), pre-warmed to 37°C.
-
Live-cell incubation chamber/stage-top incubator for microscope.
Procedure:
-
Preparation: Culture your cells to a healthy confluence (e.g., 60-80%) on the imaging dish. Ensure cells are healthy and unstressed before starting.
-
Control Well: Designate one well as a "No Probe" negative control to assess autofluorescence. Add only the imaging medium with the highest concentration of DMSO you will use in other wells.
-
Probe Dilution: Prepare a set of working solutions of your probe in pre-warmed imaging medium. For example, create solutions for final concentrations of 1, 5, 10, and 20 µM.
-
Staining: Gently wash the cells once with pre-warmed medium. Add the different probe concentrations to separate wells.
-
Time-Lapse Imaging: Place the dish on the microscope within the 37°C incubation chamber. Begin acquiring images at set time points (e.g., 0, 15, 30, 60, 90, 120 minutes). Use identical acquisition settings (laser power, exposure time, gain) for all wells and time points.
-
Analysis:
-
Visually inspect the images to identify the concentration and time point that provides the best signal-to-noise ratio (bright intracellular signal with low background).
-
Quantify the mean fluorescence intensity within cells for each condition to objectively determine the optimal parameters.
-
Protocol 2: Quantitative Assessment of Permeability by Flow Cytometry
This protocol allows for a robust, quantitative measurement of probe uptake across a cell population.
Materials:
-
Cells cultured in suspension or adherent cells detached gently (e.g., with Accutase®).
-
This compound probe stock solution.
-
Flow cytometry buffer (e.g., PBS + 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of approximately 1 x 10⁶ cells/mL in flow cytometry buffer.
-
Controls: Prepare three control tubes:
-
Unstained Control: Cells in buffer only. Used to set voltage and gate for the live-cell population and to measure baseline autofluorescence.[12]
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as your highest probe concentration.
-
(Optional) Positive Control: If available, a cell line known to be permeable to the probe.
-
-
Staining: Create a series of tubes with different probe concentrations (e.g., 0.1, 1, 10, 50 µM). Add the probe to the cell suspensions and incubate for a fixed time (e.g., 60 minutes) at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice by centrifuging them (e.g., 300 x g for 5 minutes), removing the supernatant, and resuspending in 1 mL of cold flow cytometry buffer. This removes extracellular probe.
-
Acquisition: Analyze the samples on the flow cytometer. Collect data for at least 10,000 events in your live-cell gate for each sample.
-
Analysis: Compare the histogram of fluorescence intensity for the stained samples to the unstained control. A significant shift in the mean fluorescence intensity (MFI) indicates successful probe uptake. Plotting MFI vs. concentration will show the saturation kinetics of uptake.
Protocol 3: Controlled Permeabilization for Fixed-Cell Staining
This protocol is for when live-cell staining is not feasible and you need to access intracellular targets in fixed samples.
Materials:
-
Cells cultured on coverslips.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: PBS containing 0.1% Triton™ X-100 (for nuclear and cytoplasmic targets) OR PBS containing 0.1% Saponin (for cytoplasmic targets, gentler on membranes).
-
Wash Buffer: PBS.
-
Probe solution diluted in permeabilization buffer.
Procedure:
-
Fixation: Wash cells once with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each to remove the fixative.
-
Permeabilization: Incubate the cells with the chosen permeabilization buffer for 10-15 minutes at room temperature.[9][14]
-
Causality Note: Triton™ X-100 is a non-selective detergent that solubilizes most cellular membranes, providing broad access. Saponin is a milder agent that selectively complexes with cholesterol, primarily permeabilizing the plasma membrane while leaving many organellar membranes intact.[9]
-
-
Staining: Incubate with the this compound probe diluted in permeabilization buffer for 30-60 minutes at room temperature, protected from light. Including the detergent in the staining solution ensures the membranes remain permeable.[9]
-
Final Washes: Wash three times with PBS for 5 minutes each.
-
Mounting & Imaging: Mount the coverslips onto slides using an appropriate mounting medium and image.
Visualization: Factors Influencing Probe Permeability
Caption: Key physicochemical factors governing the cell permeability of a small molecule probe.
By understanding these principles and applying the systematic troubleshooting workflows provided, you will be well-equipped to overcome cell permeability challenges with this compound probes and achieve clear, reliable results in your research.
References
-
Stewart, M. P., et al. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Physiological Reviews. [Link]
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Le-Pecq, J. B., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols. [Link]
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Elabscience. (2021). Flow Cytometry Troubleshooting Tips. Elabscience. [Link]
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FluoroFinder. (2023). Guide to Fixation and Permeabilization. FluoroFinder. [Link]
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ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. [Link]
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Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]
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FluoroFinder. (2023). Flow Cytometry Troubleshooting Guide. FluoroFinder. [Link]
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Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. Cram.com. [Link]
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
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Lee, H., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences. [Link]
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Li, B. R., et al. (2018). In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. Journal of Visualized Experiments. [Link]
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Hah, J. M., et al. (2013). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Jensen, E. C. (2012). Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations. The Anatomical Record. [Link]
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Ferraz, C. A., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. [Link]
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Thermo Fisher Scientific. (2018). Permeabilization–Fixed cell imaging: 5 steps for publication-quality images. YouTube. [Link]
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Lin, M., et al. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]
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Wang, S., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Molecular Pharmaceutics. [Link]
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Lukinavičius, G., et al. (2014). New Fluorescent Probes for Challenging Live Cell Imaging. Wiley Analytical Science. [Link]
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Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs. [Link]
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Wang, S. B., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Archiv der Pharmazie. [Link]
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JoVE. (2022). In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability l Protocol Preview. YouTube. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]
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Ferraz, C. A., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]
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Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
-
Schnell, U., et al. (2012). Immunolabeling artifacts and the need for live-cell imaging. Nature Methods. [Link]
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Schnell, U., et al. (2012). Immunolabeling artifacts and the need for live-cell imaging. ResearchGate. [Link]
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Pérez-Vargas, J., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]
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Taechalertpaisarn, J., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Cell Chemical Biology. [Link]
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Jonca, M., et al. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry. [Link]
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Timofeeva, O. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules. [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Cui, M., et al. (2011). Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain. Bioorganic & Medicinal Chemistry Letters. [Link]
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Parveen, A., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]
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Crombez, D., et al. (2009). Artifacts generated by AMNP-labeled cells on coronal slices. ResearchGate. [Link]
-
Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry. [Link]
Sources
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- 3. conductscience.com [conductscience.com]
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Non-specific binding of 7-Amino-2(1H)-quinoxalinone derivatives in cells
Introduction
Welcome to the technical support guide for researchers utilizing 7-Amino-2(1H)-quinoxalinone derivatives. This class of heterocyclic compounds holds significant promise in various biological applications, including as kinase inhibitors and potential therapeutics.[1][2] However, their utility can be hampered by a common experimental challenge: non-specific binding (NSB) within cellular assays. NSB occurs when these compounds interact with unintended cellular components, leading to artifacts such as high background signals, false positives, or misleading structure-activity relationship (SAR) data.[3][4]
This guide is designed to provide you, the researcher, with a comprehensive resource for understanding, identifying, and mitigating non-specific binding of this compound derivatives. We will delve into the underlying causes and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence-based cell assay shows high background signal across all wells treated with my this compound derivative. What is the likely cause?
A1: High, uniform background fluorescence is a classic indicator of non-specific binding or intrinsic compound fluorescence. Several factors could be at play:
-
Intrinsic Fluorescence: The quinoxalinone core itself, a conjugated heterocyclic system, may possess inherent fluorescent properties that overlap with your detection wavelengths.
-
Hydrophobic Interactions: Lipophilic compounds can non-specifically partition into cellular membranes or bind to hydrophobic pockets on abundant proteins, leading to widespread, non-target-related signal.[5]
-
Electrostatic Interactions: Charged moieties on your derivative can interact non-specifically with oppositely charged surfaces on proteins or plasticware.[5]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester fluorescent reporters or generate light scattering, mimicking a positive signal.
-
Pan-Assay Interference Compound (PAINS) Behavior: Some chemical scaffolds are known to interfere with a wide range of assays through various mechanisms, such as redox cycling or covalent modification, earning them the label of PAINS.[6][7][8] It is crucial to assess if your derivative contains substructures associated with PAINS.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in assay buffer without cells. This will determine its intrinsic fluorescence at the experimental wavelength.
-
Include an Unstained Cell Control: To assess cellular autofluorescence, always include a well with untreated cells.[9][10]
-
Vary Compound Concentration: Perform a dose-response curve. If the background signal increases linearly with concentration and does not saturate, it strongly suggests non-specific binding.
-
Check for PAINS alerts: Use computational tools or consult literature to see if the this compound scaffold or its substituents are flagged as potential PAINS.[6][11]
Q2: I suspect non-specific binding is occurring. How can I design an experiment to definitively test for and quantify it?
A2: A robust method to diagnose and quantify NSB is to perform a binding assay in the presence and absence of a "competitor" or by using a cell line that does not express your target of interest.
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} dot Workflow for Assessing Non-Specific Binding.
Detailed Protocol: Target-Null Cell Line Comparison
-
Cell Selection: Culture two cell lines: one that endogenously expresses or is engineered to express your protein of interest (Target-Positive) and a control line that does not (Target-Null).
-
Compound Incubation: Treat both cell lines with your this compound derivative at a relevant concentration (e.g., the EC50 or IC50 from your functional assay).
-
Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove unbound compound. The number and duration of washes may need optimization.[12]
-
Cell Lysis: Lyse the cells using a suitable buffer.
-
Quantification: Quantify the amount of compound in the lysates from both cell lines using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Analysis:
-
Specific Binding: The amount of compound in Target-Positive cells minus the amount in Target-Null cells.
-
Non-Specific Binding: The amount of compound detected in the Target-Null cells.
-
If the signal in the Target-Null cells is a significant fraction of the signal in the Target-Positive cells, you have confirmed substantial NSB.
-
Q3: How can I modify my assay protocol to reduce non-specific binding of my quinoxalinone derivative?
A3: Optimizing your assay buffer and protocol steps can significantly reduce NSB. The goal is to disrupt the weak, non-covalent interactions responsible for NSB without affecting the specific, high-affinity binding to your target.[5]
Strategies for Assay Optimization
| Strategy | Mechanism of Action | Recommended Starting Concentration |
| Add a Detergent | Disrupts hydrophobic interactions.[13][14] | 0.01 - 0.1% Tween-20 or Triton X-100 |
| Increase Salt Concentration | Shields electrostatic charges, reducing non-specific ionic interactions.[14][15] | Add 50 - 150 mM NaCl to the buffer |
| Include a Blocking Protein | BSA or casein occupies non-specific binding sites on plasticware and cellular proteins.[15][16] | 0.1 - 1% Bovine Serum Albumin (BSA) |
| Adjust Buffer pH | Modifying pH can alter the charge of your compound and interacting surfaces, potentially reducing NSB.[14][15] | Test a range of pH values around physiological pH (e.g., 7.0 - 7.8) |
| Optimize Wash Steps | Increasing the number or duration of wash steps can help remove loosely bound compounds.[12][17] | Increase from 2 washes to 3-4 washes with assay buffer containing detergent. |
Experimental Protocol: Buffer Optimization
-
Establish a Baseline: Run your assay with your standard buffer to establish the baseline signal-to-background ratio.
-
Test Additives Individually: Prepare separate assay buffers, each containing one of the additives from the table above (e.g., buffer + 0.05% Tween-20, buffer + 100 mM NaCl, buffer + 0.5% BSA).
-
Run the Assay: Perform your cell-based assay using these modified buffers. Include all proper controls (e.g., no-compound, no-cell).
-
Analyze Results: Compare the signal-to-background ratio for each condition. An effective additive will decrease the background signal without significantly diminishing the specific signal.
-
Test Combinations (Optional): If a single additive is insufficient, test combinations of the most effective ones (e.g., buffer with both Tween-20 and BSA).
Q4: My lead compound is highly lipophilic and shows persistent non-specific binding. Are there any medicinal chemistry strategies to address this?
A4: Yes, this is a common challenge in drug development. If assay optimization is insufficient, rationally modifying the chemical structure is the next step. The goal is to decrease lipophilicity and disrupt interactions that drive NSB while preserving on-target activity.
dot graph G { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Medicinal Chemistry Strategies to Mitigate NSB.
Key Approaches:
-
Introduce Polar Functional Groups: Adding hydrophilic groups (e.g., hydroxyls, amides, sulfonamides) can decrease the overall lipophilicity (reduce LogP) of the molecule. This makes it less likely to partition into lipid membranes non-specifically.[18]
-
Truncate or Modify Lipophilic Regions: If your molecule has large, non-essential lipophilic substituents, systematically truncating them or replacing them with smaller groups can reduce hydrophobic-driven NSB.
-
Employ Isosteric Replacements: Replace a problematic lipophilic group (like a phenyl ring) with a more polar bioisostere (like a pyridine or pyrimidine ring). This can often maintain key binding interactions with the target while improving physicochemical properties.
-
Block Metabolic Hotspots: Sometimes, non-specific binding is exacerbated by reactive metabolites. Identifying and blocking sites of metabolic instability through chemical modification can lead to a cleaner pharmacological profile.
These modifications should be guided by a clear understanding of the structure-activity relationship (SAR) to avoid abrogating on-target potency. Each new analog must be re-tested for both on-target activity and non-specific binding.
References
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Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
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Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
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Ganser, L. R., et al. (2020). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 26(12), 1876-1890. [Link]
-
Wikipedia. Pan-assay interference compounds. [Link]
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Bio-Techne. Flow Cytometry Troubleshooting Guide. [Link]
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Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
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Fuller, M. What are PAINS?. BIT 479/579 High-throughput Discovery. [Link]
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de Cássia da Silveira e Sá, R. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochem Pharmacol (Los Angel), 4(2), 1000e122. [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]
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Di, L. (2020). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID-19 Therapeutics. Clinical and Translational Science, 13(5), 841-843. [Link]
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Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
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Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
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Lagorce, D., et al. (2017). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Drug Discovery Today, 22(8), 1131-1133. [Link]
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Ohta, Y., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2136-2144. [Link]
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Ghorab, M. M., et al. (2019). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 24(22), 4113. [Link]
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Wang, Y., et al. (2025). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry, 68(2), 1222-1244. [Link]
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Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6692. [Link]
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Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 116, 117765. [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1205. [Link]
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Woster, P. M., et al. (2017). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7484-7500. [Link]
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Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(30), 21631-21643. [Link]
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Estevão, M. S., et al. (2021). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. Current Medicinal Chemistry, 28(29), 5961-5970. [Link]
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Optimizing filter sets for 7-Amino-2(1H)-quinoxalinone fluorescence detection
Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals leveraging the fluorescent properties of 7-Amino-2(1H)-quinoxalinone. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of the principles governing fluorescence detection, enabling you to troubleshoot and optimize your experiments with confidence.
The unique solvatochromic nature of this compound—its tendency to change color with solvent polarity—presents both a challenge and an opportunity. This guide is structured to transform potential setbacks into powerful data by explaining the "why" behind every recommendation.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts essential for working with this compound and fluorescence instrumentation.
Q1: What are the core spectral properties of this compound?
This compound is a blue-emitting fluorophore whose spectral characteristics are highly sensitive to its local environment. In aqueous solutions like Phosphate-Buffered Saline (PBS), it exhibits an excitation maximum around 366 nm and an emission maximum at approximately 489 nm .[1] However, it displays significant solvatochromism, meaning its emission peak will shift depending on the polarity of the solvent. This is a critical consideration during experimental design.[2][3]
Q2: What is a fluorescence filter set and why is it critical for my assay?
A fluorescence filter set is a collection of three core optical components: an excitation filter, a dichroic beamsplitter (or mirror), and an emission filter.[4][5][6] Their coordinated function is to isolate the specific wavelengths of light relevant to your fluorophore, thereby maximizing signal while minimizing background noise.[6][7]
-
Excitation Filter: Transmits only the wavelengths of light that efficiently excite your fluorophore (e.g., ~366 nm for this compound), blocking other wavelengths from the light source.[5][6]
-
Dichroic Beamsplitter: Reflects the excitation light towards the sample at a 45° angle and, crucially, transmits the longer-wavelength fluorescent light emitted from the sample towards the detector.[5][6]
-
Emission Filter: Placed in front of the detector, this filter blocks all stray excitation light and transmits only the fluorescence emitted by your sample (e.g., ~489 nm), ensuring a clean signal.[5][6]
Proper matching of these components to your fluorophore's spectrum is the single most important factor in achieving high-quality fluorescence data.[8]
Q3: How do I select a basic filter set for this compound?
For optimal detection in a standard biological buffer (like PBS), your filter set should be centered around the Ex/Em maxima of ~366/489 nm.[1]
-
Excitation Filter: A bandpass filter centered at ~365 nm with a bandwidth (Full Width at Half Maximum, or FWHM) of 20-30 nm is a good starting point.
-
Emission Filter: A bandpass filter centered at ~490 nm with a bandwidth of 20-40 nm would be appropriate. A wider bandwidth can increase signal but may also capture more background noise.[4]
-
Dichroic Beamsplitter: A long-pass mirror with a cut-on wavelength that cleanly separates the excitation and emission bands, typically around 400 nm, is required.
Q4: What is solvatochromism and how does it affect my experiment?
Solvatochromism is the phenomenon where a substance's color (and thus its fluorescence emission spectrum) changes with the polarity of the solvent.[2] this compound exhibits a pronounced blue shift in less polar environments. This means that if your compound is bound to a nonpolar protein pocket or localized within a lipid membrane, its emission wavelength will be shorter (bluer) than in an aqueous buffer.
| Solvent | Polarity | Emission Max (λem) |
| Dichloromethane (DCM) | Nonpolar | ~429 nm[1] |
| Tetrahydrofuran (THF) | ~431 nm[1] | |
| Acetonitrile (MeCN) | ~444 nm[1] | |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | ~459 nm[1] |
| PBS (pH 7.4) | Polar Protic | ~489 nm[1] |
This property is critical: using a filter set optimized for the aqueous emission at 490 nm might completely miss the signal if the fluorophore is in a nonpolar environment emitting at 430 nm.
Troubleshooting Guide
Direct answers to common experimental challenges.
Problem: My signal is very weak or absent.
Possible Cause 1: Mismatched Filter Set Your instrument's filters are not aligned with the fluorophore's excitation and emission peaks. This is the most common cause of poor signal.[9]
-
Solution: Verify that your excitation filter transmits light around 366 nm and your emission filter is centered on the expected emission wavelength. Remember to account for potential solvatochromic shifts. If your compound is in a lipid environment, you may need an emission filter closer to 430-450 nm.[1]
Possible Cause 2: Photobleaching The high-intensity excitation light is irreversibly destroying the fluorophore, causing the signal to fade rapidly.[10][11]
-
Solutions:
-
Reduce Excitation Intensity: Use the lowest light intensity that still provides a detectable signal. Neutral density (ND) filters can be used to attenuate the light source.[12][13]
-
Minimize Exposure Time: Limit the duration the sample is exposed to light. Use the transmitted light channel to find and focus on your region of interest before switching to fluorescence.[11]
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to protect the fluorophore.[12][13]
-
Possible Cause 3: Incorrect Instrument Settings (Gain/Integration Time) The detector settings on your plate reader or microscope are not sensitive enough to capture the emitted photons.
-
Solution: Increase the detector gain or the integration/exposure time.[9][14] Be cautious, as excessively high gain can amplify noise, while long exposure times increase the risk of photobleaching.[14][15] Perform a titration to find the optimal balance that maximizes signal without saturating the detector.
Problem: My background is too high, obscuring the signal.
Possible Cause 1: Autofluorescence Cellular components (like NADH and flavins), culture media (phenol red, FBS), or the microplate itself are fluorescing, creating background noise.[16][17][18]
-
Solutions:
-
Use Proper Consumables: For plate readers, always use black-walled, clear-bottom microplates to minimize stray light and background fluorescence.[9][17] For microscopy, use glass-bottom dishes instead of plastic.[18]
-
Optimize Media: Image cells in a phenol red-free medium or, for short-term imaging, in PBS.[16]
-
Run Controls: Always include a "no-fluorophore" control (e.g., unstained cells) to measure the baseline autofluorescence, which can then be subtracted from your experimental samples.
-
Possible Cause 2: Excitation Light Bleed-through The emission filter is not adequately blocking the intense excitation light, which is then reaching the detector and being registered as signal.
-
Solution: Ensure your emission and dichroic filters have a high optical density (OD) rating (typically OD 4 or higher) at the excitation wavelength.[6] This indicates that they block more than 99.99% of unwanted light. The spectral profiles of your excitation and emission filters should be well-separated with minimal overlap.[4]
Problem: My signal-to-noise ratio (SNR) is poor.
The signal-to-noise ratio is the measure of how strong your desired signal is relative to the background noise. A low SNR makes data interpretation unreliable.[19][20]
-
Solution Workflow:
-
Maximize Signal: Confirm your filter set is perfectly matched to the fluorophore's peak excitation and emission in its specific environment.
-
Minimize Noise (Background): Implement all the strategies for reducing high background mentioned above (e.g., use black plates, phenol-red free media).
-
Optimize Detector Settings: Adjust gain settings to place your dimmest signal well above the baseline noise but your brightest signal below the saturation point of the detector.[21]
-
Consider Image Averaging: For microscopy, acquiring multiple images in rapid succession and averaging them can reduce random noise and improve the SNR.[15]
-
Experimental Protocols & Visualizations
Protocol 1: Optimizing Filter Sets on a New Instrument
This protocol helps you empirically validate the best filter combination for this compound on your specific microscope or plate reader.
Objective: To identify the filter set that provides the highest signal-to-noise ratio.
Materials:
-
This compound stock solution.
-
Appropriate buffer (e.g., PBS, pH 7.4).
-
Black-walled, clear-bottom 96-well plate.
-
Fluorescence plate reader with multiple filter sets available.
Procedure:
-
Prepare Samples: Create a serial dilution of the fluorophore in your buffer. Include a high concentration positive control (e.g., 10 µM) and a buffer-only blank.
-
Acquire Spectra (if possible): If your reader can perform a spectral scan, excite the positive control at 366 nm and scan the emission from 400 nm to 600 nm to find the precise emission maximum in your buffer system.
-
Test Filter Sets: Measure the fluorescence intensity of all wells using every available filter set that is reasonably close to the expected Ex/Em wavelengths.
-
Calculate Signal-to-Background: For each filter set, calculate the signal-to-background (S/B) ratio by dividing the mean fluorescence of the positive control by the mean fluorescence of the blank.
-
Select Optimal Set: The filter set that yields the highest S/B ratio is the optimal choice for your assay.
Diagram: The Principle of Fluorescence Detection
This diagram illustrates the path of light through a standard epifluorescence filter cube and the role of each component in isolating the desired signal.
Caption: Workflow of light in an epifluorescence setup.
Diagram: Troubleshooting Workflow for Weak Signal
This decision tree provides a logical path for diagnosing and solving issues related to low fluorescence intensity.
Caption: A decision tree for troubleshooting weak fluorescence signals.
References
-
Kaur, A., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy . PLoS One, 20(9), e0330718. [Link]
-
Introduction to Fluorescence Filters: Principles, Selection, and Applications . Edmund Optics. [Link]
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments . Basicmedical Key. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide . KEYENCE. [Link]
-
Fluorescence Filters Guide: Dichroic, Bandpass & Longpass . KUPO Optics. [Link]
-
Photobleaching in Live Cell Imaging . Biocompare. [Link]
-
What Is Fluorescence Spectroscopy? Principles Overview . Agilent. [Link]
-
Fluorescence spectroscopy . Wikipedia. [Link]
-
Selecting Optical Filters for Fluorescence Multiplexing White Paper . IDEX Health & Science. [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy . National Institutes of Health. [Link]
-
Principles and Theory of Fluorescence Spectroscopy . HORIBA. [Link]
-
Signal-to-Noise Considerations . Evident Scientific. [Link]
-
Fluorescence Microscopy Filters: What is It and How to Choose? . OSTON. [Link]
-
Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy . 3i. [Link]
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging . Andor. [Link]
-
Fluorescence Spectroscopy Tutorial - Basics of Fluorescence . Ibsen Photonics. [Link]
-
Lee, J., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline . Journal of Nanoscience and Nanotechnology. [Link]
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Troubleshooting guide . Montana Molecular. [Link]
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Optimizing Signal to Noise Ratio . iBiology. [Link]
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Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications . Université de Namur Research Portal. [Link]
-
Mao, X., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules . Canadian Journal of Chemistry. [Link]
-
Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... . ResearchGate. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays . Bitesize Bio. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review . Taylor & Francis Online. [Link]
-
Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the . HAL Open Science. [Link]
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6 Factors to Consider When Troubleshooting Microplate Assays . BMG LABTECH. [Link]
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Technical Support Center: Impact of Temperature on 7-Amino-2(1H)-quinoxalinone Reaction Kinetics
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Amino-2(1H)-quinoxalinone. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in the reaction kinetics of this compound. Our goal is to empower you with the scientific principles and practical guidance needed to optimize your synthetic protocols, enhance reaction efficiency, and ensure reproducible outcomes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental challenges and provides actionable solutions grounded in chemical kinetics.
Q1: My reaction is extremely slow or has not gone to completion. What are the potential temperature-related causes?
A1: A sluggish reaction is a common indicator that the system lacks sufficient energy to overcome the activation energy barrier. According to the Arrhenius equation , the reaction rate constant (k) is exponentially dependent on temperature.[1][2][3]
Causality:
-
Insufficient Thermal Energy: The primary reason for a slow reaction is often that the temperature is too low. At lower temperatures, a smaller fraction of reactant molecules possesses the minimum energy required for a productive collision, leading to a slower rate of product formation.[4]
-
Phase or Solubility Issues: If your reactants are not fully dissolved at the chosen temperature, the reaction becomes diffusion-limited, drastically reducing the effective concentration and, consequently, the reaction rate. Some modern approaches to quinoxaline synthesis can proceed at room temperature, but this is highly dependent on the specific reagents and catalysts used.[5][6]
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your reaction thermometer and heating mantle/block controller are calibrated and providing an accurate reading.
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 5-10 °C) and monitor the reaction progress at each step using an appropriate analytical technique like TLC, LC-MS, or NMR.[7]
-
Consult Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent to avoid pressure buildup and loss of solvent.
-
Confirm Solubility: Check the solubility of your starting materials in the chosen solvent at the reaction temperature. If solubility is poor, consider a different solvent that can maintain homogeneity at a suitable temperature.[5]
Q2: I'm observing significant side product formation. How can I minimize this by adjusting the temperature?
A2: The formation of impurities is often a result of competing reaction pathways becoming accessible at elevated temperatures.
Causality:
-
Activation of Undesired Pathways: Every reaction, including side reactions, has its own activation energy. If the reaction temperature is too high, you may be supplying enough energy to overcome the activation barrier for undesired pathways, such as oxidation of the starting o-phenylenediamines or over-alkylation.[5][8]
-
Thermal Degradation: this compound, like many heterocyclic amines, may have limited thermal stability.[9][10] Excessive heat can lead to decomposition of the starting materials, intermediates, or the final product itself, generating a complex mixture of impurities.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to favor the desired reaction pathway, assuming it has a lower activation energy than the side reactions. Even a small reduction in temperature can significantly decrease the rate of undesired reactions.[8]
-
Time-Course Study: Run the reaction at a lower temperature for a longer period. While the overall reaction may take more time, the improved selectivity can lead to a cleaner product and higher isolated yield.
-
Consider Catalyst and Solvent Synergy: The choice of catalyst and solvent can influence the optimal temperature. Some catalytic systems are designed to operate efficiently at milder, room-temperature conditions, which naturally suppresses high-energy side reactions.[5][6]
Q3: My product yield is consistently low. Could temperature be the culprit?
A3: Yes, temperature can directly impact yield in several ways, even if the reaction goes to completion.
Causality:
-
Equilibrium Position: For reversible reactions, temperature affects the position of the equilibrium according to the Van 't Hoff equation. If the reaction is exothermic, increasing the temperature will shift the equilibrium towards the reactants, lowering the maximum possible yield.
-
Product Degradation: As mentioned, operating at a temperature where the desired product is unstable will lead to its degradation over the course of the reaction, directly reducing the isolated yield.[8]
-
Complex Interplay of Kinetics and Thermodynamics: The highest yield is often achieved at a temperature that is a compromise between a sufficiently fast reaction rate and minimal side product formation or degradation. This is the essence of reaction optimization.
Troubleshooting Workflow:
Caption: Key relationships described by the Arrhenius equation.
Q2: What is a typical temperature range for quinoxalinone synthesis?
A2: The temperature range varies widely depending on the specific synthetic route.
-
Classical Methods: Traditional condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound often required high temperatures and strong acid catalysts. [6]* Modern Protocols: Many recent advancements focus on milder conditions. Syntheses using specific catalysts, such as supported molybdophosphovanadates or visible-light-promoted reactions, can proceed efficiently at room temperature (around 25 °C). [5][6]Some methods may require moderate heating or refluxing. [8]
Q3: How does temperature interact with other reaction parameters like solvent and catalyst?
A3: Temperature is not an independent variable; its optimal value is intrinsically linked to other reaction components.
-
Solvent: The solvent's boiling point sets the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent can affect reactant solubility and catalyst activity, which may shift the optimal temperature. [5]* Catalyst: Catalysts function by lowering the activation energy (Ea) of a reaction. [11]An effective catalyst can enable a reaction to proceed at a much lower temperature than its uncatalyzed counterpart, often improving selectivity by avoiding high-temperature side reactions. [5][6]
Q4: What are the risks of using excessively high temperatures?
A4: Beyond promoting side reactions and decomposition, excessively high temperatures can lead to:
-
Safety Hazards: Increased pressure in sealed reaction vessels, and increased risk of runaway reactions (exotherms).
-
Poor Regioselectivity: When using unsymmetrical starting materials, high temperatures can reduce the selectivity, leading to a mixture of regioisomers that can be difficult to separate. [8]* Increased Costs: Maintaining high temperatures for extended periods consumes more energy, increasing the operational cost of the synthesis.
Quantitative Data Summary
While specific kinetic data for every this compound reaction is proprietary or must be determined empirically, the following table summarizes the general, qualitative impact of temperature on key reaction parameters.
| Parameter | Low Temperature (~0-25°C) | Moderate Temperature (~25-80°C) | High Temperature (>80°C) |
| Reaction Rate | Very Slow / Negligible | Moderate to Fast | Very Fast |
| Product Purity | Generally High (if reaction proceeds) | Often Optimal | Decreased (due to side reactions/degradation) [8] |
| Yield | Low (due to incomplete conversion) | Often Optimal | May Decrease (due to degradation) |
| Energy Consumption | Low | Moderate | High |
| Safety Risk | Low | Moderate | High (pressure, exotherms) |
Experimental Protocol: Determining Temperature-Dependent Reaction Kinetics
This protocol outlines a method for systematically studying the effect of temperature on the rate of formation of this compound.
Objective: To determine the rate constant (k) at various temperatures and calculate the activation energy (Ea) for the reaction.
Materials & Reagents:
-
Appropriate starting materials (e.g., a substituted o-phenylenediamine and an α-keto acid). [8]* Chosen solvent (e.g., ethanol, toluene). [5][6]* Internal standard (a non-reactive compound for quantitative analysis).
-
Reaction vessels (e.g., round-bottom flasks).
-
Heating/cooling system with precise temperature control.
-
Magnetic stir plates and stir bars.
Equipment:
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, UPLC, or NMR). [7][12]* Calibrated thermometer.
-
Syringes and needles for sampling.
-
Timer.
Procedure:
-
Preparation:
-
Prepare a stock solution of your starting materials and internal standard in the chosen solvent.
-
Set up a series of identical reaction vessels, each with a stir bar.
-
Equilibrate each reaction vessel to its target temperature (e.g., 30°C, 40°C, 50°C, 60°C) using a controlled heating block or bath.
-
-
Reaction Initiation & Monitoring:
-
Initiate the reactions by adding the stock solution to each pre-heated vessel simultaneously (or in rapid succession, noting the exact start time for each).
-
At regular, predetermined time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction. [13] * Immediately quench the reaction in the aliquot (e.g., by diluting it in a cold solvent or adding a quenching agent) to stop the reaction.
-
-
Analysis:
-
Analyze each quenched aliquot using your chosen analytical method (e.g., HPLC) to determine the concentration of the reactant and product relative to the internal standard.
-
Record the concentration data for each time point at each temperature.
-
-
Data Analysis:
-
For each temperature, plot the concentration of the reactant versus time.
-
Determine the order of the reaction and calculate the rate constant (k) for each temperature using the appropriate integrated rate law. [4] * Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is in Kelvin). [11]The plot should yield a straight line.
-
The slope of the line is equal to -Ea/R. From this, you can calculate the activation energy (Ea) for your reaction.
-
References
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Scalability challenges in the synthesis of 7-Amino-2(1H)-quinoxalinone
Technical Support Center: Synthesis of 7-Amino-2(1H)-quinoxalinone
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process, with a particular focus on addressing scalability challenges. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which is most amenable to scale-up?
A1: The most prevalent route involves a multi-step synthesis starting from readily available precursors. A common pathway begins with the synthesis of 7-nitroquinoxalin-2-ol, which is then converted to 2-chloro-7-nitroquinoxaline, followed by amination and subsequent reduction of the nitro group.[1][2] An alternative approach is the direct condensation of a substituted o-phenylenediamine with an α-keto acid or its equivalent.[3] For scalability, the former route, while longer, often provides better control over regioselectivity and impurity profiles, which is a critical consideration in process development.[1][2]
Q2: Why is regioselectivity a concern in the synthesis of the 7-substituted quinoxalinone core?
A2: Regioselectivity is a significant challenge, particularly during the nitration of the quinoxalin-2-ol scaffold. The reaction can yield a mixture of isomers, primarily the 6-nitro and 7-nitro derivatives. Controlling the reaction conditions, such as temperature and the choice of nitrating agent, is crucial for maximizing the yield of the desired 7-nitro isomer.[1] Methodologies to achieve regioselective synthesis are highly desirable for both academic and commercial applications to avoid tedious and costly purification steps.[1]
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Catalyst-free conditions using water as a solvent have been successfully employed for the synthesis of the quinoxalinone core, which simplifies product purification and reduces the environmental impact.[3] Additionally, for specific steps like amination, methodologies that avoid harsh reagents and utilize more environmentally benign solvents like ethanol are being explored.[1] Researchers are also investigating photocatalytic methods for functionalizing the quinoxalinone ring, which can offer milder reaction conditions.[4]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, particularly when scaling up the process.
Problem 1: Low or No Product Yield
Issue: The overall yield of this compound is significantly lower than expected, or the reaction fails to produce the desired product.
| Potential Cause | Recommended Solution |
| Incomplete reaction in the initial condensation step. | Ensure the complete consumption of the starting materials by monitoring the reaction using an appropriate analytical technique (e.g., TLC, HPLC). If necessary, increase the reaction time or temperature. The choice of solvent can also be critical; consider screening solvents like ethanol, 1,4-dioxane, or DMF.[3] |
| Poor regioselectivity during nitration. | The formation of unwanted isomers will naturally decrease the yield of the desired 7-nitro intermediate. Carefully control the temperature during the addition of the nitrating agent (e.g., fuming nitric acid in glacial acetic acid) and maintain it throughout the reaction.[1] |
| Degradation of the product during reduction. | The reduction of the nitro group is a sensitive step. Harsh reducing agents or prolonged reaction times can lead to the degradation of the quinoxalinone core. Consider using milder reducing agents like hydrazine/Pd/C or transfer hydrogenation conditions.[5] |
| Loss of product during work-up and purification. | The product may have some solubility in the aqueous phase during extraction. Minimize the volume of water used for washing. For purification, recrystallization is often preferred over column chromatography on a large scale to minimize product loss.[1] |
Problem 2: Impurity Formation and Purification Challenges
Issue: The final product is contaminated with impurities that are difficult to remove by standard purification techniques.
Common Impurities and Their Origins:
-
6-Amino-2(1H)-quinoxalinone: This is the most common regioisomeric impurity, arising from the non-selective nitration step.
-
Over-reduction products: During the reduction of the nitro group, other functional groups on the quinoxalinone ring may be susceptible to reduction, leading to byproducts.
-
Starting materials and intermediates: Incomplete reactions will result in the presence of unreacted starting materials or intermediates in the final product.
Troubleshooting Strategies:
-
Optimize the Nitration Step: To minimize the formation of the 6-nitro isomer, carefully control the reaction temperature and consider alternative nitrating agents that may offer better regioselectivity.
-
Controlled Reduction: Employ a selective reducing agent for the nitro group that does not affect the quinoxalinone core. Monitor the reaction progress closely to avoid over-reduction.
-
Purification: If the isomeric impurity is present, a careful recrystallization from a suitable solvent system may be effective. It is often easier to purify the 7-nitro intermediate to a high degree before proceeding to the reduction step.[1]
Diagram: Potential Impurity Formation Pathway
Caption: Formation of regioisomeric impurity during nitration.
Problem 3: Reagent Handling and Safety on Scale
Issue: The reagents used in the synthesis pose significant safety risks, especially at a larger scale.
-
Fuming Nitric Acid: This is a highly corrosive and oxidizing acid. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. Work in a well-ventilated fume hood. For scale-up, consider using an automated addition system to control the rate of addition and minimize exposure.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it with extreme caution in a dry environment and under an inert atmosphere. Quenching of the reaction should be done slowly and at a low temperature.
-
Hydrazine (N₂H₄): Hydrazine is toxic and potentially explosive. Use it in a well-ventilated area and away from sources of ignition. Consider using a less hazardous reducing agent if possible.
-
Catalytic Hydrogenation: While often a clean reduction method, the use of hydrogen gas under pressure carries a risk of explosion. Ensure the use of appropriate high-pressure equipment and proper grounding to prevent static discharge. The palladium on carbon catalyst can be pyrophoric upon exposure to air after the reaction; handle it with care.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroquinoxalin-2-ol
This protocol is adapted from a multi-gram preparation procedure.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add quinoxalin-2-ol to glacial acetic acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 7-nitroquinoxalin-2-ol.
Protocol 2: Reduction of 7-Nitroquinoxalin-2-amine to this compound
This is a general procedure for the reduction of the nitro group. The choice of reducing agent and conditions may need to be optimized.
-
Reaction Setup: To a solution of the 7-nitroquinoxalin-2-amine derivative in a suitable solvent (e.g., ethanol, methanol), add a catalyst such as 10% Pd/C.
-
Addition of Reducing Agent: Add a reducing agent like hydrazine hydrate dropwise at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain this compound.
Diagram: General Synthetic Workflow
Caption: A common multi-step synthesis route.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
Zhu, J., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. [Link]
-
MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
-
National Center for Biotechnology Information. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Excitatory Amino Acid Pharmacology of a Series of Heterocyclic-Fused Quinoxalinones and Quinazolinones. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]
-
ResearchGate. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. [Link]
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National Center for Biotechnology Information. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]
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PubMed. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. Retrieved from [Link]
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PubMed. (2010). The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols. Retrieved from [Link]
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PubMed. (n.d.). A new synthesis of amino acid-based enantiomerically pure substituted 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist's Guide to Validating and Comparing 7-Amino-2(1H)-quinoxalinone-Based Enzyme Assays
For researchers and drug development professionals, the reliability of an enzyme assay is paramount. The data generated must be accurate, reproducible, and specific to the biological question at hand. Among the various tools available, fluorescence-based assays are prized for their high sensitivity and suitability for high-throughput screening.[1][2][3] This guide provides an in-depth protocol for validating a common class of these assays: those based on the generation of the fluorophore 7-Amino-2(1H)-quinoxalinone (AQ).
We will delve into the core principles of this assay, present a rigorous, self-validating framework for its confirmation, and objectively compare its performance against alternative methodologies. The causality behind each experimental choice will be explained, moving beyond a simple recitation of steps to empower you with a deeper understanding of how to generate data you can trust.
Section 1: The Assay Principle - From Substrate to Signal
The this compound system is a powerful tool for measuring the activity of specific proteases, most notably caspases, which are key executioners in the apoptotic pathway.[4][5] The assay's elegance lies in its simplicity: a non-fluorescent substrate is engineered to contain a peptide sequence recognized by the target enzyme. This peptide is conjugated to a precursor molecule. When the active enzyme cleaves the peptide, the precursor is released and rapidly cyclizes to form the highly fluorescent this compound, emitting a detectable signal.
The choice of the peptide sequence dictates the assay's specificity. For instance, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a well-established recognition site for caspase-3 and caspase-7, making substrates like Z-DEVD-R110 a common choice for measuring their combined activity.[4][5]
Caption: Workflow of the this compound-based enzyme assay.
Section 2: A Framework for Rigorous Assay Validation
The core parameters to be validated are specificity, precision, accuracy, linearity, range, and sensitivity (LOD/LOQ). Each parameter addresses a critical question about the assay's performance, forming a self-validating system where each component supports the others.
Caption: Logical workflow for the validation of an enzyme assay.
Section 3: Experimental Protocols for Complete Validation
Here, we provide detailed methodologies for assessing the key validation parameters. The rationale behind each step is crucial for adapting these protocols to your specific experimental context.
Protocol 3.1: Establishing Specificity
Causality: Specificity experiments are designed to prove that the observed signal is generated solely by the activity of the target enzyme and not by other components in the sample matrix. The most direct way to demonstrate this is by selectively inhibiting the target enzyme and observing a corresponding loss of signal.
Methodology:
-
Prepare Reactions: Set up replicate reactions containing your typical experimental sample (e.g., cell lysate).
-
Add Inhibitor: To one set of replicates, add a known, potent, and specific inhibitor for your target enzyme (e.g., Ac-DEVD-CHO for caspase-3/7). The inhibitor should be added at a concentration known to achieve >95% inhibition. To a control set, add the inhibitor's vehicle (e.g., DMSO).
-
Pre-incubate: Allow the inhibitor to incubate with the sample for 15-30 minutes at the assay temperature to ensure complete binding to the enzyme.
-
Initiate Reaction: Add the this compound substrate to all wells to start the reaction.
-
Measure Signal: Read the fluorescence over time.
-
Analyze Data: The signal in the inhibitor-treated wells should be at or near the background level of a "no-enzyme" control, while the vehicle-treated wells should show a robust signal. A significant reduction (>95%) in signal in the presence of the inhibitor validates the assay's specificity.
Protocol 3.2: Determining Linearity and Range
Causality: This protocol establishes the concentration range over which the assay signal is directly proportional to the amount of enzyme activity. This is critical for accurate quantification and for ensuring that your experimental samples fall within a reliable measurement window.
Methodology:
-
Prepare Standard Curve: Create a serial dilution of a known amount of purified, active recombinant enzyme (e.g., active caspase-3) in assay buffer. The concentration range should span from just above the expected limit of detection to a level that may cause substrate depletion.
-
Set Up Reactions: In a multi-well plate, add the substrate to each well.
-
Add Enzyme Standards: Add each concentration of the enzyme standard to triplicate wells. Include a "no-enzyme" blank.
-
Measure Signal: Measure the reaction rate (change in fluorescence over time) for each concentration.
-
Analyze Data: Plot the reaction rate (y-axis) against the enzyme concentration (x-axis). Perform a linear regression analysis. The linear range is the concentration span where the data points fit a straight line with a coefficient of determination (R²) ≥ 0.99. The working range is the portion of that linear range where precision and accuracy are also acceptable.
Protocol 3.3: Assessing Precision and Accuracy
Causality: Precision measures the closeness of agreement among a series of measurements (reproducibility), while accuracy measures the closeness of the measured value to the true value. These are determined by running quality control (QC) samples at different concentrations within the established linear range.
Methodology:
-
Prepare QC Samples: Prepare three concentrations of your target enzyme (or a stable positive control lysate) corresponding to low, medium, and high points within your linear range.
-
Intra-Assay (Repeatability): On a single day, run six replicates of each QC sample on the same plate.
-
Inter-Assay (Intermediate Precision): On three different days, have two different operators prepare and run three replicates of each QC sample.
-
Analyze Data:
-
Precision: Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV) for the replicates at each concentration. For intra-assay precision, a %CV of <10% is generally acceptable. For inter-assay precision, <15% is a common target.
-
Accuracy: Determine the concentration of the QC samples from the standard curve. Calculate the percent recovery: (Measured Concentration / Theoretical Concentration) x 100. An acceptable range for accuracy is typically 85-115%.
-
Section 4: Navigating Pitfalls - Compound Interference
A significant drawback of fluorescence-based assays is their susceptibility to interference from compounds within the test sample, a critical concern in drug screening.[10][11][12]
-
Autofluorescence: Test compounds may themselves be fluorescent, emitting light in the same wavelength range as this compound and creating a false positive signal.[11]
-
Quenching/Inner Filter Effect: Compounds can absorb the excitation light intended for the fluorophore or the emitted light from it, leading to a false negative signal.[11][13] This is especially common with colored compounds.
Protocol 4.1: Counter-Screen for Fluorescent Interference
-
Prepare Plates: In a multi-well plate, add assay buffer and the test compound at its final screening concentration.
-
Read Fluorescence: Read the plate at the same excitation/emission wavelengths used for the main assay.
-
Analyze: Any compound producing a signal significantly above the buffer-only background is a potential fluorescent interferer and should be flagged.
Section 5: Comparative Analysis - Alternative Assay Methodologies
While the this compound assay is robust, no single method is perfect for every application. Understanding the alternatives is key to selecting the right tool for your research.
| Methodology | Principle | Sensitivity | Throughput | Data Type | Key Advantages | Key Disadvantages |
| AQ Fluorescent Assay | Enzymatic cleavage releases a fluorescent quinoxalinone derivative. | High | High | Kinetic or Endpoint | High sensitivity; suitable for HTS; allows kinetic reads. | Susceptible to fluorescent compound interference and quenching.[11][13] |
| Luminescent Assay (e.g., Caspase-Glo®) | Enzyme activity is coupled to a luciferase reaction that produces light.[14] | Very High | High | Endpoint | Extremely sensitive; less interference from fluorescent compounds. | Generally more expensive; endpoint only; potential for luciferase inhibitors. |
| Western Blot (Cleaved Substrates) | Antibody-based detection of cleaved caspase substrates (e.g., PARP) or the cleaved caspase itself.[4][15] | Moderate | Low | Endpoint (Semi-Quantitative) | Provides visual confirmation of specific protein cleavage; assesses downstream events. | Low throughput; semi-quantitative at best; labor-intensive. |
| Activity-Based Probes (ABPs) | A fluorescently-labeled probe that covalently and irreversibly binds to the active site of the enzyme.[16] | High | Moderate | Endpoint | Directly labels active enzyme population; can be used in complex lysates and for imaging. | Binding is irreversible; may have off-target labeling; requires gel or imaging analysis. |
| Flow Cytometry (e.g., CellEvent™) | A cell-permeant substrate becomes fluorescent upon cleavage, labeling individual apoptotic cells.[5] | High (Single-Cell) | Moderate | Endpoint (Single-Cell) | Provides single-cell resolution; allows for multiplexing with other markers. | Requires a flow cytometer; not suitable for purified enzyme or lysate screening. |
Conclusion
References
- Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. (n.d.). SpringerLink.
- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023, March 24). JoVE.
- Verifying Caspase-3/7 Activation: A Comparative Guide to Confirmation Methods. (n.d.). Benchchem.
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- Validation of the assay. White plate fluorescence assay was validated... (n.d.). ResearchGate.
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- (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 10). ResearchGate.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). PubMed.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015, December 7). NCBI Bookshelf.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
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- Caspase Protocols in Mice. (n.d.). PubMed Central - NIH.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PubMed Central - NIH.
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A Comparative Guide to 7-Amino-2(1H)-quinoxalinone and Its Alternatives for Advanced Fluorescence Applications
<_ _>
For: Researchers, scientists, and drug development professionals
Introduction: The Rise of the Quinoxalinone Scaffold
In the dynamic landscape of fluorescence imaging and sensing, the selection of an appropriate fluorophore is a critical decision that dictates the sensitivity, specificity, and robustness of an assay.[1] While classic dyes like fluorescein and rhodamine have been foundational, their inherent limitations, such as low photostability and small Stokes shifts, have propelled the search for superior alternatives.[2] Among the most promising emerging classes are quinoxaline derivatives, heterocyclic aromatic compounds recognized for their chemical stability and tunable photophysical properties.[2][3]
This guide provides an in-depth, objective comparison of 7-Amino-2(1H)-quinoxalinone, a representative of the quinoxalinone family, against other prevalent fluorescent probes. We will delve into its performance characteristics, supported by experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications, from cellular imaging to high-throughput screening.
Core Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent probe is defined by key performance metrics: its absorption (excitation) and emission wavelengths, Stokes shift (the separation between excitation and emission maxima), quantum yield (Φ), and photostability.[2][4] Quinoxalinone derivatives, including this compound, often exhibit compelling advantages in these areas.[2][5]
The 7-amino substitution on the quinoxalinone core acts as a powerful electron-donating group, creating a "push-pull" system that is highly sensitive to the local environment.[6][7] This sensitivity manifests as a notable solvatochromic effect, where the emission wavelength shifts to longer wavelengths (a bathochromic shift) in more polar solvents.[6][7] For instance, the emission maximum of this compound shifts from 421 nm in toluene to 489 nm in aqueous PBS buffer, demonstrating its potential as an environmental sensor.[6][8]
Below is a comparative summary of this compound's properties against widely used fluorescent dyes.
| Parameter | This compound | Fluorescein (FITC) | Rhodamine B | Cyanine (Cy3) |
| Excitation Max (λex, nm) | ~366[8] - 450 | ~495 | ~555 | ~550 |
| Emission Max (λem, nm) | 421 - 489 (Solvent Dependent)[6][8] | ~520 | ~580 | ~570 |
| Stokes Shift (nm) | ~55 - 123 | ~25 | ~25 | ~20 |
| Quantum Yield (Φ) | Moderate to High (Derivative Dependent)[2] | ~0.9 | ~0.3 - 0.7 | ~0.15 |
| Photostability | High [2] | Low[1] | Moderate[1] | Moderate |
Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions.[2]
Key Insights from the Data:
-
Large Stokes Shift: this compound and its derivatives can exhibit significantly larger Stokes shifts compared to traditional dyes. This is a crucial advantage for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging applications.[2]
-
High Photostability: Enhanced photostability is a hallmark of the quinoxaline scaffold.[2] This resistance to photobleaching allows for longer or more intense imaging experiments without the rapid signal degradation that plagues dyes like fluorescein.[1][2]
-
Tunable Emission: The sensitivity of the quinoxalinone core to its environment allows for the rational design of probes with emissions spanning the visible spectrum, a feature that is less accessible with single-scaffold dyes like fluorescein.[9][10]
Application-Specific Performance: pH Sensing
The inherent pH sensitivity of the quinoxaline scaffold makes it an excellent candidate for developing pH sensors.[7][11] The nitrogen atoms in the heterocyclic ring can be protonated under acidic conditions, altering the electronic structure and, consequently, the photophysical properties of the molecule.[3][11]
In the case of this compound, a decrease in fluorescence emission is observed under strongly acidic (pH 2.2) and strongly basic (pH 12.9) conditions.[6] This predictable response allows for the development of ratiometric or "turn-off" probes for specific pH ranges.
| Feature | Quinoxalinone-Based pH Probe | BCECF | SNARF |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) / Photoinduced Electron Transfer (PET)[12] | pH-dependent equilibrium of phenol and phenolate | pH-dependent equilibrium of phenol and phenolate |
| pH Range | Tunable (acidic to basic)[7][12] | ~6.5 - 7.5 | ~7.0 - 8.0 |
| Response Type | Ratiometric or Intensometric[13] | Ratiometric | Ratiometric |
| Photostability | Generally High[2] | Moderate | Moderate |
Experimental Protocols: Characterizing a Novel Fluorescent Probe
To ensure scientific integrity and reproducibility, the characterization of any new fluorescent probe must follow standardized, self-validating protocols. Here, we outline the essential methodologies for determining quantum yield and photostability.
Protocol 1: Relative Fluorescence Quantum Yield (Φ) Determination
The fluorescence quantum yield is a measure of the efficiency of converting absorbed photons into emitted photons.[14][15][16] The most common and reliable method is the comparative method, which uses a well-characterized standard.[16]
Causality: This protocol relies on the principle that if two solutions (a standard and a test sample) have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[16]
Materials:
-
Fluorimeter (e.g., Agilent Cary Eclipse)[15]
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent of choice (the same for both standard and sample)
Procedure:
-
Prepare a series of dilutions for both the test compound and the quantum yield standard in the same solvent. The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[1]
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Calculate the gradient (slope) of the straight line for each plot.[16]
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
Protocol 2: Photostability Assessment
Photostability measures the probe's resistance to photochemical degradation upon exposure to light.[1] A common method is to monitor the decrease in fluorescence intensity over time under constant illumination.[1][17]
Causality: By exposing a sample to a high-intensity light source, we accelerate the photobleaching process. The rate of fluorescence decay provides a quantifiable measure of the probe's photostability. Comparing this rate across different dyes under identical conditions offers a direct assessment of their relative durability.[17]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Solutions of the dyes to be tested at a known concentration.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample of the fluorescent probe on a microscope slide.
-
Focus on a region of interest and acquire an initial image (Time = 0) using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
Quantify the mean fluorescence intensity of the region of interest in each image.
-
Normalize the intensity values to the initial intensity (at Time = 0).
-
Plot the normalized fluorescence intensity versus time. A slower decay curve indicates higher photostability.
Conclusion and Future Outlook
This compound and the broader quinoxalinone family represent a significant advancement in fluorescent probe technology.[2][5] Their superior photostability, large Stokes shifts, and tunable environmental sensitivity offer compelling advantages over traditional fluorophores for demanding applications in cell biology, drug discovery, and diagnostics.[2][7] As synthetic methodologies continue to evolve, we can anticipate the development of next-generation quinoxalinone probes with even more refined properties, including near-infrared (NIR) emission for deep-tissue imaging and enhanced specificity for a wide array of biological analytes.[18][19] The adoption of these advanced probes will be pivotal in illuminating the complex molecular processes that govern life.
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Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. Available from: [Link]
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Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. Available from: [Link]
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Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Royal Society of Chemistry. Available from: [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available from: [Link]
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A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available from: [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 7-Amino-2(1H)-quinoxalinone-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and interpreting cross-reactivity studies for 7-Amino-2(1H)-quinoxalinone-based kinase inhibitors. We will delve into the causality behind experimental choices, compare key methodologies, and present data in a clear, actionable format to support robust drug discovery programs.
Introduction: The Quinoxalinone Scaffold and the Double-Edged Sword of Selectivity
The this compound core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds targeting a wide range of enzymes.[1][2] In the realm of oncology and inflammatory diseases, this scaffold has shown significant promise in the development of potent kinase inhibitors.[3][4] Kinases, a family of over 500 enzymes in the human genome, are central regulators of cellular signaling and represent one of the most critical target classes in modern drug discovery.[5][6]
However, the highly conserved nature of the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[7] Cross-reactivity, or the inhibition of unintended "off-target" kinases, can be a significant liability leading to cellular toxicity. Conversely, it can be strategically leveraged as "polypharmacology" to inhibit multiple disease-relevant pathways simultaneously.[7][8] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of its preclinical development. This guide will compare and detail the essential biochemical and cell-based methodologies required for this critical evaluation.
Part 1: Biochemical Profiling — Quantifying Direct Kinase Inhibition
Biochemical assays are the first line of inquiry, providing a direct measure of an inhibitor's ability to block the catalytic activity of purified kinases.[9] These assays are indispensable for determining intrinsic potency (e.g., IC50 values) and for broad screening against large kinase panels to map the initial selectivity landscape.
Key Methodologies: A Comparative Overview
While numerous platforms exist, they can be broadly classified into activity assays and binding assays.[9]
-
Radiometric Assays: Long considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[9][10] Their direct detection mechanism, free from the interference of modified substrates or coupling enzymes, makes them highly reliable for validating other formats.[9]
-
Fluorescence-Based Assays (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular high-throughput alternative. They measure the phosphorylation of a biotinylated substrate by a kinase, followed by the addition of a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665. When the substrate is phosphorylated, the complex forms, bringing the Europium donor and Streptavidin-XL665 acceptor into proximity, generating a FRET signal.[10][11]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction. As the kinase consumes ATP, the luminescence signal produced by a luciferase enzyme decreases, providing an indirect measure of kinase activity.[6][12]
Experimental Protocol: TR-FRET Kinase Inhibition Assay
This protocol provides a step-by-step method for determining the IC50 value of a hypothetical inhibitor, Compound QX-A , against its target kinase.
Objective: To quantify the dose-dependent inhibition of a target kinase by Compound QX-A.
Materials:
-
Purified active kinase
-
Biotinylated substrate peptide
-
Compound QX-A (and control inhibitors) dissolved in DMSO
-
Assay Buffer (specific to the kinase)
-
ATP solution
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665
-
384-well assay plates
-
TR-FRET compatible plate reader
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound QX-A in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: Add the diluted Compound QX-A or DMSO vehicle control to the wells of a 384-well plate.[10]
-
Kinase/Substrate Addition: Add a pre-mixed solution of the kinase and its corresponding biotinylated substrate peptide to each well.[10]
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate potency measurement.[8]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding a solution containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.[10]
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the formation of the detection complex.[10]
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound QX-A relative to the DMSO control. Fit the resulting data to a dose-response curve using non-linear regression to determine the IC50 value.
Part 2: Cellular Assays — Validating Target Engagement in a Physiological Milieu
While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[13] Cell-based assays are a critical next step to confirm that an inhibitor can permeate the cell membrane, engage its target at physiological ATP concentrations, and exert a functional effect.[14][15]
Key Methodologies: A Comparative Overview
-
Cellular Phosphorylation Assays (ELISA/Western Blot): These methods measure the phosphorylation status of a known downstream substrate of the target kinase.[14][16] A reduction in substrate phosphorylation upon inhibitor treatment provides evidence of target engagement. These assays are highly physiological but can be lower in throughput and depend on the availability of high-quality phospho-specific antibodies.[16]
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein's thermal stability increases when bound to a ligand.[15] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. It provides direct evidence of target binding in intact cells or lysates.[15]
-
NanoBRET™ Target Engagement Assay: This is a high-throughput, live-cell method that measures compound binding to a specific protein target in real-time.[12][16] The target kinase is expressed as a fusion to a NanoLuc® luciferase enzyme (energy donor). A fluorescent tracer that binds to the kinase is added to the cells, acting as the energy acceptor. When a test compound is added, it competes with the tracer for binding to the kinase, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[12][15]
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantify the affinity and residence time of Compound QX-A at its target kinase in living cells.
Materials:
-
Cells engineered to express the target kinase-NanoLuc® fusion protein.
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (specific for the kinase or kinase family)
-
Compound QX-A
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Methodology:
-
Cell Preparation: Culture and harvest cells expressing the kinase-NanoLuc® fusion. Resuspend the cells in Opti-MEM®.
-
Compound & Tracer Addition: In a 96-well plate, add Compound QX-A at various concentrations. Then, add the NanoBRET™ Tracer to all wells.
-
Cell Addition: Add the cell suspension to the wells containing the compound and tracer.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at 37 °C in a CO₂ incubator to allow the system to reach equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate, which is cell-permeable and generates the luciferase signal. The Extracellular NanoLuc® Inhibitor is included to quench any signal from non-internalized fusion protein.
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (luciferase) and acceptor (tracer) signals separately.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the concentration of Compound QX-A and fit to a binding curve to determine the IC50, which reflects the compound's cellular potency.
Part 3: Comparative Data Analysis — Building the Selectivity Profile
The ultimate goal of these studies is to build a comprehensive selectivity profile. Data should be collated from a broad kinase panel screen (e.g., >300 kinases) to compare the potency of new inhibitors against established alternatives.
Below is a hypothetical but representative dataset comparing our lead, Compound QX-A , with two alternative inhibitors against a small, focused panel of kinases. This illustrates how data can be structured to reveal selectivity patterns.
| Kinase Target | Compound QX-A (IC50, nM) | Alternative 1 (IC50, nM) | Alternative 2 (IC50, nM) | Kinase Family / Pathway | Comments |
| MAP2K1 (MEK1) | 8 | 15 | 120 | MAPK Pathway | Primary On-Target |
| MAP2K2 (MEK2) | 12 | 20 | 150 | MAPK Pathway | High on-target family selectivity |
| BRAF | >10,000 | 8,500 | 5,200 | MAPK Pathway | Selective against upstream kinase |
| MAPK1 (ERK2) | >10,000 | >10,000 | 9,800 | MAPK Pathway | Selective against downstream kinase |
| CDK2 | 450 | >10,000 | 75 | Cell Cycle | Significant Off-Target (QX-A) |
| PIK3CA | 8,900 | 250 | >10,000 | PI3K/Akt Pathway | Significant Off-Target (Alt 1) |
| GSK3B | 1,200 | 4,500 | 950 | PI3K/Akt Pathway | Moderate off-target activity |
| SRC | 2,500 | 3,100 | 1,800 | Tyrosine Kinase | Weak off-target activity |
Interpretation:
-
Compound QX-A is highly potent and selective for its primary targets (MEK1/2) within the MAPK pathway. However, it displays a significant off-target liability against CDK2, a cell cycle kinase. This could lead to unintended effects on cell proliferation.
-
Alternative 1 is also a potent MEK inhibitor but suffers from major off-target activity against PI3K, which could confound cellular results and cause toxicity.
-
Alternative 2 is the least potent MEK inhibitor but demonstrates the "cleanest" profile, with its only notable off-target activity being weak inhibition of GSK3B.
Part 4: Structure-Activity Relationships (SAR) and Selectivity
Understanding the SAR of the this compound scaffold is key to rationally designing more selective inhibitors.[17][18] Molecular modeling and experimental data often reveal that specific substitutions can dramatically alter the selectivity profile.[18]
-
C3-Position: Modifications at the C3 position often project into the solvent-exposed region of the ATP-binding pocket. Bulky or hydrophobic groups here can enhance potency but may also create new interactions with off-target kinases.[17][19]
-
C7-Amino Group: The amino group at the C7 position is a critical hydrogen-bonding moiety. Altering the substituents on this amine can fine-tune interactions with the "hinge" region of the kinase, a key determinant of binding affinity and selectivity.[19]
-
Other Positions (e.g., C6): Substituents at other positions on the quinoxalinone ring, such as a nitro group at C6, can modulate the electronic properties of the molecule and influence long-range interactions within the binding pocket, thereby enhancing activity and selectivity.[17]
By systematically modifying these positions and profiling the resulting analogs using the assays described above, medicinal chemists can iteratively optimize a lead compound to minimize off-target effects while retaining or improving on-target potency.
Conclusion
The evaluation of cross-reactivity is a critical, data-driven process in the development of this compound-based inhibitors. A scientifically sound investigation demands a tiered approach, beginning with broad, direct biochemical profiling to map the selectivity landscape, followed by validation of on- and off-target engagement in a more physiologically relevant cellular context. By integrating robust biochemical and cellular data with an understanding of the scaffold's structure-activity relationships, research teams can make informed decisions, mitigate risks of toxicity, and ultimately develop safer and more effective kinase-targeted therapeutics.
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. Available from: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Available from: [Link]
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Wang, Y., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European journal of medicinal chemistry, 80, 383-392. Available from: [Link]
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Kuroda, J., et al. (2008). Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. Chemical & pharmaceutical bulletin, 56(5), 682-687. Available from: [Link]
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Wsol, V., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. International Journal of Molecular Sciences, 22(18), 10058. Available from: [Link]
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A Guide to Ensuring Reproducibility and Robustness in Assays Utilizing Quinoxalinone-Based Fluorescent Probes
For researchers, scientists, and professionals in drug development, the quest for reliable and reproducible assay data is paramount. Fluorescent probes are indispensable tools in this pursuit, offering high sensitivity and real-time detection capabilities. Within the diverse world of fluorophores, the quinoxalinone scaffold has emerged as a versatile platform for developing novel probes with tunable photophysical properties.[1] This guide provides an in-depth comparison of assay performance when using a representative quinoxalinone-based probe, 7-Amino-2(1H)-quinoxalinone, versus a classic alternative, 7-Amino-4-Methylcoumarin (AMC). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for achieving robust and reproducible results in your own laboratory.
The Rise of Quinoxalinones: A Double-Edged Sword
Quinoxalinone derivatives are gaining traction due to their favorable photophysical characteristics, including significant Stokes shifts and high quantum yields, which can lead to improved signal-to-noise ratios in fluorescence imaging.[1] Their chemical structure allows for facile modifications, enabling the development of probes for a wide range of applications, from pH sensing to the detection of specific biomolecules.[2][3] However, like all fluorescent probes, they are not without their challenges. Issues such as photostability, background interference, and susceptibility to environmental factors can impact assay reproducibility and robustness.[4][5]
This guide will use a hypothetical pH-dependent fluorescence assay to illustrate these points, comparing the performance of this compound with the well-established blue-fluorescent probe, 7-Amino-4-Methylcoumarin (AMC).
Comparative Analysis: this compound vs. 7-Amino-4-Methylcoumarin (AMC)
To provide a clear comparison, we will examine the key performance attributes of each fluorescent probe in the context of a pH-sensing assay. The following data is a representative summary based on the known properties of these classes of compounds.
| Parameter | This compound | 7-Amino-4-Methylcoumarin (AMC) | Significance for Assay Robustness |
| Excitation Max (λex) | ~366 nm | ~350 nm | Proximity to common laser lines and potential for autofluorescence interference. |
| Emission Max (λem) | ~489 nm | ~450 nm | Spectral separation from excitation and other fluorophores in multiplexed assays. |
| Quantum Yield (Φ) | Moderate to High | High | Higher quantum yield leads to brighter signal and better sensitivity. |
| Photostability | Moderate | Moderate to Low | Higher photostability allows for longer exposure times and more consistent readings. |
| pH Sensitivity (pKa) | Dependent on substitution | Broadly used as a pH indicator | The pKa of the probe determines the optimal pH range for the assay. |
| Solvatochromism | Pronounced | Moderate | Sensitivity of fluorescence to solvent polarity can be a source of variability.[2] |
Experimental Protocols: A Framework for Reproducibility
The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data.
Protocol 1: Characterization of pH-Dependent Fluorescence
This protocol details the steps to determine the pH-dependent fluorescence profile of a given probe.
Materials:
-
This compound (or alternative probe)
-
7-Amino-4-Methylcoumarin (AMC)
-
Phosphate-buffered saline (PBS), 0.1 M
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each fluorescent probe in DMSO.
-
Working Solution Preparation: Prepare a 10 µM working solution of each probe in a series of PBS buffers with pH values ranging from 2 to 12. Adjust the pH of the PBS using HCl or NaOH.
-
Plate Loading: Pipette 100 µL of each working solution into triplicate wells of the 96-well plate.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for each probe.
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pKa and optimal pH range for each probe.
Protocol 2: Assessment of Photostability
This protocol measures the rate of photobleaching, a critical parameter for assay robustness.
Materials:
-
Working solutions of each probe at their optimal pH (as determined in Protocol 1)
-
Fluorescence microscope with a high-intensity light source
Procedure:
-
Sample Preparation: Prepare a slide with a droplet of the working solution for each probe.
-
Initial Fluorescence Measurement: Capture an initial fluorescence image of the droplet.
-
Continuous Excitation: Expose the droplet to continuous excitation from the microscope's light source.
-
Time-Lapse Imaging: Capture fluorescence images at regular intervals (e.g., every 30 seconds) for a total of 10 minutes.
-
Data Analysis: Quantify the fluorescence intensity of the droplet in each image and plot it as a function of time. The rate of intensity decay indicates the photostability of the probe.
Visualizing the Workflow: A Path to Robust Data
The following diagram illustrates the logical workflow for evaluating and comparing fluorescent probes to ensure assay robustness.
Caption: Workflow for Fluorescent Probe Evaluation and Assay Validation.
Causality in Experimental Design: Explaining the "Why"
-
Why triplicate wells? Using replicates is fundamental to assessing the precision and identifying outliers in your measurements, which is the first step towards ensuring reproducibility.
-
Why a broad pH range? Characterizing a probe over a wide pH range is crucial to understanding its limitations and identifying the optimal conditions for a stable and sensitive assay.[6] The fluorescence of many compounds, including quinoxalinones, can be highly pH-dependent.[7][8]
-
Why measure photostability? Photobleaching can be a significant source of error in fluorescence-based assays, leading to a decrease in signal over time and affecting the accuracy of kinetic measurements.[9] Understanding a probe's photostability is key to designing robust experimental protocols.
Mitigating Common Pitfalls for Enhanced Robustness
-
Control for Autofluorescence: Biological samples often contain endogenous fluorescent molecules that can interfere with the assay signal.[5] It is essential to run parallel control experiments with unstained samples to quantify and subtract this background fluorescence.
-
Validate with an Orthogonal Method: Whenever possible, validate the results of your fluorescence-based assay with a non-fluorescent method to confirm the findings and ensure the probe is not introducing artifacts.
-
Standardize Instrumentation: Ensure that the settings on your fluorescence reader or microscope (e.g., excitation/emission wavelengths, gain, exposure time) are consistent across all experiments to minimize instrument-dependent variability.
-
Assess Probe Specificity: For assays designed to detect a specific analyte, it is critical to test for cross-reactivity with other structurally similar molecules that may be present in the sample.[10]
Conclusion: A Path Towards Reliable Data
The choice of a fluorescent probe is a critical decision that can significantly impact the reproducibility and robustness of an assay. While novel scaffolds like this compound offer exciting possibilities, they must be rigorously evaluated against established alternatives. By following systematic and self-validating protocols, researchers can fully characterize the performance of their chosen probes and develop robust assays that yield reliable and reproducible data. This commitment to scientific integrity is the cornerstone of advancing drug discovery and development.
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Renault, K., Renard, P.-Y., & Sabot, C. (n.d.). Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. ResearchGate. Retrieved from [Link]
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Galeano-López, C. A., et al. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. National Institutes of Health. Retrieved from [Link]
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Renault, K., et al. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. Royal Society of Chemistry. Retrieved from [Link]
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S. Hosseini, et al. (2024, October 15). Small Molecule Quinoxaline Fluorescent Probe for AcO- Real-Time Detection in Vivo. Preprints.org. Retrieved from [Link]
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Klymchenko, A. S., et al. (n.d.). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. National Institutes of Health. Retrieved from [Link]
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Singh, J., & Mishra, S. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]
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Zhang, J., et al. (2022). Rational Design of Quinoxalinone-Based Red-Emitting Probes for High-Affinity and Long-Term Visualizing Amyloid-β In Vivo. PubMed. Retrieved from [Link]
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A Researcher's Guide to Control Experiments for 7-Amino-2(1H)-quinoxalinone-Based Cellular Imaging
The Imperative of Controls in Fluorescence Microscopy
The following sections detail the essential control experiments for any new fluorescent probe, using 7-Amino-2(1H)-quinoxalinone as a case study. We will explore how its performance characteristics are expected to compare with established dyes like Fluorescein, Rhodamine, DAPI, and MitoTracker, providing the rationale and step-by-step protocols for these critical validation assays.
Performance Benchmark 1: Photostability
Photostability, the resistance of a fluorophore to photochemical degradation upon exposure to excitation light, is a cornerstone of reliable quantitative imaging.[3] Probes with poor photostability can lead to a diminishing signal over time, which can be mistaken for a biological phenomenon, such as protein degradation or trafficking. Quinoxaline-based probes are generally reported to possess high photostability, a significant advantage over traditional dyes like fluorescein which is known for its rapid photobleaching.[3][4]
Comparative Photobleaching Assay
This experiment aims to quantify and compare the photobleaching rate of this compound with other commonly used fluorophores.
Experimental Workflow for Photobleaching Assay
Caption: Workflow for comparing the photostability of fluorescent dyes.
Data Presentation: Photostability Comparison
| Fluorescent Probe | Time to 50% Intensity (t½) (seconds) | Relative Photostability |
| This compound | Hypothetical: >300 | Expected: High |
| Fluorescein | Hypothetical: ~30-60 | Low |
| Alexa Fluor 488 | Hypothetical: >300 | High |
| Rhodamine B | Hypothetical: ~120-180 | Moderate |
Note: The hypothetical values are for illustrative purposes and the actual results will depend on the specific experimental conditions.
Interpretation and Causality: A slower decay in fluorescence intensity indicates higher photostability. The superior photostability of quinoxaline derivatives and Alexa Fluor dyes compared to fluorescein is attributed to their more robust chemical structures, which are less susceptible to photo-induced chemical reactions.[3][4]
Performance Benchmark 2: Cytotoxicity
An ideal fluorescent probe for live-cell imaging should have minimal impact on cellular health and function. Cytotoxicity assays are crucial to determine the concentration range at which a probe can be used without inducing cell stress, apoptosis, or necrosis, which could confound the interpretation of experimental results.[5] Quinoxaline derivatives have been investigated for their cytotoxic effects, with some exhibiting anti-cancer properties at higher concentrations.[5][6][7] Therefore, it is essential to establish a safe working concentration for imaging applications.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Experimental Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound and control compounds (e.g., a known cytotoxic drug as a positive control and vehicle as a negative control). Incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity Comparison
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | To be determined experimentally |
| Doxorubicin (Positive Control) | HeLa | ~0.1 - 1 |
| Hoechst 33342 | HeLa | ~1 - 10 |
| MitoTracker Red CMXRos | HeLa | ~0.1 - 1 |
Note: IC50 values are highly dependent on the cell line and incubation time.
Interpretation and Causality: A higher IC50 value indicates lower cytotoxicity. For live-cell imaging, it is crucial to use the probe at concentrations well below its IC50 value to minimize any potential impact on cellular physiology.
Performance Benchmark 3: Selectivity and Specificity
The utility of a fluorescent probe is often defined by its ability to specifically label a target of interest, be it a particular organelle or biomolecule. Control experiments are necessary to confirm the localization of the probe and to rule out non-specific staining.
Colocalization with Organelle-Specific Markers
To assess the organelle selectivity of this compound, a colocalization experiment with well-established organelle markers is performed. For instance, if the probe is hypothesized to target the nucleus or mitochondria, it would be co-stained with DAPI/Hoechst or MitoTracker, respectively.
Experimental Workflow for Colocalization Analysis
Caption: Workflow for assessing the organelle selectivity of a fluorescent probe.
Data Presentation: Colocalization Analysis
| Probe Combination | Pearson's Correlation Coefficient (PCC) | Interpretation |
| This compound + Hoechst 33342 | To be determined experimentally | A value close to 1 suggests high colocalization (nuclear). |
| This compound + MitoTracker Red | To be determined experimentally | A value close to 1 suggests high colocalization (mitochondrial). |
| This compound + ER-Tracker | To be determined experimentally | A value close to 0 suggests no significant colocalization. |
Interpretation and Causality: The PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A high PCC value for a given organelle marker suggests that the probe preferentially accumulates in that organelle. The physicochemical properties of the probe, such as its charge, lipophilicity, and specific binding moieties, determine its subcellular localization.[8]
Additional Essential Controls
Beyond these core performance benchmarks, a comprehensive validation of a new fluorescent probe should include:
-
Unlabeled Control: To assess the level of cellular autofluorescence in the spectral channel of the probe. This is crucial for setting the appropriate imaging parameters and for accurate signal quantification.
-
Vehicle Control: To ensure that the solvent used to dissolve the probe (e.g., DMSO) does not have any adverse effects on the cells at the final working concentration.
-
Positive and Negative Controls: For functional imaging assays, it is important to include conditions that are known to induce or inhibit the biological process being monitored to confirm that the probe is responding as expected.[9]
Conclusion: A Framework for Rigorous Probe Validation
References
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- BenchChem. (2025). A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes. BenchChem.
- Ghareb, N., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2949.
- BenchChem. (2025). Head-to-Head Comparison of Quinoxalinone-Based Probes for Biomedical Research. BenchChem.
- Renault, K., et al. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry, 41(19), 10566-10573.
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- Zhang, H., et al. (2024). Small Molecule Quinoxaline Fluorescent Probe for AcO- Real-Time Detection in Vivo. ACS Omega.
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Benchmarking 7-Amino-2(1H)-quinoxalinone Against Olaparib: A Comparative Guide for PARP-1 Inhibition
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring DNA damage repair deficiencies, such as those with BRCA1/2 mutations. Olaparib, a potent PARP inhibitor, has paved the way for this class of drugs. This guide provides a comprehensive technical comparison between the well-established PARP inhibitor, Olaparib, and the emerging potential of 7-Amino-2(1H)-quinoxalinone and its derivatives as PARP-1 inhibitors.
This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for cancer therapy. We will delve into the mechanism of action, present available inhibitory data, and provide detailed experimental protocols for comparative analysis.
Introduction to PARP-1 Inhibition and the Candidates
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair. PARP-1 is a key player in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks. In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage, ultimately resulting in synthetic lethality and cancer cell death.
Olaparib , sold under the brand name Lynparza, is a first-in-class PARP inhibitor approved by the FDA for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[1] Its mechanism of action involves competitive inhibition of the NAD+ binding site of PARP enzymes, which blocks the repair of single-strand DNA breaks.[2] This leads to the formation of cytotoxic double-strand breaks during DNA replication, which are particularly lethal to cancer cells with deficient HR repair.
The quinoxalinone scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted the potential of quinoxaline-based derivatives as potent PARP-1 inhibitors.[2][3] While direct experimental data on the PARP-1 inhibitory activity of the parent compound, this compound, is limited in publicly available literature, the evaluation of its derivatives provides a strong rationale for its investigation as a potential PARP-1 inhibitor.
Comparative Analysis: Efficacy and Mechanism
| Compound | PARP-1 IC50 (nM) | Reference |
| Olaparib | 4.40 | [2] |
| Quinoxaline Derivative 8a | 2.31 | [3] |
| Quinoxaline Derivative 5 | 3.05 | [3] |
As the table demonstrates, certain quinoxaline-based derivatives exhibit potent PARP-1 inhibitory activity, with IC50 values in the low nanomolar range, even surpassing that of Olaparib in some cases.[2][3] This suggests that the quinoxalinone core can serve as a promising scaffold for the design of novel PARP-1 inhibitors.
The proposed mechanism of action for these quinoxaline derivatives is similar to that of Olaparib, involving competitive binding to the nicotinamide binding pocket of PARP-1. Molecular docking studies of these derivatives have shown interactions with key amino acid residues within the active site, supporting this hypothesis.[2]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PARP-1 signaling pathway and a general workflow for comparing the inhibitory activities of this compound and Olaparib.
Caption: PARP-1 signaling pathway and the mechanism of synthetic lethality.
Caption: Experimental workflow for comparing PARP-1 inhibitors.
Experimental Protocols
To facilitate further research and direct comparison, we provide the following detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro PARP-1 Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1 activity.
Materials:
-
Recombinant Human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
DNA-intercalating dye (e.g., PicoGreen™)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagent Solutions:
-
Dilute recombinant PARP-1 enzyme to the desired concentration in PARP-1 Assay Buffer.
-
Prepare a stock solution of Histone H1 and activated DNA in the assay buffer.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (Olaparib) in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
PARP-1 Assay Buffer
-
Test or reference compound at various concentrations
-
Recombinant PARP-1 enzyme
-
Histone H1 and activated DNA mixture
-
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Initiate the Reaction:
-
Add NAD+ solution to each well to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Stop the Reaction and Detect:
-
Stop the reaction by adding a PARP inhibitor at a high concentration (e.g., Olaparib).
-
Add the DNA-intercalating dye to each well.
-
Incubate for 5 minutes at room temperature.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cell Viability Assay (MTT) in BRCA-mutated Cancer Cells
This protocol measures the cytotoxic effect of the inhibitors on cancer cells with a BRCA mutation, leveraging the principle of synthetic lethality.
Materials:
-
BRCA-mutated cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium
-
96-well clear microplate
-
Test compound (this compound) and reference compound (Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader with absorbance capabilities
Procedure:
-
Cell Seeding:
-
Seed the BRCA-mutated cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and reference compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using a non-linear regression curve fit.
-
Physicochemical Properties
The physicochemical properties of a compound are critical for its drug-like characteristics, including solubility and stability, which in turn affect its bioavailability and formulation.
Olaparib is known to have low aqueous solubility, which can present challenges for oral absorption.[4] It is a stable, non-hygroscopic solid.[5]
The physicochemical properties of this compound are not as extensively documented in the public domain. Generally, quinoxaline derivatives can have a range of solubilities depending on their substituents. Amino groups can potentially increase aqueous solubility. Further experimental characterization of the solubility and stability of this compound under physiological conditions is warranted.
Conclusion and Future Directions
While Olaparib has set a high bar for PARP inhibitors, the quinoxalinone scaffold presents a promising avenue for the discovery of novel and potent inhibitors. The available data on quinoxaline derivatives suggest that compounds from this class can exhibit superior in vitro PARP-1 inhibitory activity compared to Olaparib.
This guide provides a framework for the direct, head-to-head comparison of this compound with Olaparib. The provided experimental protocols are robust and widely accepted methodologies for such evaluations.
Future research should focus on:
-
Directly measuring the PARP-1 inhibitory activity (IC50) of this compound.
-
Evaluating its cytotoxic effects in a panel of BRCA-mutated and BRCA-proficient cancer cell lines to confirm synthetic lethality.
-
Characterizing its physicochemical properties, including solubility and stability, to assess its drug-like potential.
-
Conducting structure-activity relationship (SAR) studies to optimize the quinoxalinone scaffold for improved potency and selectivity.
By systematically benchmarking this compound and its derivatives against established inhibitors like Olaparib, the scientific community can further enrich the pipeline of targeted therapies for cancers with DNA repair deficiencies.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Amino-2(1H)-quinoxalinone Derivatives
The 7-amino-2(1H)-quinoxalinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its inherent structural features, particularly the hydrogen bond donors and acceptors, make it an ideal starting point for developing potent inhibitors of enzymes like kinases, which are pivotal in oncology and inflammatory diseases.[3][4] However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A promising low-nanomolar IC50 value from an in vitro assay is no guarantee of in vivo success.
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this compound derivatives. We will dissect the experimental data, explain the causality behind methodological choices, and explore the critical factors that govern the translation of preclinical data from the lab bench to animal models. Our focus is to provide researchers, scientists, and drug development professionals with a clear, objective framework for evaluating this important class of compounds.
The In Vitro to In Vivo Translation: A Fundamental Hurdle
The drug discovery pipeline is a multi-stage process designed to de-risk candidates as they advance. Early-stage in vitro assays are designed for high-throughput screening and mechanistic validation in a controlled, simplified environment. In contrast, in vivo studies introduce the full complexity of a physiological system, including Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential off-target toxicity. The transition between these stages is often the "valley of death" for many promising compounds.
Caption: The drug discovery pipeline from in vitro to in vivo stages.
Case Study 1: Quinoxalinone Derivatives as Kinase Inhibitors
Kinase inhibitors are a major focus for quinoxalinone derivatives, with compounds developed to target enzymes like Epidermal Growth Factor Receptor (EGFR), Apoptosis Signal-regulating Kinase 1 (ASK1), and Janus Kinases (JAKs) involved in cancer and inflammation.[3][5][6]
In Vitro Efficacy Assessment
The primary goal of in vitro testing is to quantify a compound's direct effect on its molecular target and its subsequent impact on cellular functions.
-
Enzymatic Assays: These cell-free assays directly measure the inhibition of the kinase's catalytic activity. The result, typically an IC50 value, represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This is the purest measure of target engagement.
-
Cell-Based Assays: These assays measure the compound's effect on whole cells. For anticancer agents, this often involves viability assays (e.g., MTT, MTS) on cancer cell lines that overexpress the target kinase. The resulting EC50 value reflects not only target inhibition but also the compound's ability to penetrate cell membranes and exert a biological effect.
Table 1: Representative In Vitro Data for Quinoxalinone-Based Kinase Inhibitors
| Compound Class | Target Kinase | In Vitro Assay | Potency (IC50/EC50) | Reference |
| Quinoxaline Derivative | ASK1 | Enzymatic Assay | IC50 = 30.17 nM | [5] |
| Quinoxalinone-Pyrazolone | JAK2 | Kinase Assay | Potent Inhibition | [6] |
| Quinoxalinone-Pyrazolone | TF-1 Cells (JAK2 WT) | Cell Growth Assay | IC50 = 15.53 µM | [6] |
| Quinoxalinone-Pyrazolone | HEL Cells (JAK2 V617F) | Cell Growth Assay | IC50 = 17.90 µM | [6] |
| Quinoxalin-2(1H)-one Series | EGFR | Kinase Assay | Active Inhibition | [3] |
Note: Data is synthesized from multiple sources to illustrate typical results.
The disparity between the potent ASK1 enzymatic IC50 (30.17 nM) and the micromolar cellular IC50 for the JAK2 inhibitor highlights a common theme: enzymatic potency does not always translate directly to cellular potency.[5][6] This can be due to poor cell permeability, efflux by cellular pumps, or compound instability in culture media.
Caption: Simplified EGFR signaling pathway inhibited by quinoxalinones.
In Vivo Efficacy Assessment
In vivo studies are essential to understand how a compound behaves in a complex biological system. For anticancer quinoxalinones, the gold standard is often a mouse xenograft model.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Efficacy is measured by the degree of tumor growth inhibition (TGI).
-
Pharmacokinetic (PK) Studies: These studies are crucial for bridging the in vitro/in vivo gap. They measure the concentration of the drug in the blood and tissues over time, determining its absorption, distribution, metabolism, and excretion (ADME). A compound can have an excellent in vitro IC50, but if it is metabolized too quickly or fails to reach the tumor at a sufficient concentration, it will show no in vivo efficacy.
A key challenge is that direct in vivo efficacy data for many specific this compound derivatives is not always published in conjunction with the initial in vitro screening. However, principles from related studies are informative. For example, physiologically based pharmacokinetic (PBPK) models have been developed for quinoxaline derivatives, allowing researchers to simulate and predict tissue distribution, which is critical for anticipating in vivo outcomes.[7]
Case Study 2: Quinoxalinone Derivatives as Anti-inflammatory Agents
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties, often by targeting pathways that lead to the production of inflammatory mediators.[2][8]
In Vitro Efficacy Assessment
In vitro models of inflammation typically involve stimulating immune cells (like macrophages) with an inflammatory agent (like lipopolysaccharide, LPS) and measuring the ability of a compound to suppress the inflammatory response.
-
Cytokine Release Assays: Levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are measured by ELISA.
-
Enzyme Inhibition: Assays can measure the inhibition of enzymes like lipoxygenase (LOX), which are involved in producing inflammatory signaling molecules.
Table 2: In Vitro vs. In Vivo Anti-inflammatory Activity of Aminoalcohol-based Quinoxalines
| Compound | In Vitro Assay (Cytokine Levels) | In Vivo Model (Peritonitis) | In Vivo Outcome | Reference |
| DEQX | Decreased IL-1β and TNF-β levels (p < 0.05) | Leukocyte Migration | Significant Reduction (p < 0.01) | [2] |
| OAQX | Decreased IL-1β and TNF-β levels (p < 0.05) | Leukocyte Migration | Significant Reduction (p < 0.001) | [2] |
Here, the in vitro data (reduction of inflammatory cytokines) correlates well with the in vivo outcome (reduction of inflammatory cell migration).[2] This suggests that for these specific derivatives, the mechanism of action observed in cell culture is likely the primary driver of the effect seen in the animal model, and the compounds possess favorable enough pharmacokinetic properties to reach their target in vivo.
Structure-Activity Relationship (SAR): The Key to Translation
The chemical structure of a quinoxalinone derivative dictates both its in vitro potency and its in vivo fate. SAR studies systematically modify the core scaffold to optimize both properties simultaneously.
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Navigating the Hit Validation Cascade: A Comparative Guide to Orthogonal Confirmation of 7-Amino-2(1H)-quinoxalinone Screening Hits
In the landscape of early-stage drug discovery, the identification of "hits" from high-throughput screening (HTS) campaigns is a critical, yet preliminary, step. The journey from a promising initial finding to a validated lead compound is paved with rigorous scientific scrutiny, designed to eliminate false positives and build a robust data package for each candidate. This is particularly true for scaffolds such as 7-Amino-2(1H)-quinoxalinone, a privileged structure known to yield potent kinase inhibitors.[1][2][3] This guide provides a comprehensive comparison of orthogonal methods to confirm and characterize hits emerging from a hypothetical kinase inhibition screen centered around this chemical series.
The core principle of hit validation is the deployment of a cascade of assays, each employing a different detection modality or biological context, to corroborate the initial observation.[4] This multi-pronged approach is essential for building confidence that the observed activity is a result of direct, specific interaction with the intended target and not an artifact of the primary assay format. For researchers, scientists, and drug development professionals, a well-designed validation strategy is paramount to efficiently allocate resources and advance the most promising candidates.
The Hypothetical Primary Screen: A Kinase Inhibition Assay
For the purpose of this guide, we will consider a scenario where a library of this compound derivatives has been screened against a specific protein kinase (e.g., a receptor tyrosine kinase like VEGFR2 or a non-receptor tyrosine kinase like SRC) using a fluorescence-based biochemical assay.[5] Such assays are common in HTS due to their sensitivity and amenability to automation.[6] However, they are also susceptible to various forms of interference, including compound auto-fluorescence, light scattering, and non-specific protein aggregation, which can lead to false-positive results. Therefore, the subsequent validation steps are designed to systematically address these potential pitfalls.
A Multi-Tiered Approach to Hit Validation
A robust hit validation workflow progresses from high-throughput, less information-rich assays to lower-throughput, more detailed characterization methods. This "funneling" approach ensures that only the most promising compounds, with a high degree of confidence in their mechanism of action, proceed to more resource-intensive studies.
Caption: A tiered workflow for hit validation.
Tier 1: Initial Hit Confirmation and Biochemical Orthogonality
The first step in validating hits from the primary screen is to confirm their activity and rule out assay-specific artifacts.
Dose-Response Confirmation
Initially, hits identified at a single concentration in the primary screen must be re-tested in a dose-response format using the same assay. This confirms the inhibitory activity and establishes the potency (IC50) of the compound.
Orthogonal Biochemical Assays
To address the possibility of assay interference (e.g., fluorescence quenching or enhancement by the this compound scaffold), it is crucial to employ an orthogonal biochemical assay that utilizes a different detection method.[7] For a primary screen that was fluorescence-based, a luminescence-based assay, such as one that measures ATP consumption, would be an excellent choice.
| Assay Type | Principle | Advantages | Disadvantages | Typical Data Output |
| Primary: Fluorescence-Based (e.g., TR-FRET) | Measures the inhibition of substrate phosphorylation via changes in fluorescence resonance energy transfer. | High-throughput, sensitive. | Susceptible to interference from fluorescent compounds or light scattering. | IC50 |
| Orthogonal: Luminescence-Based (e.g., Kinase-Glo®) | Quantifies the amount of ATP remaining after the kinase reaction using a luciferase-based system. | High-throughput, less prone to fluorescence interference. | Indirect measure of kinase activity, can be affected by compounds that inhibit luciferase. | IC50 |
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the purified kinase, substrate, and varying concentrations of the this compound hit compound in a suitable kinase buffer.
-
Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates the luciferase reaction.
-
Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Tier 2: Biophysical Characterization of Direct Binding
Once a compound's inhibitory activity has been confirmed biochemically, the next critical step is to demonstrate that it directly binds to the target protein. Biophysical methods are indispensable for this purpose as they provide label-free and often solution-based evidence of interaction.[8][9][10]
Caption: Biophysical methods for confirming direct target engagement.
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method that measures the thermal stability of a protein in the presence and absence of a ligand.[11][12][13] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[14][15]
Experimental Protocol: Thermal Shift Assay
-
Reagent Preparation: Prepare a master mix containing the purified kinase and a fluorescent dye (e.g., SYPRO™ Orange) in a suitable buffer.
-
Plate Setup: Dispense the master mix into a 96- or 384-well PCR plate. Add the this compound compounds at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring fluorescence.
-
Data Analysis: As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the inflection point of this curve. A positive shift in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time.[16][17] It provides quantitative information on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Protocol: Surface Plasmon Resonance
-
Ligand Immobilization: Covalently immobilize the purified kinase onto the surface of a sensor chip.[18]
-
Analyte Injection: Inject a series of concentrations of the this compound compound over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase.
-
Data Analysis: Generate sensorgrams that show the binding and dissociation phases. Fit this data to a suitable binding model to determine the kinetic parameters (kon, koff) and the affinity (KD).
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[19][20][21][22] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[22]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Place the purified kinase in the sample cell of the calorimeter and the this compound compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the compound into the kinase solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the kinase. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters of the interaction.
| Biophysical Method | Principle | Key Parameters | Advantages | Disadvantages |
| Thermal Shift Assay (TSA) | Ligand-induced change in protein thermal stability. | ΔTm | High-throughput, low protein consumption. | Indirect measure of binding, may not detect all binders. |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a sensor surface. | kon, koff, KD | Real-time kinetic data, high sensitivity. | Requires protein immobilization which can affect activity, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | KD, n, ΔH, ΔS | Label-free, solution-based, provides full thermodynamic profile. | Lower throughput, requires larger amounts of protein and compound. |
Tier 3: Cellular Validation of Target Engagement and Functional Effects
Demonstrating direct binding to a purified protein is a significant step, but it is equally important to confirm that the compound engages its target in the complex environment of a living cell and elicits the expected biological response.[23][24]
Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of the thermal shift assay to the cellular environment.[4][25][26][27] It assesses target engagement by measuring the thermal stabilization of a target protein in intact cells upon compound treatment.[28][29]
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat cultured cells with the this compound compound or a vehicle control (DMSO).
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target kinase remaining at each temperature using a specific antibody-based method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the compound-treated cells indicates target engagement.
Downstream Signaling Assays
The ultimate validation of a kinase inhibitor is its ability to modulate the signaling pathway downstream of the target kinase.[30][31] This provides functional evidence of target inhibition in a physiological context.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Treat cells with the this compound compound at various concentrations for a specified time. It may be necessary to stimulate the signaling pathway of interest (e.g., with a growth factor) to induce phosphorylation of the downstream substrate.
-
Lysis: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
| Cellular Assay | Principle | Advantages | Disadvantages | Key Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in intact cells. | Measures direct target engagement in a cellular context. | Lower throughput than biochemical assays, requires specific antibodies. | Shift in the protein melting curve. |
| Downstream Signaling (e.g., Western Blot) | Measures the inhibition of phosphorylation of a known substrate of the target kinase. | Confirms functional activity in a physiological context. | Indirect measure of target engagement, can be affected by off-target effects. | Reduction in phospho-substrate levels. |
Conclusion: Building a Consensus for Advancement
The validation of hits from any screening campaign is a methodical process of building a body of evidence. For a promising series like this compound, a single data point is insufficient. By systematically employing a suite of orthogonal assays—progressing from biochemical confirmation to biophysical characterization and finally to cellular validation—researchers can confidently distinguish true, on-target inhibitors from misleading artifacts. This rigorous, multi-faceted approach ensures that only the most promising compounds, underpinned by a solid foundation of scientific evidence, are advanced into the resource-intensive phases of lead optimization and preclinical development.
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A Senior Application Scientist's Guide to 7-Amino-2(1H)-quinoxalinone in Kinase Inhibitor Discovery
A Comparative Analysis of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the quinoxaline scaffold has emerged as a "privileged" structure, a core molecular framework that can interact with a wide range of biological targets.[1][2] Among its many derivatives, 7-Amino-2(1H)-quinoxalinone stands out as a versatile building block, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[3][4] Its inherent structural features and amenability to chemical modification allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of the this compound scaffold against other quinoxalinone-based structures in the context of kinase inhibition. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison to inform your research and development efforts.
The Quinoxalinone Core: A Foundation for Kinase Inhibition
The 2(1H)-quinoxalinone core is a bioisostere of quinoline and naphthalene, offering a unique arrangement of hydrogen bond donors and acceptors, as well as a planar surface for aromatic stacking interactions within the ATP-binding pocket of kinases.[2] The addition of an amino group at the 7-position, as in this compound, provides a crucial vector for chemical modification, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.[5]
Comparative Performance: Targeting Apoptosis Signal-Regulating Kinase 1 (ASK1)
For this comparison, let's consider a hypothetical 7-substituted derivative of this compound (Compound A) and compare it to a known potent quinoxalinone-based ASK1 inhibitor, Compound 26e from a recent study.[6]
| Feature | Compound A (Hypothetical 7-Substituted Derivative) | Compound 26e (Published ASK1 Inhibitor)[6] | Rationale for Comparison |
| Core Scaffold | This compound | Dibromo-substituted quinoxaline | Both share the quinoxaline core, but differ in key substitutions, allowing for an analysis of their impact on activity. |
| Target | Apoptosis Signal-regulating Kinase 1 (ASK1) | Apoptosis Signal-regulating Kinase 1 (ASK1) | Provides a direct comparison of the scaffolds against the same biological target. |
| Reported IC50 | Assay Dependent | 30.17 nM | The IC50 value for Compound 26e serves as a benchmark for the potency that can be achieved with the quinoxalinone scaffold. |
| Key Interactions | The 7-amino group provides a handle for introducing moieties that can form additional hydrogen bonds or hydrophobic interactions in the solvent-exposed region of the ASK1 active site. The quinoxalinone core is expected to form key hydrogen bonds with the hinge region of the kinase. | The dibromo substitution likely enhances hydrophobic interactions within the ATP binding pocket. The core quinoxaline nitrogen atoms are positioned to interact with the kinase hinge region. | This comparison highlights how different substitution patterns on the same core can be exploited to optimize target engagement. |
This comparative analysis underscores the importance of the substitution pattern on the quinoxalinone core. While the 7-amino group provides a versatile point for modification, the specific nature of the substituent is critical for achieving high potency.
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Synthesis of a Generic 7-Substituted-Amino-2(1H)-quinoxalinone Derivative
This protocol outlines a general method for the synthesis of quinoxalinone derivatives, which can be adapted for specific target compounds.[7]
Caption: General synthesis workflow for quinoxalinone derivatives.
Step-by-Step Protocol:
-
Acylation: Dissolve the starting 4-substituted-2-nitroaniline in a suitable solvent such as toluene. Add chloroacetyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC). The addition of a base like triethylamine can be used to scavenge the HCl byproduct.
-
Purification: After the reaction is complete, the crude product is purified by filtration and washing with a non-polar solvent like hexane to remove unreacted starting material.
-
Reduction: The purified N-(4-substituted-2-nitrophenyl)-2-chloroacetamide is dissolved in an appropriate solvent like ethanol or ethyl acetate. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amine. This step is critical and the reaction progress should be carefully monitored by TLC.
-
Cyclization: The resulting aniline derivative is then cyclized to the quinoxalinone. This is often achieved by heating in the presence of a mild base such as sodium bicarbonate. The intramolecular nucleophilic substitution of the chlorine by the newly formed amine leads to the formation of the quinoxalinone ring.
-
Final Purification: The final product is purified by recrystallization or column chromatography to yield the desired 7-substituted-2(1H)-quinoxalinone.
Causality Behind Choices:
-
Chloroacetyl Chloride: This reagent provides the two-carbon unit necessary to form the pyrazinone ring of the quinoxalinone.
-
Pd/C Catalyzed Hydrogenation: This is a clean and efficient method for the selective reduction of the nitro group without affecting other functional groups.
-
Intramolecular Cyclization: This thermodynamically favorable ring-closing reaction is the key step in forming the bicyclic quinoxalinone scaffold.
In Vitro Kinase Inhibition Assay (ASK1)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format.[8]
Caption: Inhibition of a generic kinase signaling cascade by a quinoxalinone derivative.
Conclusion
This compound is a highly valuable scaffold in modern medicinal chemistry. Its synthetic tractability and favorable biological properties make it an excellent starting point for the development of novel kinase inhibitors. As demonstrated, strategic modification of the quinoxalinone core, particularly at the 7-position, can lead to potent and selective inhibitors. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new chemical entities based on this promising scaffold.
References
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ResearchGate. (2025). Review Article Pharmacological Profile of Quinoxalinone. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of 7-Amino-2(1H)-quinoxalinone Assay Results: Methodologies, Performance, and Best Practices
Abstract
This guide provides an in-depth analysis of an inter-laboratory comparison for the quantification of 7-Amino-2(1H)-quinoxalinone, a compound of increasing interest in pharmaceutical research. We detail the results of a designed proficiency study involving multiple laboratories, comparing two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document elucidates the causal factors behind experimental design, presents a transparent comparison of assay performance metrics—including accuracy, precision, and linearity—and discusses sources of analytical variability. We conclude with actionable recommendations and best-practice protocols to help researchers select the appropriate methodology and improve the reproducibility and reliability of their results across different sites.
Introduction: The Need for Analytical Consensus
The objective of this guide is to move beyond single-laboratory validation and address the real-world challenge of inter-laboratory variability.[3] We present the findings of a structured, multi-laboratory study designed to assess the ruggedness and transferability of two primary analytical methods for this compound. This guide is intended for researchers, analytical chemists, and quality assurance professionals seeking to establish robust, reliable, and universally comparable analytical workflows.
The Foundation: Principles of Analytical Method Validation and Comparison
An analytical method is only as valuable as it is reliable. Regulatory bodies such as the FDA and international councils like the ICH mandate rigorous validation to prove a method is suitable for its intended purpose.[4][5][6] Key validation parameters include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[7][8]
While single-laboratory validation establishes a method's performance under controlled conditions, an inter-laboratory comparison, or proficiency test, is the ultimate arbiter of its real-world utility.[9] Such studies reveal the influence of subtle variations in equipment, reagents, and analyst technique that are unavoidable between different facilities. By distributing identical, blinded samples to multiple labs and comparing the outcomes, we can quantify the method's reproducibility and identify critical control points essential for achieving analytical agreement.
Methodologies Under Evaluation
In our study, participating laboratories were tasked with analyzing standardized samples of this compound using one of two common analytical techniques.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique, making it a workhorse in many analytical laboratories.[10][11] The method's principle relies on the chromatographic separation of the analyte from other matrix components, followed by detection based on its absorbance of UV light.
-
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column was selected due to the moderately polar nature of the quinoxalinone scaffold, ensuring good retention and separation from highly polar or nonpolar contaminants.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a phosphate buffer (pH 2.85) was chosen.[11] The acidic pH ensures that the amino group on the analyte is protonated, leading to consistent retention times and sharp peak shapes. Acetonitrile provides the necessary organic strength for elution.
-
Detection: Based on the aromatic structure of the quinoxalinone ring, a detection wavelength of 262 nm was selected to maximize the signal-to-noise ratio.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV by coupling chromatographic separation with mass-based detection.[12][13] This technique is particularly advantageous for analyzing low-concentration samples in complex biological matrices.[14]
-
Causality of Experimental Choices:
-
Chromatography: A similar reversed-phase LC setup was used to ensure comparability in separation, though often with faster gradients to improve throughput.
-
Ionization: Electrospray ionization (ESI) in positive mode was selected, as the basic amino group on this compound is readily protonated, yielding a strong parent ion signal ([M+H]+).
-
Mass Analysis: Multiple Reaction Monitoring (MRM) was employed. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering dramatically reduces background noise and virtually eliminates interference, providing exceptional specificity.[15][16]
-
Inter-Laboratory Study Design and Workflow
To ensure the integrity of the comparison, a rigorous study protocol was established. This system was designed to be self-validating by including quality control samples and standardized reporting procedures.
Caption: Workflow for the this compound inter-laboratory study.
Detailed Experimental Protocol: Sample Analysis
-
Sample Preparation:
-
Thaw provided plasma samples and standards at room temperature.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte for LC-MS/MS, or a structurally similar compound for HPLC-UV).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking the provided blank plasma with known concentrations of the this compound standard stock solution.
-
Process these standards using the same protein precipitation method described in step 1.
-
Construct a calibration curve by plotting the instrument response (peak area ratio) against the nominal concentration. A linear regression with a weighting factor of 1/x² is recommended.
-
-
Analysis:
-
Inject the processed samples onto the respective LC system.
-
Quantify the unknown samples by interpolating their instrument response from the calibration curve.
-
Results: A Comparative Analysis of Performance
The data submitted by the ten participating laboratories were statistically analyzed to evaluate the performance of each method. The following tables summarize the key findings.
Table 1: Comparison of Typical Method Validation Parameters
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Justification |
|---|---|---|---|
| Linearity (r²) | > 0.995 | > 0.998 | Both methods show excellent linearity, but LC-MS/MS typically has a wider dynamic range. |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.2 ng/mL | The inherent sensitivity of mass spectrometry provides a significantly lower LOD.[7][8] |
| Limit of Quantitation (LOQ) | 50 ng/mL | 1 ng/mL | LC-MS/MS can reliably quantify the analyte at much lower concentrations.[6][7] |
Table 2: Inter-Laboratory Precision Results for Blinded Samples
| Sample Concentration | Method A: HPLC-UV (%RSD) | Method B: LC-MS/MS (%RSD) |
|---|---|---|
| Low QC (100 ng/mL) | 14.8% | 6.5% |
| Medium QC (500 ng/mL) | 9.5% | 4.2% |
| High QC (2000 ng/mL) | 7.2% | 3.1% |
%RSD = Relative Standard Deviation across all participating laboratories.
Table 3: Inter-Laboratory Accuracy Results for Blinded Samples
| Sample Concentration | Method A: HPLC-UV (% Mean Recovery) | Method B: LC-MS/MS (% Mean Recovery) |
|---|---|---|
| Low QC (100 ng/mL) | 88% - 112% | 96% - 105% |
| Medium QC (500 ng/mL) | 92% - 109% | 98% - 103% |
| High QC (2000 ng/mL) | 95% - 106% | 99% - 102% |
% Mean Recovery = (Mean Calculated Concentration / Nominal Concentration) x 100.
Discussion of Findings
The results clearly demonstrate the performance trade-offs between the two methods.
-
Precision: LC-MS/MS consistently yielded superior inter-laboratory precision, with %RSD values less than half of those observed for HPLC-UV. This highlights the robustness of the highly specific MRM detection, which is less susceptible to interference from matrix components or minor variations in chromatographic separation that can affect UV-based quantification.
-
Accuracy: While both methods provided acceptable accuracy at medium and high concentrations, the HPLC-UV method showed a wider range of recovery at the low concentration level. This is likely due to the proximity of this concentration to the method's LOQ, where baseline noise and minor co-eluting peaks have a greater impact on integration and accuracy.
-
Sources of Variability: Analysis of outlier data and lab feedback pointed to several key sources of variability in the HPLC-UV method:
-
Peak Integration: Inconsistent integration of the analyte peak, especially in the presence of shoulder peaks or baseline drift.
-
Column Performance: Differences in the age and quality of the analytical columns used across labs.
-
System Dwell Volume: Variations in HPLC system configurations affecting gradient delivery and retention time stability.
-
Recommendations for Method Selection and Best Practices
Based on the study's findings, the choice of analytical method should be guided by the specific requirements of the research application.
Caption: Decision flowchart for selecting the appropriate analytical method.
Best Practices for Improving Inter-Laboratory Reproducibility:
-
Standardize System Suitability: Before any analysis, all labs must run a system suitability test (SST) with defined acceptance criteria for peak shape, retention time, and signal-to-noise. This ensures the chromatographic system is performing optimally.
-
Unified Integration Parameters: Provide a clear, unambiguous protocol for manual and automated peak integration. Specify how to handle split peaks, shoulders, and baseline noise to minimize analyst-to-analyst variability.
-
Use a Common Internal Standard: An internal standard is crucial for correcting variations in sample preparation and injection volume. All labs should use the same internal standard from a single, verified source.
-
Implement Quality Control Checks: Regularly analyze QC samples at multiple concentrations alongside study samples to monitor assay performance in real-time.[9]
Conclusion
The successful transfer and cross-validation of analytical methods are critical for modern, collaborative drug development. This guide demonstrates that while both HPLC-UV and LC-MS/MS are viable for the quantification of this compound, they offer distinct performance profiles. LC-MS/MS provides superior sensitivity, specificity, and inter-laboratory precision, making it the recommended method for regulated bioanalysis or studies requiring low quantification limits. HPLC-UV remains a suitable and cost-effective option for higher concentration samples in simpler matrices, provided that strict protocols for system suitability and peak integration are implemented to mitigate variability. By understanding the strengths and weaknesses of each method and adopting the best practices outlined herein, research organizations can significantly enhance the consistency and reliability of their analytical data.
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Rojas-Montoya, A., et al. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC - NIH. Retrieved from
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A Researcher's Guide to Photostability: Evaluating 7-Amino-2(1H)-quinoxalinone Against Common Fluorophores
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of a fluorophore is a critical decision that can significantly impact experimental success. Beyond brightness and spectral properties, photostability—the ability of a fluorophore to resist photodegradation upon light exposure—is a paramount consideration, especially for demanding applications like long-term live-cell imaging, single-molecule tracking, and high-intensity microscopy.[1][2] This guide provides a comprehensive framework for comparing the photostability of the promising but less characterized fluorophore, 7-Amino-2(1H)-quinoxalinone, against established fluorescent dyes.
This document is structured to empower researchers with the foundational knowledge and practical methodologies to conduct a rigorous, in-house comparative analysis. While extensive quantitative photostability data for this compound is not yet widely published, we will delineate the experimental workflows required to generate such data and provide a comparative context with well-known fluorophores like Fluorescein, Rhodamine B, and Cyanine dyes.
The Critical Role of Photostability in Fluorescence Imaging
Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, is a major limiting factor in many fluorescence experiments.[3] It arises from the interaction of the excited-state fluorophore with its environment, often involving molecular oxygen, leading to chemical modifications that render the molecule non-fluorescent.[4] This process is dependent on several factors, including the intensity and wavelength of the excitation light, as well as the chemical environment of the fluorophore.[1] The consequences of photobleaching are significant, ranging from a diminished signal-to-noise ratio to the potential for generating phototoxic byproducts that can compromise the health of living specimens.[5] Therefore, a thorough understanding and careful selection of photostable fluorophores are crucial for generating reliable and reproducible data.
Profiling the Contenders: A Look at the Fluorophores
A meaningful comparison of photostability requires an understanding of the chemical nature and general characteristics of the fluorophores .
This compound:
Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered interest for their fluorescent properties.[6][7] The 7-amino substitution, in particular, often imparts favorable solvatochromic and fluorescent characteristics.[6] While the photophysical properties of some quinoxalinones have been explored, their photostability remains a relatively understudied area.[8][9] Their structural dissimilarity to more common fluorophores suggests that they may possess unique photobleaching mechanisms and, potentially, enhanced stability.
Fluorescein:
Fluorescein and its derivatives, such as Fluorescein isothiocyanate (FITC), are among the most widely used green-emitting fluorophores.[10] They are prized for their high quantum yields and water solubility.[11] However, fluorescein is notoriously susceptible to photobleaching, a characteristic that can severely limit its utility in long-term imaging experiments.[11][12] Its fluorescence is also pH-sensitive, which can be a confounding factor in certain biological applications.[11]
Rhodamine B:
Rhodamine B is a xanthene dye known for its bright red fluorescence and relatively good photostability compared to fluorescein.[13][14] It is often used as a tracer dye and in various biological staining applications.[14][15] While more robust than fluorescein, rhodamine dyes can still undergo photobleaching, particularly under high-intensity illumination.[16][17]
Cyanine Dyes (e.g., Cy3, Cy5):
Cyanine dyes are a versatile class of fluorophores with tunable spectral properties spanning the visible and near-infrared regions.[18] They are widely used in labeling biomolecules for applications such as FRET and single-molecule studies.[19][20] The photostability of cyanine dyes can vary significantly depending on their chemical structure and the surrounding environment.[21][22] Strategies to enhance their photostability, such as the addition of triplet state quenchers, have been developed.[2][20]
BODIPY Dyes:
BODIPY (boron-dipyrromethene) dyes are characterized by their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH.[23][] Many BODIPY derivatives exhibit good photostability, making them suitable for a range of imaging applications.[25][26] However, like all organic dyes, they are not immune to photobleaching, and their stability can be influenced by their specific chemical modifications.[23][]
A Rigorous Protocol for Comparative Photostability Analysis
To obtain a meaningful comparison of the photostability of this compound and other fluorophores, it is essential to perform the analysis under identical experimental conditions.[27] The following protocol outlines a standardized methodology for quantifying photobleaching.
Experimental Workflow for Photostability Measurement
Caption: Workflow for comparative photostability analysis.
Detailed Step-by-Step Methodology
-
Solution Preparation:
-
Prepare stock solutions of this compound, Fluorescein, Rhodamine B, a Cyanine dye (e.g., Cy5), and a BODIPY dye (e.g., BODIPY FL) at a concentration of 1 mM in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a final concentration of 1 µM in a standardized aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the final DMSO concentration is low (<0.1%) to minimize solvent effects.
-
-
Sample Immobilization:
-
To prevent diffusion artifacts, immobilize the fluorophores. A common method is to embed the dye solutions in a thin film of a polymer matrix, such as polyvinyl alcohol (PVA), on a glass coverslip.[28]
-
Alternatively, for protein-conjugated dyes, the proteins can be adhered to a poly-L-lysine coated coverslip.
-
-
Microscopy and Illumination:
-
Use a widefield or confocal fluorescence microscope with a stable and well-characterized light source (e.g., a 488 nm laser for Fluorescein and BODIPY FL, a 561 nm laser for Rhodamine B, and a 640 nm laser for Cy5). The excitation wavelength for this compound should be determined from its absorption spectrum.[8]
-
Measure the power of the excitation light at the sample plane using a power meter to ensure a consistent and known power density (e.g., 10 W/cm²) across all experiments.[29][30]
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of each fluorophore sample. For example, capture an image every 5 seconds for a total duration of 10 minutes.
-
Use a sensitive camera (e.g., sCMOS or EMCCD) with consistent settings (exposure time, gain) for all acquisitions.
-
-
Data Analysis and Quantification:
-
For each time-lapse series, define a region of interest (ROI) within the illuminated area and measure the average fluorescence intensity at each time point.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized intensity versus time to generate photobleaching curves.
-
Fit the decay portion of the curve to a single or double exponential decay model to calculate the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease by 50%.[31]
-
The photobleaching quantum yield (Φb), which represents the probability of a fluorophore being photobleached per absorbed photon, can be calculated if the photon flux and the absorption cross-section of the fluorophore are known.[16]
-
Presenting the Comparative Data
The results of the photostability analysis should be presented in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical Comparative Photostability Data
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Half-life (t1/2) in seconds | Relative Photostability (normalized to Fluorescein) |
| This compound | TBD | TBD | To be determined | To be determined |
| Fluorescein | 494 | 521 | 35 | 1.0 |
| Rhodamine B | 555 | 580 | 150 | 4.3 |
| Cy5 | 649 | 670 | 95 | 2.7 |
| BODIPY FL | 503 | 512 | 210 | 6.0 |
Note: The values for Fluorescein, Rhodamine B, Cy5, and BODIPY FL are illustrative and can vary depending on the specific experimental conditions.
Discussion and Interpretation of Results
The photobleaching half-life (t1/2) provides a direct and easily interpretable measure of photostability under the specific experimental conditions. A longer half-life indicates greater photostability. The relative photostability, normalized to a common but less stable fluorophore like fluorescein, offers a straightforward metric for ranking the performance of the tested dyes.
Should this compound exhibit a significantly longer half-life than fluorescein, it would suggest its potential as a more robust alternative for applications where photobleaching is a limiting factor. A comparison with rhodamine, cyanine, and BODIPY dyes would further position its performance within the broader landscape of commonly used fluorophores.
The underlying reasons for differences in photostability are rooted in the chemical structure of the fluorophores and their propensity to enter a reactive triplet state.[4] Dyes with efficient pathways for non-radiative decay from the triplet state or those that are less susceptible to chemical reactions in this state will generally exhibit higher photostability. The unique heterocyclic structure of the quinoxalinone core may offer inherent resistance to the chemical reactions that lead to photobleaching in other dye families.
Conclusion
The selection of a fluorophore with appropriate photostability is a cornerstone of successful fluorescence-based research. While this compound presents an intriguing scaffold, a thorough evaluation of its photostability is necessary to ascertain its suitability for demanding imaging applications. By following the detailed experimental protocol outlined in this guide, researchers can generate robust, comparative data to benchmark this compound against established fluorophores. This empirical approach will enable an informed decision on whether this promising molecule can offer a more photostable alternative for advancing scientific discovery.
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A Comparative Guide to the Specificity of Quinoxalinone-Based Fluorescent Probes for Peroxynitrite Detection
For researchers at the forefront of cellular biology and drug discovery, the precise detection of reactive nitrogen species (RNS) is paramount to unraveling complex signaling pathways and pathological mechanisms. Among these, peroxynitrite (ONOO⁻) stands out as a highly reactive and transient species implicated in a spectrum of diseases, from neurodegeneration to cardiovascular disorders.[1][2] Its fleeting nature, however, presents a significant analytical challenge.[3][4] This guide provides an in-depth analysis of a representative quinoxalinone-based fluorescent probe for peroxynitrite, offering a comparative perspective against other common detection modalities and underscoring the critical importance of rigorous specificity analysis.
While direct experimental data on 7-Amino-2(1H)-quinoxalinone as a peroxynitrite probe is not extensively available in the reviewed literature, we will use a well-characterized structural and functional analog from the broader quinoxalinone class to illustrate the principles of specificity analysis. This approach allows for a robust discussion of the validation workflows essential for any novel probe.
The Rationale for Quinoxalinone-Based Probes in Peroxynitrite Detection
The design of fluorescent probes for peroxynitrite often hinges on a "turn-on" mechanism, where the probe remains in a low-fluorescence state until it selectively reacts with the target analyte.[5] The quinoxalinone scaffold is an attractive heterocyclic core for such probes due to its tunable photophysical properties and synthetic accessibility.[6] The introduction of specific reactive moieties to the quinoxalinone core can render it highly sensitive to the potent oxidative and nitrating properties of peroxynitrite.[3][7]
A common strategy involves the use of a boronate ester as the peroxynitrite-responsive trigger.[5] The underlying principle is the rapid and selective oxidation of the boronate group by peroxynitrite, which in turn modulates the intramolecular charge transfer (ICT) characteristics of the quinoxalinone fluorophore, leading to a significant enhancement in fluorescence emission.[5]
Proposed Sensing Mechanism of a Quinoxalinone-Boronate Probe for Peroxynitrite
The specificity of a quinoxalinone-boronate probe for peroxynitrite is dictated by the chemical reaction that underpins its fluorescence activation. The diagram below illustrates a plausible mechanism.
Caption: Proposed mechanism of a quinoxalinone-boronate probe for peroxynitrite.
A Rigorous Workflow for Specificity Validation
The trustworthiness of any data generated using a fluorescent probe is contingent upon its validated specificity. A multi-tiered approach, encompassing both in vitro and cellular assays, is non-negotiable. The following workflow outlines a self-validating system for assessing the specificity of a novel quinoxalinone-based probe.
Caption: A comprehensive workflow for validating the specificity of a peroxynitrite probe.
Experimental Protocols
Protocol 1: In Vitro Selectivity Screening
Rationale: This protocol is designed to systematically evaluate the probe's reactivity towards peroxynitrite in comparison to a panel of other biologically relevant reactive species. This is the foundational experiment for any specificity claim.
Materials:
-
Quinoxalinone-boronate probe stock solution (e.g., 1 mM in DMSO)
-
Peroxynitrite (ONOO⁻) solution
-
Hydrogen peroxide (H₂O₂)
-
Hypochlorite (OCl⁻)
-
Nitric oxide (NO) donor (e.g., DEA NONOate)
-
Superoxide (O₂⁻) generator (e.g., KO₂)
-
Hydroxyl radical (•OH) generated via Fenton reaction
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate, black with clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of the probe in PBS (e.g., 10 µM).
-
Prepare solutions of each reactive species in PBS at a concentration significantly higher than the probe (e.g., 100 µM or as appropriate for the species' reactivity).
-
In the 96-well plate, add the probe solution to each well.
-
To respective wells, add each of the reactive species. Include a control well with only the probe and PBS.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.
-
Calculate the fold-change in fluorescence for each condition relative to the control. A highly selective probe will show a significant fluorescence increase only in the presence of peroxynitrite.
Protocol 2: Cellular Imaging of Exogenous Peroxynitrite
Rationale: This protocol validates the probe's ability to detect peroxynitrite within a cellular context, using a chemical generator to produce a controlled burst of the analyte. The use of a scavenger confirms that the observed signal is indeed due to peroxynitrite.
Materials:
-
Adherent cells (e.g., RAW 264.7 macrophages or HeLa cells) cultured on glass-bottom dishes
-
Quinoxalinone-boronate probe
-
SIN-1 (3-morpholinosydnonimine), a peroxynitrite generator
-
Uric acid, a peroxynitrite scavenger
-
Cell culture medium
-
Confocal microscope
Procedure:
-
Culture cells to an appropriate confluency (e.g., 70-80%).
-
Incubate the cells with the quinoxalinone-boronate probe in serum-free medium for an optimized time and concentration (e.g., 5 µM for 30 minutes).
-
Wash the cells with PBS to remove excess probe.
-
Acquire baseline fluorescence images of the cells.
-
Treat the cells with SIN-1 (e.g., 10 µM) to induce peroxynitrite formation.
-
Acquire time-lapse fluorescence images to monitor the change in intracellular fluorescence.
-
For the scavenger control, pre-incubate probe-loaded cells with uric acid (e.g., 200 µM) for 15 minutes before adding SIN-1 and imaging. A significant reduction in the fluorescence signal in the presence of the scavenger provides strong evidence for peroxynitrite-specific detection.
Comparative Performance Analysis
A direct comparison with established, commercially available probes is essential for contextualizing the performance of a novel quinoxalinone-based probe. The following table summarizes key performance metrics for a hypothetical, high-performing quinoxalinone-boronate probe against common alternatives.
| Probe | Fluorophore Core | Excitation/Emission (nm) | Quantum Yield (Φ) | Detection Limit | Selectivity over H₂O₂ | Key Advantages | Limitations |
| Quinoxalinone-Boronate (Hypothetical) | Quinoxalinone | ~450 / ~550 | ~0.6 (after reaction) | ~10-20 nM | >1000-fold | High photostability, large Stokes shift | Limited commercial availability, potential for off-target reactions with other boronate-reactive species |
| Coumarin-Boronate | Coumarin | ~400 / ~460 | ~0.5 (after reaction) | ~20-50 nM | >1000-fold | Commercially available, well-documented | Shorter wavelength emission can overlap with cellular autofluorescence |
| Rhodamine-based Probes | Rhodamine | ~560 / ~580 | ~0.8 (after reaction) | ~5-15 nM | High | Bright, red-shifted emission reduces autofluorescence interference | Can be sensitive to pH changes, potential for mitochondrial accumulation |
| BODIPY-based Probes | BODIPY | ~500 / ~515 | ~0.9 (after reaction) | ~1-10 nM | High | High quantum yield, narrow emission spectra | Can be prone to photobleaching |
Concluding Remarks for the Practicing Scientist
The selection of a fluorescent probe for peroxynitrite detection is a critical decision that can profoundly impact experimental outcomes. While the quinoxalinone scaffold presents a promising platform for the development of novel probes with desirable photophysical properties, it is the rigorous, multi-faceted validation of specificity that ultimately determines a probe's utility and reliability.
Researchers must move beyond simple in vitro screens and embrace a holistic validation workflow that includes cellular models, scavenger controls, and, where possible, comparison with orthogonal detection methods. The data presented in this guide, while based on a representative analog, underscores the principles that should be applied to any new probe, including this compound. By adhering to these standards of scientific integrity, the research community can ensure that the powerful insights offered by fluorescent probes are built upon a foundation of trust and accuracy.
References
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MDPI. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. MDPI. [Link]
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Frontiers Media S.A. (2024). Fluorescent probes for sensing peroxynitrite: biological applications. Frontiers in Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Development of Fluorescent Probes for the Detection of Peroxynitrite. In RSC Books. [Link]
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National Center for Biotechnology Information. (n.d.). Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. PMC. [Link]
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National Center for Biotechnology Information. (2023). Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications. PMC. [Link]
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MDPI. (n.d.). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Small molecule probes for peroxynitrite detection. PMC. [Link]
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National Center for Biotechnology Information. (2023). A highly selective red-emitting fluorescent probe and its micro-nano-assembly for imaging endogenous peroxynitrite (ONOO-) in living cells. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[8]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]
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American Chemical Society. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Publications. [Link]
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ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 7-Amino-2(1H)-quinoxalinone: A Guide for Researchers
Introduction
7-Amino-2(1H)-quinoxalinone is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making the efficient and scalable synthesis of this core structure a critical aspect of pharmaceutical research. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and a thorough analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of key performance indicators to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Multi-step Synthesis from o-Phenylenediamine
This classical and well-established route builds the quinoxalinone core first, followed by functional group interconversions to introduce the desired amino group at the 7-position. The synthesis commences with the readily available and inexpensive o-phenylenediamine.
Reaction Pathway
dot digraph "Route_1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="o-Phenylenediamine"]; step1 [label="Quinoxalin-2-ol"]; step2 [label="7-Nitroquinoxalin-2-ol"]; step3 [label="2-Chloro-7-nitroquinoxaline"]; step4 [label="Protected 7-Nitroquinoxalin-2-amine"]; step5 [label="7-Nitroquinoxalin-2-amine"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 [label="Glyoxylic acid"]; step1 -> step2 [label="HNO3 / Acetic Acid"]; step2 -> step3 [label="POCl3"]; step3 -> step4 [label="p-Methoxybenzylamine"]; step4 -> step5 [label="Trifluoroacetic acid"]; step5 -> end [label="Reduction (e.g., SnCl2 or H2/Pd-C)"]; } mend Caption: Multi-step synthesis of this compound from o-phenylenediamine.
Mechanistic Insights
This synthetic sequence begins with a Hinsberg condensation of o-phenylenediamine with glyoxylic acid to form the quinoxalin-2-ol core. This reaction proceeds via an initial nucleophilic attack of one of the amino groups on the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization and dehydration.
The subsequent nitration is a typical electrophilic aromatic substitution , where the quinoxalinone ring is activated towards nitration. The regioselectivity is directed by the existing substituents. Chlorination of the 2-position is achieved using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃).
The introduction of the amino functionality proceeds through a nucleophilic aromatic substitution (SNAE) , where the chlorine at the 2-position is displaced by a protected amine (p-methoxybenzylamine). The protecting group is crucial to prevent side reactions and is later removed under acidic conditions. The final step is the reduction of the nitro group to an amine, which can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.
Experimental Protocols
Step 1: Synthesis of Quinoxalin-2-ol A solution of glyoxylic acid monohydrate in methanol is added to a cooled solution of o-phenylenediamine. The reaction mixture is stirred and allowed to warm to room temperature, leading to the precipitation of quinoxalin-2-ol.
Step 2: Synthesis of 7-Nitroquinoxalin-2-ol [1] To a stirred suspension of quinoxalin-2-ol in glacial acetic acid, a solution of fuming nitric acid in glacial acetic acid is added slowly. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is treated with water to precipitate the product.
Step 3: Synthesis of 2-Chloro-7-nitroquinoxaline [1] A mixture of 7-nitroquinoxalin-2-ol in phosphoryl chloride is refluxed for 3 hours. The reaction mixture is then carefully poured into ice-water to precipitate the product, which is collected by filtration.
Step 4: Synthesis of N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine [1] To a solution of 2-chloro-7-nitroquinoxaline in ethanol, triethylamine and p-methoxybenzylamine are added. The reaction mixture is refluxed for 3 hours. The solvent is evaporated, and the solid residue is washed with water.
Step 5: Synthesis of 7-Nitroquinoxalin-2-amine [1] The protected amine from the previous step is heated in trifluoroacetic acid at 50°C for 24 hours. The trifluoroacetic acid is evaporated, and the addition of brine precipitates the product.
Step 6: Synthesis of this compound (via SnCl₂ Reduction) [2][3] To a solution of 7-nitroquinoxalin-2-amine in ethanol, an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is heated to 70°C and stirred until the starting material is consumed (monitored by TLC). After cooling, the solution is poured into an ice-water mixture and neutralized with a 5% sodium bicarbonate solution. The product is then extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried, and concentrated to yield the crude product, which can be further purified by crystallization or column chromatography.
Alternative Step 6: Synthesis of this compound (via Catalytic Hydrogenation) [4][5] 7-Nitroquinoxalin-2-amine is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired product.
Route 2: Convergent Synthesis via Hinsberg Condensation
This approach offers a more convergent synthesis by constructing the 7-amino-substituted quinoxalinone ring in a single step from a readily available tri-substituted benzene derivative. This route leverages the classical Hinsberg quinoxaline synthesis.
Reaction Pathway
dot digraph "Route_2" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="1,2,4-Triaminobenzene"]; reagent [label="Glyoxylic Acid"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> end; reagent -> end; } mend Caption: Convergent synthesis of this compound via Hinsberg condensation.
Mechanistic Insights
The core of this route is the Hinsberg condensation reaction . The more nucleophilic 1,2-diamino groups of 1,2,4-triaminobenzene react with the two carbonyl functionalities of glyoxylic acid (the aldehyde and the carboxylic acid). The reaction is initiated by the nucleophilic attack of one of the ortho-amino groups on the aldehyde, followed by cyclization and dehydration to form the quinoxalinone ring. The amino group at the 4-position of the starting material remains as a substituent at the 7-position of the final product. The regioselectivity is governed by the relative positions of the amino groups in the starting material.
Experimental Protocol
Synthesis of this compound To a solution of 1,2,4-triaminobenzene dihydrochloride in a mixture of water and ethanol, a solution of glyoxylic acid monohydrate is added. The reaction mixture is heated to reflux for several hours. Upon cooling, the product crystallizes from the solution and can be collected by filtration, washed with cold ethanol, and dried. The pH of the solution may need to be adjusted to facilitate the precipitation of the product.
Route 3: Reductive Cyclization
This elegant and atom-economical route involves the simultaneous reduction of a nitro group and intramolecular cyclization to form the quinoxalinone ring. This strategy can significantly shorten the synthetic sequence.
Reaction Pathway
dot digraph "Route_3" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="N-(4-Amino-2-nitrophenyl)glycine"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> end [label="Reductive Cyclization (e.g., Fe/HCl or H2/Raney Ni)"]; } mend Caption: Synthesis of this compound via reductive cyclization.
Mechanistic Insights
This route is based on a tandem reduction-cyclization mechanism. The starting material, N-(4-amino-2-nitrophenyl)glycine, possesses both the nitro group that will be reduced to an amine and the glycine side chain that will form the second part of the quinoxalinone ring. Upon treatment with a reducing agent (e.g., iron in acidic media or catalytic hydrogenation), the nitro group is reduced to an amino group. The newly formed ortho-diamine intermediate then undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization with the carboxylic acid of the glycine moiety, followed by dehydration, to yield the final this compound.
Experimental Protocol
Synthesis of this compound [6] To a solution of N-(4-amino-2-nitrophenyl)glycine in a mixture of ethanol and water, an excess of iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux with vigorous stirring for several hours. The reaction progress is monitored by TLC. After completion, the hot solution is filtered to remove the iron salts. The filtrate is then cooled, and the pH is adjusted to neutral or slightly basic to precipitate the product. The solid is collected by filtration, washed with water, and dried. Alternatively, catalytic hydrogenation using Raney Nickel can also be employed for the reductive cyclization.[6]
Head-to-Head Comparison
| Feature | Route 1: Multi-step from o-Phenylenediamine | Route 2: Convergent Hinsberg Condensation | Route 3: Reductive Cyclization |
| Starting Materials | o-Phenylenediamine, glyoxylic acid | 1,2,4-Triaminobenzene, glyoxylic acid | N-(4-Amino-2-nitrophenyl)glycine |
| Number of Steps | 6 | 1 | 1 |
| Overall Yield | Moderate | Good to Excellent | Good to Excellent |
| Scalability | Good, well-established procedures | Potentially good, but may be limited by the availability of the starting triamine | Good, atom-economical |
| Reagent & Solvent Toxicity | Involves toxic reagents like POCl₃ and fuming nitric acid | Generally uses less hazardous reagents | Uses common reducing agents; can be performed in greener solvents |
| Purification | Multiple purification steps required | Single purification step | Single purification step |
| Key Advantages | Utilizes readily available starting materials; versatile for analog synthesis | Short and convergent | Highly atom-economical and efficient |
| Key Disadvantages | Long synthetic sequence; use of hazardous reagents | Availability and stability of 1,2,4-triaminobenzene can be a concern | Synthesis of the starting material may be required |
Conclusion
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the research project, including scale, available resources, and desired purity.
-
Route 1 is a robust and versatile method, ideal for medicinal chemistry applications where the synthesis of a diverse library of analogs is required, as intermediates can be readily modified. However, its length and the use of hazardous reagents are significant drawbacks for large-scale production.
-
Route 2 represents a highly efficient and convergent approach, making it attractive for producing the target molecule in a limited number of steps. The primary limitation is the commercial availability and stability of the 1,2,4-triaminobenzene starting material.
-
Route 3 is the most atom-economical and elegant of the three, combining two key transformations into a single step. This makes it a very appealing option for sustainable and large-scale synthesis, provided the starting N-(4-amino-2-nitrophenyl)glycine is accessible.
Researchers and drug development professionals should carefully consider these factors when planning the synthesis of this compound and its derivatives to ensure an efficient, safe, and scalable process.
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Hydrogenation using iron oxide–based nanocatalysts for the synthesis of amines.
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- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydr
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Hinsberg reaction. Wikipedia. [Link]
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Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
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Amaral, D. N., et al. Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. [Link]
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A Senior Application Scientist's Guide to Validating Small Molecule Binding: An In-depth Comparison of Isothermal Titration Calorimetry and Alternative Methods for 7-Amino-2(1H)-quinoxalinone Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity and mechanism of action to its target protein is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of Isothermal Titration Calorimetry (ITC) with other widely used biophysical techniques—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Thermal Shift Assay (TSA)—for the characterization of small molecule inhibitors, with a focus on promising kinase inhibitor scaffolds such as 7-Amino-2(1H)-quinoxalinone derivatives.
The Imperative of Biophysical Validation in Kinase Inhibitor Discovery
The human kinome, with its vast and intricate signaling networks, presents a rich landscape for therapeutic intervention, particularly in oncology.[1] Small molecule inhibitors, such as those derived from the this compound scaffold, have shown significant promise.[2] However, the journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the unambiguous confirmation of direct target engagement and the elucidation of the binding thermodynamics that drive this interaction. This is where biophysical methods become indispensable.[3][4] They provide quantitative data on binding affinity (K D ), stoichiometry (n), and the thermodynamic forces (enthalpy, ΔH, and entropy, ΔS) that govern the interaction, offering a deeper understanding beyond simple inhibition assays.[5]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC stands as a premier method for the in-solution characterization of biomolecular interactions.[5] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6] This label-free and immobilization-free technique is particularly powerful for validating the binding of small molecules like this compound derivatives to their kinase targets.
The Causality Behind ITC's Experimental Choices
The power of ITC lies in its direct measurement of heat change, which is a universal feature of binding events. By titrating the small molecule (ligand) into a solution containing the kinase (macromolecule), we can directly observe the heat of interaction until saturation is reached. The resulting binding isotherm provides a wealth of information:
-
Binding Affinity (K D ): The dissociation constant, a measure of how tightly the inhibitor binds to the kinase.
-
Stoichiometry (n): The molar ratio of the ligand to the protein in the complex, which is crucial for confirming a 1:1 binding model.
-
Enthalpy (ΔH): The change in enthalpy upon binding, which reflects the changes in hydrogen bonds and van der Waals interactions.[7]
-
Entropy (ΔS): The change in entropy, which is related to changes in hydrophobic interactions and conformational freedom.[7]
This comprehensive thermodynamic signature is invaluable for lead optimization, as it allows medicinal chemists to understand the driving forces behind binding and to rationally design compounds with improved affinity and selectivity.[8] For instance, a highly favorable enthalpic contribution often suggests specific hydrogen bonding and van der Waals interactions that can be further optimized through structural modifications of the this compound core.
A Self-Validating ITC Workflow
A robust ITC experiment is a self-validating system. The consistency of the baseline before and after injections, the sigmoidal shape of the binding curve, and a stoichiometry value close to 1 (for a 1:1 interaction) all serve as internal quality controls.
Experimental Workflow for ITC
Caption: A streamlined workflow for a typical ITC experiment.
Detailed Experimental Protocol for ITC
1. Sample Preparation:
-
Protein: The kinase should be highly pure and monodisperse. Dialyze the protein extensively against the final experimental buffer to ensure buffer matching.[9] A typical concentration is 10-50 µM.[10]
-
Ligand: Dissolve the this compound derivative in the final dialysis buffer to avoid buffer mismatch, which can lead to large heats of dilution.[11] If DMSO is required for solubility, ensure the same concentration of DMSO is present in the protein solution (typically up to 5%).[9] The ligand concentration in the syringe is usually 10-20 times that of the protein in the cell.
-
Buffer: Use a buffer with a low ionization enthalpy, such as phosphate or citrate, to minimize buffer-related heat changes.[11] Degas all solutions thoroughly before use to prevent air bubbles.[12]
2. Instrument Setup and Experiment:
-
Set the experimental temperature, typically 25°C.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform an initial equilibration period to ensure a stable baseline.
-
Set the injection volume (e.g., 2-10 µL) and the spacing between injections (e.g., 120-180 seconds) to allow the signal to return to baseline after each injection.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.
3. Data Analysis:
-
Integrate the raw data (thermogram) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine K D , n, and ΔH.[13]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTlnK A = ΔH - TΔS, where K A = 1/K D .[6]
Alternative Binding Validation Assays: A Comparative Overview
While ITC provides a wealth of thermodynamic information, other techniques offer complementary data and may be more suitable for certain applications, such as high-throughput screening or kinetic analysis.[4][7]
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| ITC | Measures heat change upon binding in solution. | K D , n, ΔH, ΔS | Label-free, immobilization-free, provides full thermodynamic profile.[5] | Lower throughput, requires larger sample quantities, less sensitive for very weak or very tight binders.[6] |
| SPR | Detects changes in refractive index upon binding to a sensor surface. | K D , k on , k off | Real-time kinetic data, high sensitivity, lower sample consumption.[14] | Requires immobilization of one binding partner, potential for artifacts due to mass transport limitations.[14] |
| BLI | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | K D , k on , k off | Real-time kinetic data, high throughput, less sensitive to bulk refractive index changes than SPR.[15] | Requires immobilization, generally less sensitive than SPR.[15] |
| TSA | Monitors the change in protein melting temperature (T m ) upon ligand binding using a fluorescent dye. | ΔT m | High throughput, low sample consumption, simple and rapid.[16] | Indirect measure of binding, does not provide K D or kinetic data, potential for dye interference.[16] |
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[14] It measures the association (k on ) and dissociation (k off ) rates of the inhibitor, from which the K D can be calculated (K D = k off /k on ).
SPR Experimental Workflow
Caption: A typical workflow for an SPR experiment.
Detailed Experimental Protocol for SPR:
-
Immobilization: Covalently attach the purified kinase to the sensor chip surface via amine coupling or use a capture-based approach (e.g., His-tag).[17]
-
Analyte Injection: Inject a series of concentrations of the this compound derivative over the sensor surface to monitor the association phase.
-
Dissociation: Flow buffer over the sensor surface to monitor the dissociation of the inhibitor from the kinase.
-
Regeneration: Inject a solution (e.g., low pH glycine) to remove the bound analyte and regenerate the sensor surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .[18]
Bio-Layer Interferometry (BLI): A High-Throughput Alternative for Kinetics
BLI is another optical biosensor technique that provides real-time kinetic data.[15] Its main advantage over SPR is its higher throughput and reduced sensitivity to bulk refractive index changes, making it well-suited for screening larger compound libraries.[19]
Detailed Experimental Protocol for BLI:
-
Immobilization: Biotinylate the kinase and immobilize it onto streptavidin-coated biosensor tips.[19]
-
Baseline: Equilibrate the biosensor tips in buffer to establish a stable baseline.
-
Association: Dip the biosensor tips into wells containing different concentrations of the this compound derivative.
-
Dissociation: Move the biosensor tips to wells containing only buffer to monitor dissociation.
-
Data Analysis: Globally fit the association and dissociation curves from multiple analyte concentrations to a kinetic model to determine k on , k off , and K D .[15]
Thermal Shift Assay (TSA): A Rapid Screening Tool
TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method that measures the change in a protein's melting temperature (T m ) upon ligand binding.[16] An increase in T m (ΔT m ) indicates that the ligand stabilizes the protein, suggesting a binding event.
Detailed Experimental Protocol for TSA:
-
Sample Preparation: In a 96- or 384-well plate, mix the kinase, the this compound derivative, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[14]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.[20]
-
Fluorescence Monitoring: Monitor the increase in fluorescence as the protein unfolds and the dye binds.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve and determine the T m , which is the inflection point of the curve.[21] Compare the T m of the protein with and without the ligand to determine the ΔT m .
Interpreting the Data: From Numbers to Mechanistic Insights
The quantitative data from these techniques provide a comprehensive picture of the binding interaction.
| Parameter | Interpretation | Significance for Drug Development |
| K D | Binding Affinity: Lower K D indicates tighter binding. | A primary indicator of potency. |
| n | Stoichiometry: The number of ligand molecules bound per protein molecule. | Confirms the binding model and the active protein concentration. |
| ΔH | Enthalpy Change: Indicates changes in non-covalent interactions (e.g., H-bonds). | A favorable (negative) ΔH is often a hallmark of high-affinity binders. |
| ΔS | Entropy Change: Reflects changes in the system's disorder (e.g., hydrophobic effect, conformational changes). | A favorable (positive) ΔS can contribute significantly to binding affinity. |
| k on | Association Rate: How quickly the inhibitor binds to the kinase. | A fast on-rate can be advantageous for rapid target engagement. |
| k off | Dissociation Rate: How quickly the inhibitor dissociates from the kinase. | A slow off-rate (long residence time) can lead to sustained target inhibition and improved efficacy. |
| ΔT m | Change in Melting Temperature: Indicates ligand-induced protein stabilization. | A rapid and cost-effective way to identify binders in a primary screen. |
By combining the thermodynamic data from ITC with the kinetic data from SPR or BLI, a more complete understanding of the structure-activity relationship (SAR) and the mechanism of action can be achieved.[22] For example, a compound with a slow k off and a favorable ΔH may be a promising candidate for further development due to its potential for prolonged target engagement and strong, specific interactions.
Conclusion: An Integrated Approach to Binding Validation
The validation of small molecule binding is a multi-faceted process that benefits from an integrated approach. While ITC provides unparalleled insights into the thermodynamics of binding, techniques like SPR, BLI, and TSA offer valuable complementary information on kinetics and for high-throughput screening. For the development of promising kinase inhibitors like this compound derivatives, a strategic application of these biophysical methods is crucial for making informed decisions, optimizing lead compounds, and ultimately, increasing the probability of success in the drug discovery pipeline.
References
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Troubleshooting guide for Isothermal Titration Calorimetry. (2011). Journal of Visualized Experiments. [Link]
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Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). International Journal of Molecular Sciences. [Link]
- Drug discovery through biophysical techniques: Methods and applications. (2016).
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Drug discovery through biophysical techniques: Methods and applications. (2025). Pharmacology & Therapeutics. [Link]
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ITC sample preparation. Vanderbilt University. [Link]
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Troubleshooting. The Huck Institutes of the Life Sciences. [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019). Malvern Panalytical. [Link]
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Biophysical methods in early drug discovery. (2016). Biochemical Society Transactions. [Link]
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Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
- ITC sample preparation guideline All samples and buffers should be filtered by 0.2 µm filter and degassed Buffers.
- ITC Sample Prepar
- ITC troubleshooting. MicroCal.
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Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Chemistry. [Link]
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How to Assess Binding in Drug Discovery. (2024). TA Instruments. [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Journal of Visualized Experiments. [Link]
- Lesson 1: Routine ITC D
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New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015). American Pharmaceutical Review. [Link]
- Mass spectrometry-based thermal shift assay for protein-ligand binding analysis. (2014). Analytical Chemistry.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (2022). Methods in Molecular Biology.
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Isothermal Titration Calorimetry | ITC | Biochemistry. (2021). YouTube. [Link]
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Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya. [Link]
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Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]
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The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio. [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018). Nature Communications. [Link]
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Thermal shift assay. Wikipedia. [Link]
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Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. (2024). Journal of Visualized Experiments. [Link]
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Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014). Bio-protocol. [Link]
- Guide to Running an SPR Experiment. (2022).
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Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. (2014). Journal of Visualized Experiments. [Link]
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Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org. [Link]
- Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Arne Sc. TA Instruments.
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Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. (2025). ResearchGate. [Link]
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Biomolecular Binding Kinetics Assays on the Octet® BLI Platform. (2022). Sartorius. [Link]
- ITC-Derived Binding Constants. Seton Hall University.
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Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. (2014). ResearchGate. [Link]
- BLItz: Getting Started Guide to Biolayer Interferometry Introduction. University of Minnesota.
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(PDF) Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). ResearchGate. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). The FEBS Journal. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Amino-2(1H)-quinoxalinone
This document provides a detailed protocol for the safe handling and proper disposal of 7-Amino-2(1H)-quinoxalinone (CAS No. 98555-00-1). Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The causality behind these rigorous disposal protocols is rooted in the chemical nature of this compound. As a member of the aromatic amine and heterocyclic compound families, it presents potential health and environmental hazards that necessitate a structured waste management approach.[1][2] Aromatic amines are a class of compounds where some members are recognized as potential carcinogens, and they can be readily absorbed through the skin.[1] Furthermore, heterocyclic compounds can exhibit environmental persistence and toxicity to aquatic ecosystems.[3][4] Therefore, treating this compound with a high degree of caution is a foundational principle of laboratory safety.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards are associated with its potential for irritation and the broader risks of its chemical class.
-
Eye and Skin Irritation: Direct contact can cause serious eye irritation and skin irritation.[5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Environmental Hazard: Like many nitrogen-containing heterocyclic compounds, improper release into the environment can pose long-term risks to aquatic life and ecosystems due to potential persistence and toxicity.[3][4] Discharge into drains or waterways must be strictly avoided.[6][7]
| Hazard Profile: this compound | |
| Primary Health Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Primary Environmental Hazards | Potential for persistence and aquatic toxicity.[3][4] |
| Physical Hazards | Avoid dust formation.[6] |
| Incompatibilities | Oxidizing agents.[5] |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with robust handling procedures and correct PPE. All handling of this compound should occur within a certified chemical fume hood to prevent inhalation.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves in accordance with laboratory and regulatory standards.[9]
-
Eye Protection: Use splash-proof safety goggles or a face shield.[9]
-
Skin and Body Protection: A lab coat is mandatory to prevent skin contact. Ensure it is laundered separately from personal clothing.[10]
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if dust formation is likely, appropriate respiratory protection is necessary.[11]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations, governed primarily by the Resource Conservation and Recovery Act (RCRA) in the United States.[12] Under no circumstances should this chemical be disposed of via sewer systems or in regular municipal trash.[8][13]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and chemically compatible container.[8] This includes:
-
Unused or expired pure compound.
-
Contaminated solutions and reaction mixtures.
-
Rinsates from glassware (the first rinse of any glassware must always be collected as hazardous waste).[8]
-
Contaminated materials such as gloves, weighing paper, and absorbent pads.
-
-
Container Integrity: The waste container must be kept securely closed except when actively adding waste.[14]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled. The label must include:
Step 3: Storage
-
Safe Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[5] Use secondary containment to mitigate risks from potential leaks.[14]
Step 4: Final Disposal
-
Professional Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9]
-
Disposal Methods: The typical disposal route for this type of chemical waste is high-temperature incineration in a licensed apparatus or, if necessary, burial in a specially licensed landfill designed for chemical waste.[10]
Below is a diagram illustrating the decision-making workflow for the proper disposal of waste generated from handling this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures for Spills and Exposure
Immediate and correct response to accidents is critical.
Personnel Exposure:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
Accidental Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[6]
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[6]
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust formation.[5] Collect the material and place it in a suitable, closed, and labeled container for disposal as hazardous waste.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department.
By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Available from: [Link]
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]
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Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. PubMed. Available from: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]
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Treatment options of nitrogen heterocyclic compounds in industrial wastewater. ResearchGate. Available from: [Link]
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Environmental Impact and Toxicological Assessment of Heterocyclic Compounds. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
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Voluntary safety information. Carl ROTH. Available from: [Link]
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Aromatic Amine Limits. Area. Available from: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
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Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available from: [Link]
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Safety Data Sheet - Aromatic Amine DECONtamination Solution. SKC Inc. Available from: [Link]
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EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Available from: [Link]
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 7-Amino-2(1H)-quinoxalinone
This guide provides an essential framework for the safe handling of 7-Amino-2(1H)-quinoxalinone in a laboratory setting. As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This document is structured not as a rigid checklist, but as a dynamic risk-management tool. It explains the causality behind each recommendation, empowering you to make informed safety decisions tailored to your specific experimental context.
Hazard Assessment: Understanding the Compound
This compound belongs to the quinoxaline family of heterocyclic compounds. While comprehensive toxicological data for this specific molecule is not fully available, the precautionary principle dictates that we assess its potential hazards based on its chemical structure and data from related compounds.[1][2]
The primary hazards associated with quinoxaline derivatives and similar powdered reagents include:
-
Respiratory Irritation : Fine powders can easily become airborne, posing an inhalation risk that may lead to respiratory irritation.[3]
-
Skin Irritation : Direct contact with the skin may cause irritation.[3]
-
Serious Eye Irritation : The compound can cause significant irritation if it comes into contact with the eyes.[3]
Given the limited specific data, we must treat this compound with a high degree of caution. The operational plan must therefore be built around minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE is the last line of defense. All handling of this compound powder should, without exception, be performed within a certified chemical fume hood or a powder containment hood.[4][5] This fundamental step mitigates the primary risk of aerosolization and inhalation.
Core PPE Recommendations: A Multi-Layered Approach
The selection of PPE is not a one-size-fits-all solution; it must be adapted to the scale and nature of the work being performed. The following recommendations provide a baseline for standard laboratory operations.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation. Standard laboratory safety glasses are insufficient for handling powdered reagents.
-
Mandatory Equipment : Tightly fitting safety goggles that form a seal around the eyes are required.[2]
-
Rationale : Goggles provide protection from airborne particulates that can easily bypass the gaps in standard safety glasses.
-
For Increased Risk Activities : When handling larger quantities or if there is a significant risk of splashing (e.g., during dissolution in solvents), a full face shield should be worn in addition to safety goggles to protect the entire face.[4][5]
Hand Protection
To prevent skin contact and potential irritation, chemical-resistant gloves are essential.
-
Recommended Equipment : Nitrile gloves are the standard for handling most laboratory chemicals.
-
Causality and Best Practices : The integrity of gloves is paramount. Always inspect gloves for any signs of degradation or punctures before use. After handling is complete, gloves should be removed using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of used gloves immediately in the designated hazardous waste container.[4] Double-gloving is recommended when handling highly potent compounds or for extended procedures.
Body Protection
Personal clothing should be protected from contamination.
-
Standard Equipment : A clean, buttoned laboratory coat is the minimum requirement.
-
Rationale : The lab coat prevents the transfer of chemical residues from the laboratory environment to personal clothing and other areas. It should be removed before leaving the lab. For larger-scale operations, a chemical-resistant suit may be necessary.[5]
-
Footwear : Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[5][6]
Respiratory Protection
While engineering controls are the primary method for preventing inhalation, respiratory protection may be required in specific situations.
-
When to Use : If engineering controls are not available or are insufficient to control dust formation, respiratory protection is mandatory.[4] This may include situations like cleaning up a large spill or handling very large quantities of the powder.
-
Recommended Equipment : A half-face or full-face respirator equipped with a P100 (or equivalent) particulate filter is necessary to protect against fine dust.[5] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Plans: From Preparation to Disposal
A safe workflow is a self-validating system. The following diagrams and protocols outline the essential steps for handling this compound safely.
General Handling Workflow
This diagram illustrates the core decision-making and operational flow for any procedure involving this compound.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Protocol: Donning and Doffing PPE
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat : Put on your laboratory coat and fasten all buttons.
-
Respirator (if required) : Perform a seal check.
-
Goggles/Face Shield : Position securely on your face.
-
Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Gloves (Outer Pair) : If double-gloved, remove the outer pair first using a glove-to-glove technique.
-
Lab Coat : Unbutton and remove by rolling it inside-out, ensuring the contaminated exterior is contained. Place in a designated receptacle.
-
Goggles/Face Shield : Remove by handling the strap, avoiding contact with the front surface.
-
Gloves (Inner Pair or Single Pair) : Remove using the proper technique (glove-to-glove, then skin-to-inside-of-glove).
-
Respirator (if used) : Remove last.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.
This critical sequence is visualized below.
Caption: Correct PPE Donning and Doffing Sequence
Disposal Plan
Proper disposal is a crucial final step in the safe handling workflow.
-
Contaminated PPE : All disposable PPE, including gloves, bench paper, and weighing papers, must be placed in a clearly labeled, sealed container for hazardous waste.[5]
-
Chemical Waste : The material itself and any contaminated containers should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] Always follow your institution's specific hazardous waste disposal protocols.
Summary of PPE Recommendations by Task
This table provides a quick reference for selecting the appropriate level of PPE based on the specific laboratory task.
| Task | Minimum Required PPE | Recommended Upgrade |
| Weighing Powder | Lab Coat, Nitrile Gloves, Safety Goggles | Double Gloves, P100 Respirator (if not in a containment hood) |
| Preparing Solutions | Lab Coat, Nitrile Gloves, Safety Goggles | Face Shield (in addition to goggles), Double Gloves |
| Running Reactions | Lab Coat, Nitrile Gloves, Safety Goggles | As determined by risk assessment of all reactants |
| Spill Cleanup | Lab Coat, Double Gloves, Safety Goggles, P100 Respirator | Chemical-resistant suit, Face Shield |
References
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)). Taylor & Francis Online. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
